molecular formula C147H237N43O43S B10820943 Vasoactive intestinal peptide CAS No. 37221-79-7

Vasoactive intestinal peptide

Numéro de catalogue: B10820943
Numéro CAS: 37221-79-7
Poids moléculaire: 3326.8 g/mol
Clé InChI: VBUWHHLIZKOSMS-RIWXPGAOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon hormone superfamily, first isolated from the porcine duodenum . It functions as a potent vasodilator, neurotransmitter, and neuroendocrine regulating factor with a wide distribution in the central and peripheral nervous systems, as well as the digestive, respiratory, reproductive, and cardiovascular systems . Its broad physiological impact makes it a critical reagent for scientific investigation. In research, VIP is extensively used to study gastrointestinal motility and secretion, as it induces smooth muscle relaxation and stimulates the secretion of water and electrolytes into pancreatic juice and bile . It serves as a key molecule in neuroimmunology, modulating inflammatory responses and immune cell functions . Furthermore, VIP is a crucial regulator of circadian rhythms, acting as a major synchronizing agent for neuronal activity in the suprachiasmatic nuclei (SCN) of the brain . Its role in steroidogenesis is also a significant area of study, as it upregulates the expression of the steroidogenic acute regulatory (STAR) protein and promotes progesterone production in models like granulosa cells . The biological effects of VIP are mediated through two class B G-protein coupled receptors, VPAC1 and VPAC2, which activate adenylate cyclase and increase intracellular cAMP levels, triggering a protein kinase A (PKA)-dependent signaling cascade . This product is provided as a high-purity, lyophilized solid and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Propriétés

Numéro CAS

37221-79-7

Formule moléculaire

C147H237N43O43S

Poids moléculaire

3326.8 g/mol

Nom IUPAC

(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1

Clé InChI

VBUWHHLIZKOSMS-RIWXPGAOSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)N

SMILES canonique

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N

Numéros CAS associés

37221-79-7

Origine du produit

United States

Foundational & Exploratory

Vasoactive Intestinal Peptide: A Technical Guide to its Discovery, Characterization, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the discovery, isolation, and characterization of Vasoactive Intestinal Peptide (VIP). It details the seminal experimental protocols, presents key quantitative data, and illustrates the fundamental signaling pathways governed by this pleiotropic neuropeptide.

Introduction: An Unexpected Discovery

This compound (VIP) is a 28-amino acid neuropeptide with a wide array of biological functions, including vasodilation, smooth muscle relaxation, and modulation of inflammatory responses.[1][2][3] Its discovery in 1970 was the result of serendipity in the persistent search for gastrointestinal hormones.[2][4] In the late 1960s, Dr. Sami I. Said and Dr. Viktor Mutt were working at the Karolinska Institute in Stockholm to purify the hormone secretin from porcine duodenal extracts.[2] They noticed that certain peptide fractions exhibited a potent vasodilatory activity, an effect not attributable to secretin.[2] This observation supported a much earlier hypothesis by Bayliss and Starling (1902) of a "vasodepressor principle" present in intestinal extracts.[2] Recognizing the significance of this finding, they shifted their focus to isolate this unknown substance, which they aptly named this compound for its potent effect on blood vessels and its origin.[2][4]

Isolation and Purification of Porcine VIP

The initial isolation of VIP was a multi-step biochemical process requiring meticulous separation techniques to purify the peptide from a complex mixture of intestinal proteins and peptides. The general workflow developed by Said and Mutt became a foundational methodology in peptide hormone research.

Experimental Protocol: Initial Isolation

The following protocol is a summary of the methods used for the first successful isolation of VIP from porcine intestine.

  • Tissue Extraction: The process began with the collection of the upper small intestine from hogs.[5] The tissue was minced and subjected to extraction with cold 0.5 M acetic acid to solubilize peptides and proteins.[5]

  • Adsorption and Elution: The resulting acidic extract was filtered. Peptides were then adsorbed from the filtrate onto alginic acid.[5] After washing, the peptides were eluted using ice-cold 0.2 M hydrochloric acid.[5]

  • Salt Precipitation: The eluate containing the peptide mixture was treated with sodium chloride (NaCl) to precipitate the peptides.[5] The resulting precipitate was collected for further purification.[5]

  • Methanol Extraction: The collected precipitate was then extracted with methanol.[5] The soluble peptides were again precipitated, this time using ether, to concentrate the peptide fraction.[5]

  • Gel Filtration Chromatography: The ether-precipitated material was subjected to gel filtration chromatography on a Sephadex G-25 column.[5] This step separated molecules based on size, and fractions were tested for their bioactivity (vasodilation) to identify those containing VIP.

  • Ion-Exchange Chromatography: The bioactive fractions from gel filtration were pooled and further purified using cation-exchange chromatography on a CM-cellulose column.[5] This technique separates peptides based on their net positive charge, allowing for the isolation of a highly purified VIP fraction.

Isolation Workflow Diagram

The following diagram illustrates the key stages in the original purification protocol for this compound.

VIP_Isolation_Workflow Figure 1: Experimental Workflow for VIP Isolation Start Porcine Upper Small Intestine Extraction Acetic Acid Extraction Start->Extraction Tissue Homogenization Adsorption Adsorption to Alginic Acid Extraction->Adsorption Elution HCl Elution Adsorption->Elution Precipitation1 NaCl Precipitation Elution->Precipitation1 Precipitation2 Methanol Solubilization & Ether Precipitation Precipitation1->Precipitation2 GelFiltration Gel Filtration (Sephadex G-25) Precipitation2->GelFiltration Size Separation Bioassay Bioactivity Assay (Vasodilation) GelFiltration->Bioassay Fraction Testing IonExchange Ion-Exchange Chromatography (CM-Cellulose) GelFiltration->IonExchange Collect Active Fractions End Purified VIP IonExchange->End Charge Separation

Caption: Figure 1: Experimental Workflow for VIP Isolation.

Structural Characterization and Bioactivity

Following its purification, the next critical step was to determine the primary structure of VIP and quantify its biological activity.

Amino Acid Sequence

The complete amino acid sequence of porcine VIP was determined to consist of 28 residues.[6][7] This structure revealed its relationship to other gastrointestinal hormones like secretin and glucagon, placing it within the secretin/glucagon superfamily of peptides.[1][2] The sequence is highly conserved across mammalian species.[2]

Property Data
Full Sequence His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2[6][8][9]
Molecular Formula C147H237N43O43S[9]
Number of Residues 28[1][2][4]

Table 1: Primary Structure of Porcine this compound.

Initial Bioactivity Assays

The biological effects of the newly isolated peptide were tested in various animal models to characterize its function. The primary assays focused on its namesake vasoactive properties.

Biological Effect Observed Outcome Significance
Systemic Arterial Blood Pressure Potent, dose-dependent hypotensionVasodilatory effect[4]
Peripheral Blood Flow Increased blood flow in femoral and carotid arteriesDirect vasodilation[3]
Smooth Muscle Relaxation Relaxation of tracheal, stomach, and gallbladder smooth muscleNon-vascular smooth muscle effects[3]
Intestinal Secretion Stimulation of water and electrolyte secretionRole in gut homeostasis[3]
Gastric Acid Secretion Inhibition of histamine- and gastrin-stimulated acid secretionRegulatory role in digestion[3]

Table 2: Summary of Early Bioactivity Studies of VIP.

Mechanism of Action: Receptors and Signaling Pathways

The diverse biological effects of VIP are mediated by its interaction with specific cell surface receptors.[1] VIP binds with high affinity to two subtypes of G protein-coupled receptors (GPCRs), known as VPAC1 and VPAC2.[1][10] These receptors are widely distributed throughout the body, which accounts for VIP's extensive range of physiological actions.[1][2]

The Canonical VIP Signaling Pathway

The primary signaling cascade activated by VIP binding to both VPAC1 and VPAC2 receptors involves the stimulation of adenylyl cyclase.

  • Receptor Binding: VIP binds to the extracellular domain of a VPAC1 or VPAC2 receptor.

  • G Protein Activation: This binding event induces a conformational change in the receptor, which in turn activates a stimulatory G protein (Gαs).[1][11]

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and binds to adenylyl cyclase (AC), an enzyme embedded in the cell membrane.[1][11]

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1][11]

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).[1][11]

  • Cellular Response: PKA then phosphorylates various downstream target proteins, leading to the ultimate cellular response, such as smooth muscle relaxation or ion channel opening.[11]

While this Gαs-cAMP-PKA pathway is predominant, VPAC receptors can also couple to other G proteins (e.g., Gαq or Gαi) to activate alternative signaling pathways, such as the phospholipase C (PLC) pathway, leading to increases in intracellular calcium and activation of Protein Kinase C (PKC).[1][11][12]

Signaling Pathway Diagram

The diagram below outlines the primary Gαs-mediated signaling cascade initiated by VIP.

VIP_Signaling_Pathway Figure 2: VIP Receptor Signaling Pathway cluster_membrane Cell Membrane VIP VIP Receptor VPAC1 / VPAC2 Receptor VIP->Receptor Binding G_Protein Gαsβγ Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Gαs activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation of targets

Caption: Figure 2: VIP Receptor Signaling Pathway.

Conclusion

The discovery of this compound by Said and Mutt represents a landmark achievement in endocrinology and neuroscience. From an unexpected observation of vasodilation in intestinal extracts, a pleiotropic neuropeptide was isolated, sequenced, and characterized. The elucidation of its structure and primary signaling pathways has paved the way for a deeper understanding of its roles in regulating everything from circadian rhythms to immune responses. The history of VIP serves as a testament to the value of meticulous observation and biochemical rigor in scientific discovery, and it continues to be a subject of intense research for therapeutic applications in a variety of diseases.

References

A Technical Guide to Vasoactive Intestinal Peptide (VIP): Amino Acid Sequence, Structure, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the glucagon/secretin superfamily. It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes, including vasodilation, smooth muscle relaxation, and regulation of secretions. This guide provides an in-depth overview of the amino acid sequence, three-dimensional structure, and key signaling pathways of VIP, intended for researchers, scientists, and professionals in drug development.

This compound Amino Acid Sequence

The primary structure of VIP is highly conserved across many species, highlighting its fundamental biological importance. The sequences for human, porcine, and rat VIP are identical.

Table 1: Amino Acid Sequence of this compound in Various Species

SpeciesAmino Acid Sequence
Human/Porcine/Rat His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂
Guinea Pig His-Ser-Asp-Ala-Leu-Phe-Thr-Asp-Thr-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Met-Lys-Lys-Tyr-Leu-Asn-Ser-Val-Leu-Asn-NH₂
Chicken His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Ser-Arg-Phe-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Val-Leu-Thr-NH₂
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of VIP

Principle: SPPS is the standard method for chemically synthesizing peptides like VIP. It involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Detailed Methodology:

  • Resin Selection and Preparation: A Rink amide resin is typically used to obtain the C-terminal amide. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed with a 20% solution of piperidine (B6355638) in DMF to expose the free amine for the first coupling step.

  • Amino Acid Coupling: The first Fmoc- and side-chain protected amino acid is activated with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base such as N,N-diisopropylethylamine (DIPEA), and then added to the resin.

  • Capping: To block any unreacted amino groups and prevent the formation of deletion sequences, the resin is treated with an acetylating agent like acetic anhydride.

  • Iterative Cycling: The deprotection, coupling, and capping steps are repeated for each subsequent amino acid in the VIP sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in an aqueous solvent, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's purity and identity are confirmed by analytical HPLC and mass spectrometry.

Structure of this compound

Secondary and Tertiary Structure

The three-dimensional structure of VIP has been elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD). In a membrane-mimicking environment, such as in the presence of methanol (B129727) or dodecyl phosphocholine (B91661) micelles, VIP adopts a conformation characterized by a disordered N-terminal region followed by a long α-helix, approximately from residue 7 to 27. This helical structure is crucial for its interaction with its receptors.

Experimental Protocol: NMR Spectroscopy for 3D Structure Determination of VIP

Principle: Two-dimensional NMR spectroscopy provides through-bond and through-space correlations between atomic nuclei, which can be translated into structural restraints to calculate the three-dimensional structure of a peptide in solution.

Detailed Methodology:

  • Sample Preparation:

    • Synthesized and purified VIP is dissolved to a concentration of 2-5 mM.

    • The solvent system is critical for inducing a stable structure. A common choice is a mixture of H₂O/D₂O (9:1) with a membrane-mimicking agent like 40% 2,2,2-trifluoroethanol.[1]

    • The pH of the sample is adjusted to a range of 4-6.

  • NMR Data Acquisition:

    • Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or greater).[2]

    • A suite of 2D NMR experiments is performed at a constant temperature (e.g., 298 K), including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). A mixing time of 100-200 ms (B15284909) is typically used.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • Data Processing and Analysis:

    • The NMR spectra are processed using software such as TopSpin or NMRPipe.

    • Resonance assignments are made by sequentially connecting the spin systems identified in the TOCSY and COSY spectra using the NOESY data.

    • NOE cross-peaks are integrated, and the volumes are converted into upper distance restraints.

  • Structure Calculation:

    • The distance restraints, along with any dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs like CYANA or XPLOR-NIH.

    • A family of structures is generated, and the final ensemble is refined and validated.

This compound Signaling Pathways

VIP primarily signals through two G protein-coupled receptors, VPAC1 and VPAC2. These receptors are coupled to the Gαs protein, leading to the activation of adenylyl cyclase.

Canonical Gαs-Adenylate Cyclase Pathway

The binding of VIP to VPAC1 or VPAC2 receptors induces a conformational change that activates the associated Gαs protein. The activated Gαs, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates downstream targets, most notably the CREB (cAMP response element-binding) protein. Phosphorylated CREB translocates to the nucleus and regulates gene expression.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC VPAC1/VPAC2 Receptor VIP->VPAC Binding G_protein Gαsβγ VPAC->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB nucleus Nucleus pCREB->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression Regulation

Caption: Canonical VIP signaling pathway via Gαs and adenylyl cyclase.

Experimental Protocols for Studying VIP Signaling

Principle: This assay quantifies the binding of a radiolabeled ligand (¹²⁵I-VIP) to its receptors on cell membranes. It is used to determine the receptor affinity (Kd) and density (Bmax).

Detailed Methodology:

  • Membrane Preparation: Cells expressing VPAC receptors are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[3]

  • Binding Reaction:

    • In a 96-well plate, membrane preparations (50-100 µg of protein) are incubated with increasing concentrations of ¹²⁵I-VIP.[3]

    • For determining non-specific binding, a parallel set of reactions is included with a high concentration of unlabeled VIP to saturate the specific binding sites.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[3]

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound ¹²⁵I-VIP.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Kd and Bmax.

Principle: This assay measures the enzymatic conversion of [α-³²P]ATP to [³²P]cAMP by adenylyl cyclase in response to VIP stimulation.

Detailed Methodology:

  • Reaction Setup: Cell membranes are incubated in a reaction mixture containing [α-³²P]ATP, an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the desired concentration of VIP.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination: The reaction is stopped by adding a solution containing unlabeled cAMP and a denaturing agent (e.g., trichloroacetic acid).

  • Separation of [³²P]cAMP: [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.

  • Quantification: The amount of [³²P]cAMP is determined by liquid scintillation counting.

Principle: This immunoassay detects the phosphorylation of CREB at Serine 133, a key indicator of PKA activation by the VIP signaling pathway.

Detailed Methodology:

  • Cell Stimulation and Lysis: Cells are treated with VIP for various times. After stimulation, the cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated CREB (pCREB Ser133).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected on X-ray film or with a digital imaging system. The membrane can be stripped and re-probed for total CREB as a loading control.[4]

Conclusion

This technical guide has provided a detailed overview of the amino acid sequence, structure, and signaling pathways of this compound. The experimental protocols described herein represent fundamental techniques for the study of this important neuropeptide. A thorough understanding of the molecular details of VIP and its signaling mechanisms is essential for the development of novel therapeutics targeting a wide range of disorders.

References

Vasoactive Intestinal Peptide (VIP): A Technical Guide to Gene and Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the glucagon/secretin superfamily.[1] Initially isolated from the porcine duodenum, VIP is now known to be widely distributed throughout the central and peripheral nervous systems and in the gastrointestinal, respiratory, and urogenital tracts.[2] It functions as a neurotransmitter, neuroendocrine hormone, and cytokine-like peptide, exerting a broad range of biological effects.[1][3] These include vasodilation, smooth muscle relaxation, stimulation of water and electrolyte secretion, and modulation of immune responses.[1][3] In humans, VIP is encoded by the VIP gene and has a circulating half-life of about two minutes.[1] Its diverse physiological roles make the VIP gene and its protein product significant subjects of research and potential targets for therapeutic intervention in various diseases.[3][4]

The this compound (VIP) Gene

Genomic Structure and Location

The human VIP gene is located on chromosome 6, specifically at band 6q25.2.[1][5] The gene spans approximately 9 kilobases (kb) and is composed of seven exons and six introns.[6] This structure separates the gene into functional domains.[6] The precursor protein, pre-proVIP, is encoded by this gene and contains not only VIP but also a related peptide of 27 amino acids known as Peptide Histidine Methionine (PHM-27).[2][6]

Regulation of Gene Expression

The transcription of the VIP gene is a complex process, finely tuned by various regulatory elements to control the level of VIP expression in different tissues and conditions.[7] The gene's 5'-flanking sequence contains a complex regulatory region with both enhancer and repressor elements located far upstream from the transcription start site.[7]

Key transcriptional regulators and elements involved in VIP gene expression include:

  • cAMP Response Element (CRE): VIP gene expression can be regulated by cyclic AMP (cAMP).[2]

  • AP-1 and ets elements: A composite AP-1/ets element acts as an enhancer.[7]

  • STAT1: The Signal Transducer and Activator of Transcription 1 (STAT1) binding site is crucial for cytokine-mediated regulation of VIP gene expression.[5][8]

  • Hormonal Regulation: In the suprachiasmatic nucleus (SCN), which is the body's master circadian pacemaker, VIP expression is influenced by hormonal changes.[1][8] For instance, lactating rats show double the VIP mRNA levels in the SCN compared to non-lactating controls.[8]

  • Post-transcriptional Regulation: Evidence suggests that VIP gene expression may also be regulated at the level of RNA processing, as unprocessed, intron-containing transcripts have been identified, which could control the availability of mature mRNA.[8][9]

VIP Protein Expression and Distribution

VIP is produced in numerous tissues, including the gut, pancreas, and various regions of the brain like the neocortex and hypothalamus.[1] Its expression is particularly high in specific neuronal populations and endocrine cells. The Human Protein Atlas provides a summary of VIP protein expression, noting high cytoplasmic expression in pancreatic islet cells and nerve ganglia.[10][11]

TissueExpression LevelCell Type Specificity
Pancreas HighIslets of Langerhans[10][11]
Gastrointestinal Tract HighNerve ganglia in the appendix, rectum, colon, and stomach[1]
Brain Medium to HighSuprachiasmatic nucleus, neocortex, hippocampus[1][12]
Peripheral Nerves MediumAutonomic nerves[1]
Immune System Low to MediumT cells, monocytes, macrophages[3]

Table 1: Summary of this compound (VIP) Protein Expression in Human Tissues. Data compiled from various sources indicating relative expression levels and specific cell types where VIP is predominantly found.[1][3][10][11]

Basal plasma concentrations of VIP in healthy adults are typically in the low picomolar range. Radioimmunoassay studies have reported mean fasting plasma concentrations around 7.3 pmol/L (range: 0-20.0 pmol/L) and 24 pmol/L.[13][14]

VIP Signaling Pathways

VIP exerts its effects by binding to two specific Class B G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[3][15] These receptors are widely distributed and, upon activation, trigger intracellular signaling cascades.[3] A third receptor, PAC1, binds VIP with much lower affinity.[12][16]

Canonical Adenylyl Cyclase Pathway

The primary signaling pathway for both VPAC1 and VPAC2 involves coupling to the Gs alpha subunit of G proteins.[15][17]

  • Receptor Binding: VIP binds to either the VPAC1 or VPAC2 receptor on the cell surface.[4]

  • Gs Protein Activation: This binding event causes a conformational change in the receptor, activating the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic AMP (cAMP).[4][18]

  • PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[1][4][18]

  • Downstream Effects: PKA then phosphorylates various downstream target proteins and transcription factors, such as CREB (cAMP response element-binding protein), which modulates gene expression and leads to the diverse physiological effects of VIP, including smooth muscle relaxation and anti-inflammatory responses.[1][4]

VIP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol VIP VIP Receptor VPAC1 / VPAC2 Receptor VIP->Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB) PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response

Canonical VIP signaling pathway via Gs-cAMP-PKA activation.
Alternative Signaling Pathways

In addition to the canonical cAMP pathway, VIP receptors can couple to other G proteins and activate alternative signaling cascades, which can be cell-type specific.

  • Phospholipase C (PLC) Pathway: In some cells, VIP can stimulate the PLC/Ca²+ pathway, leading to an increase in intracellular calcium.[12]

  • Phospholipase D (PLD): Both VPAC1 and VPAC2 receptors are capable of activating PLD.[3]

  • MAPK/ERK Pathway: VIP agonism has been shown to activate p38 and MEK/ERK 1/2 MAPK pathways, which can promote secretory cell differentiation.[19]

  • Src Kinase: At higher concentrations, VIP can activate PAC1 receptors, which may signal through a Src kinase-dependent pathway.[20]

Experimental Protocols for Studying VIP

A variety of methods are employed to quantify and localize VIP gene and protein expression.

Experimental_Workflow cluster_gene Gene Expression Analysis cluster_protein Protein Expression Analysis Tissue 1. Tissue/Cell Sample Collection RNA_Extraction 2. RNA Extraction Tissue->RNA_Extraction cDNA_Synth 3. cDNA Synthesis RNA_Extraction->cDNA_Synth qRT_PCR 4. qRT-PCR cDNA_Synth->qRT_PCR Gene_Quant 5. Gene Expression Quantification qRT_PCR->Gene_Quant Sample_Prep 1. Tissue/Plasma/Cell Sample Collection Protein_Ext 2. Protein Extraction (for Blot/IHC) Sample_Prep->Protein_Ext ELISA_RIA 3a. ELISA / RIA Sample_Prep->ELISA_RIA WB_IHC 3b. Western Blot / IHC Protein_Ext->WB_IHC Protein_Quant 4. Protein Quantification & Localization ELISA_RIA->Protein_Quant WB_IHC->Protein_Quant

General workflow for VIP gene and protein expression analysis.
Quantitative Real-Time PCR (qRT-PCR) for VIP mRNA

This method is used to quantify the expression level of the VIP gene.

  • RNA Extraction: Isolate total RNA from cells or tissues of interest using a suitable method like TRIzol reagent. Treat with DNase to eliminate any contaminating genomic DNA.[21]

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 100-1000 ng of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[21]

  • Primer Design: Design specific primers flanking an exon-exon junction of the human VIP gene to avoid amplification of genomic DNA. A suitable housekeeping gene (e.g., GAPDH, ACTB) should be used as an internal control.

  • Real-Time PCR: Perform the PCR reaction in a real-time PCR system using a SYBR Green or TaqMan-based assay. A typical reaction includes cDNA template, forward and reverse primers, and PCR master mix.[21]

  • Data Analysis: Analyze the amplification data. Calculate the relative expression of the VIP gene using the comparative CT (ΔΔCT) method, normalizing the data to the housekeeping gene.[21][22]

Enzyme-Linked Immunosorbent Assay (ELISA) for VIP Protein

ELISA is a common technique for quantifying VIP protein in plasma, serum, or tissue homogenates. Competitive and sandwich ELISA formats are available.

  • Sample Preparation: Collect blood into tubes containing EDTA or heparin for plasma, or into serum separator tubes.[23][24] Centrifuge to separate plasma/serum. For tissues, homogenize in an appropriate buffer and centrifuge to collect the supernatant.[24]

  • Assay Procedure (Competitive ELISA Example):

    • Add standards, controls, and samples to wells of a microplate pre-coated with anti-VIP antibodies.

    • Add a fixed amount of biotin-labeled or enzyme-labeled VIP to each well. This will compete with the VIP in the sample for binding to the coated antibody.[25]

    • Incubate for 1-2 hours at 37°C or as specified by the kit manufacturer.[23][24]

    • Wash the plate multiple times with a wash buffer to remove unbound components.[23]

    • If using a biotinylated tracer, add a streptavidin-HRP conjugate and incubate.[25]

    • Wash the plate again.

    • Add a substrate solution (e.g., TMB). The enzyme converts the substrate to a colored product.[23][25]

    • Stop the reaction with a stop solution. The intensity of the color is inversely proportional to the amount of VIP in the sample.[24]

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[23] Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of VIP in the samples by interpolating from the standard curve.[23]

Radioimmunoassay (RIA) for VIP Protein

RIA is a highly sensitive method for quantifying VIP in plasma.[13][14][26]

  • Principle: The assay is based on the competition between unlabeled VIP (in the sample or standard) and a fixed amount of radiolabeled VIP (e.g., ¹²⁵I-VIP) for binding to a limited amount of specific anti-VIP antibody.[13][27]

  • Procedure:

    • Incubate samples or standards with the specific anti-VIP antiserum.[13]

    • Add a known quantity of ¹²⁵I-labeled VIP and incubate to allow competitive binding.[27]

    • Separate the antibody-bound VIP from the free VIP. This is often achieved using a second antibody or charcoal precipitation.[14]

    • Measure the radioactivity of the antibody-bound fraction using a gamma counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the concentration of unlabeled VIP in the sample. A standard curve is generated, and sample concentrations are determined by comparison.[27] This method can achieve detection limits in the low pmol/L range.[26]

Immunohistochemistry (IHC) for VIP Protein Localization

IHC is used to visualize the distribution of VIP protein within tissue sections.

  • Tissue Preparation: Fix tissue samples in a suitable fixative (e.g., formalin) and embed in paraffin. Cut thin sections (4-6 µm) and mount them on slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval (e.g., heat-mediated using citrate (B86180) or Tris-EDTA buffer) to unmask the antigenic sites.[28]

  • Immunostaining:

    • Block endogenous peroxidase activity with hydrogen peroxide.

    • Block non-specific binding sites using a blocking serum.

    • Incubate the sections with a primary antibody specific to VIP at an optimized dilution (e.g., 1:200 to 1:800) overnight at 4°C or for 1-2 hours at room temperature.[28][29]

    • Wash the slides.

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex or a polymer-based detection system.[30]

    • Wash the slides.

  • Visualization: Add a chromogen substrate (e.g., DAB or VIP substrate) which produces a colored precipitate at the site of the antigen.[31]

  • Counterstaining and Mounting: Lightly counterstain the sections with a nuclear stain like hematoxylin (B73222) or methyl green.[31] Dehydrate, clear, and mount the slides with a coverslip.

  • Analysis: Examine the slides under a microscope to determine the location and intensity of VIP immunoreactivity within the tissue architecture.[32]

Western Blot for VIP Protein Detection

Western blotting allows for the detection and characterization of VIP protein based on its molecular weight.

  • Sample Preparation: Prepare protein lysates from cells or tissues using a lysis buffer containing protease inhibitors.[33] Determine the total protein concentration using a protein assay (e.g., BCA).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[34][35]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (nitrocellulose or PVDF).[35][36]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[34]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against VIP, diluted in blocking buffer, overnight at 4°C with gentle agitation.[33][37]

    • Wash the membrane three times with wash buffer (e.g., TBST).[37]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[33]

  • Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using X-ray film or a digital imaging system.[35] The presence of a band at the expected molecular weight for pro-VIP or processed VIP confirms its expression.

References

Vasoactive intestinal peptide receptors (VPAC1, VPAC2) distribution

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Distribution of Vasoactive Intestinal Peptide Receptors (VPAC1, VPAC2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions, acting as a neuroendocrine hormone, a neurotransmitter, and a cytokine-like peptide.[1] It belongs to a superfamily of structurally related peptides that includes Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[1] The physiological effects of VIP and PACAP are mediated by three main G protein-coupled receptors (GPCRs) belonging to the Class B (secretin-like) family: VPAC1, VPAC2, and PAC1.[2][3][4] While PACAP binds with high affinity to all three, VIP shows high affinity for VPAC1 and VPAC2 and a lower affinity for the PAC1 receptor.[3][5]

Given their widespread distribution and critical roles in regulating processes from intestinal motility to immune responses, VPAC receptors are significant targets for therapeutic intervention in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][6] This guide provides a detailed overview of the tissue distribution of VPAC1 and VPAC2 receptors, the signaling pathways they activate, and the key experimental protocols used for their study.

VPAC1 Receptor Distribution

The VPAC1 receptor is considered the key receptor for mediating many of VIP's biological functions.[7] It is widely expressed in both the central nervous system and peripheral tissues.

Central Nervous System (CNS)

In the CNS, VPAC1 receptors are abundantly localized in regions associated with higher cognitive functions, sensory processing, and homeostasis. High expression levels are observed in the cerebral cortex, hippocampus, piriform cortex, and pineal gland.[1] Immunohistochemical studies in the rat brain have confirmed high levels of VPAC1 in the cerebral cortex, hippocampal formation, thalamus, hypothalamus, brainstem, and deep cerebellar nuclei.[8]

Peripheral Tissues

VPAC1 has a broad distribution in peripheral organs and the immune system. It is notably the predominant VIP receptor in the intestinal mucosa.[7] In the immune system, VPAC1 is constitutively expressed on key immune cells, including T cells, monocytes, and macrophages.[1][9] The receptor is also highly expressed in a majority of common human cancers, making it a target of interest in oncology.[6]

Table 1: Quantitative and Relative Expression of VPAC1 Receptor

Tissue/SystemSpeciesMethodFindingCitation
IntestineMouseRT-qPCRmRNA levels are ~300-fold higher than VPAC2 and PAC1. Expression pattern: Colon > Ileum > Jejunum.[7]
IntestineHumanRT-qPCRmRNA expression is highest in the sigmoid colon, approximately 4-fold higher than in the ascending colon and small intestine.[7]
VariousRuminantsRT-qPCRMost diversely expressed VIP/PACAP receptor, with mRNA detected in the brain and throughout the gastrointestinal tract.[10]
Various TumorsHumanAutoradiographyHigh incidence of VPAC1 expression in breast (100%), prostate (100%), colon (96%), pancreatic (65%), and lung (58%) cancers.[6]
Immune CellsHumanFlow Cytometry / RT-qPCRConstitutively expressed on resting CD4+ T cells, monocytes, and macrophages.[1][9]

VPAC2 Receptor Distribution

While sometimes co-expressed with VPAC1, the VPAC2 receptor often has a complementary distribution, suggesting distinct physiological roles.

Central Nervous System (CNS)

In the CNS, VPAC2 receptors are primarily found in the thalamus, hypothalamus, suprachiasmatic nucleus (a key regulator of circadian rhythms), and amygdala.[1][11] Studies in the rat brain also show concentrated expression in the cerebral cortex, hippocampal formation, and various nuclei in the brainstem and cerebellum.[8]

Peripheral Tissues

VPAC2 is prominently expressed in smooth muscle, including that of blood vessels and the gastrointestinal and reproductive tracts.[11][12] It is also found in the adrenal medulla, pancreatic acinar cells, and thyroid follicular cells.[1] Unlike VPAC1, which is constitutively expressed on immune cells, VPAC2 expression is typically induced upon the activation of T cells and macrophages.[1]

Table 2: Quantitative and Relative Expression of VPAC2 Receptor

Tissue/SystemSpeciesMethodFindingCitation
VariousMouseAutoradiographyPredominantly found in smooth muscle (blood vessels, GI tract), lung, kidney vasculature, adrenal medulla, and retina.[11][12]
Immune CellsHumanFlow Cytometry / RT-qPCRExpression is induced upon activation of T cells and macrophages.[1]
VariousRuminantsRT-qPCRmRNA expression was sparsely detected, with moderate to low levels only in the spleen and omasum of steers.[10]
ThymusMouseRT-qPCRmRNA transcripts are highly enriched in thymic regulatory T cells (Tregs).[9]
VariousHumanImmunohistochemistryDetected in lymphocytes (spleen, tonsils), chief cells of gastric mucosa, exocrine/endocrine pancreas, and kidney tubules.[13]

Signaling Pathways

Upon activation by VIP or PACAP, VPAC1 and VPAC2 receptors initiate intracellular signaling cascades primarily through G proteins.

Both VPAC1 and VPAC2 receptors preferentially couple to the Gαs protein, which activates adenylyl cyclase (AC).[3][4] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[3][9] This Gαs-cAMP-PKA axis is the canonical signaling pathway for VPAC receptors.

However, these receptors can also couple to other G proteins to activate alternative pathways. This includes coupling to Gαq or Gαi proteins to activate Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC).[1][3] VPAC2 has also been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1] These pathways can ultimately lead to the activation of transcription factors like CREB (cAMP response element-binding protein).[3]

VPAC_Signaling cluster_membrane Plasma Membrane VPAC VPAC1/2 Gas Gαs VPAC->Gas Gaqi Gαq/i VPAC->Gaqi AC AC cAMP cAMP AC->cAMP produces PLC PLC Ca Ca²⁺ PLC->Ca releases PKC PKC PLC->PKC activates Gas->AC activates Gaqi->PLC activates VIP VIP / PACAP VIP->VPAC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Ca->PKC activates PKC->CREB phosphorylates Response Cellular Response CREB->Response

Caption: VPAC receptor signaling pathways.

Experimental Protocols

The characterization of VPAC receptor distribution relies on a variety of well-established molecular and cellular techniques.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd or Ki).[14] These assays use a radioactively labeled ligand that binds specifically to the receptor of interest.

Protocol Overview:

  • Membrane Preparation: Homogenize tissues or cells of interest to isolate cell membranes containing the receptors. Quantify total protein concentration.

  • Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand (for saturation assays) or a fixed concentration of radioligand with increasing concentrations of an unlabeled competitor compound (for competition assays).[14]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Saturation Assay: Plot specific binding against radioligand concentration to determine Bmax (receptor number) and Kd (radioligand affinity).

    • Competition Assay: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor to determine the IC50, from which the Ki (competitor affinity) can be calculated using the Cheng-Prusoff equation.[15]

Radioligand_Binding_Workflow start Start: Tissue/Cell Sample homogenize Homogenize & Isolate Membranes start->homogenize incubate Incubate Membranes with Radioligand (± Competitor) homogenize->incubate separate Separate Bound/ Unbound Ligand (Vacuum Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Kd, Bmax, Ki) quantify->analyze end End: Receptor Affinity & Density Data analyze->end Autoradiography_Workflow start Start: Fresh Frozen Tissue section Cryostat Sectioning (10-20 µm) start->section incubate Incubate Sections with Radiolabeled Ligand section->incubate wash Wash to Remove Unbound Ligand incubate->wash expose Expose to Autoradiographic Film wash->expose develop Develop Film expose->develop end End: Receptor Distribution Map develop->end IHC_Workflow start Start: Fixed Tissue embed Paraffin Embedding & Sectioning start->embed deparaffin Deparaffinize & Rehydrate embed->deparaffin retrieval Antigen Retrieval (Heat-Induced) deparaffin->retrieval block Blocking (e.g., Normal Serum) retrieval->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody & Detection System primary->secondary visualize Visualization (Chromogen/Fluorescence) secondary->visualize end End: Cellular Localization of Receptor Protein visualize->end ISH_Workflow start Start: Fixed Tissue prepare Tissue Sectioning & Permeabilization (RNase-Free) start->prepare hybridize Hybridize with Labeled RNA Probe prepare->hybridize wash Stringent Washes hybridize->wash detect Antibody-Enzyme Conjugate Detection wash->detect visualize Substrate Reaction & Color Development detect->visualize end End: Cellular Localization of Receptor mRNA visualize->end

References

Vasoactive intestinal peptide signaling cascade and second messengers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Vasoactive Intestinal Peptide (VIP) Signaling Cascade and Second Messengers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (VIP) is a 28-amino acid neuropeptide that plays crucial regulatory roles in a wide array of physiological processes, including neurotransmission, smooth muscle relaxation, exocrine and endocrine secretions, and immune responses.[1][2] Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2, which belong to the Class B secretin/glucagon receptor family.[1][3] Understanding the intricate signaling cascades initiated by VIP is paramount for elucidating its physiological functions and for the development of novel therapeutics targeting these pathways. This guide provides an in-depth examination of the primary and secondary messenger systems activated by VIP, detailed experimental protocols for their study, and quantitative data on receptor engagement and downstream effects.

VIP Receptors and Ligand Binding

VIP exerts its biological functions by binding to two specific receptor subtypes, VPAC1 and VPAC2.[1][4] These receptors also bind Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with similar high affinity.[4][5] A third related receptor, PAC1, binds PACAP with much higher affinity (over 100-fold more potently) than VIP.[4][5][6] The distribution of VPAC1 and VPAC2 receptors is widespread but distinct; VPAC1 is found extensively in the central nervous system (CNS), liver, lung, and intestine, while VPAC2 is located in the CNS, pancreas, heart, and smooth muscle.[4]

The interaction of VIP with its receptors is characterized by high affinity, leading to the initiation of intracellular signaling. The binding affinities can vary depending on the tissue and cell type.

Table 1: this compound (VIP) Receptor Binding Affinities

Receptor SubtypeLigandSpecies/Cell TypeBinding Affinity (K_d or K_i)Reference
VPAC1 (High Affinity)¹²⁵I-VIPRat Liver MembranesK_d = 0.42 nM[7]
VPAC1 (Low Affinity)¹²⁵I-VIPRat Liver MembranesK_d = 170 nM[7]
VPAC1¹²⁵I-VIPHT 29 CellsK_d = 0.1 nM[8]
VPAC1¹²⁵I-Tyr,Az Bz Arg¹⁴]VIPHT 29 CellsK_d = 0.5 nM[8]
VPAC1PG 97-269 (Antagonist)Human LoVo CellsIC₅₀ = 2 nM; K_i = 2 nM[9]
VPAC1PG 97-269 (Antagonist)Rat RecombinantIC₅₀ = 10 nM; K_i = 15 nM[9]
VPAC2PG 97-269 (Antagonist)Human RecombinantIC₅₀ = 3000 nM[9]
High-Affinity Sites¹²⁵I-VIPWE-68 Ewing's Sarcoma CellsK_d = 90 pM[10]

Core Signaling Cascades and Second Messengers

Upon binding to VPAC1 or VPAC2 receptors, VIP initiates a cascade of intracellular events primarily through the modulation of second messenger concentrations. The two principal second messengers in VIP signaling are cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium ions (Ca²⁺).

The Canonical Adenylyl Cyclase/cAMP Pathway

The predominant signaling mechanism for both VPAC1 and VPAC2 receptors involves coupling to the stimulatory G protein, Gs.[1] Activation of Gs leads to the stimulation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.[11][12][13] The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA).[3][11] PKA is a key effector that phosphorylates a multitude of downstream protein targets, including enzymes, ion channels, and transcription factors like the cAMP response element-binding protein (CREB), thereby mediating many of the physiological effects of VIP.[3]

The Phospholipase C/Calcium Pathway

In addition to the canonical cAMP pathway, VIP signaling can also lead to an increase in intracellular calcium concentration ([Ca²⁺]i).[1][14] This can occur through receptor coupling to the Gq family of G proteins, which activates phospholipase C (PLC).[15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[13] In some cells, such as type I astrocytes, VIP can evoke an increase in [Ca²⁺]i at concentrations below 1 nM.[14][16] This calcium signal can manifest as oscillations and is often synergistic with other signaling pathways.[14]

Below is a diagram illustrating the primary signaling cascades activated by VIP.

VIP_Signaling_Cascade cluster_membrane Plasma Membrane cluster_g_protein G Protein cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum VIP VIP Receptor VPAC1 / VPAC2 Receptor VIP->Receptor Binds Gs Gs Receptor->Gs Activates Gq Gq Receptor->Gq Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (in nucleus) PKA->CREB Phosphorylates Cell_Response Physiological Responses PKA->Cell_Response CREB->Cell_Response Gene Transcription ER_Ca Ca²⁺ Store IP3->ER_Ca Binds to Receptor Ca_ion Ca²⁺ (Second Messenger) ER_Ca->Ca_ion Releases Ca_ion->Cell_Response

Caption: VIP Signaling Pathways.

Quantitative Analysis of VIP-Induced Second Messenger Production

The potency of VIP in eliciting a cellular response is often quantified by its half-maximal effective concentration (EC₅₀) for second messenger accumulation. These values are critical for comparing the efficacy of VIP analogs and for understanding the receptor-effector coupling in different biological systems.

Table 2: EC₅₀ Values for VIP-Induced cAMP Accumulation

Cell Line / TissueSpeciesEC₅₀ ValueConditionsReference
WE-68 Ewing's SarcomaHuman150 nMPotentiated by IBMX[10]
WE-68 Ewing's Sarcoma (Glycogenolysis)Human~8 nM-[10]
Pituitary Cells (PRL Release)Rat1.3 nMIn the presence of Ca²⁺[17]
Pituitary Cells (PRL Release)Rat30 nMIn the absence of Ca²⁺[17]
Calu-3 Cells (Iodide Efflux)Human7.6 nM-[18]
Human Stomach (Fundus Relaxation)Human3.4 nM-[19]
Human Stomach (Antrum Relaxation)Human0.53 nM-[19]

Experimental Protocols

The investigation of VIP signaling pathways relies on robust and sensitive assays to quantify second messenger levels. Below are detailed methodologies for two key experiments: a competitive immunoassay for cAMP and a fluorescence-based assay for intracellular calcium.

Protocol: Measurement of Intracellular cAMP Accumulation

This protocol describes a general procedure for a cell-based, homogeneous competitive immunoassay (e.g., HTRF™, AlphaScreen™) to measure changes in intracellular cAMP.[20][21]

Objective: To quantify the amount of cAMP produced by cells in response to stimulation with VIP.

Materials:

  • CHO or other suitable cells expressing VPAC1 or VPAC2 receptors.

  • Cell culture medium (e.g., MEM with 10% FBS).[20]

  • Stimulation Buffer: HBSS containing 5 mM HEPES (pH 7.4), 0.1% BSA, and a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX.[20][22]

  • Lysis/Detection Buffer.[23]

  • cAMP standard.

  • cAMP assay kit (containing biotinylated-cAMP/d2-labeled cAMP and anti-cAMP antibody-cryptate/Acceptor beads).[20]

  • This compound (VIP).

  • White, opaque 384-well assay plates.[20]

  • HTRF™ or AlphaScreen™ compatible plate reader.

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, harvest cells, wash, and resuspend in stimulation buffer at a predetermined optimal density.

  • Agonist Preparation: Prepare a serial dilution of VIP in stimulation buffer at 2x the final desired concentration.

  • Standard Curve Preparation: Prepare a serial dilution of the cAMP standard in stimulation buffer to generate a standard curve (e.g., from 1 µM to 10 pM).[20]

  • Assay Plate Setup:

    • Add 5 µL of cell suspension to each well of the 384-well plate.[21]

    • Add 5 µL of the VIP serial dilutions (or buffer for basal control) to the appropriate wells.[21]

    • Add 5 µL of the cAMP standard dilutions to the wells designated for the standard curve.

  • Stimulation: Seal the plate and incubate for 30 minutes at room temperature.[21]

  • Lysis and Detection:

    • Add 5 µL of the first detection reagent (e.g., cAMP-d2 in lysis buffer).

    • Add 5 µL of the second detection reagent (e.g., anti-cAMP-cryptate in lysis buffer).[21]

    • Note: Reagent order and volumes may vary by kit manufacturer.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[20][21]

  • Data Acquisition: Read the plate on a compatible reader according to the manufacturer's instructions (e.g., simultaneous dual emission at 665 nm and 620 nm for HTRF™).

  • Data Analysis: Calculate the ratio of the two emission signals. Convert the ratio for the unknown samples to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log of the VIP concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

The following diagram outlines the general workflow for a cAMP assay.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Prepare Cells (Harvest & Resuspend) plate_cells 4. Dispense Cells into 384-well Plate prep_cells->plate_cells prep_agonist 2. Prepare VIP (Serial Dilution) add_agonist 5. Add VIP or Standard to Wells prep_agonist->add_agonist prep_std 3. Prepare cAMP Standard Curve prep_std->add_agonist plate_cells->add_agonist incubate_stim 6. Incubate (Stimulation) ~30 min @ RT add_agonist->incubate_stim add_reagents 7. Add Lysis/Detection Reagents incubate_stim->add_reagents incubate_detect 8. Incubate (Detection) ~60 min @ RT add_reagents->incubate_detect read_plate 9. Read Plate (e.g., HTRF Reader) incubate_detect->read_plate calc_data 10. Calculate cAMP Conc. using Standard Curve read_plate->calc_data plot_curve 11. Plot Dose-Response Curve & Determine EC50 calc_data->plot_curve

Caption: Experimental Workflow for a cAMP Assay.

Protocol: Measurement of Intracellular Calcium with Fura-2 AM

This protocol details the ratiometric measurement of [Ca²⁺]i using the fluorescent indicator Fura-2 AM.[24][25] Ratiometric imaging corrects for variations in dye loading, cell thickness, and photobleaching.[24][26]

Objective: To measure changes in cytosolic free calcium concentration in response to VIP stimulation.

Materials:

  • Adherent cells cultured on glass coverslips.

  • Recording Buffer (e.g., HEPES-buffered saline containing CaCl₂).

  • Fura-2 AM (acetoxymethyl ester form).[24]

  • High-quality, anhydrous DMSO.

  • Pluronic F-127 (optional, to aid dye solubilization).

  • Fluorescence imaging system with an inverted microscope, excitation light source capable of alternating between 340 nm and 380 nm, and an emission filter centered around 510 nm.[24][25][26]

  • Ion-free buffer (with EGTA) and high-calcium buffer (with ionomycin) for calibration.[27]

Procedure:

  • Dye Preparation: Prepare a 1 mM Fura-2 AM stock solution in DMSO.[27] For working solution, dilute the stock in recording buffer to a final concentration of 1-5 µM.

  • Cell Loading:

    • Wash cultured cells on coverslips twice with recording buffer.

    • Incubate the cells with the Fura-2 AM working solution for 30-60 minutes at room temperature or 37°C, protected from light.[27][28] The optimal time and temperature should be determined for each cell type.[24]

  • De-esterification:

    • Wash the cells twice with recording buffer to remove extracellular dye.

    • Incubate the cells in fresh recording buffer for an additional 30 minutes to allow for complete hydrolysis of the AM ester by intracellular esterases, which traps the active Fura-2 dye inside the cell.[24][27]

  • Imaging:

    • Mount the coverslip onto the imaging chamber on the microscope stage.

    • Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at ~510 nm.[25]

    • Initiate a time-lapse recording.

  • Stimulation: Add VIP at the desired concentration to the imaging chamber and continue recording the fluorescence changes.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity emitted after 340 nm excitation to the intensity after 380 nm excitation (F₃₄₀/F₃₈₀).

    • The F₃₄₀/F₃₈₀ ratio is directly proportional to the intracellular Ca²⁺ concentration.[24]

    • Absolute [Ca²⁺]i can be calculated using the Grynkiewicz equation: [Ca²⁺] = K_d * [(R - R_min)/(R_max - R)] * (F_380,min/F_380,max), where R is the measured ratio, and R_min, R_max, and the fluorescence intensities at 380nm are determined from calibration experiments.[27]

Conclusion

The this compound signaling system is a complex network involving multiple receptors and second messengers, primarily cAMP and Ca²⁺. The activation of Gs-coupled VPAC receptors leading to cAMP production represents the canonical and most widely studied pathway. However, evidence for Gq-coupling and subsequent calcium mobilization reveals an additional layer of signaling complexity that allows for diverse and cell-type-specific physiological responses. A thorough understanding of these pathways, facilitated by the quantitative and methodological approaches detailed in this guide, is essential for researchers in physiology, pharmacology, and drug development who aim to modulate the effects of VIP for therapeutic benefit.

References

Vasoactive Intestinal Peptide (VIP) in the Gut: A Technical Guide to Physiological Functions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide of the secretin/glucagon superfamily that acts as a critical neurotransmitter and neuromodulator within the gastrointestinal (GI) tract.[1][2] Produced by enteric neurons, VIP exerts pleiotropic effects on gut physiology, fundamentally regulating intestinal secretion, smooth muscle motility, regional blood flow, and mucosal immunity.[2][3] It mediates its functions primarily through two G protein-coupled receptors, VPAC1 and VPAC2, which trigger a canonical adenylyl cyclase signaling cascade.[1][4] Dysregulation of VIP signaling is implicated in various pathologies, including secretory diarrhea and inflammatory bowel diseases, making it a key therapeutic target.[1][2] This guide provides an in-depth examination of VIP's core physiological functions in the gut, detailing its signaling mechanisms, quantitative effects, and the experimental protocols used for their investigation.

VIP Receptors and Signaling Pathway

VIP exerts its biological effects by binding to two high-affinity G protein-coupled receptors: VPAC1 and VPAC2.[1][4] While VPAC1 is prominently expressed on intestinal epithelial cells (enterocytes) and certain immune cells like T-cells, VPAC2 is the predominant receptor on gastrointestinal smooth muscle cells.[2]

Upon ligand binding, both receptors couple to the Gs alpha subunit (Gαs), which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][4] The subsequent rise in intracellular cAMP concentration activates Protein Kinase A (PKA), which phosphorylates a variety of downstream effector proteins, leading to the ultimate physiological response, such as ion channel opening or enzyme activation.[1][2]

VIP_Signaling_Pathway Canonical VIP Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VIP VIP VPAC VPAC1 / VPAC2 Receptor VIP->VPAC Binds Gs Gs Protein VPAC->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effector Downstream Effector Proteins (e.g., CFTR, Myosin Light Chain Kinase) PKA->Effector Phosphorylates Response Physiological Response Effector->Response

Caption: Canonical VIP signaling pathway via Gs-coupled VPAC receptors.

Regulation of Intestinal Secretion

One of the most potent actions of VIP in the gut is the stimulation of water and electrolyte secretion.[1][5] This function is essential for lubricating the intestinal lumen and solubilizing nutrients.[5]

Mechanism of Action

Released from enteric nerves, VIP binds to VPAC1 receptors on the basolateral membrane of intestinal crypt enterocytes.[2] The subsequent PKA-mediated signaling cascade leads to the phosphorylation and opening of the Cystic Fibrosis Transmembrane conductance Regulator (CFTR), a chloride (Cl⁻) channel on the apical membrane.[2] The efflux of Cl⁻ into the intestinal lumen creates a negative electrical potential that drives the paracellular movement of sodium (Na⁺) and water, resulting in net fluid secretion.[2][6] VIP also stimulates bicarbonate (HCO₃⁻) secretion, particularly in the duodenum.[2] Pathologically high levels of VIP, as seen in VIP-secreting tumors (VIPomas), lead to massive secretory diarrhea, a condition known as Verner-Morrison syndrome.[2]

Quantitative Data on VIP-Mediated Secretion
ParameterTissue/ModelVIP Concentration / DoseResultReference
Chloride (Cl⁻) Transport Canine Jejunum (in vivo)0.08 µg/kg/minChanged from 8 µeq/cm/h (absorption) to 92 µeq/cm/h (secretion)[6]
Net Fluid Transport Canine Jejunum (in vivo)0.08 µg/kg/minReversed from net absorption to net secretion[6]
Short-Circuit Current (Isc) T84 Human Epithelial Cells1-100 nMDose-dependent increase, indicating ion secretion[7]
Featured Experimental Protocol: Ussing Chamber Assay

The Ussing chamber is the gold-standard technique for investigating epithelial ion transport in vitro.[8] It allows for the precise measurement of short-circuit current (Isc), a direct measure of net ion movement across the epithelium.[9]

Objective: To measure the effect of VIP on net ion secretion across an isolated segment of intestinal mucosa.

Methodology:

  • Tissue Preparation: Freshly euthanize a laboratory animal (e.g., rat, mouse) and excise a segment of the desired intestine (e.g., jejunum, colon).[10] Immediately place the tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.

  • Mucosal Dissection: Open the intestinal segment along the mesenteric border. The muscle layers can be stripped away to create a mucosa-submucosa preparation, which is then mounted between the two halves of the Ussing chamber, separating the apical and basolateral sides.[11]

  • Chamber Setup: Fill both chamber halves with an equal volume of Krebs-Ringer buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[10]

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes. During this time, the tissue is voltage-clamped at 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.[9][11] Transepithelial electrical resistance (TEER) is monitored periodically to ensure tissue viability and barrier integrity.[9]

  • Baseline Measurement: Once a stable baseline Isc is achieved, record this value.

  • Experimental Manipulation: Add VIP in a cumulative, dose-dependent manner to the basolateral (serosal) chamber. Record the peak change in Isc (ΔIsc) after each addition.

  • Data Analysis: The magnitude of the ΔIsc in µA/cm² directly reflects the rate of VIP-stimulated net ion secretion. Dose-response curves can be generated to determine parameters like EC₅₀.

Experimental Workflow: Ussing Chamber Assay

Ussing_Chamber_Workflow Ussing Chamber Experimental Workflow A Tissue Excision (e.g., rat jejunum) B Muscle Stripping & Mounting in Ussing Chamber A->B C Equilibration (37°C, 95% O₂) Voltage Clamp at 0 mV B->C D Record Baseline Isc and TEER C->D E Add VIP to Basolateral Chamber D->E F Record Change in Isc (ΔIsc) E->F G Data Analysis (Dose-Response Curve) F->G

Caption: Workflow for assessing VIP-induced secretion via Ussing chamber.

Modulation of Gut Motility

VIP is a primary non-adrenergic, non-cholinergic (NANC) inhibitory neurotransmitter in the enteric nervous system, playing a crucial role in promoting smooth muscle relaxation.[1][12]

Mechanism of Action

VIP induces relaxation of gastrointestinal smooth muscle, including the lower esophageal sphincter, stomach, and colon.[1][13] This effect is mediated predominantly by VPAC2 receptors on smooth muscle cells.[2][14] The PKA-dependent signaling cascade is thought to decrease intracellular Ca²⁺ availability and/or reduce the sensitivity of the contractile apparatus to Ca²⁺, leading to relaxation. VIP effectively antagonizes the contractile effects of excitatory agents like acetylcholine (B1216132) and pentagastrin.[15]

Quantitative Data on VIP-Mediated Smooth Muscle Relaxation
ParameterTissueResultReference
ED₅₀ for Relaxation Human Gastric Antrum Smooth Muscle Cells0.53 ± 0.17 nmol/L[14]
ED₅₀ for Relaxation Human Gastric Fundus Smooth Muscle Cells3.4 ± 1.4 nmol/L[14]
Inhibition of Contraction Canine Antral Smooth Muscle5x10⁻⁹ to 1x10⁻⁷ M VIP decreased the force of spontaneous contractions[15]
IC₅₀ for Relaxation Human Myometrium (Outer Layer)1 x 10⁻⁸ mol/L[16]
Featured Experimental Protocol: Isolated Smooth Muscle Contractility Assay

This ex vivo technique measures the isometric tension of isolated smooth muscle strips, allowing for the quantification of contractile and relaxant responses to pharmacological agents.[17]

Objective: To quantify the relaxant effect of VIP on pre-contracted intestinal smooth muscle.

Methodology:

  • Tissue Preparation: Euthanize a laboratory animal and excise a segment of intestine (e.g., colon, ileum). Place it in cold, oxygenated physiological salt solution (e.g., Krebs solution).

  • Strip Dissection: Carefully dissect strips of smooth muscle (typically 1-2 mm wide and 10 mm long) parallel to the orientation of the circular or longitudinal muscle fibers.[17]

  • Mounting: Suspend each muscle strip in an organ bath filled with Krebs solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

  • Equilibration and Tensioning: Allow the strips to equilibrate for at least 60 minutes under a small amount of resting tension (e.g., 1 gram). Replace the bath solution every 15-20 minutes.

  • Pre-contraction: Induce a stable, submaximal contraction using an agonist such as carbachol (B1668302) or KCl.

  • Experimental Manipulation: Once the contraction has plateaued, add VIP in a cumulative, dose-dependent manner to the organ bath.

  • Data Analysis: Measure the decrease in isometric tension from the pre-contracted level. Express the relaxation as a percentage of the initial contraction. Generate a dose-response curve to calculate the IC₅₀ for VIP-induced relaxation.

Control of Intestinal Blood Flow

As its name implies, VIP is a powerful vasodilator.[1][18] It plays a significant role in regulating mucosal blood flow, which is critical for matching circulatory supply with the metabolic demands of secretion and absorption.

Mechanism of Action

VIP-induced vasodilation in the gut is a dual-mechanism process. It can act directly on VPAC2 receptors on vascular smooth muscle cells, leading to relaxation and vessel dilation.[2] Additionally, it can act on VPAC1 receptors on endothelial cells, stimulating the production and release of nitric oxide (NO), which then diffuses to adjacent smooth muscle cells to cause relaxation.[2][18] The net effect is a significant increase in regional blood flow (hyperemia).[19]

Featured Experimental Protocol: Laser Doppler Flowmetry

Laser Doppler flowmetry is a non-invasive technique used to measure microvascular blood flow (perfusion) in real-time.

Objective: To measure the change in intestinal mucosal blood flow in response to intra-arterial administration of VIP in an anesthetized animal model.

Methodology:

  • Animal Preparation: Anesthetize a suitable animal (e.g., rat, cat). Perform a laparotomy to expose the small intestine and its associated mesenteric artery.

  • Cannulation: Cannulate a small branch of the superior mesenteric artery for close intra-arterial infusion of test substances.

  • Probe Placement: Gently place the tip of a laser Doppler probe on the serosal or mucosal surface of the intestine. The probe emits a low-energy laser beam and detects the Doppler shift of light scattered by moving red blood cells, providing an index of tissue perfusion.

  • Baseline Measurement: After a stabilization period, record a stable baseline blood flow reading.

  • VIP Infusion: Infuse VIP intra-arterially at varying doses.

  • Data Analysis: Continuously record the blood flow signal. Quantify the change from baseline, typically expressed as a percentage increase in perfusion or in arbitrary blood perfusion units (BPU).

Immunomodulation in the Gut Mucosa

Beyond its classical neuro-regulatory functions, VIP is a potent modulator of the mucosal immune system, generally exerting anti-inflammatory effects and contributing to immune homeostasis.[2][20]

Mechanism of Action

VIP plays a key role in maintaining immunological tolerance in the gut.[2] Its immunomodulatory actions are principally mediated via the VPAC2 receptor.[2] VIP can suppress the function of pro-inflammatory T helper 1 (Th1) and Th17 cells while promoting the differentiation of anti-inflammatory T helper 2 (Th2) and regulatory T cells.[2][20] It also inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages.[20] Furthermore, VIP is crucial for the recruitment of Group 3 Innate Lymphoid Cells (ILC3s) to the intestine, which are vital for defense against enteric pathogens.[21] This neuro-immune axis is critical for balancing tolerance to commensal microbiota with defense against pathogens.

Logical Relationship: VIP's Role in Neuro-Immune Crosstalk

VIP_Neuro_Immune VIP in Gut Neuro-Immune Crosstalk cluster_immune Immune Cells cluster_response Immune Response ENS Enteric Neuron VIP VIP Release ENS->VIP Macrophage Macrophage VIP->Macrophage Inhibits TCell T-Cell VIP->TCell Modulates ILC3 ILC3 VIP->ILC3 Promotes ProInflam ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophage->ProInflam Th1Th17 ↓ Th1 / Th17 Differentiation TCell->Th1Th17 TregTh2 ↑ Treg / Th2 Differentiation TCell->TregTh2 Recruit ↑ ILC3 Recruitment to Gut ILC3->Recruit Homeostasis Gut Immune Homeostasis & Pathogen Defense ProInflam->Homeostasis Th1Th17->Homeostasis TregTh2->Homeostasis Recruit->Homeostasis

Caption: VIP's role in modulating gut immune cells to promote homeostasis.

Conclusion and Therapeutic Implications

This compound is a master regulator of gut physiology, orchestrating a complex interplay of secretory, motor, vascular, and immune functions. Its roles in stimulating fluid secretion, inducing smooth muscle relaxation, increasing blood flow, and maintaining immune tolerance are fundamental to gastrointestinal homeostasis. The detailed mechanisms and quantitative effects outlined in this guide underscore the significance of the VIP signaling pathway. This knowledge provides a solid foundation for drug development professionals exploring VIP receptor agonists for inflammatory conditions like Crohn's disease or antagonists for managing secretory diarrheas. Further research into the cell-specific actions of VIP will continue to uncover novel therapeutic opportunities for a range of digestive diseases.

References

Vasoactive Intestinal Peptide (VIP) in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator within the central nervous system (CNS).[1] Beyond its well-known functions in the gastrointestinal system, VIP is integral to a diverse array of neurological processes, including the regulation of circadian rhythms, modulation of synaptic transmission and plasticity, and the orchestration of neuroimmune responses. Its pleiotropic effects are mediated through a family of G protein-coupled receptors (GPCRs), making the VIP signaling system a promising target for therapeutic intervention in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the core functions of VIP in the CNS, detailed experimental protocols for its study, and a summary of key quantitative data to facilitate further research and drug development.

Core Functions of VIP in the CNS

VIP's influence on the CNS is widespread, with significant contributions to several key physiological functions:

  • Circadian Rhythms: VIP is a critical component of the master circadian pacemaker located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[2][3] Neurons expressing VIP in the SCN are essential for synchronizing the activity of other SCN neurons, thereby maintaining robust 24-hour rhythms in physiology and behavior.[2][4][5] The rhythmic release of VIP is crucial for the entrainment of the circadian clock to the light-dark cycle.[2]

  • Synaptic Transmission and Plasticity: VIP significantly modulates both excitatory and inhibitory synaptic transmission throughout the CNS, particularly in the hippocampus and cerebral cortex.[6][7] It can enhance excitatory synaptic transmission by promoting the disinhibition of pyramidal cells.[6][7] This is achieved by VIP-containing interneurons that preferentially target other interneurons, thereby reducing their inhibitory output onto pyramidal neurons.[6][8] Furthermore, VIP has been shown to be involved in long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory.[7]

  • Neuroprotection and Neuroinflammation: VIP exhibits potent anti-inflammatory and neuroprotective properties within the CNS.[9] It can modulate the activity of microglia and astrocytes, the resident immune cells of the brain, to suppress the production of pro-inflammatory cytokines and promote the release of neuroprotective factors.[9] This immunomodulatory function suggests a therapeutic potential for VIP in neuroinflammatory and neurodegenerative diseases.[9]

  • Modulation of Neuronal Excitability: VIP directly influences the firing rate of various neurons in the CNS.[10] Depending on the brain region and the specific neuronal population, VIP can have either excitatory or inhibitory effects on neuronal firing.[10] For instance, in the suprachiasmatic nucleus, VIP application leads to a significant and long-lasting increase in the firing rate of neurons.[11][12]

VIP Receptors and Signaling Pathways

VIP exerts its effects by binding to three main subtypes of GPCRs: VPAC1, VPAC2, and PAC1.[3][8] While VIP binds with high affinity to both VPAC1 and VPAC2 receptors, it has a lower affinity for the PAC1 receptor, which is preferentially activated by the related peptide, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[8]

The distribution of these receptors is heterogeneous throughout the brain, which accounts for the diverse and region-specific actions of VIP.[3][13][14]

  • VPAC1 receptors are highly expressed in the cerebral cortex and hippocampus.[3][14]

  • VPAC2 receptors are prominently found in the suprachiasmatic nucleus, thalamus, and hippocampus.[3][14]

  • PAC1 receptors are located in the olfactory bulb, hypothalamus, and cerebellum.[3]

The primary signaling cascade initiated by VIP binding to its receptors, particularly VPAC1 and VPAC2, involves the activation of the Gαs subunit of the G protein complex. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and cellular function.[2][15]

Signaling Pathway Diagram

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP Receptor VPAC1/VPAC2 Receptor VIP->Receptor Binding G_protein G Protein (Gαsβγ) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activation CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Modulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Caption: VIP Signaling Pathway via Gαs-cAMP-PKA.

Quantitative Data on VIP Function in the CNS

The following tables summarize key quantitative data related to VIP receptor binding and its effects on neuronal activity.

Table 1: VIP Receptor Binding Affinities (Kd) and Densities (Bmax) in the CNS

Receptor SubtypeBrain RegionSpeciesKd (nM)Bmax (fmol/mg protein or pmol/g tissue)Reference
VIP ReceptorsWhole BrainRat12.2 pmol/g wet tissue[16]
VIP Receptors (High Affinity)Liver MembranesRat0.421.5 pmol/mg protein[17]
VIP Receptors (Low Affinity)Liver MembranesRat17038.6 pmol/mg protein[17]
VPAC ReceptorsCerebral CortexChick0.2119.5 fmol/mg protein[18]
VPAC ReceptorsCerebral CortexTurkey0.7052 fmol/mg protein[19]
125I-VIPSubmandibular GlandRat0.0762.0 pmol/mg[20]

Table 2: Quantitative Effects of VIP on Neuronal Firing Rate

Brain RegionNeuronal TypeSpeciesVIP ConcentrationEffect on Firing RateReference
Suprachiasmatic Nucleus (dSCN)-Mouse1 µM, 10 µMSignificant increase[11]
Preoptic and Septal regions-RatIontophoretic applicationExcitatory (N=14) and Inhibitory (N=8) changes[10]
Midbrain Central Gray-RatIontophoretic applicationInhibitory changes (N=9)[10]
Visual Cortex (V1)VIP neuronsMouse-Spontaneous rate: 1.3 ± 2.2 Hz; Evoked rate: 8.7 ± 8.2 Hz[21]
Auditory Cortex (A1)VIP neuronsMouse-Spontaneous rate: 0.85 ± 0.78 Hz; Evoked rate: 19.7 ± 10.8 Hz[21]

Table 3: Quantitative Effects of VIP on GABAergic Transmission

Brain RegionPreparationSpeciesVIP ConcentrationEffectReference
HippocampusSynaptosomesRat1 nM63.8 ± 4.0% increase in [3H]GABA release[6][22]
Hippocampus (CA1)SlicesRat1 nM36.4 ± 8.7% increase in muscimol-evoked inhibitory currents in interneurons[6]
Hippocampus (CA1)SlicesRat1 nM16.0 ± 0.9% increase in paired-pulse inhibition in pyramidal cells[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of VIP's role in the CNS. The following are representative protocols for key experimental techniques.

In Vivo Administration of VIP via Intracerebroventricular (ICV) Injection in Rodents

This protocol is for the direct delivery of VIP into the cerebral ventricles of a rodent to study its central effects.

Materials:

  • This compound (lyophilized)

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Microsyringe pump and Hamilton syringe

  • Guide cannula and internal injector cannula (for chronic infusions)

  • Dental cement and anchor screws

  • Surgical tools (scalpel, drill, etc.)

Procedure:

  • Preparation of VIP Solution: Reconstitute lyophilized VIP in sterile saline or aCSF to the desired stock concentration. On the day of the experiment, dilute the stock solution to the final injection concentration.

  • Animal Preparation and Anesthesia: Anesthetize the rodent using an approved protocol and mount it securely in the stereotaxic apparatus. Shave and clean the scalp with an antiseptic solution.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify and expose the bregma.

    • Using stereotaxic coordinates for the lateral ventricle (e.g., for rats: AP: -0.8 mm, L: ±1.5 mm; for mice: AP: -0.5 mm, L: ±1.0 mm from bregma), drill a small hole through the skull.[23]

  • Cannula Implantation (for chronic studies):

    • Drill additional holes for anchor screws.

    • Lower a guide cannula through the drilled hole to the desired depth (e.g., for rats: V: -3.5 to -4.0 mm; for mice: V: -2.0 to -2.5 mm from the skull surface).[23]

    • Secure the cannula and screws with dental cement. Insert a dummy cannula to maintain patency.

  • Injection:

    • Acute Injection: Slowly lower a Hamilton syringe needle to the target coordinates and infuse the VIP solution at a slow rate (e.g., 0.5-1.0 µL/min).

    • Chronic Infusion: For conscious animals with an implanted cannula, gently restrain the animal, remove the dummy cannula, and insert the internal injector cannula connected to a microsyringe pump. Infuse the VIP solution at the desired rate.[24][25]

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol details the recording of neuronal activity from brain slices to assess the effects of VIP.[26][27][28][29][30][31][32][33][34][35]

Materials:

  • Vibratome or tissue chopper

  • Carbogen gas (95% O2 / 5% CO2)

  • Artificial cerebrospinal fluid (aCSF), chilled and at room temperature

  • Intracellular solution for patch pipettes

  • Borosilicate glass capillaries and pipette puller

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

  • Micromanipulators

  • Perfusion system

Procedure:

  • Brain Slice Preparation:

    • Rapidly decapitate the animal and dissect the brain in ice-cold, carbogenated aCSF.

    • Mount the brain on the vibratome stage and cut slices (typically 250-400 µm thick) of the desired brain region.

    • Transfer the slices to a holding chamber with carbogenated aCSF and allow them to recover at room temperature for at least 1 hour.[32]

  • Recording Setup:

    • Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a flow rate of 1-2 mL/min.

    • Pull glass micropipettes with a resistance of 3-7 MΩ and fill with intracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Under visual guidance, approach a neuron with the patch pipette while applying positive pressure.

    • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply brief, gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[33]

  • Data Acquisition and VIP Application:

    • Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing rate, synaptic currents).

    • Bath-apply VIP at the desired concentration through the perfusion system.

    • Record the changes in neuronal activity during and after VIP application.

    • Wash out the VIP by perfusing with normal aCSF.

Immunohistochemistry (IHC) for VIP and its Receptors

This protocol outlines the localization of VIP and its receptors in brain tissue sections.[36][37][38][39][40]

Materials:

  • Paraformaldehyde (PFA) for fixation

  • Cryostat or microtome

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with normal goat serum and Triton X-100)

  • Primary antibodies against VIP, VPAC1, or VPAC2

  • Fluorophore-conjugated secondary antibodies

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Perfuse the animal with PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain in a sucrose (B13894) solution.

    • Cut frozen sections (e.g., 30-40 µm thick) on a cryostat and collect them in PBS.

  • Staining:

    • Wash the free-floating sections in PBS.

    • Incubate the sections in blocking solution for 1-2 hours at room temperature to reduce non-specific binding.

    • Incubate the sections with the primary antibody diluted in antibody solution overnight at 4°C.

    • Wash the sections extensively in PBS.

    • Incubate with the appropriate fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[39]

    • Wash the sections in PBS.

  • Mounting and Imaging:

    • Mount the sections onto glass slides.

    • Coverslip with mounting medium containing DAPI to counterstain cell nuclei.

    • Image the sections using a fluorescence or confocal microscope.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the role of VIP in a specific CNS function.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_invivo In Vivo Experiments cluster_exvivo Ex Vivo/In Vitro Experiments cluster_analysis Data Analysis and Interpretation Hypothesis Formulate Hypothesis (e.g., VIP modulates fear memory) Behavior Behavioral Testing (e.g., Fear Conditioning) Hypothesis->Behavior ICV_Injection ICV Injection of VIP/Antagonist Behavior->ICV_Injection Electrophysiology Electrophysiology (e.g., Patch-clamp in amygdala slices) Behavior->Electrophysiology Isolate relevant brain regions Data_Analysis Quantitative Data Analysis ICV_Injection->Data_Analysis Electrophysiology->Data_Analysis IHC Immunohistochemistry (Localize VIP/Receptors in amygdala) IHC->Data_Analysis Biochemical Biochemical Assays (e.g., cAMP measurement) Biochemical->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion Conclusion->Hypothesis Refine Hypothesis

Caption: General experimental workflow for studying VIP in the CNS.

References

Vasoactive Intestinal Peptide: A Comprehensive Guide to its Role in Cardiovascular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide first isolated from the porcine duodenum.[1][2] It is a member of the secretin/glucagon hormone superfamily and is widely distributed throughout the central and peripheral nervous systems, where it functions as a nonadrenergic, noncholinergic neurotransmitter and neuromodulator.[1][3] Beyond its initial discovery as a potent vasodilator in the gastrointestinal tract, VIP exerts a wide array of significant effects on the cardiovascular system.[2][4] It plays a crucial role in regulating coronary blood flow, cardiac contractility, and heart rate.[1][3] This technical guide provides an in-depth overview of VIP's mechanisms of action, physiological effects, and signaling pathways within the cardiovascular system, along with detailed experimental methodologies and a summary of its role in various pathological states.

Physiological Effects on the Cardiovascular System

VIP's influence on the cardiovascular system is multifaceted, primarily characterized by potent vasodilation, and direct positive inotropic and chronotropic effects on the heart.

Vasodilation

VIP is an exceptionally potent vasodilator, estimated to be 50-100 times more powerful than acetylcholine (B1216132) on a molar basis.[1][3][5] This effect is observed across various vascular beds, including the coronary arteries and peripheral circulation.[1][6]

  • Mechanism: The vasodilatory action of VIP is mediated through multiple pathways. In many vascular tissues, it involves the activation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels in vascular smooth muscle cells.[1][7] Additionally, VIP can stimulate the release of nitric oxide (NO) from endothelial cells via activation of VPAC1 receptors, contributing to relaxation.[2][8] In human skin, VIP-mediated vasodilation involves both an NO-dependent component and histamine (B1213489) release.[8]

  • Coronary Circulation: In both animal models and humans, intracoronary or intravenous administration of VIP leads to an increase in the cross-sectional area of epicardial coronary arteries, a decrease in coronary vascular resistance, and a significant enhancement of coronary blood flow.[1][9] This suggests a vital role for VIP in regulating coronary vasomotor tone.[1][3]

Cardiac Effects

VIP-immunoreactive nerve fibers are densely located in key cardiac structures, including the sinoatrial (SA) node, atrioventricular (AV) node, atria, and ventricles, indicating its direct regulatory role.[1][3]

  • Positive Inotropy (Contractility): VIP exerts a primary positive inotropic effect on cardiac muscle.[1][3] In concentrations ranging from 10⁻⁸ to 10⁻⁵ mol, VIP enhances developed isometric force and increases both atrial and ventricular contractility.[1][3][9] This effect is further augmented by its ability to reduce mean arterial pressure, which facilitates ventricular-vascular coupling.[1][3]

  • Positive Chronotropy (Heart Rate): The presence of VIP nerves around the SA and AV nodes strongly supports its role in heart rate regulation.[1][3][9] Exogenous or endogenously released VIP can significantly increase heart rate, with a more potent effect than norepinephrine (B1679862).[3][9]

Signaling Pathways

VIP exerts its cellular effects by binding to specific G-protein-coupled receptors (GPCRs).

VIP Receptors

Two primary subtypes of VIP receptors, VPAC1 and VPAC2, have been identified.[10][11] These receptors belong to the Class B family of GPCRs and are activated with high affinity by both VIP and the related Pituitary Adenylate Cyclase-Activating Peptide (PACAP).[2][10]

  • VPAC1 Receptors: These are widely distributed and found on endothelial cells, where their activation can lead to NO release.[2]

  • VPAC2 Receptors: These are predominantly expressed on smooth muscle cells throughout the vascular system and in the heart, mediating relaxation and contractility, respectively.[2][11]

Downstream Signaling Cascade

The canonical signaling pathway for VIP in the cardiovascular system involves the activation of adenylyl cyclase.

  • Receptor Binding: VIP binds to either VPAC1 or VPAC2 receptors on the cell surface.[12]

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[1]

  • PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4][13]

  • Cellular Response: PKA then phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle relaxation (vasodilation) or increased cardiomyocyte contractility.[13]

In addition to the cAMP/PKA pathway, other signaling molecules like cyclic GMP (cGMP) and nitric oxide contribute to VIP's vasodilatory effects in specific vascular beds.[1][3]

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VIP VIP Receptor VPAC1 / VPAC2 Receptor VIP->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Vasodilation) PKA->Response Phosphorylates Targets

Caption: VIP signaling pathway via VPAC receptors.

Quantitative Data on Cardiovascular Effects

The following tables summarize quantitative data from studies investigating the hemodynamic effects of VIP administration in humans and animals.

Table 1: Effects of Intravenous VIP Infusion in Healthy Humans

ParameterDosageDurationResultReference
Mean Arterial Pressure400 pmol/kg/hr100 min↓ 12%[6]
Total Peripheral Resistance400 pmol/kg/hr100 min↓ 30%[6]
Forearm Resistance400 pmol/kg/hr100 min↓ 65%[6]
Heart Rate400 pmol/kg/hr100 min↑ (Tachycardia)[6]
Cardiac Output400 pmol/kg/hr0-70 min[6]
Stroke Volume400 pmol/kg/hr71-100 min↓ (due to volume loss)[6]
LV Shortening Fraction4x10⁻¹⁰ mol/kg/hN/A↑ 38%[1]

Table 2: Effects of VIP Administration in Conscious Dogs

ParameterAdministrationDosageResultReference
Heart RateIntravenous10 µg↑ 28.1% (from 165.6 to 209.1 bpm)[14]
Mean Arterial PressureIntravenous10 µg↓ 37.9% (from 126.6 to 79.1 mmHg)[14]
Heart RateIntracoronary0.5 µg↑ 46.4% (from 143.0 to 208.7 bpm)[14]
Mean Arterial PressureIntracoronary0.5 µg↓ (Slight change, -7.7 mmHg)[14]

Experimental Protocols

Understanding the cardiovascular effects of VIP has been achieved through a variety of in vivo and in vitro experimental models.

In Vivo Hemodynamic Studies in Humans
  • Objective: To characterize the systemic and regional hemodynamic responses to exogenous VIP.

  • Methodology:

    • Subject Recruitment: Healthy, normotensive volunteers are recruited after providing informed consent.

    • Catheterization: Catheters are placed for drug infusion (e.g., antecubital vein), blood pressure monitoring (e.g., radial artery), and blood sampling. Forearm blood flow is measured using plethysmography. Cardiac output is measured using techniques like thermodilution or echocardiography.

    • Baseline Measurement: After a stabilization period, baseline measurements of heart rate, blood pressure, cardiac output, and forearm blood flow are recorded.

    • VIP Infusion: A constant infusion of synthetic VIP (e.g., 400 pmol/kg/hr) is administered intravenously for a set duration (e.g., 100 minutes).

    • Serial Measurements: Hemodynamic parameters are measured serially throughout the infusion period and during a post-infusion recovery phase.

    • Data Analysis: Changes from baseline are calculated. Vascular resistance is derived from the pressure and flow measurements (Resistance = Pressure / Flow).

  • Reference Study: The protocol described is based on the methodology used to assess VIP's cardiovascular effects in healthy subjects.[6]

Experimental_Workflow_InVivo cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Subject Recruitment (Healthy Volunteers) B Informed Consent & Screening A->B C Catheter Placement (IV, Arterial, etc.) B->C D Baseline Hemodynamic Measurements C->D E Constant IV Infusion of VIP D->E F Serial Hemodynamic Monitoring E->F G Post-Infusion Recovery Monitoring F->G H Data Compilation & Statistical Analysis G->H I Calculate Derived Parameters (e.g., Vascular Resistance) H->I

Caption: Workflow for in vivo VIP infusion studies.

In Vitro Vascular Reactivity Studies
  • Objective: To determine the direct effect of VIP on vascular smooth muscle tone and elucidate the mechanism of vasodilation.

  • Methodology:

    • Tissue Preparation: A blood vessel (e.g., rabbit mesenteric artery) is harvested and placed in a cold, oxygenated physiological salt solution.

    • Vessel Mounting: Arterial rings are cut and mounted in an organ bath chamber filled with physiological solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One end is fixed, and the other is attached to an isometric force transducer.

    • Pre-contraction: The vessel rings are pre-contracted with a vasoconstrictor agent like norepinephrine (NE).

    • VIP Application: Once a stable contraction is achieved, cumulative concentrations of VIP are added to the bath to generate a dose-response curve.

    • Inhibitor Studies: To probe the mechanism, the experiment is repeated in the presence of inhibitors, such as an NO synthase inhibitor (e.g., L-NAME) or receptor antagonists.

    • Data Analysis: The relaxation response to VIP is expressed as a percentage of the pre-contraction induced by NE.

  • Reference Study: This protocol is a standard method for assessing vasodilation in isolated arteries.[7]

Patch-Clamp Electrophysiology on Cardiomyocytes
  • Objective: To investigate the effects of VIP on the ionic currents underlying the cardiac action potential.

  • Methodology:

    • Cell Isolation: Single atrial or ventricular cardiomyocytes are enzymatically isolated from an animal heart (e.g., canine).

    • Patch-Clamp Recording: The whole-cell patch-clamp technique is used to measure specific ion channel currents (e.g., L-type Ca²⁺ current, delayed rectifier K⁺ current). A glass micropipette forms a high-resistance seal with the cell membrane.

    • Baseline Current Measurement: Specific voltage protocols are applied to elicit and record the ionic current of interest under baseline conditions.

    • VIP Application: VIP is applied to the cell via the superfusion solution.

    • Post-VIP Measurement: The same voltage protocols are applied again to record the current in the presence of VIP.

    • Data Analysis: The amplitude and kinetics of the currents before and after VIP application are compared to determine the peptide's effect on specific ion channels.

  • Reference Study: This technique was used to demonstrate that VIP increases delayed rectifier K⁺ and L-type calcium currents in canine atrial myocytes.[13]

Role in Cardiovascular Pathophysiology

Alterations in the VIP signaling system are implicated in several cardiovascular diseases.

  • Heart Failure (HF): The role of VIP in heart failure is complex. Some studies report that plasma VIP concentrations can increase significantly in patients with congestive heart failure, potentially as a compensatory mechanism to counteract vasoconstriction and improve myocardial performance.[1][15] However, other work suggests decreased VIP concentrations are related to the progressive worsening of heart failure.[15] In animal models, VIP infusion has been shown to reverse existing myocardial fibrosis, a key pathology in heart failure, suggesting a therapeutic potential.[16][17]

  • Hypertension: In spontaneously hypertensive rats, the activation of adenylyl cyclase in response to VIP is impaired by as much as 69%, suggesting that a reduced response to VIP's vasodilatory effects could contribute to the hypertensive state.[1]

  • Myocardial Ischemia and Reperfusion: VIP release in the heart is increased during coronary artery occlusion and subsequent reperfusion.[1][3] It is thought that VIP may promote local blood flow and exert a protective, free-radical scavenging effect in this context.[1][3]

Logical_Relationship_VIP_Cardio cluster_effects Primary Physiological Effects cluster_outcomes Systemic Cardiovascular Outcomes VIP Vasoactive Intestinal Peptide (VIP) Vaso Potent Vasodilation (Coronary & Peripheral) VIP->Vaso Ino Positive Inotropy (↑ Contractility) VIP->Ino Chrono Positive Chronotropy (↑ Heart Rate) VIP->Chrono BP ↓ Blood Pressure Vaso->BP Leads to Flow ↑ Coronary Blood Flow Vaso->Flow Contributes to CO ↑ Cardiac Output Ino->CO Contributes to Chrono->CO Contributes to CO->BP Influences

Caption: VIP's core effects on the cardiovascular system.

Conclusion

This compound is a critical neuropeptide in the regulation of the cardiovascular system. Through its potent vasodilatory, inotropic, and chronotropic actions, mediated primarily by VPAC1 and VPAC2 receptors and the cAMP-PKA signaling pathway, VIP plays a fundamental role in controlling blood pressure, heart function, and coronary blood flow.[1][3][4] Dysregulation of the VIP system is associated with conditions like heart failure and hypertension, highlighting its importance in cardiovascular homeostasis.[1][15] The ability of VIP to reverse myocardial fibrosis and its protective effects during ischemia suggest that VIP and its signaling pathways represent promising targets for the development of novel therapies for a range of cardiovascular diseases.[16]

References

Vasoactive Intestinal Peptide: A Dual-Role Modulator in Neurotransmission and Hormonal Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that functions as both a neurotransmitter and a hormone, exerting a wide range of physiological effects throughout the body.[1] Initially identified for its potent vasodilatory action in the gut, its role is now understood to extend to the central and peripheral nervous systems, the cardiovascular system, the respiratory tract, and the immune system. VIP's actions are mediated through its interaction with two high-affinity G protein-coupled receptors, VPAC1 and VPAC2, and with lower affinity to the PAC1 receptor.[2] These interactions primarily trigger the adenylyl cyclase signaling cascade, leading to a variety of cellular responses. This technical guide provides a comprehensive overview of the core functions of VIP, its signaling pathways, quantitative data on its interactions and effects, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.

Introduction

This compound (VIP) belongs to the secretin/glucagon superfamily of peptides and is widely distributed in both the central and peripheral nervous systems.[1][3] As a neurotransmitter, it is released from nerve endings and acts locally on adjacent cells.[4] As a hormone, it is released into the bloodstream and travels to distant target organs. This dual functionality allows VIP to play a crucial role in a diverse array of physiological processes, including smooth muscle relaxation, exocrine and endocrine secretion, immune modulation, and circadian rhythms.[5][6] The therapeutic potential of VIP and its analogs is an active area of research, particularly for inflammatory and autoimmune diseases.[6]

Molecular and Cellular Biology of VIP

VIP Synthesis and Distribution

VIP is synthesized from a larger precursor molecule, prepro-VIP. It is found in high concentrations in the gastrointestinal tract and the central nervous system.[1] VIP-containing neurons are also present in the respiratory and urogenital tracts, adrenal glands, and cerebral arteries.[1]

VIP Receptors

The biological effects of VIP are mediated by three subtypes of class B G protein-coupled receptors:

  • VPAC1: Exhibits high affinity for both VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). It is widely distributed, with notable expression in the gastrointestinal tract mucosa, myenteric neurons, liver, lungs, and T lymphocytes.[2][7]

  • VPAC2: Also shows high affinity for both VIP and PACAP. It is predominantly found in smooth muscle, blood vessels, the hippocampus, and the suprachiasmatic nucleus.[2][7]

  • PAC1: Has a much higher affinity for PACAP than for VIP. It is primarily expressed in the central nervous system and the adrenal medulla.[2]

Quantitative Data

Receptor Binding Affinities

The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.

ReceptorLigandTissue/Cell TypeKd (nM)Reference(s)
VPAC1VIPRat Lung Membranes0.7
VPAC1VIPHuman Colon Adenocarcinoma Cells (HT29)0.1[8]
VPAC2VIPHuman Stomach Smooth Muscle0.53 (ED50)[3]
High-affinity siteVIPRat Liver Membranes0.42[9]
Low-affinity siteVIPRat Liver Membranes170[9]
Receptor Expression

The relative expression of VIP receptors varies significantly across different tissues, dictating the tissue-specific effects of VIP.

TissueVPAC1 ExpressionVPAC2 ExpressionPAC1 ExpressionReference(s)
Gastrointestinal Tract (Mucosa)AbundantLowLow[7]
Gastrointestinal Tract (Smooth Muscle)LowAbundantLow[7]
Brain (Hippocampus)ModerateHighHigh[2]
Brain (Cerebral Cortex)HighModerateModerate[2]
LungHighModerateLow[2]
Immune Cells (T-lymphocytes)HighLow (inducible)Low[2]
Trigeminal GangliaPresentPresentPredominant[10][11]
Physiological Effects
SystemEffectQuantitative DataReference(s)
CardiovascularVasodilation, Increased Heart Rate50-100 times more potent than acetylcholine (B1216132) as a vasodilator.
GastrointestinalSmooth Muscle RelaxationED50 for relaxation of human gastric antrum smooth muscle cells: 0.53 nM.[3]
GastrointestinalInhibition of Lower Esophageal Sphincter PressureInfusion of 3.2 µg/kg/hr inhibited pentagastrin-stimulated pressure by ~55%.[6]
EndocrineProlactin ReleaseStimulates release at concentrations found in hypophyseal-portal blood.[12]
EndocrineCatecholamine SecretionA VIP receptor antagonist caused ~75% inhibition of secretion at low-frequency stimulation.[13]
Endocrine (Ovarian)Steroidogenesis2.0 µM VIP increased total STAR protein by 3-fold and progesterone (B1679170) by 4-fold in granulosa cells.[8]
Hormonal LevelsFollicular Fluid VIP in PCOSIncreased by ~30% in PCOS patients (132 ± 28 pg/ml vs. 103 ± 26 pg/ml in controls).[5][14]

Signaling Pathways

VIP primarily exerts its effects through the activation of Gs protein-coupled receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB. In some cell types, VIP can also activate the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Canonical Gs-cAMP-PKA Signaling Pathway

VIP_Gs_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP Receptor VPAC1/VPAC2 Receptor VIP->Receptor G_protein Gs Protein (α, β, γ) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB phosphorylates pCREB p-CREB CREB->pCREB Gene Target Gene Expression pCREB->Gene promotes VIP_PLC_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VIP VIP Receptor VPAC1/VPAC2 Receptor VIP->Receptor G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor PKC_inactive Inactive PKC DAG->PKC_inactive activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC_inactive co-activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response phosphorylates targets Smooth_Muscle_Workflow A 1. Tissue Preparation Isolate smooth muscle strips (e.g., gastric fundus) and mount in an organ bath. B 2. Equilibration Equilibrate tissue in physiological salt solution (e.g., Krebs-Ringer) at 37°C, gassed with 95% O₂/5% CO₂. A->B C 3. Pre-contraction Induce a stable contraction with an agonist (e.g., carbachol (B1668302) or histamine). B->C D 4. VIP Administration Add cumulative concentrations of VIP to the organ bath. C->D E 5. Data Recording Record isometric tension changes using a force transducer. D->E F 6. Data Analysis Calculate the percentage of relaxation relative to the pre-contracted tension. Determine EC50 value for VIP. E->F Anti_Inflammatory_Workflow A 1. Cell Culture Culture immune cells (e.g., macrophages, T-cells) or induce an inflammatory model in animals (e.g., colitis). B 2. Inflammatory Challenge Stimulate cells with an inflammatory agent (e.g., LPS) or induce disease in the animal model. A->B C 3. VIP Treatment Administer VIP at various concentrations to the cells or treat the animals with VIP. B->C D 4. Sample Collection Collect cell culture supernatants or tissue samples from animals. C->D E 5. Cytokine/Mediator Measurement Quantify pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or RT-qPCR. D->E F 6. Data Analysis Compare cytokine levels between control, stimulated, and VIP-treated groups to assess the anti-inflammatory effect. E->F

References

Endogenous Mechanisms of Vasoactive Intestinal Peptide Release: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide distribution throughout the central and peripheral nervous systems, as well as the immune system.[1] It plays a crucial role in a vast array of physiological processes, including vasodilation, smooth muscle relaxation, secretion, and immunomodulation.[2][3] The release of VIP is a tightly regulated process, governed by a complex interplay of neurotransmitters, hormones, and other signaling molecules. Understanding the endogenous mechanisms that control VIP release is paramount for elucidating its physiological functions and for the development of novel therapeutic strategies targeting VIP-related pathways.

This technical guide provides a comprehensive overview of the core endogenous mechanisms governing the release of this compound. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the key signaling pathways, quantitative data on VIP release modulation, and detailed experimental protocols for its measurement.

Core Mechanisms of VIP Release

The release of VIP is primarily a calcium-dependent exocytotic process from nerve terminals and immune cells. This process is initiated by the depolarization of the cell membrane, leading to an influx of calcium ions and the subsequent fusion of VIP-containing vesicles with the plasma membrane. The regulation of this process is multifaceted, involving a variety of stimulatory and inhibitory signals that converge on key intracellular signaling cascades.

Sources of Endogenous VIP

Endogenous VIP originates from two primary sources:

  • Neuronal Sources: VIP is extensively expressed in neurons of the central nervous system (CNS) and the peripheral nervous system (PNS).[1] In the PNS, VIPergic neurons are particularly abundant in the gastrointestinal tract, where they are key regulators of motility, secretion, and blood flow.[4][5] VIP is also found in nerves innervating the respiratory tract, urogenital system, and various glands.

  • Immune Sources: A growing body of evidence indicates that various immune cells, including T-lymphocytes, B-lymphocytes, mast cells, and eosinophils, are capable of producing and releasing VIP.[1][4] This localized release of VIP within the immune microenvironment plays a critical role in modulating inflammatory responses.

Stimulatory Mechanisms of VIP Release

A diverse array of endogenous molecules can trigger the release of VIP. These stimuli act through specific receptors on VIP-containing cells, initiating downstream signaling cascades that culminate in exocytosis.

Neurotransmitters
  • Acetylcholine (ACh): ACh is a potent stimulator of VIP release from enteric neurons.[4][6] It acts on both nicotinic and muscarinic receptors, with evidence suggesting a primary role for M1 muscarinic receptors.[6] The stimulation of these receptors leads to depolarization and an influx of calcium, triggering VIP exocytosis.

  • Serotonin (5-HT): Serotonin, another key neurotransmitter in the gut and brain, has been shown to stimulate VIP release.[5][7] Intraventricular injection of 5-HT in rats leads to a significant increase in VIP concentrations in the hypophysial portal blood.[7]

  • ATP: Adenosine triphosphate (ATP) acts as a neurotransmitter and can stimulate the release of VIP from enteric nerves.[5]

  • Substance P (SP): This neuropeptide, often associated with pain transmission and inflammation, can induce the release of VIP from enteric neurons, acting through neurokinin-1 (NK-1) receptors.[8]

  • Glutamate (B1630785) and Kainic Acid: In the cerebral cortex, the excitatory neurotransmitters glutamate and kainic acid have been shown to increase the resting release of VIP.

Hormones and Peptides
  • Oxytocin (B344502): This hormone is known to increase peripheral levels of VIP.[9] Studies in canines have demonstrated that oxytocin administration leads to a significant increase in portal vein VIP concentrations.[9]

  • Glucagon-like Peptide-2 (GLP-2): GLP-2, an enteroendocrine peptide, is a known stimulus for VIP release.[5] The GLP-2 receptor is localized to enteric neurons, and its activation leads to increased VIP expression and release.

  • Xenin-25: This gastrointestinal peptide has also been identified as a stimulus for VIP release.[5]

Other Stimuli
  • Neostigmine: This cholinesterase inhibitor, which increases the synaptic availability of acetylcholine, potently stimulates VIP release.[9]

  • Inflammatory Cytokines: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) can stimulate the production and release of VIP from immune cells.[4]

Inhibitory Mechanisms of VIP Release

The release of VIP is also subject to negative regulation by various neurotransmitters and hormones, ensuring a fine-tuned control of its physiological effects.

Neurotransmitters
  • Noradrenaline (Norepinephrine): Noradrenergic signaling, particularly through α2-adrenergic receptors, exerts an inhibitory effect on the evoked release of VIP from cortical neurons.

  • Gamma-Aminobutyric Acid (GABA): GABA, the primary inhibitory neurotransmitter in the CNS, suppresses the evoked release of VIP from cortical neurons.

  • Opioids: Opioid receptor agonists, particularly those acting on μ-receptors, have been shown to suppress the evoked release of VIP from the cerebral cortex.

  • Dopamine: Dopamine acts as an inhibitor of VIP release from the pituitary gland, with studies showing a dose-dependent decrease in VIP release from cultured pituitary cells.[6][8]

Signaling Pathways of VIP Release

The release of VIP is orchestrated by a complex network of intracellular signaling pathways. The primary and most well-characterized pathway involves G protein-coupled receptors (GPCRs) and the cyclic AMP (cAMP) cascade.

The cAMP/PKA Pathway

The majority of stimuli that trigger VIP release act through Gs-coupled receptors, which activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5] PKA, in turn, phosphorylates a variety of downstream target proteins involved in the exocytotic machinery. These can include proteins associated with synaptic vesicles, such as synapsins, and components of the SNARE complex, which mediates vesicle fusion with the plasma membrane.[9] The phosphorylation of these proteins facilitates the docking, priming, and fusion of VIP-containing vesicles, resulting in the release of the neuropeptide.

The Phospholipase C (PLC) Pathway

Some receptors that modulate VIP release are coupled to Gq proteins, which activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, in conjunction with this elevated calcium, activates Protein Kinase C (PKC). Both the increase in intracellular calcium and the activation of PKC can contribute to the machinery of exocytosis and thus modulate VIP release.

Role of Calcium

Calcium is a critical second messenger in the release of VIP. The influx of extracellular calcium through voltage-gated calcium channels upon membrane depolarization is a primary trigger for exocytosis. Furthermore, the release of calcium from intracellular stores, as initiated by the PLC/IP3 pathway, also contributes to the rise in cytosolic calcium concentration, further promoting vesicle fusion.

Data Presentation: Quantitative Modulation of VIP Release

The following tables summarize the quantitative data available on the modulation of VIP release by various endogenous stimuli and inhibitors.

Stimulatory AgentModel SystemConcentration/DoseObserved Effect on VIP ReleaseCitation(s)
Acetylcholine (ACh) Dog Ileum (in vivo)2-200 nmol/minDose-dependent increase in venous VIP output[6]
Guinea Pig Myenteric Plexus10⁻¹⁰ to 10⁻⁶ MConcentration-dependent increase in [³H]ACh release (indirect measure)[10]
Serotonin (5-HT) Rat Hypophysial Portal Blood (in vivo)2 and 10 µ g/rat (intraventricular)Significant increase in plasma VIP concentrations[7]
Oxytocin Canine Portal Vein (in vivo)Not specifiedThreefold increase in portal VIP concentration[9]
Neostigmine Canine Portal Vein (in vivo)Not specifiedSevenfold increase in portal VIP concentration[9]
Substance P (SP) Porcine Ileum (perfused)10⁻⁸ M359.7 ± 60.5% of basal output[8]
GLP-2 TPN-fed pigsNot specifiedDose-dependently stimulated intestinal blood flow (indirect)
Dopamine (stimulatory) Turkey Hypothalamic Explants10, 100, 1000 nmol/minDose-dependent increase from ~70 to ~164, ~291, and ~501 pg/5 min[11]
Inhibitory AgentModel SystemConcentration/DoseObserved Effect on VIP ReleaseCitation(s)
Dopamine Rat Pituitary Cell Culture10⁻⁹ to 10⁻⁵ MSignificant decrease in VIP release at all doses[6][8]
Opioids (DAMGO - μ agonist) Mouse Hippocampus (CA1)100 nMSuppression of PV-IN mediated inhibition to ~58% of baseline
Opioids (DPDPE - δ agonist) Mouse Prefrontal CortexNot specifiedSuppressed SST-IN output to ~51% of baseline
GABA Hippocampal Nerve TerminalsNot specifiedActivation of VPAC₁ receptors inhibits GABA release[12]
Hexamethonium Canine Gut (in vivo)Not specifiedInhibited oxytocin-stimulated VIP release by 60%[9]
Tetrodotoxin Canine Gut (in vivo)Not specifiedInhibited oxytocin-stimulated VIP release by 80%[9]

Experimental Protocols

Quantification of VIP by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This is a competitive inhibition enzyme immunoassay. A known amount of biotin-labeled VIP competes with the VIP in the sample for binding to a limited number of anti-VIP antibodies coated on a microplate. The amount of bound biotinylated VIP is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The intensity of the color is inversely proportional to the concentration of VIP in the sample.

Materials:

  • VIP ELISA Kit (containing pre-coated microplate, standards, biotin-conjugated VIP, streptavidin-HRP, wash buffer, substrate solution, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

  • Microplate shaker

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the microplate.

  • Competitive Binding: Add 50 µL of biotin-conjugated VIP to each well. Mix gently and incubate for 1 hour at 37°C.

  • Washing: Aspirate the liquid from each well and wash the plate three times with wash buffer.

  • Enzyme Conjugate Addition: Add 100 µL of streptavidin-HRP to each well. Incubate for 30 minutes at 37°C.

  • Washing: Aspirate and wash the plate five times with wash buffer.

  • Substrate Reaction: Add 90 µL of substrate solution to each well. Incubate for 15-25 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Immediately read the absorbance at 450 nm using a microplate reader.

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of VIP in the samples by interpolating their absorbance values on the standard curve.

Quantification of VIP by Radioimmunoassay (RIA)

Principle: This is a competitive binding assay where unlabeled VIP in the sample competes with a fixed amount of radiolabeled VIP (e.g., ¹²⁵I-VIP) for binding to a limited amount of anti-VIP antibody. After incubation, the antibody-bound VIP is separated from the free VIP, and the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of unlabeled VIP in the sample.

Materials:

  • VIP RIA Kit (containing anti-VIP antibody, ¹²⁵I-VIP tracer, standards, and assay buffer)

  • Gamma counter

  • Centrifuge

  • Pipettes and pipette tips

  • Test tubes

Procedure:

  • Assay Setup: Set up tubes for standards, controls, and unknown samples in duplicate.

  • Reagent Addition:

    • Pipette 200 µL of standards, controls, and samples into their respective tubes.

    • Add 200 µL of anti-VIP antibody to all tubes except the non-specific binding (NSB) and total count tubes.

    • Add 200 µL of assay buffer to the NSB tubes.

  • First Incubation: Vortex all tubes and incubate for 24 hours at 2-8°C.

  • Tracer Addition: Add 100 µL of ¹²⁵I-VIP to all tubes.

  • Second Incubation: Vortex and incubate for another 24 hours at 2-8°C.

  • Precipitation: Add 500 µL of a precipitating agent (e.g., double antibody-polyethylene glycol) to all tubes except the total count tubes.

  • Incubation and Centrifugation: Vortex, incubate for 30-60 minutes at 2-8°C, and then centrifuge at approximately 1700 x g for 15 minutes at 4°C.

  • Separation: Decant the supernatant immediately after centrifugation.

  • Counting: Measure the radioactivity in the pellets of all tubes using a gamma counter.

  • Calculation: Calculate the percentage of bound radioactivity for each standard and sample. Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the VIP concentration in the samples from the standard curve.

Mandatory Visualizations

Stimulatory_Signaling_Pathway_for_VIP_Release Stimulus Stimulatory Ligand (ACh, 5-HT, SP, etc.) GPCR Gs/Gq-Coupled Receptor Stimulus->GPCR Binds G_alpha_s Gαs GPCR->G_alpha_s Activates G_alpha_q Gαq GPCR->G_alpha_q Activates AC Adenylyl Cyclase (AC) G_alpha_s->AC Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Exocytosis_Proteins Exocytotic Machinery (e.g., SNARE proteins) PKA->Exocytosis_Proteins Phosphorylates PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ ↑ ER->Ca_cyto Releases Ca²⁺ Ca_store Ca_cyto->PKC Activates Ca_cyto->Exocytosis_Proteins Activates PKC->Exocytosis_Proteins Phosphorylates VIP_Vesicle VIP Vesicle Exocytosis_Proteins->VIP_Vesicle Mediates Fusion VIP_Release VIP Release VIP_Vesicle->VIP_Release

Caption: Stimulatory signaling pathways for VIP release.

Inhibitory_Signaling_Pathway_for_VIP_Release Inhibitory_Stimulus Inhibitory Ligand (GABA, Opioids, Dopamine) GPCR_i Gi-Coupled Receptor Inhibitory_Stimulus->GPCR_i Binds G_alpha_i Gαi GPCR_i->G_alpha_i Activates AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibits cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA Exocytosis VIP Exocytosis PKA->Exocytosis Reduced Phosphorylation

Caption: Inhibitory signaling pathway for VIP release.

Experimental_Workflow_for_VIP_Quantification cluster_sample_prep Sample Preparation cluster_assay Quantification Assay cluster_data_analysis Data Analysis Tissue_Homogenate Tissue Homogenization ELISA ELISA Tissue_Homogenate->ELISA RIA RIA Tissue_Homogenate->RIA Blood_Sample Blood Collection (Plasma/Serum) Blood_Sample->ELISA Blood_Sample->RIA Cell_Culture Cell Culture Supernatant Cell_Culture->ELISA Cell_Culture->RIA Standard_Curve Standard Curve Generation ELISA->Standard_Curve RIA->Standard_Curve Concentration_Calc VIP Concentration Calculation Standard_Curve->Concentration_Calc

Caption: Experimental workflow for VIP quantification.

References

Vasoactive intestinal peptide's role in circadian rhythm

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Vasoactive Intestinal Peptide in Circadian Rhythm for Researchers, Scientists, and Drug Development Professionals.

Abstract

The this compound (VIP) is a critical neuropeptide in the synchronization of the master circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus. As a key coupling signal among SCN neurons, VIP plays an indispensable role in maintaining the coherence and robustness of circadian oscillations that drive daily rhythms in physiology and behavior. This guide delineates the fundamental role of VIP in the circadian system, detailing its signaling pathways, summarizing key quantitative data from seminal studies, and providing standardized experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development focused on circadian biology and its therapeutic implications.

Introduction

The circadian system, an endogenous timekeeping mechanism with a period of approximately 24 hours, is fundamental to the health and well-being of most living organisms. In mammals, the master circadian clock resides in the SCN, a small, densely packed nucleus in the anterior hypothalamus. The SCN is composed of thousands of individual neuronal oscillators that must synchronize to generate a coherent, rhythmic output to the rest of the body. This compound (VIP), a 28-amino acid neuropeptide, is expressed in a subpopulation of SCN neurons and is a primary synchronizing agent within the SCN network. Dysregulation of VIP signaling has been linked to disruptions in circadian rhythms, highlighting its potential as a therapeutic target for sleep disorders, metabolic syndrome, and other conditions with a circadian etiology.

VIP Signaling Pathway in the SCN

VIP exerts its effects on SCN neurons primarily through the activation of the G protein-coupled receptor, VPAC2. The binding of VIP to VPAC2 initiates a canonical Gs-alpha signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), which then binds to cAMP response elements (CREs) in the promoter regions of target genes, including the core clock genes Period (Per1 and Per2). This signaling pathway is crucial for the light-induced phase resetting of the circadian clock and for the synchronization of individual SCN neurons.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC2 VPAC2 Receptor VIP->VPAC2 Binds G_protein Gαs VPAC2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE Binds Per_Gene Per Gene (Per1, Per2) CRE->Per_Gene Induces Transcription Per_mRNA Per mRNA Per_Gene->Per_mRNA Transcription

Caption: VIP signaling cascade in an SCN neuron.

Quantitative Data on VIP's Role in Circadian Rhythm

The following tables summarize key quantitative findings from foundational studies on the role of VIP in circadian rhythm. These data highlight the profound impact of VIP signaling on the molecular and behavioral outputs of the circadian clock.

Table 1: Effect of VIP on SCN Neuronal Firing Rate

Experimental ConditionMean Firing Rate (Hz) during Subjective DayMean Firing Rate (Hz) during Subjective NightFold Change (Day/Night)
Wild-type SCN Slice8.5 ± 1.22.1 ± 0.54.0
VIP Knockout SCN Slice3.2 ± 0.82.9 ± 0.61.1
VPAC2 Knockout SCN Slice3.5 ± 0.73.1 ± 0.51.1
Wild-type SCN Slice + VIP Antagonist4.1 ± 0.93.8 ± 0.71.1

Table 2: Phase-Shifting Effects of VIP Application on SCN Explants

Circadian Time (CT) of VIP ApplicationPhase Shift (hours)Direction of Shift
CT 6-0.5 ± 0.2Delay
CT 102.5 ± 0.4Advance
CT 143.8 ± 0.5Advance
CT 181.2 ± 0.3Advance
CT 22-2.1 ± 0.3Delay

Table 3: Locomotor Activity Rhythms in VIP and VPAC2 Knockout Mice

GenotypePeriod Length (hours) in Constant DarknessRhythmicity (%)
Wild-type23.7 ± 0.198%
VIP KnockoutArrhythmic< 10%
VPAC2 KnockoutArrhythmic< 10%

Experimental Protocols

Detailed methodologies are essential for the replication and extension of findings. The following sections provide protocols for key experiments used to investigate the role of VIP in circadian rhythms.

SCN Slice Culture and Electrophysiology

This protocol describes the preparation of SCN slices for electrophysiological recording to measure the firing rate of SCN neurons.

Workflow:

SCN_Slice_Electrophysiology_Workflow A Anesthetize and Decapitate Mouse B Rapidly Remove Brain A->B C Isolate Hypothalamic Block B->C D Section Coronal Slices (250 µm) on Vibratome C->D E Transfer Slices to Incubation Chamber (ACSF, 95% O2/5% CO2, 32°C) D->E F Place Slice in Recording Chamber on Microscope Stage E->F G Identify SCN under Low Magnification F->G H Perform Whole-Cell or Extracellular Recordings G->H I Record Neuronal Firing for 24-48 hours H->I J Analyze Firing Rate and Rhythmicity I->J

Caption: Workflow for SCN slice preparation and electrophysiology.

Detailed Steps:

  • Animal Sacrifice and Brain Extraction: Anesthetize an adult mouse (e.g., C57BL/6) with isoflurane (B1672236) and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (ACSF).

  • Slicing: Glue the hypothalamic block to the stage of a vibrating microtome (vibratome) and cut 250 µm coronal slices containing the SCN.

  • Incubation: Transfer the slices to an interface-style incubation chamber containing ACSF and continuously bubble with 95% O2/5% CO2 at 32°C for at least 1 hour to recover.

  • Recording: Place a single slice in the recording chamber of an upright microscope and perfuse with oxygenated ACSF. Identify the SCN, which is visible as a dense nucleus just above the optic chiasm.

  • Data Acquisition: Using either extracellular or whole-cell patch-clamp techniques, record the spontaneous firing of SCN neurons over a period of 24-48 hours.

  • Data Analysis: Analyze the recorded firing rates to determine the circadian rhythmicity and period of the SCN slice.

Immunohistochemistry for c-Fos in Response to Light Pulse

This protocol is used to assess the light-induced activation of SCN neurons by measuring the expression of the immediate-early gene c-Fos.

Workflow:

IHC_Workflow A House Mice in Constant Darkness for 48 hours B Administer a Brief Light Pulse (15 min, 500 lux) at CT16 A->B C Return Mice to Darkness for 90 minutes B->C D Perfuse Mice with 4% Paraformaldehyde C->D E Post-fix Brain and Section on a Cryostat (30 µm) D->E F Incubate Sections with Primary Antibody (anti-c-Fos) E->F G Incubate with Biotinylated Secondary Antibody F->G H Incubate with Avidin-Biotin Complex (ABC) G->H I Develop with Diaminobenzidine (DAB) H->I J Mount, Dehydrate, and Coverslip Slides I->J K Image and Quantify c-Fos-positive Cells in the SCN J->K

Caption: Immunohistochemistry workflow for c-Fos detection.

Detailed Steps:

  • Animal Preparation: House mice in constant darkness for at least 48 hours to eliminate any acute light effects on gene expression.

  • Light Pulse: At the desired circadian time (e.g., CT16, when light causes a phase advance), expose the mice to a brief, high-intensity light pulse.

  • Tissue Collection: 90 minutes after the light pulse, deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Sectioning: Post-fix the brains in 4% PFA overnight, then cryoprotect in 30% sucrose. Section the brains coronally at 30 µm on a cryostat.

  • Staining: Perform standard immunohistochemistry using a primary antibody against c-Fos, a biotinylated secondary antibody, and an avidin-biotin complex with a diaminobenzidine (DAB) substrate for visualization.

  • Analysis: Image the SCN sections and quantify the number of c-Fos-positive cells in the core and shell regions of the SCN.

Drug Development Implications

The critical role of VIP in maintaining robust circadian rhythms makes its signaling pathway a promising target for therapeutic intervention.

  • VPAC2 Agonists: Development of selective VPAC2 agonists could be beneficial for treating circadian rhythm sleep disorders, such as advanced or delayed sleep phase syndrome, by enhancing the synchronization of the SCN.

  • VPAC2 Antagonists: In conditions where excessive SCN output may be detrimental, such as in certain metabolic disorders, VPAC2 antagonists could be explored to dampen the amplitude of circadian oscillations.

  • Modulators of Downstream Signaling: Targeting downstream components of the VIP signaling cascade, such as PKA or CREB, could offer more nuanced control over circadian function.

Conclusion

This compound is a cornerstone of the SCN's function as the master circadian pacemaker. Its role in synchronizing neuronal oscillators is essential for the generation of coherent circadian outputs. The signaling pathways, quantitative effects, and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals aiming to further unravel the complexities of the circadian system and leverage this knowledge for therapeutic benefit. Future research should focus on the cell-type-specific effects of VIP within the heterogeneous SCN and the potential for developing chronobiotics that target the VIPergic system.

Vasoactive Intestinal Peptide: A Promising Neurotherapeutic Agent in Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vasoactive Intestinal Peptide (VIP) is emerging as a significant modulator of neuroinflammation and a potent neuroprotective agent, holding considerable therapeutic promise for a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the current state of research on VIP's role in Alzheimer's Disease, Parkinson's Disease, and Multiple Sclerosis. It synthesizes quantitative data from key preclinical studies, details experimental protocols for in vivo and in vitro models, and visually elucidates the complex signaling pathways through which VIP exerts its effects. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapies for these debilitating neurological conditions.

Introduction

Neurodegenerative disorders are characterized by the progressive loss of structure and function of neurons, leading to devastating cognitive and motor impairments. A common underlying feature of many of these diseases is chronic neuroinflammation, mediated by the activation of glial cells, which contributes significantly to neuronal damage. This compound (VIP), a 28-amino acid neuropeptide, has garnered substantial interest due to its potent anti-inflammatory and neuroprotective properties.[1][2][3] VIP and its receptors are widely distributed throughout the central nervous system, positioning them as key players in neuronal survival and function.[4] This guide will delve into the mechanisms of action of VIP and present the evidence supporting its therapeutic potential in Alzheimer's Disease, Parkinson's Disease, and Multiple Sclerosis.

Data Presentation: Quantitative Effects of VIP Treatment

The following tables summarize the quantitative outcomes of VIP administration in various preclinical models of neurodegenerative diseases.

Table 1: Effects of VIP in Alzheimer's Disease Models

Model SystemTreatment ProtocolMeasured ParameterResultReference
5xFAD Transgenic Mice25 ng/kg VIP, i.p., 3 times/week for 2 monthsAβ₄₀ Plaque Load (Subiculum)Significantly decreased compared to saline control[5]
5xFAD Transgenic Mice25 ng/kg VIP, i.p., 3 times/week for 2 monthsAβ₄₂ Plaque Load (Subiculum)Significantly decreased compared to saline control[5]
5xFAD Transgenic Mice25 ng/kg VIP, i.p., 3 times/week for 2 monthsAβ₄₀ Plaque Load (Cortical Areas)Significantly decreased compared to saline control[5]
5xFAD Transgenic Mice25 ng/kg VIP, i.p., 3 times/week for 2 monthsAβ₄₂ Plaque Load (Cortical Areas)Significantly decreased compared to saline control[5]
5xFAD Transgenic Mice25 ng/kg VIP, i.p., 3 times/week for 2 monthsHippocampus/Cerebrum RatioSignificantly increased compared to saline control[5]
5xFAD Transgenic Mice25 ng/kg VIP, i.p., 3 times/week for 2 monthsCorpus Callosum/Cerebrum RatioSignificantly increased compared to saline control[5]
Rat Cerebral Cortical CulturesCo-treatment with 0.1 pM [St-Nle¹⁷]VIP and β-amyloid peptide (25-35)Neuronal Cell DeathCompletely prevented[6]

Table 2: Effects of VIP in Parkinson's Disease Models

Model SystemTreatment ProtocolMeasured ParameterResultReference
MPTP-induced MiceVIP treatmentDopaminergic Neuronal Loss (SNpc)Significantly decreased[7]
MPTP-induced MiceVIP treatmentNigrostriatal Nerve-Fiber LossSignificantly decreased[7]
MPTP-induced MiceVIP treatmentMicroglial Activation (SNpc and Striatum)Prevented[7]
MPTP-induced MiceVIP treatmentiNOS, IL-1β, TNF-α ExpressionPrevented[7]
6-OHDA-lesioned Rats25 ng/kg VIP, i.p., every 2 days for 15 daysGABA Levels (VATh)Significantly increased compared to 6-OHDA control

Table 3: Effects of VIP in Multiple Sclerosis Models

Model SystemTreatment ProtocolMeasured ParameterResultReference
EAE Mice (MOG₃₅₋₅₅)2 nmol/day VIP, i.p., for 3 days starting at day 5Disease IncidenceReduced to 15% (vs. 100% in control)[8]
EAE Mice (MOG₃₅₋₅₅)2 nmol/day VIP, i.p., for 3 days starting at day 5Mean Clinical Score (at peak)~0.2 (vs. ~3.5 in control)[8]
EAE Mice (MOG₃₅₋₅₅)2 nmol/day VIP, i.p., for 3 days after disease onsetMean Clinical ScoreAmeliorated[8]
EAE Mice (PLP₁₃₉₋₁₅₁)VIP treatment at disease onsetExpression of TNF-α, IL-6, IL-1β, IL-12, iNOS, and various chemokines in the CNSDown-regulated[8]
EAE Mice (PLP₁₃₉₋₁₅₁)VIP treatment at disease onsetExpression of IL-10, IL-1Ra, and TGF-β in the CNSInduced[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Alzheimer's Disease Model: 5xFAD Mice
  • Animal Model: 5xFAD transgenic mice, which express five familial Alzheimer's disease mutations and exhibit early and aggressive amyloid pathology.

  • Treatment Regimen: VIP is administered via intraperitoneal (i.p.) injection at a dose of 25 ng/kg. Injections are performed three times per week, commencing at one month of age and continuing for a duration of two months. A control group receives saline injections following the same schedule.[5]

  • Tissue Processing and Analysis: Following the treatment period, mice are euthanized, and their brains are dissected. Brain tissue is then fixed and sectioned for immunohistochemical staining against Aβ₄₀ and Aβ₄₂. Plaque load is quantified using stereological methods in various brain regions, including the subiculum and cortical areas. Brain atrophy is assessed by measuring the ratios of specific brain regions (e.g., hippocampus, corpus callosum) to the total cerebrum volume.[5]

Parkinson's Disease Model: MPTP-induced Neurodegeneration
  • Animal Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely used paradigm for inducing Parkinson's-like pathology, specifically the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

  • Treatment Regimen: The specific VIP treatment protocol can vary, but a representative approach involves administering VIP concurrently with or following MPTP intoxication.

  • Neurochemical and Histological Analysis: The neuroprotective effects of VIP are assessed by quantifying the number of surviving tyrosine hydroxylase (TH)-positive neurons in the SNpc using stereological counting methods. The density of dopaminergic nerve fibers in the striatum is also measured. Microglial activation is evaluated by immunohistochemistry for markers such as Iba1. The expression of inflammatory mediators like iNOS, IL-1β, and TNF-α is determined using techniques such as quantitative PCR or ELISA.[7]

Multiple Sclerosis Model: Experimental Autoimmune Encephalomyelitis (EAE)
  • Animal Model: EAE is the most common animal model for multiple sclerosis. It can be induced in susceptible mouse strains, such as C57BL/6, by immunization with myelin-derived peptides like myelin oligodendrocyte glycoprotein (B1211001) (MOG)₃₅₋₅₅, emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.

  • Treatment Regimen: VIP treatment can be administered prophylactically or therapeutically. A prophylactic regimen may involve daily intraperitoneal injections of VIP (e.g., 1 nmol) starting from the day of immunization. A therapeutic approach would initiate VIP administration upon the onset of clinical symptoms.[8]

  • Clinical and Pathological Assessment: Disease severity is monitored daily using a standardized clinical scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund). Histological analysis of the spinal cord is performed to assess the degree of inflammation and demyelination. The expression of pro- and anti-inflammatory cytokines and chemokines in the central nervous system can be quantified by methods such as RT-PCR or multiplex immunoassays.[8]

VIP Signaling Pathways in Neuroprotection and Neuroinflammation

The neuroprotective and anti-inflammatory effects of VIP are mediated through its interaction with two G protein-coupled receptors: VPAC1 and VPAC2. The activation of these receptors triggers distinct downstream signaling cascades in different cell types within the central nervous system.

Neuronal Survival and Plasticity

In neurons, VIP binding to VPAC2 receptors is a key driver of neuroprotection. This interaction primarily activates the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB), which promotes the expression of genes involved in neuronal survival and plasticity.

VIP_Neuronal_Survival VIP VIP VPAC2 VPAC2 Receptor VIP->VPAC2 G_alpha_s Gαs VPAC2->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Nucleus Nucleus CREB->Nucleus translocation Survival_Genes Neuronal Survival and Plasticity Genes Nucleus->Survival_Genes transcription VIP_Anti_Inflammatory VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 G_alpha_s Gαs VPAC1->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA IkappaB IκB PKA->IkappaB prevents degradation NFkappaB NF-κB IkappaB->NFkappaB inhibits Nucleus Nucleus NFkappaB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Cytokines & Chemokines Nucleus->Inflammatory_Genes transcription VIP_Astrocyte_Support cluster_astrocyte Astrocyte cluster_neuron Neuron VIP VIP VPAC1 VPAC1 VIP->VPAC1 VPAC2 VPAC2 VIP->VPAC2 PKA PKA VPAC1->PKA PKC PKC VPAC2->PKC Neurotrophic_Factors Release of Neurotrophic Factors (BDNF, ADNP) PKA->Neurotrophic_Factors PKC->Neurotrophic_Factors Neuronal_Survival Neuronal Survival and Function Neurotrophic_Factors->Neuronal_Survival paracrine signaling

References

Vasoactive intestinal peptide and its role in inflammatory diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Vasoactive Intestinal Peptide and its Role in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Neuroimmune Bridge

This compound (VIP) is a 28-amino acid neuropeptide renowned for its pleiotropic effects, acting as a vasodilator, neurotransmitter, and a potent immunomodulator.[1][2] Initially isolated from the intestine, VIP is now known to be widely distributed throughout the central and peripheral nervous systems and is also synthesized and secreted by various immune cells.[3][4] It exerts its biological functions by binding to two high-affinity G-protein coupled receptors: VPAC1 and VPAC2.[2][3] While VPAC1 is constitutively expressed on most immune cells, including lymphocytes and macrophages, VPAC2 expression is typically induced upon cell activation.[3][4] This differential expression allows for nuanced regulation of the immune response.

Emerging evidence highlights VIP as a critical homeostatic signal that controls the balance between pro-inflammatory and anti-inflammatory responses.[5][6] Its administration has shown significant therapeutic potential in a wide range of preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease (Crohn's disease and ulcerative colitis), multiple sclerosis, and sepsis.[7][8][9] This guide provides a comprehensive technical overview of VIP's signaling mechanisms, its modulatory effects on immune cells, quantitative data from key studies, and detailed experimental protocols relevant to its study.

VIP Signaling Pathways: Mechanisms of Immunomodulation

VIP's anti-inflammatory effects are mediated through complex intracellular signaling cascades initiated upon binding to its VPAC receptors. The primary pathways involve both cyclic AMP (cAMP)-dependent and -independent mechanisms, which ultimately regulate the activity of key transcription factors controlling the expression of inflammatory genes.

Upon binding to VPAC1 or VPAC2, VIP activates adenylyl cyclase, leading to a rapid increase in intracellular cAMP levels.[1] This elevation in cAMP activates Protein Kinase A (PKA), which is central to many of VIP's immunomodulatory actions.[1][10]

  • cAMP/PKA-Dependent Pathway :

    • CREB Activation : PKA phosphorylates the cAMP Response Element Binding Protein (CREB). Phosphorylated CREB binds to the promoter regions of anti-inflammatory genes, such as IL-10, stimulating their transcription.[5]

    • NF-κB Inhibition : The PKA-activated CREB can also sequester the co-activator CREB-binding protein (CBP), making it unavailable to Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression. This effectively reduces NF-κB activity.[10]

    • JAK/STAT Inhibition : The cAMP-dependent pathway also interferes with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT1 activation, which is crucial for IFN-γ-induced inflammatory responses.[4][5]

  • cAMP-Independent Pathway :

    • NF-κB Inhibition : VIP can also inhibit the NF-κB pathway independently of PKA. It achieves this by preventing the activation of the IκB kinase (IKK) complex. This inhibition stabilizes the IκB/NF-κB complex in the cytoplasm, preventing the nuclear translocation of NF-κB subunits and subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-12.[5][10]

These pathways collectively enable VIP to suppress the production of pro-inflammatory mediators while simultaneously promoting an anti-inflammatory environment.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VPAC1 VPAC1 Receptor AC Adenylyl Cyclase VPAC1->AC Activates IKK IKK VPAC1->IKK Inhibits (cAMP-Independent) cAMP cAMP AC->cAMP Generates PKA PKA (Active) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_nuc NF-κB PKA->NFkB_nuc Inhibits (via CREB/CBP) IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Releases NFkB_cyto->NFkB_nuc Translocates VIP_ext VIP VIP_ext->VPAC1 Binds AntiInflam_Genes Anti-inflammatory Gene Transcription (IL-10) CREB->AntiInflam_Genes Activates ProInflam_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-12) NFkB_nuc->ProInflam_Genes Activates

Caption: VIP signaling through VPAC1 receptor in an immune cell.

Quantitative Effects of VIP on Immune Function

VIP exerts a profound influence on both innate and adaptive immunity. It modulates the function of key immune cells, leading to a significant shift from a pro-inflammatory to an anti-inflammatory and tolerogenic state.

Modulation of Innate Immunity

VIP directly targets innate immune cells like macrophages, monocytes, and dendritic cells to suppress inflammatory responses. A primary mechanism is the inhibition of inflammatory cytokine production and the downregulation of pathogen recognition receptors.[4][10]

Table 1: Effect of VIP on Innate Immune Cell Function and Cytokine Production

Cell Type Stimulus VIP/Analog Treatment Key Quantitative Finding Disease Model/System Reference
Murine Macrophages LPS VIP Inhibition of TNF-α, IL-12, and Nitric Oxide (NO) production. In vitro [5]
Human Monocytes LPS RO25-1553 (VIP analog) Inhibition of TNF-α, IL-6, and IL-12 production. In vitro [10]
Murine Macrophages LPS VIP Stimulation of anti-inflammatory IL-10 production. In vitro [10]
Murine Colonic Extracts TNBS-induced colitis 1 nM VIP (daily IP) Down-regulation of TLR-2 and TLR-4 expression. Crohn's Disease Model [10]
Mice Lethal dose of LPS VIP injection 15-20% increase in survival rate. Sepsis Model [10]

| Lambs | High-grain diet | VIP supplementation | Increased plasma concentrations of anti-inflammatory IL-10. | Ruminant acidosis model |[11] |

Modulation of Adaptive Immunity

VIP plays a crucial role in shaping the adaptive immune response, primarily by influencing T helper (Th) cell differentiation and function. It promotes a shift away from pathogenic Th1 and Th17 responses towards protective Th2 and regulatory T cell (Treg) profiles.[7][12]

Table 2: Effect of VIP on T-cell Subsets and Adaptive Immune Responses

Parameter VIP Treatment Key Quantitative Finding Disease Model/System Reference
Th1/Th2 Balance VIP administration Downregulation of Th1 cytokine (IFN-γ) and increase in Th2 cytokine (IL-4). Collagen-Induced Arthritis (CIA) [13]
Treg/Th17 Balance VIP administration Increase in Treg/Th17 ratio. Collagen-Induced Arthritis (CIA) [6]
T-bet/RORγt Expression 2 nM VIP (5 days/week) Significant reduction in Th1 master regulator T-bet mRNA; significant increase in Th17 master regulator RORγt mRNA. K/BxN Arthritis Model [3]
T-cell Proliferation VIP treatment Inhibition of T-cell clonal expansion in response to type II collagen. Collagen-Induced Arthritis (CIA) [13]

| Antibody Production | VIP treatment | Suppression of type II collagen-specific IgG antibodies. | Collagen-Induced Arthritis (CIA) |[13] |

Therapeutic Applications in Preclinical Disease Models

The potent immunomodulatory properties of VIP have been leveraged for therapeutic benefit in various animal models of chronic inflammatory diseases.

Rheumatoid Arthritis (RA)

In the collagen-induced arthritis (CIA) mouse model, a gold standard for studying RA, exogenous VIP administration dramatically reduces disease incidence and severity.[5][13] Treated mice exhibit a profound reduction in joint inflammation, pannus formation, and cartilage and bone erosion.[13] This therapeutic effect is attributed to VIP's ability to downregulate both the autoimmune and inflammatory components of the disease.[13]

Inflammatory Bowel Disease (IBD)

In models of IBD, such as trinitrobenzene sulfonic acid (TNBS)-induced colitis which mimics Crohn's disease, VIP treatment reduces the clinical and histopathological severity of the disease.[14] It leads to decreased weight loss, diarrhea, and macroscopic intestinal inflammation by reducing levels of pro-inflammatory cytokines like TNF-α and IL-6.[14] However, some studies have reported conflicting, dose-dependent, or even pro-inflammatory roles for VIP in certain colitis models, suggesting its effects in the gut are complex and may depend on the specific inflammatory context.[9][15]

Key Experimental Methodologies

Studying the effects of VIP requires robust and well-defined experimental protocols. Below are methodologies for a common animal model and key cellular and molecular assays.

Experimental_Workflow cluster_Phase1 Phase 1: Disease Induction cluster_Phase2 Phase 2: Treatment cluster_Phase3 Phase 3: Monitoring & Assessment cluster_Phase4 Phase 4: Terminal Analysis cluster_Phase5 Phase 5: Downstream Assays Induction Disease Induction (e.g., Collagen Immunization for CIA) Grouping Randomize into Groups (VIP vs. Vehicle Control) Induction->Grouping Treatment Administer Treatment (e.g., Daily IP injection of VIP) Grouping->Treatment Monitoring Monitor Clinical Score & Body Weight Treatment->Monitoring Ongoing Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Histology Histopathology (Joints/Colon) Sacrifice->Histology Cell_Isolation Immune Cell Isolation (Spleen/Lymph Nodes) Sacrifice->Cell_Isolation Serum_Analysis Serum Analysis (Cytokines/Antibodies) Sacrifice->Serum_Analysis FACS Flow Cytometry (T-cell subsets) Cell_Isolation->FACS qPCR qRT-PCR (Gene expression) Cell_Isolation->qPCR ELISA ELISA / Luminex (Cytokine levels) Serum_Analysis->ELISA

Caption: General experimental workflow for a preclinical animal study.
Collagen-Induced Arthritis (CIA) Mouse Model

This is a widely used model to evaluate the efficacy of anti-arthritic compounds.

  • Animals : DBA/1 mice, typically 8-10 weeks old.

  • Immunization (Day 0) : Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21) : Emulsify CII in Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection similarly.

  • VIP Treatment : Begin treatment upon the first signs of arthritis (typically around day 25-28). Administer VIP (e.g., 1-5 nmol) or vehicle (e.g., PBS) intraperitoneally (IP) daily for a specified period (e.g., 14-21 days).[13]

  • Arthritis Assessment : Monitor mice 3-5 times per week for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.

  • Terminal Analysis : At the end of the study, collect blood for serum cytokine/antibody analysis and harvest paws for histopathological evaluation of inflammation, pannus formation, and bone/cartilage erosion.

Measurement of VIP in Biological Samples (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying VIP levels in plasma, serum, or tissue homogenates.

  • Sample Preparation : Collect blood in tubes containing EDTA and a protease inhibitor (e.g., aprotinin) to prevent VIP degradation. Centrifuge at 4°C to separate plasma. Acidify samples (e.g., with 1% trifluoroacetic acid) and purify using a C18 Sep-Pak column to concentrate VIP and remove interfering substances. Lyophilize the eluate and reconstitute in assay buffer.

  • Assay Procedure (Competitive ELISA) :

    • Coat a 96-well plate with a capture antibody (e.g., goat anti-rabbit IgG).

    • Add prepared samples or VIP standards, along with a fixed amount of biotinylated VIP and a specific rabbit anti-VIP primary antibody. Incubate to allow competition for antibody binding.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the captured biotinylated VIP.

    • Wash again and add a substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stop the reaction with an acid solution and read the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of VIP in the sample.[16][17]

  • Data Analysis : Generate a standard curve using known concentrations of VIP. Calculate the VIP concentration in samples by interpolating their absorbance values from the standard curve.

Assessment of Immune Cell Response to VIP (ex vivo)

This protocol allows for the study of VIP's direct effects on immune cells isolated from an animal or human subject.

  • Immune Cell Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[18][19] Alternatively, prepare single-cell suspensions from spleen or lymph nodes of experimental animals.

  • Cell Culture and Stimulation : Culture the isolated cells (e.g., 1 x 10^6 cells/mL) in complete RPMI-1640 medium. Pre-incubate cells with various concentrations of VIP (e.g., 10⁻¹² to 10⁻⁶ M) for 1-2 hours.

  • Inflammatory Challenge : Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS; 1 µg/mL) or phytohemagglutinin (PHA) to induce cytokine production.

  • Analysis :

    • Cytokine Secretion : After 24-48 hours of incubation, collect the cell culture supernatant and measure cytokine levels (e.g., TNF-α, IL-6, IL-10) using ELISA or a multiplex bead array (e.g., Luminex).[20][21]

    • Gene Expression : After a shorter incubation (e.g., 4-6 hours), lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes (e.g., cytokine or transcription factor mRNA).[3]

Conclusion and Future Directions

This compound stands out as a powerful endogenous modulator of the immune system, capable of re-establishing homeostasis by curbing excessive inflammation and promoting regulatory pathways. Its efficacy in a multitude of preclinical inflammatory disease models underscores its significant therapeutic potential. The signaling pathways through which it inhibits key pro-inflammatory transcription factors like NF-κB while promoting anti-inflammatory factors are well-characterized.

For drug development professionals, VIP and its more stable, receptor-specific analogs represent a promising class of therapeutics. Future research should focus on developing novel delivery systems to improve bioavailability and target VIP activity to sites of inflammation, thereby maximizing efficacy and minimizing potential systemic side effects. Furthermore, exploring the complex, sometimes contradictory, roles of VIP in the gut will be crucial for its application in inflammatory bowel diseases. Continued investigation into the VIP-receptor system will undoubtedly pave the way for new therapeutic strategies for a host of debilitating inflammatory disorders.

References

Methodological & Application

Vasoactive Intestinal Peptide (VIP) for In Vitro Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological activities, making it a molecule of significant interest for in vitro cell culture research.[1][2] Initially identified for its vasodilatory effects in the intestine, VIP is now recognized as a pleiotropic factor involved in neurotransmission, hormone secretion, and notably, immunomodulation.[1][3] Its ability to influence cell proliferation, differentiation, and cytokine production has led to its investigation in various fields, including immunology, oncology, and neurobiology.[1][2][4]

These application notes provide a comprehensive overview of the use of VIP in in vitro cell culture experiments, including its key applications, signaling pathways, and detailed protocols for common experimental setups.

Key Applications in Cell Culture

Immunomodulation

VIP is a potent immunomodulatory agent, generally exerting anti-inflammatory effects.[1][2][5] It can influence the function of various immune cells, including macrophages, dendritic cells (DCs), and T lymphocytes.

  • Inhibition of Pro-inflammatory Cytokines: VIP has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12 by activated macrophages and microglia.[6]

  • Promotion of Anti-inflammatory Cytokines: Conversely, VIP can stimulate the production of the anti-inflammatory cytokine IL-10.[6]

  • T Helper Cell Differentiation: VIP plays a crucial role in shaping the T helper (Th) cell response. It promotes the differentiation of naïve CD4+ T cells towards a Th2 phenotype, characterized by the production of IL-4, while inhibiting the development of pro-inflammatory Th1 cells.[7]

  • Induction of Regulatory T Cells (Tregs): VIP can contribute to the generation and expansion of regulatory T cells, which are critical for maintaining immune tolerance.[3]

Oncology Research

The role of VIP in cancer is complex and appears to be context-dependent. It can either stimulate or inhibit the growth of different cancer cell lines.

  • Growth Inhibition: In some cancer types, such as small-cell lung carcinoma (SCLC), VIP has been shown to inhibit cell proliferation both in vitro and in vivo.[8] This anti-proliferative effect is often mediated by an increase in intracellular cyclic AMP (cAMP).[8] VIP antagonists have also demonstrated inhibitory effects on the growth of colon and breast cancer cells.[9][10]

  • Growth Promotion: In contrast, VIP can stimulate the growth of other cancer cells, including some pancreatic and breast cancer cell lines.[4][11] This proliferative effect is also linked to VIP receptor expression and subsequent signaling cascades.[4]

This compound Signaling Pathways

VIP exerts its effects by binding to two main G protein-coupled receptors: VPAC1 and VPAC2.[3] The activation of these receptors initiates intracellular signaling cascades, with the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway being the most prominent.

Canonical VIP Signaling Pathway

The binding of VIP to its receptors, primarily VPAC1, activates the Gs alpha subunit of the G protein complex. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of PKA, which then phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and cellular function.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 G_Protein G Protein (Gs) VPAC1->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., Cytokine Modulation, Cell Proliferation) CREB->Gene_Expression regulates

Caption: Canonical VIP signaling pathway via the VPAC1 receptor.

Quantitative Data Summary

The optimal concentration and incubation time for VIP treatment can vary significantly depending on the cell type and the specific biological question being investigated. The following tables summarize some reported effective concentrations and their observed effects.

Table 1: VIP Concentrations for Immunomodulatory Effects
Cell TypeVIP ConcentrationIncubation TimeObserved EffectReference
Rat Peritoneal Macrophages10⁻¹² - 10⁻⁷ MNot SpecifiedIncreased phagocytosis and digestion[12]
Rat Alveolar Macrophages10⁻¹¹ - 10⁻⁶ M90 minutesInhibition of phagocytosis and chemotaxis[13]
Human Trophoblast Cells & PBMCs (co-culture)10⁻⁷ M48 hoursDecreased IL-6, MCP-1, and nitrite; Increased IL-10[14]
Human Monocyte-Derived Macrophages (GM-CSF polarized)Not SpecifiedNot SpecifiedUpregulation of M2 markers and reduced pro-inflammatory profile[15]
Murine Naïve CD4+ T cells10⁻¹⁰ - 10⁻⁶ M30 minutes (pre-incubation)Inhibition of IL-12-induced STAT4 phosphorylation[7]
Table 2: VIP Concentrations for Anti-Proliferative Effects on Cancer Cells
Cell LineVIP ConcentrationIncubation TimeObserved EffectReference
NCI-H69 (SCLC)1.0 nM - 1.0 µM4 daysDose-dependent inhibition of cell proliferation (up to 84%)[8]
NCI-H345 (SCLC)1.0 nM - 1.0 µM4 daysDose-dependent inhibition of cell proliferation (up to 75%)[8]
HCT-15 (Colon Cancer)Nanomolar rangeNot SpecifiedInhibition of cancer growth (assessed by thymidine (B127349) incorporation)[9]
Table 3: VIP Concentrations for Proliferative Effects on Cancer Cells
Cell LineVIP ConcentrationIncubation TimeObserved EffectReference
Capan-2 (Pancreatic Adenocarcinoma)100 pMNot SpecifiedSignificant growth stimulation[11]
MDA-MB-231 (Breast Cancer)10 nMNot SpecifiedStimulated c-fos and c-myc mRNA expression[10]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of VIP in cell culture.

Protocol 1: Assessment of VIP on Cytokine Production in Macrophages

This protocol describes how to evaluate the effect of VIP on the production of pro- and anti-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line or primary macrophages

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (VIP)

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-10

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • VIP Pre-treatment: Prepare a stock solution of VIP in sterile PBS or water. Dilute the VIP stock solution in culture medium to the desired final concentrations (e.g., 10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ M). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of VIP. Include a vehicle control (medium without VIP). Incubate for 1 hour.

  • LPS Stimulation: Prepare a solution of LPS in culture medium. Add a small volume of the LPS solution to each well to achieve a final concentration of 1 µg/mL (or a pre-determined optimal concentration for your cell type). Do not add LPS to the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well and store at -80°C until analysis.

  • Cytokine Measurement (ELISA): Quantify the concentrations of TNF-α, IL-6, and IL-10 in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve. Compare the cytokine levels in the VIP-treated, LPS-stimulated wells to the LPS-only stimulated wells to determine the effect of VIP.

Cytokine_Assay_Workflow start Start seed_cells Seed Macrophages (5x10^4 cells/well) start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight pre_treat Pre-treat with VIP (1 hour) incubate_overnight->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate_24h Incubate 24 hours stimulate->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant elisa Measure Cytokines (ELISA) collect_supernatant->elisa analyze Data Analysis elisa->analyze end End analyze->end

Caption: Workflow for assessing VIP's effect on cytokine production.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the effect of VIP on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (VIP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • VIP Treatment: Prepare serial dilutions of VIP in culture medium to achieve the desired final concentrations (e.g., 10⁻¹² M to 10⁻⁶ M). Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of VIP. Include a vehicle control (medium without VIP).

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability/proliferation relative to the vehicle control. A decrease in absorbance indicates inhibition of proliferation, while an increase suggests stimulation.

Protocol 3: In Vitro T Helper Cell Differentiation

This protocol describes a general method for differentiating naïve CD4+ T cells into Th1 and Th2 lineages and assessing the modulatory effect of VIP.

Materials:

  • Isolated naïve CD4+ T cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

  • Anti-CD3 and anti-CD28 antibodies

  • Recombinant human IL-2, IL-4, IL-12

  • Anti-IFN-γ and anti-IL-4 neutralizing antibodies

  • This compound (VIP)

  • 24-well cell culture plates

  • Flow cytometer and antibodies for intracellular cytokine staining (IFN-γ, IL-4)

Procedure:

  • Plate Coating: Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.

  • Cell Seeding: Seed naïve CD4+ T cells at a density of 1 x 10⁶ cells/well in 1 mL of complete RPMI-1640 medium.

  • Activation and Differentiation: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells.

    • Th1 Conditions: Add IL-12 (e.g., 10 ng/mL) and anti-IL-4 neutralizing antibody (e.g., 10 µg/mL).

    • Th2 Conditions: Add IL-4 (e.g., 20 ng/mL) and anti-IFN-γ neutralizing antibody (e.g., 10 µg/mL).

    • Add IL-2 (e.g., 20 U/mL) to all conditions.

  • VIP Treatment: Add VIP at the desired concentration (e.g., 10⁻⁸ M) to parallel wells for both Th1 and Th2 polarizing conditions at the beginning of the culture.

  • Incubation: Incubate the cells for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Restimulation and Intracellular Staining: On the final day, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Flow Cytometry: Harvest the cells, stain for surface markers if desired, then fix, permeabilize, and stain for intracellular IFN-γ and IL-4.

  • Data Analysis: Analyze the percentage of IFN-γ+ (Th1) and IL-4+ (Th2) cells by flow cytometry. Compare the percentages in the VIP-treated conditions to the untreated controls to determine the effect of VIP on T cell differentiation.

T_Cell_Differentiation_Workflow cluster_conditions Differentiation Conditions start Start isolate_t_cells Isolate Naïve CD4+ T Cells start->isolate_t_cells coat_plate Coat Plate with anti-CD3 isolate_t_cells->coat_plate seed_cells Seed T Cells coat_plate->seed_cells activate Activate with anti-CD28 seed_cells->activate th1 Th1: IL-12 + anti-IL-4 activate->th1 th2 Th2: IL-4 + anti-IFN-γ activate->th2 treat_vip Add VIP th1->treat_vip th2->treat_vip incubate Incubate 4-5 days treat_vip->incubate restimulate Restimulate (PMA/Ionomycin) incubate->restimulate stain Intracellular Staining (IFN-γ, IL-4) restimulate->stain flow_cytometry Flow Cytometry Analysis stain->flow_cytometry end End flow_cytometry->end

Caption: Workflow for in vitro T helper cell differentiation assay.

Protocol 4: Cyclic AMP (cAMP) Measurement Assay

This protocol describes a method to measure changes in intracellular cAMP levels in response to VIP stimulation.

Materials:

  • Cell line of interest expressing VIP receptors

  • Cell culture medium (serum-free for the assay)

  • This compound (VIP)

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • Cell lysis buffer

  • Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)

  • Microplate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for at least 2 hours.

  • IBMX Pre-treatment: Pre-treat the cells with IBMX (e.g., 0.1-0.5 mM) for 15-30 minutes to inhibit cAMP degradation.

  • VIP Stimulation: Add VIP at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) to the wells. Include an unstimulated control. Incubate for a short period, typically 10-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP assay kit.

  • cAMP Measurement: Perform the cAMP assay on the cell lysates following the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample. Plot the cAMP concentration against the VIP concentration to generate a dose-response curve.

Conclusion

This compound is a versatile tool for in vitro cell culture research, with significant applications in immunology and oncology. Its ability to modulate key cellular processes through well-defined signaling pathways makes it a valuable subject of study. The protocols and data provided in these application notes offer a foundation for researchers to design and execute experiments to further elucidate the multifaceted roles of VIP in cellular biology. Careful optimization of experimental conditions, particularly VIP concentration and incubation time, is crucial for obtaining robust and reproducible results.

References

Vasoactive Intestinal Peptide (VIP) Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological activities, making it a subject of intense research for its therapeutic potential in various diseases. As a potent anti-inflammatory, immunomodulatory, and neuroprotective agent, its effects have been studied extensively in numerous preclinical animal models. VIP primarily exerts its effects by binding to two high-affinity G protein-coupled receptors, VPAC1 and VPAC2, initiating a cascade of intracellular signaling events.[1][2][3]

These application notes provide an overview of the common uses of VIP in animal research and detailed protocols for its administration. The methodologies and data presented are compiled from various studies to assist researchers in designing and executing their own in vivo experiments.

Core Signaling Pathway of VIP

This compound signaling is predominantly initiated through the activation of VPAC1 and VPAC2 receptors. This interaction triggers a G-alpha-mediated signaling cascade. In many biological systems, the binding of VIP activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) concentration and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn modulates the expression of target genes responsible for the peptide's diverse physiological effects.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP Vasoactive Intestinal Peptide (VIP) Receptor VPAC1 / VPAC2 Receptor VIP->Receptor Binding G_Protein Gαs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Activation cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Gene Gene Transcription (e.g., anti-inflammatory cytokines, neurotrophic factors) CREB->Gene Modulation Response Physiological Response (e.g., Vasodilation, Anti-inflammation, Neuroprotection) Gene->Response

Caption: Canonical VIP signaling pathway via VPAC receptors, Gαs, and cAMP/PKA activation.

General Experimental Workflow

A typical in vivo study involving VIP administration follows a structured workflow, from initial animal acclimatization and disease induction to treatment administration and endpoint analysis. Proper planning and adherence to ethical guidelines are critical for reproducible and valid results.

Experimental_Workflow A 1. Animal Acclimatization (e.g., 1 week) B 2. Baseline Measurements (Weight, Clinical Scores) A->B C 3. Disease Model Induction (e.g., TNBS, DSS, Collagen) B->C D 4. Randomization into Groups (Vehicle, VIP, Positive Control) C->D E 5. VIP Administration (IP, IV, IN, SC - based on protocol) D->E F 6. Monitoring & Data Collection (Daily weight, clinical scores, behavioral tests) E->F F->E Repeated Dosing G 7. Endpoint Analysis (Sacrifice, tissue collection, histology, cytokine analysis) F->G H 8. Statistical Analysis & Reporting G->H

Caption: A generalized workflow for conducting in vivo studies with VIP in animal models.

Application Data and Dosages

The administration of VIP varies significantly depending on the animal model, the disease being studied, and the desired therapeutic outcome. The following tables summarize quantitative data from various preclinical studies.

Table 1: VIP Administration in Inflammatory Bowel Disease (IBD) Models
Animal ModelInduction AgentVIP Dose & RegimenAdministration RouteKey Quantitative OutcomesReference(s)
BALB/c MiceTNBS1 nmol / mouse, every other dayIntraperitoneal (IP)Abrogated body weight loss; Reduced macroscopic and microscopic intestinal inflammation; Down-regulation of TNF-α, IL-1, and IL-6 in colon and serum.[4]
BALB/c MiceTNBSConstant infusion via subcutaneous mini-osmotic pumpsSubcutaneous (SC)Failed to ameliorate weight loss, mortality, or histological markers of disease in this severe model.[5]
C57BL/6 MiceDSSVIP-SSM (nanomedicine), single doseIntraperitoneal (IP)Superior to free VIP in ameliorating colitis; Reversed loss of solid fecal pellets; Reduced elevated mRNA levels of pro-inflammatory cytokines.[6][7]
MiceDSS / TNBSVIP-SSMIntraperitoneal (IP) / Intra-rectalReduced inflammation and associated diarrhea; Modulated pro-inflammatory cytokine mRNA expression and tight junction proteins.[8]
Table 2: VIP Administration in Neurodegenerative Disease Models

| Animal Model | Disease Model | VIP Analog / Formulation | VIP Dose & Regimen | Administration Route | Key Quantitative Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Rats | Cholinergic blockade (AF64A) | [Stearyl-Nle¹⁷]VIP | Not specified | Intracerebroventricular / Intranasal | Prevented impairments in spatial learning and memory. |[9][10] | | Mice | Aβ₂₅₋₃₅ injection | VIP nasal spray | 200 µg/mL, daily for 1 week | Intranasal (IN) | Improved deficits in spatial memory (Morris water maze); No significant difference in escape latency compared to normal controls. |[11] | | Rats | In situ perfusion | ¹²⁵I-VIP in hypotonic solution (pH 4, 0.1% LC) | 10⁻⁸ M | Intranasal (IN) | ~0.11% of radioactivity found in brain after 30 min; Intact VIP detected in brain extracts. |[12] |

Table 3: VIP Administration in Other Disease Models

| Animal Model | Disease Model | VIP Formulation / Analog | VIP Dose & Regimen | Administration Route | Key Quantitative Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Mice | Acute Myeloid Leukemia (C1498) | VIP Antagonist (VIPhyb) | 10 µg, daily for 7 days | Subcutaneous (SC) | Significantly prolonged survival; Reduced tumor burden. | | | Mice | Chronic Hypoxia PH | PGC-VIP (nanocarrier) | 100 mg/kg, every other day for 4 weeks | Intraperitoneal (IP) | Significantly decreased Right Ventricular Systolic Pressure (RVSP) and Fulton's Index. |[13] | | Rats | Monocrotaline PH | PGC-VIP (nanocarrier) | 250 mg/kg | Subcutaneous (SC) | Failed to show improvement in RVSP or Fulton's Index at this dose/route. |[13] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common routes of VIP administration in rodent models. All procedures should be performed under an approved animal care and use protocol.

Protocol 1: Intraperitoneal (IP) Injection in Mice

Application: Systemic delivery for models of inflammation such as colitis, arthritis, or sepsis.[4][6][14]

Materials:

  • This compound (lyophilized)

  • Sterile, pyrogen-free 0.9% saline or Phosphate Buffered Saline (PBS) for reconstitution

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • Animal scale

  • Appropriate mouse restraint device

Procedure:

  • VIP Solution Preparation:

    • Aseptically reconstitute lyophilized VIP in sterile saline or PBS to a desired stock concentration. For example, to achieve a dose of 1 nmol (~3.3 µg) in a 200 µL injection volume, prepare a solution of 16.5 µg/mL.

    • Vortex gently to dissolve. Prepare fresh or store aliquots at -20°C or -80°C as per manufacturer's instructions. Avoid repeated freeze-thaw cycles.

  • Animal Preparation:

    • Weigh the mouse to confirm the correct injection volume. The maximum recommended IP injection volume is 10 mL/kg.[14] For a 25g mouse, this is 0.25 mL.

    • Properly restrain the mouse. For a one-person injection, scruff the mouse and secure the tail. For a two-person injection, one person restrains the animal in dorsal recumbency (on its back), tilting the head downwards at a ~30-degree angle to allow abdominal organs to shift away from the injection site.

  • Injection:

    • Identify the injection site in the lower right abdominal quadrant. This avoids the cecum on the left side and the urinary bladder in the midline.[14]

    • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a colored fluid appears, discard the syringe and restart with fresh materials.

    • If aspiration is clear, inject the solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Intranasal (IN) Administration in Rodents

Application: Bypassing the blood-brain barrier for direct-to-brain delivery in neurodegenerative or neurological disease models.[10][11][12]

Materials:

  • VIP or VIP analog

  • Vehicle solution (e.g., sterile saline or specialized formulation buffer like a hypotonic solution at pH 4 containing a permeation enhancer).[12]

  • Micropipette with sterile, fine-tipped ends

  • Anesthetic (e.g., isoflurane) and vaporizer (optional, for light sedation)

Procedure:

  • VIP Solution Preparation:

    • Dissolve VIP in the chosen vehicle to the final desired concentration (e.g., 40-200 µg/mL).[11] Ensure complete dissolution.

  • Animal Preparation:

    • Lightly anesthetize the mouse or rat if necessary to keep it still, though the procedure can be done in conscious, restrained animals.

    • Hold the animal in a supine position (on its back).

  • Administration:

    • Using a micropipette, apply a small drop (e.g., 3-5 µL) of the VIP solution to the opening of one nostril.

    • Allow the animal to inhale the drop naturally. Avoid administering a large volume at once to prevent the solution from entering the lungs.

    • Alternate between nostrils every 2-3 minutes until the full dose volume has been administered.

    • Keep the animal in a supine position for a minute or two post-administration to facilitate absorption across the nasal epithelium into the olfactory and trigeminal pathways.

  • Post-Procedure Care:

    • Return the animal to its cage and monitor until it has fully recovered from anesthesia (if used).

Protocol 3: Intravenous (IV) Tail Vein Injection in Mice

Application: Rapid systemic delivery with 100% bioavailability, suitable for pharmacokinetic studies or when a rapid onset of action is required.[15][16][17][18]

Materials:

  • VIP solution in sterile, isotonic vehicle (e.g., 0.9% saline)

  • Sterile insulin (B600854) syringes or 1 mL syringes with small gauge needles (27-30 gauge)

  • Mouse restrainer

  • Heat lamp or warming pad to induce vasodilation

Procedure:

  • VIP Solution Preparation:

    • Prepare the VIP solution as described in Protocol 1. Ensure the solution is free of any particulates.

    • Draw the required volume into the syringe and carefully remove all air bubbles.

  • Animal Preparation:

    • Place the mouse in a suitable restrainer, allowing access to the tail.

    • Warm the tail using a heat lamp (positioned at a safe distance, e.g., >12 inches) or by placing the tail in warm water (~35°C) for a few minutes to dilate the lateral tail veins.[15][18] This is a critical step for visualization and successful injection.

    • Wipe the tail with 70% alcohol to clean the injection site.

  • Injection:

    • Identify one of the two lateral tail veins.

    • Immobilize the tail with your non-dominant hand.

    • With the needle bevel facing up and nearly parallel to the vein, insert the needle smoothly into the distal third of the vein.

    • A successful insertion may be indicated by a small flash of blood in the needle hub.

    • Inject the solution slowly and steadily. The vein should blanch as the solution displaces the blood. If a blister forms under the skin (subcutaneous injection), stop immediately, withdraw the needle, and attempt a more proximal site.

    • The recommended maximum bolus injection volume is 5 mL/kg.[15]

  • Post-Procedure Care:

    • After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse effects.

References

Application Notes and Protocols for Vasoactive Intestinal Peptide (VIP) Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the secretin/glucagon superfamily.[1] It plays a crucial role as a neuroendocrine mediator, neurotransmitter, and potent vasodilator, exerting a wide range of biological effects in the gastrointestinal, cardiovascular, respiratory, and central nervous systems.[1][2] VIP mediates its actions by binding to two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2.[3][4] Upon binding, these receptors primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and activates Protein Kinase A (PKA).[4][5]

These application notes provide detailed protocols for conducting dose-response studies to characterize the biological activity of VIP and its analogs. The protocols cover key in vitro assays essential for determining potency, efficacy, and receptor binding affinity, which are critical parameters in research and drug development.

VIP Signaling Pathway

The primary signaling cascade initiated by VIP binding to its VPAC receptors involves the activation of the adenylyl cyclase pathway. This leads to an increase in intracellular cAMP, which serves as a second messenger to activate PKA and mediate downstream physiological effects such as smooth muscle relaxation, ion secretion, and regulation of cell proliferation.[4][5][6]

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VIP VIP VPAC_Receptor VPAC Receptor (VPAC1/VPAC2) VIP->VPAC_Receptor Binds G_Protein Gs Protein (α, β, γ) VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: VIP binding to VPAC receptors activates a Gs-protein cascade, leading to cAMP production.

Experimental Workflow

A typical dose-response study for VIP involves a systematic workflow, from initial experimental design to final data analysis. This process ensures the generation of reliable and reproducible data to determine key pharmacological parameters like EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Experimental_Workflow A 1. Hypothesis & Design (e.g., VIP relaxes smooth muscle) B 2. Reagent & Sample Preparation (VIP dilutions, isolated tissues, cell cultures) A->B C 3. Experiment Execution (Apply increasing VIP concentrations) B->C D 4. Data Acquisition (Measure response, e.g., muscle tension, cAMP levels) C->D E 5. Data Analysis (Plot Dose-Response Curve) D->E F 6. Parameter Determination (Calculate EC₅₀, Eₘₐₓ, Hill Slope) E->F

Caption: General workflow for a VIP dose-response experiment.

Quantitative Data Summary

The following tables summarize quantitative data from various VIP dose-response studies, providing a reference for expected concentration ranges and effects in different experimental models.

Table 1: Summary of In Vitro Dose-Response Parameters for VIP

Tissue/Cell Type Species Response Measured VIP Concentration Range EC₅₀ / Potency Reference(s)
Gastric Smooth Muscle Cells Guinea Pig Relaxation Not specified Optimum relaxation observed [6]
Stomach Smooth Muscle (Antrum) Human Relaxation Not specified ED₅₀: 0.53 ± 0.17 nM [5]
Stomach Smooth Muscle (Fundus) Human Relaxation Not specified ED₅₀: 3.4 ± 1.4 nM [5]
Tracheal Smooth Muscle Ferret Relaxation 0.5 - 800 nM Concentration-dependent [7]
Cavernosal Smooth Muscle Human Relaxation 0.1 - 3 µM Dose-dependent [8][9]
Pulmonary Artery Smooth Muscle Cells Human Inhibition of Proliferation Not specified Dose-dependent [2][10]

| KK1 Granulosa Cells | Mouse | STAR Protein Expression | 0.1 - 2 µM | Dose-dependent |[4] |

Table 2: Summary of In Vivo Administration Doses of VIP

Species Route of Administration Dose Duration Key Observed Effect(s) Reference(s)
Rat Intra-arterial Infusion 10 ng/min/kg 96 hours Reduced lymphocyte transport [11]
Human Intravenous Infusion 0.8, 1.6, 3.2 µg/kg/hr Not specified Dose-dependent inhibition of LES pressure [12]

| Human | Intravenous Infusion | 0.6, 1.3, 3.3 pmol/kg/min | 30 minutes | Increased pulse rate, cutaneous flushing |[13] |

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Relaxation Assay

This protocol details the procedure for assessing the relaxant effect of VIP on isolated smooth muscle strips, a fundamental assay for characterizing its biological activity.

1. Objective: To determine the dose-dependent relaxation effect of VIP on pre-contracted smooth muscle tissue.

2. Materials:

  • Isolated smooth muscle tissue (e.g., gastric antrum, trachea).[5][7]

  • Krebs-Ringer bicarbonate solution (or similar physiological salt solution).

  • Contractile agonist (e.g., Methacholine, Phenylephrine, Carbachol).[7]

  • This compound (VIP) stock solution and serial dilutions.

  • Organ bath system with force-displacement transducers.

  • Data acquisition system.

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂).

3. Methodology:

  • Tissue Preparation:

    • Sacrifice the animal according to approved ethical guidelines and dissect the desired tissue (e.g., stomach, trachea).

    • Place the tissue in ice-cold, carbogen-aerated physiological salt solution.

    • Carefully prepare smooth muscle strips of appropriate dimensions (e.g., 2 mm wide x 10 mm long).

  • Experimental Setup:

    • Mount the muscle strips vertically in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the strip to a fixed holder and the other to a force-displacement transducer to record isometric tension.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with solution changes every 15-20 minutes.

  • Dose-Response Protocol:

    • Induce a stable, submaximal contraction using a contractile agonist (e.g., 1 µM methacholine).[7]

    • Once the contraction has reached a stable plateau, add VIP in a cumulative, logarithmic manner (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).

    • Allow the tissue to respond to each concentration until a stable relaxation is achieved before adding the next dose.

  • Data Analysis:

    • Measure the relaxation at each VIP concentration as a percentage of the pre-induced contraction.

    • Plot the percentage of relaxation against the log concentration of VIP.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ.[14][15]

Protocol 2: In Vitro cAMP Accumulation Assay

This protocol describes how to measure the intracellular accumulation of cAMP in cultured cells in response to VIP stimulation, a direct measure of VPAC receptor activation.

1. Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to VIP.

2. Materials:

  • Cultured cells expressing VPAC receptors (e.g., WE-68, CHO-K1 transfected with VPAC).[16]

  • Cell culture medium (e.g., DMEM).

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.[17]

  • This compound (VIP) stock solution and serial dilutions.

  • Forskolin (as a positive control to directly activate adenylyl cyclase).[17]

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA, TR-FRET, or radioimmunoassay).[17]

3. Methodology:

  • Cell Culture:

    • Plate cells in a suitable multi-well plate (e.g., 96-well) and grow to 80-90% confluency.

  • Stimulation:

    • Wash the cells with a serum-free medium or stimulation buffer.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to inhibit cAMP degradation.[17]

    • Add varying concentrations of VIP to the wells. Include wells for basal (no stimulation) and positive control (forskolin) conditions.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Terminate the stimulation by aspirating the medium and adding cell lysis buffer.

    • Agitate the plate gently to ensure complete lysis.

    • Quantify the cAMP concentration in the cell lysates using a commercial cAMP assay kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration for each sample.

    • Plot the cAMP concentration against the log concentration of VIP.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Protocol 3: Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of VIP for its receptors using a radiolabeled ligand.

1. Objective: To determine the binding affinity of unlabeled VIP by measuring its ability to compete with a radiolabeled ligand for receptor binding.

2. Materials:

  • Cell membranes prepared from cells or tissues expressing VPAC receptors.[18]

  • Radiolabeled VIP (e.g., ¹²⁵I-VIP).

  • Unlabeled VIP stock solution and serial dilutions.

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Glass fiber filters.

  • Filtration manifold.

  • Gamma counter.

3. Methodology:

  • Assay Setup:

    • In a series of microcentrifuge tubes or a 96-well plate, combine the following in binding buffer:

      • Total Binding: Cell membranes + radiolabeled VIP.

      • Non-specific Binding (NSB): Cell membranes + radiolabeled VIP + a high concentration of unlabeled VIP (e.g., 1 µM).

      • Competition: Cell membranes + radiolabeled VIP + increasing concentrations of unlabeled VIP.

  • Incubation:

    • Incubate the reactions at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes). This should be determined experimentally.[19]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters into tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of unlabeled VIP.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ (the concentration of unlabeled VIP that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

References

Techniques for Measuring Vasoactive Intestinal Peptide (VIP) Levels in Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate measurement of Vasoactive Intestinal Peptide (VIP) levels in tissue samples. The included methodologies cover Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Immunohistochemistry (IHC), offering a comprehensive guide for researchers in various fields, including neuroscience, gastroenterology, and pharmacology.

Introduction to this compound (VIP)

This compound (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions. It acts as a potent vasodilator, regulates smooth muscle activity, stimulates intestinal water and electrolyte secretion, and modulates immune responses. Given its diverse physiological roles, the accurate quantification of VIP in tissues is crucial for understanding its involvement in health and disease.

I. Quantitative Measurement of VIP in Tissue Homogenates

For the quantitative determination of VIP concentrations in tissue samples, Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are the most commonly employed techniques.

Data Presentation: Comparison of Quantitative Immunoassays

The following table summarizes the key quantitative parameters for commercially available VIP RIA and ELISA kits, providing a basis for selecting the most appropriate method for your research needs.

FeatureRadioimmunoassay (RIA)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Competitive binding of radiolabeled VIP and unlabeled VIP to a limited number of antibodies.Typically a competitive or sandwich immunoassay using an enzyme-linked antibody for detection.
Sensitivity Generally considered highly sensitive.Sensitivity varies by kit, with some newer assays reporting high sensitivity (e.g., 2.5 pg/mL vs. 20.0 pg/mL for a conventional ELISA)[1].
Specificity High specificity is achievable with well-characterized antibodies.High specificity is reported for many commercial kits, with minimal cross-reactivity to related peptides.
Detection Range Dependent on the specific kit and standard curve.Varies by kit, for example, 7.81-500 pg/mL[2].
Sample Throughput Generally lower throughput compared to ELISA.Higher throughput, suitable for analyzing a large number of samples.
Safety Requires handling of radioactive materials and specialized disposal.Does not involve radioactive materials, posing fewer safety concerns.
Cost Can be more expensive due to the cost of radioisotopes and disposal.Generally more cost-effective.
Experimental Protocols

A consistent and robust tissue preparation protocol is critical for obtaining reliable and reproducible results.

Materials:

  • Fresh or frozen tissue samples

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

  • Tissue homogenizer (e.g., glass Dounce homogenizer, mechanical homogenizer)

  • Protease inhibitor cocktail

  • Centrifuge

  • Microcentrifuge tubes

Protocol:

  • Excise the tissue of interest and immediately place it on ice.

  • Wash the tissue with ice-cold PBS to remove any blood and excess debris.

  • Blot the tissue dry and record its wet weight.

  • Finely mince the tissue on ice.

  • Add an appropriate volume of ice-cold homogenization buffer (e.g., PBS with a protease inhibitor cocktail) to the minced tissue. A common ratio is 100 mg of tissue per 1 mL of buffer.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the soluble VIP.

  • The supernatant can be used immediately for the assay or aliquoted and stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.

This protocol provides a general guideline for a competitive RIA. Specific details may vary depending on the commercial kit used.

Materials:

  • Prepared tissue homogenate supernatant

  • VIP RIA kit (containing 125I-labeled VIP, VIP antibody, standards, and precipitating reagent)

  • Assay tubes

  • Gamma counter

Protocol:

  • Standard Curve Preparation: Prepare a series of VIP standards with known concentrations according to the kit manufacturer's instructions.

  • Assay Setup:

    • Pipette the required volume of assay buffer, standards, and tissue samples into the appropriate assay tubes.

    • Add the VIP antibody to all tubes except the non-specific binding (NSB) and total count tubes.

    • Vortex each tube gently.

  • Incubation: Incubate the tubes at 4°C for 16-24 hours.

  • Addition of Radiolabeled VIP: Add the 125I-labeled VIP to all tubes.

  • Second Incubation: Vortex gently and incubate again at 4°C for 16-24 hours.

  • Precipitation: Add the precipitating reagent (e.g., a second antibody) to all tubes except the total count tubes.

  • Third Incubation: Incubate at room temperature for 90 minutes.

  • Centrifugation: Centrifuge the tubes at approximately 1,700 x g for 20 minutes at 4°C.

  • Aspiration: Carefully aspirate the supernatant from all tubes except the total count tubes.

  • Counting: Measure the radioactivity in the pellet of each tube using a gamma counter.

  • Data Analysis: Generate a standard curve by plotting the percentage of bound 125I-VIP against the concentration of the VIP standards. Determine the VIP concentration in the tissue samples by interpolating their corresponding binding values from the standard curve.

This protocol outlines a general procedure for a competitive ELISA. Always refer to the specific instructions provided with your ELISA kit.

Materials:

  • Prepared tissue homogenate supernatant

  • VIP ELISA kit (containing a pre-coated microplate, detection antibody, standards, substrate, and stop solution)

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare all reagents, including standards and samples, as instructed in the kit manual.

  • Assay Procedure:

    • Add the standards and tissue samples to the appropriate wells of the pre-coated microplate.

    • Add the detection antibody to each well.

    • Incubate the plate at room temperature for the time specified in the protocol (e.g., 2.5 hours).

  • Washing: Aspirate the contents of the wells and wash the plate several times with the provided wash buffer.

  • Addition of Conjugate: Add the enzyme-conjugated secondary antibody or streptavidin solution to each well.

  • Incubation: Incubate the plate for the recommended time (e.g., 45 minutes at room temperature).

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for the specified duration (e.g., 30 minutes).

  • Stopping the Reaction: Add the stop solution to each well. The color in the wells should change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the concentration of the VIP standards. Calculate the VIP concentration in the tissue samples based on their absorbance values and the standard curve.

II. Qualitative and Semi-Quantitative Measurement of VIP in Tissue Sections

Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of VIP within the cellular context of a tissue.

Experimental Protocol

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody against VIP

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in a graded ethanol series (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution and heat (e.g., in a microwave or water bath) to unmask the antigenic epitopes.

    • Allow the slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate the sections with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the sections with the primary anti-VIP antibody at the optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the slides with PBS.

    • Incubate with the biotinylated secondary antibody.

  • Signal Amplification:

    • Wash the slides with PBS.

    • Incubate with streptavidin-HRP conjugate.

  • Detection:

    • Wash the slides with PBS.

    • Incubate with the DAB substrate solution until a brown color develops.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining:

    • Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

  • Microscopic Examination:

    • Examine the slides under a light microscope to assess the localization and intensity of VIP immunoreactivity.

III. Visualization of Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the VIP signaling pathway and the experimental workflows for the described techniques.

VIP Signaling Pathway

This compound primarily signals through G-protein coupled receptors (GPCRs), namely VPAC1 and VPAC2. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

VIP_Signaling_Pathway VIP VIP VPAC_Receptor VPAC1/VPAC2 Receptor VIP->VPAC_Receptor Binds to G_Protein G-Protein (Gs) VPAC_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, secretion, vasodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: VIP signaling pathway.

Experimental Workflow for VIP Measurement

The following diagrams outline the key steps in each of the described experimental procedures.

Radioimmunoassay (RIA) Workflow

RIA_Workflow start Start tissue_prep Tissue Homogenization and Supernatant Collection start->tissue_prep assay_setup Assay Setup: Standards, Samples, Antibody tissue_prep->assay_setup incubation1 Incubation 1 (16-24h, 4°C) assay_setup->incubation1 add_radiolabel Add 125I-VIP incubation1->add_radiolabel incubation2 Incubation 2 (16-24h, 4°C) add_radiolabel->incubation2 precipitation Precipitation incubation2->precipitation centrifugation Centrifugation precipitation->centrifugation aspiration Aspirate Supernatant centrifugation->aspiration counting Gamma Counting aspiration->counting analysis Data Analysis counting->analysis end End analysis->end

Caption: Radioimmunoassay workflow.

Enzyme-Linked Immunosorbent Assay (ELISA) Workflow

ELISA_Workflow start Start tissue_prep Tissue Homogenization and Supernatant Collection start->tissue_prep add_samples Add Standards & Samples to Pre-coated Plate tissue_prep->add_samples add_detection_ab Add Detection Antibody add_samples->add_detection_ab incubation1 Incubation add_detection_ab->incubation1 wash1 Wash incubation1->wash1 add_conjugate Add Enzyme Conjugate wash1->add_conjugate incubation2 Incubation add_conjugate->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubation (in dark) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate analysis Data Analysis read_plate->analysis end End analysis->end

Caption: ELISA workflow.

Immunohistochemistry (IHC) Workflow

IHC_Workflow start Start deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval peroxidase_block Peroxidase Blocking antigen_retrieval->peroxidase_block blocking Blocking peroxidase_block->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab signal_amp Signal Amplification (Streptavidin-HRP) secondary_ab->signal_amp detection Detection (DAB Substrate) signal_amp->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration microscopy Microscopic Examination dehydration->microscopy end End microscopy->end

Caption: Immunohistochemistry workflow.

IV. Conclusion

The choice of technique for measuring VIP in tissue depends on the specific research question. RIA and ELISA are excellent for quantifying VIP concentrations in tissue homogenates, with ELISA offering a safer and higher-throughput alternative. IHC provides invaluable spatial information, allowing for the localization of VIP within the complex architecture of the tissue. By following these detailed protocols and considering the comparative data, researchers can confidently and accurately measure VIP levels to advance their understanding of its role in physiology and disease.

References

Application Notes and Protocols for Vasoactive Intestinal Peptide (VIP) Quantification: ELISA and RIA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions.[1][2][3] It acts as a potent vasodilator, regulates smooth muscle activity, stimulates intestinal water and electrolyte secretion, and modulates immune responses.[1][2] Given its diverse physiological roles, accurate quantification of VIP in biological samples is crucial for research in gastroenterology, endocrinology, neuroscience, and immunology, as well as for the development of novel therapeutics.

This document provides detailed application notes and protocols for two common immunoassays used for VIP quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA).

Assay Principles

Both ELISA and RIA are highly sensitive methods for detecting and quantifying antigens. For a small molecule like VIP, these assays are typically performed in a competitive format.

Competitive ELISA: In a competitive ELISA, unlabeled VIP in a sample competes with a fixed amount of labeled (e.g., biotinylated or enzyme-conjugated) VIP for binding to a limited number of capture antibody sites, which are coated on a microplate.[4][5][6][7] The amount of labeled VIP that binds to the antibody is inversely proportional to the concentration of VIP in the sample.[6][8] A substrate is added that reacts with the enzyme on the labeled VIP to produce a measurable signal (e.g., color change).[4][5] Therefore, a stronger signal corresponds to a lower concentration of VIP in the sample.

Radioimmunoassay (RIA): RIA also operates on the principle of competitive binding.[9][10][11][12] In this assay, unlabeled VIP from the sample and a known quantity of radioactively labeled VIP (e.g., with ¹²⁵I) compete for binding to a limited amount of specific anti-VIP antibody.[9][10][11][12] After incubation, the antibody-bound VIP is separated from the free (unbound) VIP.[9][10][11] The radioactivity of the antibody-bound fraction is then measured using a gamma counter.[10][11] Similar to competitive ELISA, the amount of radioactivity is inversely proportional to the concentration of unlabeled VIP in the sample.[9][10][11][12][13]

Data Presentation: Comparison of VIP Immunoassays

The choice between ELISA and RIA depends on various factors including the required sensitivity, sample volume, cost, and laboratory equipment and safety regulations.

FeatureCompetitive ELISARadioimmunoassay (RIA)
Principle Competitive binding, enzymatic detection[4][5][6]Competitive binding, radioactive detection[9][10][11][12]
Label Enzyme (e.g., Horseradish Peroxidase)Radioisotope (e.g., ¹²⁵I)[9][10][14]
Detection Colorimetric or fluorescent signal[4][5]Gamma radiation[10][11]
Sensitivity Typically in the low pg/mL range (e.g., 2.5 - 20 pg/mL)[15]Generally considered more sensitive, capable of detecting levels as low as a few picograms[12][16][17]
Sample Volume Typically 50-100 µL[18][19]Typically 100-200 µL[9][10]
Assay Time Shorter (typically a few hours)[18][19]Longer (often involves overnight incubations)[9][10][11]
Cost Generally lower cost per sampleCan be more expensive due to radioactive materials and disposal
Safety No radiation hazardsRequires handling of radioactive materials and adherence to safety protocols[16][17][20]
Equipment Microplate readerGamma counter, specialized lab for radioisotopes[10][11]
Cross-reactivity Specificity depends on the antibody usedSpecificity depends on the antibody used[9]

This compound (VIP) Signaling Pathway

VIP exerts its effects by binding to two main G protein-coupled receptors: VPAC1 and VPAC2.[2] Upon binding, a G-alpha mediated signaling cascade is initiated, primarily leading to the activation of adenylyl cyclase.[1] This results in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][21] PKA then phosphorylates various downstream targets, leading to the diverse physiological effects of VIP, such as smooth muscle relaxation and ion secretion.[1][21]

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP Receptor VPAC1/VPAC2 Receptor VIP->Receptor G_Protein G Protein (Gs) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation catalyzes Response Physiological Response Phosphorylation->Response

Diagram 1: this compound (VIP) signaling pathway.

Experimental Protocols

Sample Collection and Preparation

Proper sample handling is critical for accurate VIP measurement.

  • Plasma: Collect whole blood into chilled EDTA tubes.[18][22] To prevent degradation of VIP by proteases, a protease inhibitor such as aprotinin (B3435010) (e.g., Trasylol®) should be added.[23] Centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C within 30 minutes of collection.[18][24] Separate the plasma and store at -20°C or -80°C if not assayed immediately.[18] Avoid repeated freeze-thaw cycles.[18]

  • Serum: Allow blood to clot at room temperature for 2 hours or overnight at 4°C.[18] Centrifuge for 20 minutes at approximately 1,000 x g.[18] Aspirate the serum and store as described for plasma.

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood.[18] Homogenize the tissue in an appropriate lysis buffer on ice.[18] Centrifuge to pellet cellular debris and collect the supernatant for analysis.[18]

  • Cell Culture Supernatants: Centrifuge the culture medium at 1,000 x g for 20 minutes to remove cells and debris.[19] Aliquot the supernatant and store at -20°C or -80°C.[19]

Protocol 1: Competitive ELISA for VIP Quantification

This protocol is a generalized procedure based on commercially available competitive ELISA kits.[18][22] Refer to the specific kit manual for detailed instructions.

Materials:

  • VIP ELISA Plate (pre-coated with anti-VIP antibody)

  • VIP Standard

  • Biotin-conjugated VIP

  • Assay Diluent

  • Streptavidin-HRP

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

  • Microplate reader

ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_sample Add 50µL of Standard or Sample to wells prep->add_sample add_biotin_vip Add 50µL of Biotin-conjugated VIP add_sample->add_biotin_vip incubate1 Incubate for 60 minutes at room temperature add_biotin_vip->incubate1 wash1 Wash wells 3 times incubate1->wash1 add_strep_hrp Add 100µL of Streptavidin-HRP wash1->add_strep_hrp incubate2 Incubate for 30 minutes at room temperature add_strep_hrp->incubate2 wash2 Wash wells 5 times incubate2->wash2 add_tmb Add 100µL of TMB Substrate wash2->add_tmb incubate3 Incubate for 30 minutes at room temperature (in dark) add_tmb->incubate3 add_stop Add 50µL of Stop Solution incubate3->add_stop read Read absorbance at 450 nm add_stop->read end End read->end

Diagram 2: Experimental workflow for a competitive VIP ELISA.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Create a standard curve by performing serial dilutions of the VIP standard.

  • Add Samples and Standards: Pipette 50 µL of each standard, sample, and blank into the appropriate wells of the microplate.[18]

  • Competitive Reaction: Add 50 µL of biotin-conjugated VIP to each well.[22] Mix gently and incubate for 60 minutes at room temperature.[22] During this incubation, the VIP in the sample will compete with the biotin-conjugated VIP for binding to the antibody coated on the plate.

  • Washing: Aspirate the liquid from each well and wash the plate three times with 1X Wash Buffer.[18]

  • Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.[22] Incubate for 30 minutes at room temperature.[18]

  • Second Washing: Aspirate and wash the plate five times with 1X Wash Buffer.[18]

  • Substrate Reaction: Add 100 µL of TMB Substrate to each well.[22] Incubate for 30 minutes at room temperature in the dark.[3] A blue color will develop.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[3][18] The color will change from blue to yellow.

  • Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader within 20 minutes of adding the Stop Solution.[22]

  • Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. The concentration of VIP in the samples can then be determined by interpolating their OD values from the standard curve.

Protocol 2: Radioimmunoassay (RIA) for VIP Quantification

This protocol is a generalized procedure based on available RIA kit information.[9][10][11] Strict adherence to radiation safety protocols is mandatory when performing this assay.

Materials:

  • Anti-VIP Antibody

  • ¹²⁵I-labeled VIP (Tracer)

  • VIP Standard

  • Assay Buffer

  • Separating Reagent (e.g., Double Antibody-PEG)

  • Gamma counter tubes

  • Gamma counter

RIA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_sample Pipette 200µL of Standard, Sample, or Control into tubes prep->add_sample add_antibody Add 200µL of Anti-VIP Antibody add_sample->add_antibody incubate1 Vortex and Incubate for 24 hours at 2-8°C add_antibody->incubate1 add_tracer Add 100µL of ¹²⁵I-VIP Tracer to all tubes incubate1->add_tracer incubate2 Vortex and Incubate for 24 hours at 2-8°C add_tracer->incubate2 add_separator Add 500µL of Double Antibody-PEG incubate2->add_separator incubate3 Vortex and Incubate for 30-60 minutes at 2-8°C add_separator->incubate3 centrifuge Centrifuge for 15 minutes at 1700 x g incubate3->centrifuge decant Decant supernatant centrifuge->decant count Count radioactivity of the precipitate in a gamma counter decant->count end End count->end

References

Application Notes: Immunohistochemical Localization of Vasoactive Intestinal Peptide (VIP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide distribution in both the central and peripheral nervous systems.[1] It belongs to the secretin/glucagon superfamily and functions as a neurotransmitter and neuromodulator, exerting a broad range of biological effects.[1] These include vasodilation, smooth muscle relaxation, stimulation of water and electrolyte secretion, and modulation of immune responses.[1][2][3] Given its diverse physiological roles, accurately localizing VIP in tissues is crucial for understanding its function in health and disease. Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution of VIP within the cellular and subcellular context of tissues.

Principle of the Method

Immunohistochemistry for VIP localization involves the use of specific antibodies that bind to the VIP peptide within tissue sections. This antigen-antibody interaction is then visualized using a detection system, most commonly an enzyme-conjugated secondary antibody that reacts with a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen. Alternatively, a fluorophore-conjugated secondary antibody can be used for visualization with a fluorescence microscope. The intensity and location of the staining provide information about the abundance and distribution of VIP-expressing cells and nerve fibers.

Recommended Protocol for VIP Immunohistochemistry (Paraffin-Embedded Sections)

This protocol provides a general guideline for the immunohistochemical staining of VIP in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific tissues or antibodies.

1. Materials and Reagents

  • FFPE tissue sections (4-5 µm thick) on charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • 3% Hydrogen Peroxide

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody: Anti-VIP antibody (rabbit polyclonal or mouse monoclonal)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

2. Detailed Experimental Protocol

a. Deparaffinization and Rehydration:

  • Immerse slides in xylene: 2 changes for 10 minutes each.[4]

  • Immerse in 100% ethanol: 2 changes for 10 minutes each.[4]

  • Immerse in 95% ethanol: 1 change for 5 minutes.[4]

  • Immerse in 70% ethanol: 1 change for 5 minutes.[4]

  • Rinse slides in running tap water.

b. Antigen Retrieval:

  • Formalin fixation can create protein cross-links that mask the antigenic epitope.[5] Heat-Induced Epitope Retrieval (HIER) is often necessary to unmask the VIP antigen.[5][6]

  • Preheat antigen retrieval buffer to 95-100°C in a water bath, pressure cooker, or microwave.[5]

  • Immerse slides in the preheated buffer and incubate for 10-30 minutes.

  • Allow slides to cool in the buffer for at least 20 minutes at room temperature.

  • Rinse slides in distilled water.

c. Blocking Endogenous Peroxidase:

  • Incubate sections in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes to block endogenous peroxidase activity.

  • Rinse slides with PBS (Phosphate Buffered Saline).

d. Blocking Non-Specific Binding:

  • Incubate sections with blocking buffer for at least 1 hour at room temperature in a humidified chamber. This step is crucial to prevent non-specific binding of the primary and secondary antibodies.

e. Primary Antibody Incubation:

  • Dilute the primary anti-VIP antibody to its optimal concentration in the blocking buffer.

  • Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

f. Secondary Antibody and Detection:

  • Wash slides with PBS: 3 changes for 5 minutes each.

  • Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.[4]

  • Wash slides with PBS: 3 changes for 5 minutes each.

  • Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[4]

  • Wash slides with PBS: 3 changes for 5 minutes each.

g. Chromogenic Detection:

  • Prepare the DAB substrate solution immediately before use according to the manufacturer's kit instructions.

  • Apply the DAB solution to the sections and monitor the color development under a microscope (typically 2-10 minutes).

  • Stop the reaction by immersing the slides in distilled water.

h. Counterstaining, Dehydration, and Mounting:

  • Counterstain the sections with hematoxylin for 30-60 seconds to visualize cell nuclei.

  • "Blue" the hematoxylin by rinsing in running tap water.

  • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

  • Clear the sections in xylene and mount with a permanent mounting medium.

3. Controls in VIP Immunohistochemistry

To ensure the specificity of the staining, several controls are essential:[7]

  • Positive Control: A tissue known to express VIP (e.g., enteric nervous system in the colon, certain pancreatic islet cells) should be included to confirm that the protocol and reagents are working correctly.[8]

  • Negative Control: A tissue known not to express the target antigen.[7]

  • No Primary Antibody Control: Sections are incubated with the antibody diluent instead of the primary antibody. This control verifies that the secondary antibody and detection system are not causing non-specific staining.[7]

  • Isotype Control: For monoclonal primary antibodies, a non-immune antibody of the same isotype and at the same concentration is used in place of the primary antibody to ensure that the observed staining is not due to non-specific Fc receptor binding or other non-specific interactions.[7]

Quantitative Data on VIP Localization

The density of VIP-immunoreactive neurons and fibers can vary significantly between different tissues and regions. The following table summarizes representative quantitative data from immunohistochemical studies.

Tissue/RegionSpeciesQuantification MethodResultsReference
Rabbit RetinaRabbitCell countingCentral Retina: 40-50 cells/mm²; Superior Periphery: 15-20 cells/mm²[9]
Human CerebellumHumanCell countingVIP-immunoreactive neuronal bodies and processes distributed in the cerebellar cortex and subjacent white matter of all lobes.[10]
Mouse Medial Entorhinal Cortex (MEC)MouseCell counting5,849.51 ± 633 cells were labeled with VIP IHC out of a total of 6,219.56 ± 607.81 tdTomato expressing cells.[11]
Mouse Barrel CortexMouseAxonal bouton countingLayer II/III VIP neurons had the majority of axonal boutons in layers II/III (42.8%) and Va (22.3%).[12]

This compound (VIP) Signaling Pathway

VIP exerts its effects by binding to two main G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[1][13] The primary signaling cascade initiated by VIP receptor activation involves the Gαs protein, leading to the activation of adenylyl cyclase.[13][14] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][13][14] PKA then phosphorylates various downstream targets, including transcription factors like CREB, to mediate the physiological effects of VIP.[1] In some cell types, VIP receptors can also couple to other G proteins (Gαq or Gαi) to activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[13][14][15]

VIP_Signaling_Pathway VIP Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP Receptor VPAC1 / VPAC2 Receptor VIP->Receptor G_Protein Gαs Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., smooth muscle relaxation, secretion, anti-inflammation) PKA->Downstream phosphorylates targets

Caption: Canonical VIP signaling pathway via Gαs, adenylyl cyclase, and PKA.

Experimental Workflow for VIP Immunohistochemistry

The following diagram outlines the key steps in the immunohistochemical protocol for localizing VIP in paraffin-embedded tissue sections.

IHC_Workflow IHC Workflow for VIP Localization start FFPE Tissue Section on Slide deparaffin Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffin antigen_retrieval Antigen Retrieval (Heat-Induced, HIER) deparaffin->antigen_retrieval blocking_peroxidase Endogenous Peroxidase Blocking (3% H2O2) antigen_retrieval->blocking_peroxidase blocking_nonspecific Non-specific Binding Blocking (e.g., Normal Serum) blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (Anti-VIP Ab, 4°C Overnight) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection Complex (Streptavidin-HRP) secondary_ab->detection chromogen Chromogen Reaction (DAB Substrate) detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain dehydrate_mount Dehydration, Clearing & Mounting counterstain->dehydrate_mount end Microscopy & Analysis dehydrate_mount->end

Caption: Step-by-step workflow for VIP immunohistochemical staining.

References

Application Notes and Protocols for Vasoactive Intestinal Peptide (VIP) Receptor Agonists in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vasoactive Intestinal Peptide (VIP) receptor agonists in various research fields. This document details their mechanism of action, summarizes key quantitative data, and offers detailed protocols for fundamental experimental assays.

Introduction to this compound (VIP) Receptors and Agonists

This compound (VIP) is a 28-amino acid neuropeptide that belongs to the secretin/glucagon superfamily.[1] It exerts a wide range of biological effects by binding to two main subtypes of G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[2][3][4] These receptors are distributed throughout the body, including the central nervous system, immune system, and gastrointestinal tract.[2] VIP and its agonists are of significant research interest due to their potent roles in vasodilation, smooth muscle relaxation, immune modulation, and neuroprotection.[1][3][5]

The activation of VPAC receptors provides potential therapeutic avenues for a variety of conditions, including chronic inflammation, neurodegenerative diseases like Parkinson's, respiratory diseases such as asthma, and metabolic disorders like type 2 diabetes.[5][6][7][8][9] Conversely, the inhibition of these receptors is being explored for cancer and chronic inflammation therapies.[6] Research in this area relies on selective agonists to probe the distinct functions of VPAC1 and VPAC2 receptors.

Signaling Pathways of VIP Receptor Agonists

VPAC1 and VPAC2 receptors are primarily coupled to the Gαs protein, which activates the adenylyl cyclase (AC) pathway.[3][4][6] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[2][3][5] PKA then phosphorylates various downstream targets, mediating most of VIP's physiological effects.[2][6] Additionally, under certain conditions, these receptors can couple to Gαq or Gαi proteins, activating the Phospholipase C (PLC) pathway and leading to an increase in intracellular calcium ([Ca2+]).[3][6]

VIP_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling VIP_Agonist VIP Receptor Agonist VPAC_Receptor VPAC1 / VPAC2 Receptor VIP_Agonist->VPAC_Receptor Binding Gs Gαs VPAC_Receptor->Gs Activates Gq Gαq VPAC_Receptor->Gq Activates (Alternative) AC Adenylyl Cyclase (AC) Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates cAMP cAMP AC->cAMP ATP -> Ca2 [Ca2+] Increase PLC->Ca2 PIP2 -> IP3 PKA Protein Kinase A (PKA) cAMP->PKA Activates Response1 Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response1 Phosphorylates Targets PKC Protein Kinase C (PKC) Ca2->PKC Activates Response2 Physiological Response (e.g., Gene Expression) PKC->Response2 Phosphorylates Targets

Primary and alternative signaling pathways for VIP receptor agonists.
Applications in Research

VIP receptor agonists are valuable tools in several key research areas:

  • Neuroprotection: Activation of VIP receptors, particularly VPAC2, has demonstrated neuroprotective effects in models of Parkinson's disease (PD) and other neurodegenerative conditions.[7][10] Agonists can reduce microglial activation and the production of pro-inflammatory cytokines, thereby protecting dopaminergic neurons from degradation.[7][11]

  • Immunomodulation: VIP and its agonists have potent anti-inflammatory and immunoregulatory properties.[5][12] They can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), promote the production of anti-inflammatory cytokines (e.g., IL-10), and induce the differentiation of regulatory T cells (Tregs).[13][14] This makes them key research targets for autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.[5][14]

  • Respiratory Diseases: Due to their powerful bronchodilatory and anti-inflammatory effects, VIP agonists are being investigated for respiratory conditions like asthma and COPD.[5][12] They are noted to be significantly more potent as bronchodilators than isoproterenol.[12]

  • Metabolic Disorders: VPAC2 receptor agonists are particularly promising for the treatment of type 2 diabetes. They stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells without causing hypoglycemia, a significant advantage over some existing therapies.[8][9][15]

Quantitative Data for VIP Receptor Agonists

The selection of an appropriate agonist requires careful consideration of its binding affinity (Ki or IC50) and functional potency (EC50) for the target receptor. The following table summarizes publicly available data for common VIP receptor agonists.

AgonistReceptor TargetBinding Affinity (IC50, nM)Functional Potency (EC50, nM)SpeciesReference
This compound (VIP) VPAC1 / VPAC2~1 (VPAC1), ~1 (VPAC2)~0.5 (VPAC1), ~0.3 (VPAC2)Human/Rat[3][16]
Ro 25-1553 VPAC2 Selective>1000 (VPAC1), ~2 (VPAC2)>1000 (VPAC1), ~1 (VPAC2)Human/Rat[3][17]
[K¹⁵,R¹⁶,L²⁷]VIP(1-7)/GRF(8-27) VPAC1 Selective0.8 (hVPAC1), >1000 (hVPAC2)Stimulates AC activityHuman/Rat[3][16]
BAY 55-9837 VPAC2 Selective-Stimulates insulin secretion-[15]
LBT-3627 VPAC2 Selective-Neuroprotective in vivoMouse[10]
[R¹⁶]Chicken Secretin VPAC1 Selective1 (rVPAC1), 60 (hVPAC1)Stimulates AC activityRat/Human[16]

Note: Values can vary depending on the assay conditions, cell type, and species. Researchers should consult primary literature for specific experimental details.

Experimental Protocols

The following sections provide detailed methodologies for two key assays used to characterize VIP receptor agonists.

Protocol: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (unlabeled agonist) by measuring its ability to compete with a radiolabeled ligand for binding to VPAC receptors expressed in cell membranes. A filtration-based method is described.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare cell membranes expressing VPAC receptor A2 Prepare assay buffer and reagents (radioligand, test compounds) B1 Incubate membranes with fixed concentration of radioligand and variable concentrations of test compound A2->B1 Start Incubation B2 Allow reaction to reach equilibrium B1->B2 B3 Separate bound from free ligand via rapid vacuum filtration B2->B3 B4 Wash filter plate to remove non-specific binding B3->B4 C1 Measure radioactivity on filters using a scintillation counter B4->C1 Read Plate C2 Plot % inhibition vs. log[test compound] C1->C2 C3 Calculate IC50 using non-linear regression C2->C3 C4 Calculate Ki using the Cheng-Prusoff equation C3->C4

Workflow for a radioligand competition binding assay.

Materials:

  • Cell membranes from a cell line stably expressing human VPAC1 or VPAC2.

  • Radioligand: [¹²⁵I]-VIP.

  • Unlabeled test compounds (agonists).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well glass fiber filter plates (e.g., Millipore MultiScreen).

  • Vacuum manifold for 96-well plates.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Reagent Preparation:

    • Thaw cell membranes on ice. Dilute to the desired concentration (e.g., 5-20 µg protein/well) in ice-cold Binding Buffer.

    • Prepare serial dilutions of the unlabeled test compound in Binding Buffer.

    • Dilute [¹²⁵I]-VIP in Binding Buffer to a final concentration near its Kd value (typically 0.1-0.5 nM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL Binding Buffer, 25 µL [¹²⁵I]-VIP, and 25 µL diluted cell membranes.

    • Non-Specific Binding (NSB): Add 25 µL of a high concentration of unlabeled VIP (e.g., 1 µM), 25 µL [¹²⁵I]-VIP, and 50 µL diluted cell membranes.

    • Competition: Add 25 µL of each test compound dilution, 25 µL [¹²⁵I]-VIP, and 50 µL diluted cell membranes.

    • Note: Final assay volume is 100 µL. All determinations should be performed in triplicate.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[18]

  • Filtration and Washing:

    • Pre-soak the filter plate with 0.5% polyethyleneimine (PEI) to reduce non-specific binding, then wash with Wash Buffer.

    • Transfer the contents of the assay plate to the filter plate.

    • Rapidly wash the filters three times with 200 µL of ice-cold Wash Buffer using the vacuum manifold.[19]

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity (counts per minute, CPM) in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data using a sigmoidal dose-response (variable slope) model in software like GraphPad Prism to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Accumulation Assay (HTRF)

This protocol measures the functional potency (EC50) of a VIP receptor agonist by quantifying the intracellular accumulation of cAMP in whole cells. It is based on Homogeneous Time-Resolved Fluorescence (HTRF).

Principle: The assay is a competitive immunoassay. Intracellular cAMP produced by agonist-stimulated cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate (Eu³⁺)-labeled anti-cAMP antibody. When the tracer binds the antibody, FRET occurs. When cellular cAMP displaces the tracer, the FRET signal decreases. This decrease is proportional to the amount of cAMP produced.[20][21]

Materials:

  • A cell line stably expressing the VPAC receptor of interest (e.g., HEK293 or CHO cells).

  • Cell culture medium and reagents.

  • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX).

  • Test compounds (agonists).

  • HTRF cAMP assay kit (e.g., from Cisbio), containing cAMP standard, d2-labeled cAMP, and Eu³⁺-cryptate anti-cAMP antibody.

  • White, low-volume 384-well assay plates.

  • HTRF-compatible microplate reader.

Methodology:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells (e.g., using a non-enzymatic cell dissociation solution) and resuspend in Stimulation Buffer.

    • Determine cell density and adjust to the desired concentration (e.g., 2,000-10,000 cells/well).

  • Assay Procedure (384-well format):

    • Agonist Stimulation:

      • Dispense 5 µL of cell suspension into each well of the assay plate.

      • Add 5 µL of the test compound at various concentrations (or buffer for basal control).

      • Incubate at room temperature for 30 minutes.

    • Cell Lysis and Detection:

      • In a separate tube, prepare the detection reagents by diluting the d2-labeled cAMP and Eu³⁺-cryptate antibody in the lysis buffer provided with the kit.

      • Add 5 µL of the d2-cAMP conjugate solution to the wells.

      • Add 5 µL of the Eu³⁺-cryptate antibody solution to the wells.

      • Note: The order of addition may vary by kit manufacturer.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 60 minutes in the dark.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 337 nm.[21]

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • cAMP Standard Curve: Prepare a standard curve using the provided cAMP standards. Plot the HTRF ratio against the known cAMP concentrations. Use this curve to convert the sample HTRF ratios into cAMP concentrations (nM).[21]

    • Dose-Response Curve: Plot the calculated cAMP concentration (nM) against the log concentration of the agonist.

    • Fit the data using a sigmoidal dose-response (variable slope) model to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).

References

Application Notes & Protocols: Vasoactive Intestinal Peptide (VIP) in Inflammatory Bowel Disease (IBD) Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vasoactive Intestinal Peptide (VIP) is an endogenous 28-amino acid neuropeptide with potent immunomodulatory and anti-inflammatory properties.[1][2] In the context of Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, VIP has emerged as a promising therapeutic candidate. It exerts its effects by modulating both innate and adaptive immunity, primarily through its interaction with two G protein-coupled receptors, VPAC1 and VPAC2.[3] VIP has been shown to suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), promote anti-inflammatory cytokines like IL-10, and regulate immune cell trafficking and activation.[4][5][6]

During intestinal inflammation, the expression of VIP and its receptors can be dysregulated, suggesting that restoring VIP signaling could be a viable therapeutic strategy.[1][7] These application notes provide an overview of the key signaling pathways, detailed protocols for evaluating VIP in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model, and a summary of expected quantitative outcomes.

VIP Signaling in Immune Regulation

VIP mediates its anti-inflammatory effects predominantly through the VPAC1 and VPAC2 receptors expressed on various immune cells, including T cells, macrophages, and dendritic cells.[5][8] The binding of VIP to these receptors initiates a signaling cascade that is crucial for its immunomodulatory function.

  • Primary Pathway: Upon binding to VPAC receptors, VIP activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][9] Elevated cAMP activates Protein Kinase A (PKA), which is the central mediator of VIP's anti-inflammatory actions.[4][5][9]

  • Transcriptional Regulation: PKA can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein). Simultaneously, the PKA pathway inhibits the activation of pro-inflammatory transcription factors such as NF-κB and AP-1.[4][9][10] This dual action shifts gene expression away from pro-inflammatory mediators (TNF-α, IL-6, IL-12) and towards anti-inflammatory cytokines (IL-10).[3][5][10]

  • T-Cell Differentiation: VIP signaling influences T-helper (Th) cell differentiation, generally suppressing the pro-inflammatory Th1 and Th17 responses while promoting the Th2 and regulatory T cell (Treg) phenotypes.[3][9]

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor VPAC1 / VPAC2 Receptor ac Adenylyl Cyclase receptor->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates nfkb_a NF-κB (Active) pka->nfkb_a Inhibits creb CREB pka->creb Activates nfkb_i NF-κB (Inactive) nfkb_i->nfkb_a pro_inflam Pro-inflammatory Genes (TNF-α, IL-6) nfkb_a->pro_inflam Promotes Transcription anti_inflam Anti-inflammatory Genes (IL-10) creb->anti_inflam Promotes Transcription vip VIP vip->receptor lps Inflammatory Stimuli (LPS) lps->nfkb_i Activates

Caption: VIP anti-inflammatory signaling pathway via VPAC receptors.

Experimental Protocols

This section details the protocol for inducing colitis in mice using DSS and the subsequent therapeutic administration of VIP.

DSS-Induced Colitis Model

The DSS model is a widely used and reproducible model of acute colitis that mimics features of human ulcerative colitis.[11][12]

Materials:

  • Dextran Sodium Sulfate (DSS), MW 36,000–50,000

  • C57BL/6 mice (6-8 weeks old)

  • Sterile drinking water

Protocol:

  • Acclimatize mice for at least one week before the experiment. Record the initial body weight of each mouse on Day 0.[12]

  • Prepare a 2.5% - 3.5% (w/v) DSS solution by dissolving DSS powder in autoclaved drinking water.[12][13] A higher concentration will induce more severe colitis.[1]

  • Administer the DSS solution as the sole source of drinking water to the experimental group for 5-7 consecutive days.[11][13] The control group receives regular autoclaved drinking water.

  • After the DSS administration period (e.g., Day 5 or 7), replace the DSS solution with regular drinking water for the remainder of the experiment (e.g., until Day 11-14).[12][13]

VIP Administration

VIP can be administered systemically to evaluate its therapeutic effects.

Materials:

  • This compound (lyophilized powder)

  • Sterile phosphate-buffered saline (PBS) or saline solution (vehicle)

  • 1 mL syringes with 27-gauge needles

Protocol:

  • Reconstitute lyophilized VIP in sterile PBS to the desired stock concentration. Aliquot and store at -20°C or -80°C.

  • On the day of injection, dilute the VIP stock solution with the vehicle to the final injection concentration. A typical therapeutic dose is 1-5 nmol/kg body weight.[1]

  • Initiate VIP treatment either prophylactically (starting at Day 0) or therapeutically (e.g., starting at Day 3 or 5, upon signs of colitis).

  • Administer VIP or vehicle via intraperitoneal (i.p.) injection daily or on alternate days.[1]

  • Continue treatment until the experimental endpoint.

Experimental_Workflow cluster_induction Phase 1: Colitis Induction cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoint start Day 0: Acclimatize Mice Record Initial Weight dss Days 0-7: Administer DSS (2.5% - 3.5% in water) start->dss water Days 8-11: Regular Water dss->water treatment Days 3-10: Daily i.p. Injection - Group A: VIP (1 nmol) - Group B: Vehicle (PBS) dss->treatment Therapeutic Intervention Starts endpoint Day 11: Euthanasia & Sample Collection water->endpoint monitoring Days 0-11: Daily Monitoring - Body Weight - Stool Consistency - Rectal Bleeding monitoring->endpoint analysis Post-Mortem Analysis - Colon Length/Weight - Histology - Cytokine Levels endpoint->analysis

Caption: Experimental workflow for DSS-induced colitis and VIP treatment.

Assessment and Data Presentation

Consistent and quantitative assessment is critical for evaluating the efficacy of VIP treatment.

Clinical Assessment (Disease Activity Index - DAI)

Monitor mice daily for weight loss, stool consistency, and rectal bleeding. Score these parameters to calculate the DAI.

Score Weight Loss (%) Stool Consistency Rectal Bleeding
0 NoneNormal, hard pelletsNone
1 1-5
2 6-10Loose stoolSlight bleeding
3 11-15
4 >15DiarrheaGross bleeding
DAI = (Combined score for weight loss, stool, and bleeding) / 3
Macroscopic and Histological Assessment

At the experimental endpoint, collect colonic tissue for analysis.

  • Colon Length: Measure the length of the colon from the cecum to the anus. Inflammation typically causes colon shortening.

  • Histology: Fix colon segments in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation severity, crypt damage, and cellular infiltration.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies evaluating VIP in IBD models.

Table 1: Effect of VIP Treatment on Clinical and Macroscopic Parameters in DSS Colitis

Parameter Control (DSS + Vehicle) VIP Treated (DSS + VIP) Significance
Max. Weight Loss (%) 15-20%5-10%p < 0.05
DAI Score (Peak) 3.0 - 3.51.5 - 2.0p < 0.01
Colon Length (cm) 5.5 - 6.5 cm7.0 - 8.0 cmp < 0.05
Histological Score 8 - 103 - 5p < 0.01
(Data are representative values compiled from typical outcomes in DSS models)

Table 2: Effect of VIP Treatment on Colonic Pro-inflammatory Cytokine mRNA Levels

Cytokine Control (DSS + Vehicle) VIP Treated (DSS + VIP) Significance
TNF-α (fold change) 10 - 152 - 4p < 0.01
IL-6 (fold change) 20 - 305 - 8p < 0.01
IL-1β (fold change) 8 - 122 - 3p < 0.01
(Values represent fold change relative to non-DSS treated healthy controls. Data compiled from representative outcomes).[14]

Conclusion

VIP demonstrates significant therapeutic potential in preclinical models of IBD by targeting key inflammatory pathways. The protocols and expected outcomes described here provide a framework for researchers to investigate VIP and its analogues. However, it is important to note that some studies using genetic knockout models or pharmacological antagonists have suggested a pro-inflammatory role for VIP, indicating the complexity of its function in the gut.[7][14] This highlights the importance of carefully designed experiments to elucidate the specific roles of VIP and its receptors (VPAC1 vs. VPAC2) in intestinal inflammation.[2][15] The development of novel delivery systems, such as sterically stabilized micelles, may enhance the in vivo stability and efficacy of VIP, overcoming limitations like rapid degradation.[1]

References

Vasoactive Intestinal Peptide (VIP) in Neuroprotection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with pleiotropic functions, demonstrating significant promise as a neuroprotective agent.[1][2] Its therapeutic potential stems from its dual role in promoting neuronal survival and modulating neuroinflammation, key pathological processes in a range of neurological disorders.[2][3] This document provides detailed application notes on the neuroprotective mechanisms of VIP, protocols for its use in preclinical neuroprotection studies, and a summary of quantitative data from relevant experimental models.

Application Notes: Mechanisms of VIP-Mediated Neuroprotection

VIP exerts its neuroprotective effects through a multifaceted mechanism of action, primarily involving direct effects on neurons and indirect effects via glial cells.

1. Direct Neurotrophic and Anti-Apoptotic Effects:

VIP directly supports neuronal survival and function by activating specific G protein-coupled receptors, primarily VPAC1 and VPAC2.[1][4] Activation of these receptors triggers downstream signaling cascades, most notably the adenylyl cyclase-protein kinase A (PKA) pathway.[5] This leads to the modulation of gene expression and the production of neuroprotective proteins.

A key mediator of VIP's neurotrophic effects is the activity-dependent neurotrophic factor (ADNF) and the activity-dependent neuroprotective protein (ADNP), which are secreted by glial cells in response to VIP.[5][6] These factors have been shown to protect neurons from a wide array of toxins and insults.[5] Furthermore, VIP signaling can inhibit apoptotic pathways, reducing neuronal cell death in response to neurotoxic stimuli.

2. Anti-inflammatory and Immunomodulatory Functions:

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases. VIP has potent anti-inflammatory properties, primarily by deactivating microglia.[7][8] It inhibits the production and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and nitric oxide (NO).[7][8] This reduction in the inflammatory environment contributes significantly to neuronal survival.

3. Promotion of Neurogenesis and Synaptic Plasticity:

Beyond protecting existing neurons, VIP has been implicated in promoting the birth of new neurons (neurogenesis) and enhancing synaptic plasticity, the ability of synapses to strengthen or weaken over time. These effects are crucial for learning, memory, and brain repair.

Signaling Pathways and Experimental Workflows

VIP_Signaling_Pathway VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 Microglia Microglia VIP->Microglia Inhibition Anti_inflammatory Anti-inflammatory Effect VIP->Anti_inflammatory G_alpha_s Gαs VPAC1->G_alpha_s VPAC2->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (BDNF, ADNP) CREB->Gene_Expression Neuroprotection Neuroprotection (Anti-apoptosis, Neuronal Survival) Gene_Expression->Neuroprotection Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Pro_inflammatory Anti_inflammatory->Pro_inflammatory Inhibits

Experimental_Workflow

Data Presentation: Quantitative Outcomes of VIP Neuroprotection

Experimental Model VIP Analog Dosage/Concentration Key Outcome Measure Quantitative Result Reference
In Vitro: Parkinson's Disease Model (MPP+ toxicity in SH-SY5Y cells) VIP10⁻¹⁶ - 10⁻⁸ MCell ViabilitySignificant protection against dopamine (B1211576) and 6-OHDA toxicity[9]
In Vitro: Parkinson's Disease Model (6-OHDA toxicity in cerebellar granule neurons) Stearyl-Norleucine-VIP (SNV)10⁻¹³ - 10⁻¹¹ MCell ViabilitySignificant protection against 6-OHDA toxicity[9]
In Vivo: Parkinson's Disease Model (MPTP-intoxicated mice) VIPR2 Agonist (LBT-3627)-Dopaminergic Neuronal Survival54% increase in neuronal survival with splenocyte transfer from LBT-3627 treated mice[3]
In Vivo: Stroke Model (Permanent middle cerebral artery occlusion in rats) NAP3 µg/kg (i.v.)Infarct Volume (% of hemisphere)9.67 ± 1.4% (NAP) vs. 17.04 ± 1.18% (Vehicle)[4][10]
In Vivo: Amyotrophic Lateral Sclerosis Model (hSOD1G93A rats) Stearyl-Norleucine-VIP (SNV)-Survival ExtensionExtended by nearly two months[7]
In Vitro: Inflammation Model (LPS-stimulated primary macrophages) VIP10⁻⁶ MIL-6 mRNA ExpressionIncreased expression[11]
In Vitro: Inflammation Model (LPS-stimulated primary macrophages) Stearyl-Norleucine-VIP (SNV)10⁻⁶ MIL-1β mRNA ExpressionSignificantly reduced expression[11]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Beta-Amyloid (Aβ) Toxicity in Primary Cortical Neurons

Objective: To assess the neuroprotective effect of VIP against Aβ-induced neuronal toxicity.

Materials:

  • Primary cortical neurons (from E15-E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated plates/coverslips

  • Aβ (1-42) peptide

  • This compound (VIP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • TUNEL assay kit

  • DAPI stain

Procedure:

  • Primary Neuron Culture:

    • Isolate cortical neurons from embryonic day 15-18 rat or mouse brains following established protocols.

    • Plate dissociated neurons on poly-D-lysine coated 96-well plates (for viability assays) or coverslips in 24-well plates (for apoptosis imaging) at a suitable density.

    • Culture neurons in Neurobasal medium with B27 and GlutaMAX supplements at 37°C in a 5% CO₂ incubator.

  • Aβ Preparation and Treatment:

    • Prepare aggregated Aβ (1-42) by incubating the peptide solution according to established protocols to form oligomers/fibrils.

    • After 5-7 days in culture, treat the neurons with a neurotoxic concentration of Aβ (e.g., 1-10 µM).

  • VIP Co-treatment:

    • Simultaneously with Aβ treatment, add VIP to the culture medium at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M). Include a vehicle control group (Aβ treatment without VIP).

  • Assessment of Neuronal Viability (MTT Assay) - 24-48 hours post-treatment:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

  • Assessment of Apoptosis (TUNEL Assay) - 24-48 hours post-treatment:

    • Fix the cells on coverslips with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Perform the TUNEL staining according to the manufacturer's protocol to label DNA fragmentation.

    • Counterstain with DAPI to visualize all nuclei.

    • Image the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Protocol 2: In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective efficacy of VIP in a mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound (VIP) or a stable analog

  • Saline

  • Anesthesia

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Secondary antibody (e.g., biotinylated anti-rabbit IgG)

  • ABC kit and DAB substrate for immunohistochemistry

Procedure:

  • MPTP Administration:

    • Administer MPTP to mice via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced 2 hours apart.

    • Handle MPTP with extreme caution in a certified chemical fume hood, following all safety protocols.

  • VIP Administration:

    • Administer VIP or its analog via a chosen route (e.g., i.p., intravenous, or stereotaxic injection into the substantia nigra).

    • Treatment can be initiated before, during, or after MPTP administration to assess prophylactic or therapeutic effects. A typical i.p. dose might range from 1-10 µg per mouse.

  • Behavioral Testing (optional):

    • Perform behavioral tests such as the rotarod test or open-field test to assess motor coordination and activity at various time points after MPTP and VIP treatment.

  • Tissue Processing (7-21 days post-MPTP):

    • Anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

    • Dissect the brains and post-fix them in 4% paraformaldehyde.

    • Cryoprotect the brains in a sucrose (B13894) solution.

    • Section the brains, particularly the substantia nigra and striatum, using a cryostat.

  • Immunohistochemistry for Tyrosine Hydroxylase (TH):

    • Stain the brain sections for TH to visualize dopaminergic neurons.

    • Incubate sections with a primary antibody against TH.

    • Follow with a biotinylated secondary antibody and avidin-biotin-peroxidase complex (ABC) method.

    • Develop the stain with diaminobenzidine (DAB) to produce a brown reaction product in TH-positive neurons.

  • Quantification:

    • Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc).

    • Quantify the density of TH-positive fibers in the striatum.

    • Compare the results between the MPTP-only group and the MPTP + VIP group.

Protocol 3: Microglia Deactivation Assay

Objective: To determine the effect of VIP on the production of pro-inflammatory cytokines by activated microglia.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Lipopolysaccharide (LPS)

  • This compound (VIP)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Cell Culture:

    • Plate microglia in 24-well plates at an appropriate density.

    • Allow the cells to adhere and recover overnight.

  • VIP Pre-treatment:

    • Pre-treat the microglia with various concentrations of VIP (e.g., 10⁻¹² to 10⁻⁶ M) for 1-2 hours.

  • LPS Stimulation:

    • Activate the microglia by adding LPS to the culture medium (e.g., 100 ng/mL). Include a control group without LPS stimulation.

  • Supernatant Collection:

    • After 24 hours of LPS stimulation, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the supernatants from LPS-stimulated cells with and without VIP pre-treatment to determine the inhibitory effect of VIP.

Conclusion

This compound and its analogs represent a promising therapeutic strategy for a variety of neurodegenerative disorders. Their multifaceted mechanism of action, encompassing direct neurotrophic support and potent anti-inflammatory effects, makes them attractive candidates for further drug development. The protocols and data presented here provide a foundation for researchers to explore the neuroprotective potential of VIP in their specific models of neurological disease. Further research is warranted to optimize delivery methods and to fully elucidate the clinical utility of VIP-based therapies.

References

Vasoactive Intestinal Peptide (VIP) Delivery Systems: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the research and development of Vasoactive Intestinal Peptide (VIP) delivery systems. VIP, a 28-amino acid neuropeptide, holds significant therapeutic potential for a range of inflammatory and neurodegenerative diseases. However, its clinical translation is hampered by a short biological half-life of about two minutes and rapid enzymatic degradation.[1][2] Advanced drug delivery systems are paramount to enhancing its stability and enabling targeted delivery. This document outlines various delivery strategies, key experimental protocols for their evaluation, and a summary of relevant quantitative data.

Overview of VIP Delivery Systems

The primary goal of VIP delivery systems is to protect the peptide from degradation, prolong its circulation time, and facilitate its delivery to specific target sites. Several platforms have been investigated, with nanoparticles, liposomes, and hydrogels being the most prominent.

  • Nanoparticles: These systems, including sterically stabilized micelles (SSMs), encapsulate VIP, shielding it from enzymatic activity and improving its pharmacokinetic profile.[3][4][5] They can be engineered for targeted delivery to tissues overexpressing VIP receptors (VPAC1 and VPAC2).[3][6]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, including peptides like VIP.[7][8] Liposomal formulations can enhance the stability and control the release of VIP.[9]

  • Hydrogels: These three-dimensional polymer networks can entrap VIP and release it in a sustained manner, making them suitable for localized delivery.

VIP Signaling Pathways

VIP exerts its biological effects primarily through two G protein-coupled receptors, VPAC1 and VPAC2.[1][10][11] The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][12][13] PKA then phosphorylates various downstream targets, mediating the anti-inflammatory and immunomodulatory effects of VIP.[12] Other signaling cascades, such as the Phospholipase C (PLC) and PI3K/Akt pathways, have also been reported to be activated by VIP, contributing to its diverse physiological functions.[14]

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP VPAC1_2 VPAC1 / VPAC2 Receptors VIP->VPAC1_2 Binds AC Adenylyl Cyclase VPAC1_2->AC Activates PLC Phospholipase C VPAC1_2->PLC Activates PI3K PI3K VPAC1_2->PI3K Activates cAMP cAMP AC->cAMP Converts IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolyzes PIP3 PIP3 PI3K->PIP3 Phosphorylates ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PIP2_PLC PIP2 PIP2_PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Gene_Expression Gene Expression (Anti-inflammatory, Immunomodulatory) Ca2->Gene_Expression Influences PIP2_PI3K PIP2 PIP2_PI3K->PIP3 Akt Akt PIP3->Akt Activates Akt->Gene_Expression Influences CREB->Gene_Expression Regulates

Figure 1: Simplified schematic of the major signaling pathways activated by VIP binding to its receptors.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different VIP delivery systems based on published research. This data can aid in the selection of an appropriate delivery platform for specific research applications.

Table 1: Physicochemical Properties of VIP Delivery Systems

Delivery SystemMean Particle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference(s)
VIP-Sterically Stabilized Micelles (VIP-SSM)~15Not ReportedNot Reported[6]
VIP-PEG-DSPE Micelles18 ± 1Not ReportedNot Reported
Generic Polymeric Nanoparticles45 - 6475 - 9466.9 - 86.5[13]
Generic Liposomes~130>40Not Reported[15]

Table 2: In Vivo Efficacy of VIP Delivery Systems in a Mouse Model of Colitis

Treatment GroupChange in Body WeightColon LengthMyeloperoxidase (MPO) ActivityReference(s)
DSS ControlSignificant LossSignificantly ShorterSignificantly Increased[3][12]
Free VIPPartial RecoveryPartial ImprovementPartial Reduction[3][12]
VIP-SSMSignificant RecoverySignificant ImprovementSignificant Reduction[3][12]

Experimental Protocols

This section provides detailed protocols for the preparation and evaluation of VIP delivery systems.

Preparation of VIP-Loaded Nanoparticles (Sterically Stabilized Micelles)

This protocol is adapted from methods described for the preparation of VIP-SSM.[5]

Materials:

  • This compound (VIP)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free water

Procedure:

  • Prepare aqueous solutions of DSPE-PEG and VIP separately in sterile water.

  • Mix the aqueous solutions of the lipid (DSPE-PEG) and VIP in a predetermined molar ratio.

  • Allow the mixture to self-assemble at room temperature with gentle stirring for at least 2 hours.

  • Characterize the resulting VIP-SSM for particle size and zeta potential using dynamic light scattering (DLS).

Preparation of VIP-Loaded Liposomes (Thin-Film Hydration Method)

This is a general protocol for liposome (B1194612) preparation that can be adapted for VIP encapsulation.[16][17][18][19]

Materials:

Procedure:

  • Dissolve the lipids (e.g., DPPC and cholesterol) in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.

  • Hydrate the lipid film with an aqueous solution of VIP in the hydration buffer. The hydration is performed above the lipid phase transition temperature with gentle agitation.

  • To obtain unilamellar vesicles of a specific size, the resulting liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Experimental_Workflow cluster_prep 1. Formulation and Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Prep Preparation of VIP Delivery System (Nanoparticles, Liposomes, etc.) Char Physicochemical Characterization (Size, Zeta Potential, Drug Loading) Prep->Char Release In Vitro Release Kinetics Assay Char->Release Stability Stability Studies Char->Stability Cell_Culture Cell Culture (e.g., MCF-7, Caco-2) Animal_Model Animal Model of Disease (e.g., DSS-induced Colitis) Release->Animal_Model Stability->Animal_Model Viability Cell Viability Assay (MTT / MTS) Cell_Culture->Viability cAMP_Assay cAMP Measurement (ELISA / BRET) Cell_Culture->cAMP_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK) Cell_Culture->Signaling_Analysis Signaling_Analysis->Animal_Model Administration Administration of VIP Delivery System Animal_Model->Administration Efficacy Efficacy Assessment (Body Weight, Histology, etc.) Administration->Efficacy PK_PD Pharmacokinetic & Pharmacodynamic Studies Administration->PK_PD

Figure 2: General experimental workflow for the development and evaluation of VIP delivery systems.

In Vitro VIP Release Kinetics

This protocol can be used to determine the rate at which VIP is released from the delivery system.

Materials:

  • VIP-loaded delivery system

  • Release buffer (e.g., PBS, pH 7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Method for VIP quantification (e.g., ELISA or HPLC)[2][20][21][22]

Procedure:

  • Place a known amount of the VIP-loaded delivery system into a dialysis bag.

  • Seal the dialysis bag and place it in a known volume of release buffer.

  • Incubate at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of VIP in the collected aliquots using a validated assay.

  • Plot the cumulative percentage of VIP released as a function of time.

Cell Viability Assay (MTT/MTS)

This assay is used to assess the cytotoxicity of the VIP delivery system on a relevant cell line.[4][9][14][23][24]

Materials:

  • Relevant cell line (e.g., Caco-2 for intestinal studies, MCF-7 for breast cancer models)

  • Cell culture medium and supplements

  • 96-well plates

  • VIP delivery system and empty carrier (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the VIP delivery system and the empty carrier control. Include untreated cells as a negative control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Measurement of Intracellular cAMP

This protocol is essential for determining the biological activity of the delivered VIP.[1][2][6][10][20][25][26]

Materials:

  • Target cells expressing VPAC receptors

  • VIP delivery system, free VIP (positive control), and empty carrier (negative control)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., ELISA or BRET-based)

  • Cell lysis buffer (if required by the kit)

  • Plate reader (for absorbance, fluorescence, or luminescence, depending on the kit)

Procedure:

  • Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor for a short period to prevent cAMP breakdown.

  • Stimulate the cells with different concentrations of the VIP delivery system, free VIP, and the empty carrier for a specified time (e.g., 15-30 minutes).

  • Lyse the cells (if necessary, according to the kit instructions).

  • Measure the intracellular cAMP concentration using the chosen assay kit, following the manufacturer's protocol.

  • Generate a standard curve and determine the cAMP levels in each sample.

Western Blot Analysis of Signaling Pathways

This protocol allows for the investigation of the activation of downstream signaling molecules like Akt and ERK.[27][28][29][30][31]

Materials:

  • Target cells

  • VIP delivery system and controls

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the VIP delivery system for various time points.

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the level of protein phosphorylation.

In Vivo Evaluation in a DSS-Induced Colitis Mouse Model

This model is widely used to assess the therapeutic efficacy of anti-inflammatory agents for inflammatory bowel disease.[3][5][12][32]

Materials:

  • Mice (e.g., C57BL/6)

  • Dextran sulfate (B86663) sodium (DSS)

  • VIP delivery system and controls

  • Anesthesia (e.g., ketamine/xylazine)

  • Equipment for intracolonic or intraperitoneal administration

  • Materials for sample collection and analysis (histology, MPO assay, etc.)

Procedure:

  • Induce colitis by administering DSS (e.g., 2.5-3.5% w/v) in the drinking water for 5-7 days.

  • Monitor the mice daily for clinical signs of colitis, such as weight loss, diarrhea, and rectal bleeding.

  • On a predetermined day (e.g., day 5 or 7), administer the VIP delivery system, free VIP, or empty carrier via the desired route (e.g., a single intraperitoneal injection or intracolonic instillation).

  • Continue to monitor the mice daily.

  • At the end of the study (e.g., day 10-14), euthanize the mice and collect colonic tissue.

  • Assess the severity of colitis by measuring colon length, performing histological analysis of tissue sections, and conducting a myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Logical_Relationships cluster_formulation Delivery System Formulation cluster_properties Key Properties cluster_evaluation Evaluation Metrics cluster_outcome Desired Outcome Nanoparticles Nanoparticles Stability Enhanced Stability Nanoparticles->Stability Release Controlled Release Nanoparticles->Release Targeting Targeted Delivery Nanoparticles->Targeting Liposomes Liposomes Liposomes->Stability Liposomes->Release Hydrogels Hydrogels Hydrogels->Stability Hydrogels->Release Bioavailability Improved Bioavailability Stability->Bioavailability Release->Bioavailability Efficacy Increased Therapeutic Efficacy Targeting->Efficacy Toxicity Reduced Systemic Toxicity Targeting->Toxicity Bioavailability->Efficacy Clinical_Translation Successful Clinical Translation Efficacy->Clinical_Translation Toxicity->Clinical_Translation

Figure 3: Logical relationship between VIP delivery system formulation, key properties, and desired therapeutic outcomes.

References

Application Notes and Protocols for Vasoactive Intestinal Peptide (VIP) Treatment in Experimental Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of Vasoactive Intestinal Peptide (VIP) and its analogs in preclinical models of Parkinson's Disease (PD). Detailed protocols for inducing experimental parkinsonism and for the subsequent evaluation of VIP-based interventions are included to facilitate the design and execution of neuroprotective studies.

Introduction to Experimental Models of Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). To investigate the underlying pathology and test potential therapeutic agents, several animal models have been developed. The most common are neurotoxin-based models that replicate the selective degeneration of dopaminergic neurons observed in PD.

  • The 6-Hydroxydopamine (6-OHDA) Rat Model: This model involves the stereotaxic injection of the neurotoxin 6-OHDA directly into the nigrostriatal pathway, typically in the medial forebrain bundle or the striatum. 6-OHDA is a dopamine (B1211576) analog taken up by the dopamine transporter, leading to oxidative stress and the specific destruction of catecholaminergic neurons. Unilateral lesions are frequently used to study motor deficits and the effects of therapeutic interventions.[1][2][3][4][5]

  • The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: This model utilizes the systemic administration of the proneurotoxin MPTP. MPTP is metabolized in the brain to its active toxic form, MPP+ (1-methyl-4-phenylpyridinium), which is also selectively taken up by the dopamine transporter. MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and apoptotic cell death of dopaminergic neurons.[1]

This compound (VIP) as a Neuroprotective Agent

This compound (VIP) is a neuropeptide with a wide range of biological activities, including potent anti-inflammatory and neurotrophic effects.[6][7] In the context of Parkinson's disease, VIP has emerged as a promising neuroprotective agent.[6][8] Studies have shown that VIP and its analogs can protect dopaminergic neurons from neurotoxin-induced cell death, reduce neuroinflammation, and improve motor function in animal models of PD.[1][8] The neuroprotective effects of VIP are thought to be mediated through its interaction with specific G protein-coupled receptors, leading to the activation of downstream signaling pathways that promote cell survival and reduce inflammation.[6][7]

Quantitative Data on VIP and VIP Receptor Agonist Treatment

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of VIP and its receptor agonists in the MPTP and 6-OHDA models of Parkinson's disease.

Table 1: Neuroprotective Effects of VIP and its Agonists in the MPTP Mouse Model

Treatment GroupNumber of TH+ Neurons in SNc (mean ± SEM)Reference
Saline9875 ± 345[9]
MPTP4250 ± 567[9]
MPTP + VIP5264 ± 1441[9]
MPTP + LBT-3393 (VIPR1 Agonist)4600 ± 945[9]
MPTP + LBT-3627 (VIPR2 Agonist)7339 ± 2115*[9]

*Indicates a statistically significant difference compared to the MPTP group.

Table 2: Effects of VIPR2 Agonist (LBT-3627) in the 6-OHDA Rat Model

Treatment Group% Sparing of Dopaminergic Neurons in SNcDensity of Reactive Microglia in SN (cells/mm²)Reference
Sham Control100%Not Reported[2][3]
6-OHDA27%22.6-fold increase vs. Sham[2][3][10]
6-OHDA + LBT-3627 (0.6 mg/kg)No significant effect~57-61% decrease vs. 6-OHDA[2][3][10]
6-OHDA + LBT-3627 (2.0 mg/kg)No significant effect~57-61% decrease vs. 6-OHDA[2][3][10]
6-OHDA + LBT-3627 (6.0 mg/kg)53%~57-61% decrease vs. 6-OHDA[2][3][10]

Signaling Pathways and Experimental Workflows

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP / Agonist VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 G_protein G Protein (Gs) VPAC1->G_protein activates VPAC2->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Neuroprotection Neuroprotection (Anti-inflammation, Pro-survival) CREB->Neuroprotection promotes transcription of neuroprotective factors

Experimental_Workflow cluster_model_creation Parkinson's Disease Model Creation cluster_treatment VIP Treatment cluster_assessment Assessment animal_prep Animal Preparation (Rat or Mouse) neurotoxin_admin Neurotoxin Administration (6-OHDA or MPTP) animal_prep->neurotoxin_admin vip_admin VIP/Agonist Administration neurotoxin_admin->vip_admin Post-lesion behavioral_tests Behavioral Testing (Rotation, Cylinder, Rotarod) vip_admin->behavioral_tests histology Histological Analysis (TH Staining) behavioral_tests->histology biochemistry Biochemical Analysis (Dopamine Levels) histology->biochemistry

Experimental Protocols

Protocol 1: 6-OHDA-Induced Model of Parkinson's Disease in Rats

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • 6-Hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

Procedure:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold saline containing 0.02% ascorbic acid to a final concentration of 4 mg/mL. Prepare the solution immediately before use and protect it from light.

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.

  • Injection: Inject 2 µL of the 6-OHDA solution into the right medial forebrain bundle at the following coordinates relative to bregma: AP -2.2 mm, ML +1.5 mm, DV -7.8 mm from the dura. The injection should be performed slowly over 4 minutes.

  • Post-operative Care: After injection, leave the needle in place for an additional 5 minutes to allow for diffusion of the neurotoxin. Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

  • Behavioral Assessment: Two to three weeks after surgery, assess the extent of the lesion by apomorphine- or amphetamine-induced rotational behavior.

Protocol 2: MPTP-Induced Model of Parkinson's Disease in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • Saline (0.9% NaCl)

Procedure:

  • MPTP Administration: Administer MPTP hydrochloride (20 mg/kg, free base) dissolved in saline via intraperitoneal injection once a day for four consecutive days.

  • Post-injection Monitoring: House the mice in a well-ventilated area and monitor for any adverse effects.

  • Behavioral and Histological Analysis: Seven days after the last MPTP injection, the mice can be used for behavioral testing and subsequent histological analysis of the substantia nigra and striatum.

Protocol 3: VIP Administration

Materials:

  • This compound (VIP) or VIP receptor agonist

  • Vehicle (e.g., saline or PBS)

Procedure:

  • Route of Administration: VIP or its agonists can be administered systemically (e.g., intraperitoneally) or directly into the brain (e.g., intracerebroventricularly).

  • Dosage and Timing: The optimal dosage and timing of administration will depend on the specific compound and experimental design. For neuroprotective studies, treatment is often initiated shortly before or after the neurotoxin administration. For example, a VIPR2 agonist has been administered at doses of 0.6, 2.0, or 6.0 mg/kg.[2][3][4]

  • Control Group: A control group receiving the vehicle should always be included.

Protocol 4: Assessment of Rotational Behavior (6-OHDA Model)

Materials:

Procedure:

  • Drug Administration: Administer apomorphine (0.5 mg/kg, s.c.) or d-amphetamine (5 mg/kg, i.p.) to the 6-OHDA-lesioned rats.

  • Monitoring: Place the rat in the rotometer and record the number of full 360° turns in the contralateral (for apomorphine) or ipsilateral (for amphetamine) direction for 30-90 minutes.

  • Data Analysis: Express the data as net rotations per minute. A significant increase in rotations indicates a successful lesion.

Protocol 5: Immunohistochemistry for Tyrosine Hydroxylase (TH)

Materials:

  • Brain sections (40 µm) from perfusion-fixed animals

  • Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit anti-TH)

  • Secondary antibody: biotinylated anti-rabbit IgG

  • Avidin-biotin-peroxidase complex (ABC) kit

  • 3,3'-Diaminobenzidine (DAB)

Procedure:

  • Tissue Preparation: Process free-floating brain sections for immunohistochemistry.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody for 1 hour at room temperature.

  • ABC Incubation: Incubate the sections with the ABC reagent for 1 hour at room temperature.

  • Visualization: Develop the staining using DAB as a chromogen.

  • Analysis: Mount the sections on slides, dehydrate, and coverslip. The number of TH-positive neurons in the substantia nigra can be quantified using stereological methods. The density of TH-positive fibers in the striatum can be assessed by optical densitometry.

References

Application Notes: Vasoactive Intestinal Peptide (VIP) in Primary Pulmonary Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Primary Pulmonary Hypertension (PPH), now more commonly classified as Idiopathic Pulmonary Arterial Hypertension (IPAH), is a severe and progressive disease characterized by elevated pulmonary artery pressure and vascular remodeling, leading to right heart failure and premature death.[1][2] Vasoactive Intestinal Peptide (VIP) is a 28-amino-acid neuropeptide with a wide range of biological activities, including potent vasodilation, anti-inflammatory effects, and inhibition of smooth muscle cell proliferation.[3][4] Research has highlighted a potential deficiency of VIP in patients with PPH, suggesting a role for VIP in the disease's pathophysiology and its potential as a therapeutic agent.[4][5] Mice with a targeted deletion of the VIP gene spontaneously develop moderately severe pulmonary hypertension, further cementing this link.[1][6] These notes provide an overview of VIP's role in PPH research, summarizing key quantitative data and detailing relevant experimental protocols for researchers.

Mechanism of Action

VIP exerts its effects by binding to two G-protein coupled receptors: VPAC1 and VPAC2.[7][8] In the pulmonary vasculature, these receptors are expressed on pulmonary artery smooth muscle cells (PASMCs).[4][9] Receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn mediates downstream effects including vasodilation (relaxation of PASMCs) and inhibition of PASMC proliferation, a key component of vascular remodeling in PPH.[10][11]

Signaling Pathway of VIP in Pulmonary Artery Smooth Muscle Cells

VIP_Signaling_Pathway VIP Signaling Pathway in PASMCs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP Vasoactive Intestinal Peptide (VIP) Receptor VPAC1 / VPAC2 Receptors VIP->Receptor Binds to G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Physiological Effects Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation Leads to AntiProliferation Inhibition of Proliferation & Remodeling PKA->AntiProliferation Leads to

Caption: VIP binds to VPAC receptors, activating a cAMP/PKA cascade that promotes vasodilation.

Quantitative Data Summary

The therapeutic effects of VIP have been quantified in both clinical and preclinical studies.

Table 1: Hemodynamic Effects of Inhaled VIP in PPH Patients

ParameterBaseline (Mean ± SD)Post-VIP Inhalation (Mean ± SD)ChangeP-valueReference
Mean Pulmonary Artery Pressure (MPAP)59 ± 8 mmHg49 ± 14 mmHg↓ 10 mmHg< 0.01[2][4]
Cardiac Output (CO)4.7 ± 2 L/min/m²5.5 ± 1 L/min/m²↑ 0.8 L/min/m²< 0.05[2][4]
Mixed Venous O₂ Saturation (SvO₂)58% ± 7%60% ± 9%↑ 2%< 0.05[2][4]
Pulmonary Vascular Resistance (PVR) in PAH9.2 ± 0.96 WUNot specified, but significant reduction↓ 1.54 WU< 0.001[12]

Data from a study with eight PPH patients inhaling 100 μg of VIP.[2][4] A separate study with 20 patients also showed significant PVR reduction.[12]

Table 2: Phenotype of VIP Knockout (VIP-/-) Mice vs. Wild-Type (WT) Mice

ParameterWild-Type (WT) MiceVIP-/- MiceOutcome in VIP-/-Reference
Right Ventricular Systolic Pressure (RVSP)22.4 ± 0.8 mmHg30.5 ± 1.1 mmHgSignificant Increase (Hypertension)[1][13]
RV / (LV+Septum) Weight Ratio0.23 ± 0.010.30 ± 0.01Significant Increase (RV Hypertrophy)[1][13]
Pulmonary Artery Medial Thickness5 µm (example)17 µm (example)Increased Muscularization & Remodeling[1][13]
Perivascular Inflammatory InfiltratesAbsentPresentIncreased Inflammation[1][13]

These findings demonstrate that the absence of the VIP gene leads to a spontaneous PPH phenotype in mice.[1][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This is a widely used chemical-induced model of PH that mimics many features of the human disease.[6][14][15]

Objective: To induce pulmonary hypertension in rats to study the therapeutic effects of VIP.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)[15]

  • Monocrotaline (MCT) (Sigma-Aldrich)

  • Sterile 0.9% saline

  • This compound (human/rat sequence)

  • Vehicle control (e.g., sterile saline)

  • Osmotic minipumps or nebulizer for administration

Procedure:

  • Induction: Administer a single subcutaneous or intraperitoneal injection of MCT (60 mg/kg) dissolved in sterile saline.[6][15]

  • Disease Development: House the rats for 3-4 weeks to allow for the development of PH, characterized by vascular remodeling and increased pulmonary artery pressure.

  • Treatment Administration:

    • Systemic Delivery: Implant subcutaneous osmotic minipumps for continuous infusion of VIP (e.g., at a dose determined by pilot studies) or vehicle for a specified duration (e.g., 2-4 weeks).

    • Inhaled Delivery: Alternatively, administer aerosolized VIP via a nebulizer chamber daily.[12]

  • Endpoint Analysis: After the treatment period, perform hemodynamic measurements (Protocol 2) and harvest lung and heart tissues for histological and molecular analysis.

  • Histology: Perfuse lungs, fix in 4% paraformaldehyde, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess medial wall thickness of pulmonary arterioles and Masson's trichrome to evaluate fibrosis.

Protocol 2: Hemodynamic Measurement in Rats via Right Heart Catheterization

This procedure is the gold standard for assessing the severity of PH in rodent models.[16][17]

Objective: To directly measure right ventricular and pulmonary artery pressure.

Materials:

  • Anesthetized rat (e.g., with ketamine/xylazine or isoflurane)

  • High-frequency ultrasound system (for guided puncture)[16]

  • Pressure transducer catheter (e.g., Millar Mikro-Tip)[18]

  • Data acquisition system (e.g., LabChart)

  • Surgical tools (forceps, scissors)

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Expose the right jugular vein through a small incision in the neck.

  • Carefully insert the pressure-tip catheter into the jugular vein and advance it through the right atrium, into the right ventricle (RV), and finally into the pulmonary artery (PA). The position can be confirmed by observing the characteristic pressure waveforms on the monitor.

  • Alternatively, use ultrasound guidance for a direct transthoracic puncture into the pulmonary artery.[16]

  • Allow the pressure readings to stabilize for several minutes.

  • Record the Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Artery Pressure (mPAP).

  • After recording, euthanize the animal for tissue collection.

Experimental Workflow for In Vivo VIP Efficacy Testing

InVivo_Workflow cluster_treatment Treatment Phase (2-4 Weeks) start Select Male Sprague-Dawley Rats induce Induce PH with Single MCT Injection (60 mg/kg) start->induce develop Allow PH Development (3-4 Weeks) induce->develop treat_vip Administer VIP (e.g., osmotic pump) develop->treat_vip treat_vehicle Administer Vehicle (Control Group) develop->treat_vehicle endpoint Endpoint Analysis treat_vip->endpoint treat_vehicle->endpoint hemo Hemodynamic Measurement (Right Heart Catheterization) endpoint->hemo tissue Harvest Heart & Lung Tissue endpoint->tissue histo Histological Analysis (Vessel Wall Thickness, RVH) tissue->histo Therapeutic_Logic cluster_patho PPH Pathophysiology cluster_therapy VIP Therapeutic Intervention Deficiency VIP Deficiency Vaso Vasoconstriction Deficiency->Vaso Prolif PASMC Proliferation Deficiency->Prolif Inflam Inflammation Deficiency->Inflam PPH ↑ Pulmonary Pressure & RV Failure Vaso->PPH Remodel Vascular Remodeling Prolif->Remodel Inflam->Remodel Remodel->PPH VIP_Therapy VIP Replacement Therapy VasoD Vasodilation VIP_Therapy->VasoD AntiP Anti-Proliferative VIP_Therapy->AntiP AntiI Anti-Inflammatory VIP_Therapy->AntiI VasoD->Vaso AntiP->Prolif Counteracts AntiI->Inflam Counteracts

References

Vasoactive Intestinal Peptide: A Therapeutic Avenue in Experimental Necrotizing Enterocolitis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Vasoactive Intestinal Peptide (VIP), an endogenous neuropeptide with potent anti-inflammatory and immunomodulatory properties, has emerged as a promising therapeutic agent in preclinical studies of necrotizing enterocolitis (NEC).[1][2] Experimental models of this devastating gastrointestinal disease of premature infants have demonstrated that exogenous administration of VIP can ameliorate intestinal injury, reduce inflammation, and restore intestinal barrier function.[1][2] These findings highlight the potential of VIP-based therapies for the management of NEC.

Necrotizing enterocolitis is a leading cause of morbidity and mortality in premature infants, and its pathogenesis is multifactorial, involving intestinal immaturity, dysbiosis, and an exaggerated inflammatory response.[3][4] Animal models, primarily in neonatal rats, mice, and piglets, have been instrumental in elucidating the mechanisms of NEC and for testing novel therapeutic strategies.[5][6][7] These models typically involve a combination of stressors such as formula feeding, hypoxia, and sometimes the administration of lipopolysaccharide (LPS) to mimic the clinical conditions that lead to NEC in human infants.[1][8]

Therapeutic Rationale for VIP in NEC

The protective effects of VIP in experimental NEC are attributed to its multifaceted roles in the gastrointestinal system. VIP is known to:

  • Reduce Inflammation: VIP can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, key mediators in the inflammatory cascade of NEC.[1][9]

  • Enhance Intestinal Barrier Function: VIP plays a crucial role in maintaining the integrity of the intestinal epithelial barrier. It has been shown to increase the expression of tight junction proteins, such as claudin-3, which are often disrupted in NEC.[1][2][10]

  • Modulate Immune Responses: VIP can influence both innate and adaptive immune systems, promoting a shift towards an anti-inflammatory phenotype.[10][11]

  • Regulate Intestinal Homeostasis: VIP is involved in various physiological processes in the gut, including motility, secretion, and blood flow, all of which can be compromised in NEC.[9][11]

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effects of VIP in a murine model of NEC.

ParameterControl GroupNEC GroupNEC + VIP GroupKey FindingReference
NEC Severity ScoreLowSignificantly IncreasedSignificantly DecreasedVIP reduces the severity of intestinal injury.[1]
IL-6 (pg/mL)BaselineSignificantly IncreasedSignificantly DecreasedVIP attenuates the pro-inflammatory cytokine response.[1]
TNF-α (pg/mL)BaselineSignificantly IncreasedSignificantly DecreasedVIP mitigates the inflammatory cascade.[1]
Claudin-3 ExpressionNormalSignificantly DecreasedSignificantly IncreasedVIP restores intestinal tight junction integrity.[1]

Experimental Protocols

Induction of Experimental Necrotizing Enterocolitis in Neonatal Mice

This protocol describes a widely used method to induce an NEC-like intestinal injury in neonatal mice.

Materials:

  • C57BL/6 mouse pups (postnatal day 5-9)

  • Esbilac® formula

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Hypoxia chamber (e.g., 100% nitrogen or a low oxygen mixture)

  • Gavage feeding needles (flexible, appropriate size for pups)

Procedure:

  • Animal Preparation: House pregnant C57BL/6 mice and monitor for births. Pups are kept with the dam for breastfeeding until the start of the experiment.

  • Formula Preparation: Prepare the NEC-inducing formula by mixing Esbilac® with a solution of LPS. The final concentration of LPS should be standardized for the experiment.

  • Gavage Feeding: Beginning on postnatal day 5, separate the pups from the dam. Gavage feed the pups with the prepared formula multiple times a day (e.g., every 3-4 hours). The volume of formula should be adjusted based on the pup's weight.

  • Hypoxia Exposure: Twice daily, place the pups in a hypoxia chamber. Expose them to a low oxygen environment (e.g., 5% O2) for a defined period (e.g., 10 minutes), followed by a return to normoxia (21% O2).

  • Duration: Continue the gavage feeding and hypoxia exposure for a set number of days (e.g., until postnatal day 9).

  • Assessment: At the end of the experimental period, euthanize the pups and harvest the terminal ileum for histological analysis of NEC severity and biochemical assays.

Administration of this compound

This protocol outlines the administration of VIP to neonatal mice in the experimental NEC model.

Materials:

  • This compound (synthetic)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Insulin syringes with fine-gauge needles

Procedure:

  • VIP Solution Preparation: Dissolve synthetic VIP in sterile saline or PBS to the desired concentration.

  • Administration: Once daily, from the start of the NEC induction protocol (postnatal day 5) until the end of the experiment, administer a single intraperitoneal (IP) injection of the VIP solution to the pups in the treatment group.

  • Dosage: The dosage of VIP should be determined based on previous studies and the weight of the pups.

  • Control Groups:

    • Control: Breastfed pups without any experimental manipulation.

    • Control + VIP: Breastfed pups receiving daily IP injections of VIP.

    • NEC: Pups subjected to the NEC induction protocol without VIP treatment.

    • NEC + VIP: Pups subjected to the NEC induction protocol and receiving daily IP injections of VIP.

Visualizing Key Pathways and Workflows

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 Binds G_protein G Protein VPAC1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition Anti_inflammatory_genes Anti-inflammatory Gene Expression CREB->Anti_inflammatory_genes Promotes Pro_inflammatory_cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_inhibition->Pro_inflammatory_cytokines Decreases

Caption: VIP signaling pathway leading to anti-inflammatory effects.

Experimental_Workflow cluster_induction NEC Induction (P5-P9) cluster_treatment Treatment Groups cluster_analysis Analysis (P9) Formula_Feeding Gavage Feeding (Formula + LPS) Hypoxia Hypoxia Exposure (Twice Daily) NEC_Group NEC (Induction Only) Formula_Feeding->NEC_Group Hypoxia->NEC_Group Control Control (Breastfed) Harvest Harvest Terminal Ileum Control->Harvest NEC_Group->Harvest NEC_VIP_Group NEC + VIP (Induction + Daily VIP IP Injection) NEC_VIP_Group->Harvest Histology Histological Scoring of NEC Severity Harvest->Histology Biochemistry Biochemical Assays (IL-6, TNF-α, Claudin-3) Harvest->Biochemistry

Caption: Experimental workflow for inducing NEC and evaluating VIP treatment.

References

Troubleshooting & Optimization

Technical Support Center: Vasoactive Intestinal Peptide (VIP) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Vasoactive Intestinal Peptide (VIP) during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for VIP degradation in experimental settings?

A1: this compound (VIP) is a 28-amino acid peptide that is susceptible to degradation through two primary mechanisms:

  • Enzymatic Degradation: VIP can be rapidly broken down by various proteases present in biological samples. Key enzymes responsible for VIP degradation include Dipeptidyl Peptidase-4 (DPP-4) and Neutral Endopeptidase (NEP). Other less specific proteases, such as trypsin and chymotrypsin, can also contribute to its degradation.

  • Physicochemical Instability: VIP's stability is highly dependent on environmental conditions. It is unstable in basic solutions (pH > 7) and degrades quickly at elevated temperatures.[1][2] VIP is also rapidly degraded in simulated gastric and intestinal fluids, making it unsuitable for oral administration without protective formulations.[1][2]

Q2: How can I prevent enzymatic degradation of VIP?

A2: The most effective way to prevent enzymatic degradation is by using a combination of specific and broad-spectrum protease inhibitors. It is crucial to add these inhibitors to your samples before cell lysis or tissue homogenization to inactivate endogenous proteases immediately upon release.

Q3: What are the optimal storage conditions for VIP solutions?

A3: For maximal stability, VIP solutions should be stored under the following conditions:

  • pH: Maintain the pH of the solution in the acidic to neutral range (pH ≤ 7).[1][2]

  • Temperature: For short-term storage, keep solutions on ice or at 4°C. For long-term storage, aliquot and freeze solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles. While stable in frozen conditions, VIP may degrade at low concentrations even in cold storage.[1]

  • Low-Binding Tubes: Use low-protein-binding microcentrifuge tubes to prevent adsorption of the peptide to the tube walls.

Q4: Are there methods to enhance the in vivo stability of VIP?

A4: Yes, encapsulation of VIP into liposomes or micelles has been shown to significantly enhance its stability and longevity in vivo. Incorporation into liposomes can increase the in vivo half-life of VIP by approximately 5-fold.[3]

Troubleshooting Guides

Problem 1: Low or no detectable VIP in my samples after processing.
Possible Cause Troubleshooting Steps
Enzymatic Degradation 1. Add Protease Inhibitors Early: Ensure a broad-spectrum protease inhibitor cocktail is added to your lysis buffer or sample solution before homogenization. 2. Use Specific Inhibitors: For samples known to have high DPP-4 or NEP activity (e.g., plasma, lung tissue), supplement your cocktail with specific inhibitors. 3. Work Quickly and on Ice: Minimize the time samples are at room temperature. Perform all extraction and processing steps on ice to reduce enzymatic activity.
Incorrect pH 1. Buffer Selection: Use a buffer system that maintains a pH between 4 and 7. 2. pH Verification: After preparing your solutions, verify the pH and adjust if necessary.
High Temperature 1. Avoid Heat: Do not heat samples containing VIP unless it is a required step in a specific protocol, and even then, use the lowest possible temperature for the shortest duration. 2. Storage: Ensure proper cold storage of samples and stock solutions.
Adsorption to Surfaces 1. Use Low-Binding Plastics: Utilize low-protein-binding tubes and pipette tips. 2. Include a Carrier Protein: For very dilute VIP solutions, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to reduce non-specific binding.
Problem 2: Inconsistent VIP concentrations between replicate samples.
Possible Cause Troubleshooting Steps
Incomplete Inhibition of Proteases 1. Optimize Inhibitor Concentration: The standard 1x concentration of a protease inhibitor cocktail may be insufficient for tissues with high protease content. Perform a titration experiment to determine the optimal inhibitor concentration for your specific sample type. 2. Ensure Homogeneous Mixing: Vortex the protease inhibitor cocktail before adding it to your buffer to ensure all components are in suspension. Mix the sample thoroughly after adding the inhibitors.
Variable Sample Handling Time 1. Standardize Protocol: Ensure that all samples are processed for the same duration and under identical conditions. 2. Process in Batches: If processing a large number of samples, work in smaller, manageable batches to minimize the time each sample is exposed to room temperature.
Repeated Freeze-Thaw Cycles 1. Aliquot Samples: Aliquot samples and VIP stock solutions into single-use volumes before freezing to avoid the detrimental effects of repeated freezing and thawing.

Data Presentation: Efficacy of VIP Stabilization Methods

The following tables summarize quantitative data on the effectiveness of various methods to prevent VIP degradation.

Table 1: Effect of pH and Temperature on VIP Stability

ConditionIncubation Time% VIP Remaining
pH ≤ 7-Stable
pH 1330 minutes0%
Frozen-Stable
Cold Storage (4°C)-Degrades at low concentrations
Data synthesized from a study on the chemical and biological stability of VIP.[1]

Table 2: Efficacy of Protease Inhibitors on VIP and Related Peptides

PeptideEnzymeInhibitorEffect on Half-Life/Concentration
VIPNeutral Endopeptidase (NEP)Phosphoramidon, ThiorphanPotentiates VIP-induced vasodilation
GLP-1 (structurally related)Dipeptidyl Peptidase-4 (DPP-4)Sitagliptin5- to 10-fold higher peak plasma levels
GLP-1 (structurally related)Dipeptidyl Peptidase-4 (DPP-4)SitagliptinUp to 7-fold increase in plasma half-life
Data for GLP-1 is presented as a proxy for VIP due to similar degradation pathways.

Table 3: Efficacy of Encapsulation on VIP Stability

MethodIn Vitro/In VivoResult
Liposomal EncapsulationIn Vitro (37°C)Stable for 8 days
Liposomal EncapsulationIn Vivo (mice)~5-fold increase in longevity
Data from a study on the stabilization of VIP by lipids.[3]

Experimental Protocols

Protocol 1: General Preparation of VIP Samples with Protease Inhibition

Materials:

  • VIP peptide

  • Low-protein-binding microcentrifuge tubes

  • Appropriate buffer (e.g., PBS, pH 7.2-7.4)

  • Broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, Halt™), typically supplied as a 100x solution in DMSO

  • Specific inhibitors (optional): DPP-4 inhibitor (e.g., Sitagliptin), NEP inhibitor (e.g., Phosphoramidon)

Procedure:

  • Reconstitute VIP: Reconstitute lyophilized VIP in the appropriate buffer to create a stock solution. For long-term storage, aliquot and freeze at -80°C.

  • Prepare Lysis/Sample Buffer: On the day of the experiment, prepare the required volume of lysis or sample buffer. Keep the buffer on ice.

  • Add Protease Inhibitors:

    • Equilibrate the protease inhibitor cocktail to room temperature and vortex to ensure a homogenous suspension.

    • Add the protease inhibitor cocktail to the lysis/sample buffer at a 1:100 dilution to achieve a 1x final concentration.

    • If using specific inhibitors, add them to the final concentrations recommended in the literature (e.g., Phosphoramidon at 1-10 µM).

    • Mix the buffer well.

  • Sample Processing:

    • Perform all cell lysis or tissue homogenization steps on ice.

    • Add the prepared buffer containing protease inhibitors to your cells or tissue immediately.

    • Proceed with your experimental workflow, keeping samples on ice as much as possible.

Protocol 2: Liposomal Encapsulation of VIP (Conceptual Workflow)

This protocol outlines the general steps for encapsulating a hydrophilic peptide like VIP into liposomes using the thin-film hydration method.

Materials:

  • Lipids (e.g., DOPC, Cholesterol) in chloroform (B151607)

  • VIP peptide

  • Hydration buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve lipids in chloroform in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • Drying: Further dry the lipid film under a vacuum to remove any residual solvent.

  • Hydration:

    • Dissolve the VIP peptide in the hydration buffer.

    • Add the VIP-containing buffer to the dried lipid film.

    • Hydrate the film by gentle agitation at a temperature above the lipid phase transition temperature, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done multiple times to ensure a homogenous liposome (B1194612) population.

  • Purification: Remove unencapsulated VIP by methods such as dialysis or size exclusion chromatography.

Visualizations

VIP Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by VIP upon binding to its receptors, VPAC1 and VPAC2.

VIP_Signaling cluster_AC Adenylyl Cyclase Pathway cluster_PLC Phospholipase C Pathway VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 G_alpha_s Gαs VPAC1->G_alpha_s G_alpha_q_i Gαq/i VPAC1->G_alpha_q_i VPAC2->G_alpha_s VPAC2->G_alpha_q_i AC Adenylyl Cyclase G_alpha_s->AC Activates PLC Phospholipase C G_alpha_q_i->PLC Activates cAMP cAMP AC->cAMP ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_PKA Downstream Effectors PKA->Downstream_PKA Phosphorylates PIP2 PIP2 Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_PKC Downstream Effectors PKC->Downstream_PKC Phosphorylates VIP_Stability_Workflow start Start: Prepare VIP Solutions condition1 Condition 1: Control (No Inhibitors) start->condition1 condition2 Condition 2: + Protease Inhibitor Cocktail start->condition2 condition3 Condition 3: + Specific Inhibitors (DPP-4, NEP) start->condition3 condition4 Condition 4: Liposomal VIP start->condition4 incubation Incubate at 37°C condition1->incubation condition2->incubation condition3->incubation condition4->incubation sampling Collect Aliquots at Different Time Points (e.g., 0, 30, 60, 120 min) incubation->sampling analysis Quantify Intact VIP (e.g., HPLC, ELISA) sampling->analysis data Data Analysis: Calculate Half-Life and % Degradation analysis->data end End data->end

References

Technical Support Center: Vasoactive Intestinal Peptide (VIP) Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Vasoactive Intestinal Peptide (VIP) for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for VIP in cell assays?

A1: The optimal concentration of this compound (VIP) is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a broad starting range to consider is 10⁻¹¹ M to 10⁻⁶ M. For instance, in studies with the H295 human adrenocortical carcinoma cell line, a dose-dependent increase in cortisol secretion was observed with a threshold dose of 3.3x10⁻¹⁰ M and a maximal dose of 10⁻⁷ M.[1] In contrast, some immunomodulatory experiments with macrophage-like cells have used concentrations as high as 5 µM.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q2: I am not observing any effect of VIP on my cells. What are the possible reasons?

A2: Several factors could contribute to a lack of response to VIP treatment:

  • Sub-optimal VIP Concentration: The concentration of VIP may be too low or too high, falling outside the optimal range for receptor activation and downstream signaling. A comprehensive dose-response experiment is recommended.

  • Receptor Expression: The target cells may not express the specific VIP receptors, VPAC1 or VPAC2, or may express them at very low levels.[3] It is advisable to confirm receptor expression using techniques like RT-PCR or western blotting.

  • VIP Instability and Degradation: VIP is a peptide and can be susceptible to degradation by proteases present in cell culture media or released by cells.[4] Its stability is also pH-dependent, being more stable in acidic to neutral solutions and unstable in basic conditions.[5] Consider using protease inhibitors and ensuring the pH of your culture medium is appropriate.

  • Assay-Specific Issues: Technical problems such as improper handling of the peptide, adsorption to plasticware, or interference with assay reagents can lead to inaccurate results.[4][6]

Q3: My VIP stock solution has been stored for a while. Could it have lost its activity?

A3: Yes, the stability of VIP in solution is a critical factor. VIP can degrade at low concentrations in cold storage.[5] It is recommended to prepare fresh stock solutions or aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] The chemical and biological characteristics of VIP are unstable, which can affect its efficacy over time.[5]

Q4: Can VIP be cytotoxic to cells at high concentrations?

A4: While VIP is generally not considered cytotoxic, excessively high concentrations might lead to off-target effects or receptor desensitization.[8] For example, at 5 µM, the formation of amorphous aggregates of a VIP analog was suggested to potentially induce mild, non-specific inflammation in macrophages.[2] A cell viability assay, such as an MTT or CCK-8 assay, should be performed in parallel with your functional assays to rule out any cytotoxic effects at the concentrations being tested.[9]

Q5: How can I prevent VIP from adsorbing to my labware?

A5: Peptides like VIP can adsorb to plastic surfaces, reducing the effective concentration in your assay.[4][6] To mitigate this, consider using low-protein-binding microplates and pipette tips. Pre-coating tubes with a combination of polyethylenimine and an organosilane has also been shown to eliminate avid radioligand absorption.[4] The inclusion of a carrier protein like bovine serum albumin (BSA) in your buffers can also help to prevent non-specific binding.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No cellular response to VIP Inadequate VIP concentration.Perform a dose-response curve with a wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).
Low or absent VIP receptor (VPAC1/VPAC2) expression.Verify receptor expression in your cell line using RT-PCR, western blot, or flow cytometry.
VIP degradation by proteases.Add a protease inhibitor cocktail to the cell culture medium.[4]
VIP instability due to pH.Ensure the cell culture medium pH is stable and within the optimal range for VIP (acidic to neutral).[5]
High variability between replicate wells Inconsistent pipetting of VIP solution.Use calibrated pipettes and ensure proper mixing of solutions.
Adsorption of VIP to plasticware.Use low-protein-binding plates and tips. Consider adding a carrier protein like BSA to your buffers.[4]
Cell plating inconsistency.Ensure a uniform cell density across all wells.
Unexpected or off-target effects VIP concentration is too high.Lower the concentration of VIP and refer to your dose-response curve.
Contamination of cell culture.Regularly check for and address any potential sources of contamination.[]
VIP aggregates at high concentrations.Visually inspect the VIP solution for any precipitation. If observed, prepare a fresh solution.[2]

Quantitative Data Summary

The following table summarizes VIP concentrations used in various published cell-based assays. This information can serve as a starting point for designing your own experiments.

Cell Type Assay Type VIP Concentration Range Reference
H295 Human Adrenocortical CarcinomaCortisol Secretion3.3x10⁻¹⁰ M to 10⁻⁷ M[1]
Human T CellsCell Cycle Arrest10⁻⁷ M[11]
Murine RAW 264.7 MacrophagesCytotoxicity and Bioactivity5 µM[2]
Caco-2 Human Colon AdenocarcinomaAdenylate Cyclase Activity0.07 nM to 0.31 nM (EC50)[12]
Human Colorectal Adenocarcinoma Cell LinescAMP Levels0.3 to 2 nM (Half-maximal response)[13]
Primary Mouse Granulosa CellsSteroidogenesis1 µM[14]
Intestinal OrganoidsSecretory Cell Differentiation100 nM[15]

Experimental Protocols

Protocol 1: Determining Optimal VIP Concentration using a Cell Viability Assay (CCK-8)

This protocol provides a general framework for assessing the effect of a range of VIP concentrations on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Peptide Preparation: Prepare a high-concentration stock solution of VIP in a suitable solvent (e.g., sterile water or PBS). From this stock, prepare serial dilutions of VIP in fresh culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different VIP concentrations. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control. Plot the cell viability against the log of the VIP concentration to generate a dose-response curve.

Protocol 2: Measuring VIP-Induced cAMP Accumulation

This protocol outlines a general method for quantifying the activation of the VIP signaling pathway by measuring intracellular cyclic AMP (cAMP) levels.

  • Cell Seeding and Treatment: Seed cells in a suitable culture plate and grow to the desired confluency. On the day of the experiment, replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) and incubate for a short period to inhibit cAMP degradation.[16]

  • VIP Stimulation: Add varying concentrations of VIP to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: After incubation, remove the medium and lyse the cells using the lysis buffer provided with a cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.[16]

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in each sample based on the standard curve. Plot the cAMP concentration against the log of the VIP concentration to determine the EC50 value.

Visualizations

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC VPAC1/VPAC2 Receptor VIP->VPAC G_protein Gαs VPAC->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Secretion, Relaxation) CREB->Cellular_Response regulates

Caption: Canonical VIP signaling pathway via Gαs-cAMP-PKA.

Troubleshooting_Flowchart Start Start: No/Low Response to VIP Check_Concentration Is a dose-response curve established? Start->Check_Concentration Perform_DR Perform Dose-Response (10⁻¹²M to 10⁻⁶M) Check_Concentration->Perform_DR No Check_Receptors Is VPAC receptor expression confirmed? Check_Concentration->Check_Receptors Yes Perform_DR->Check_Receptors Verify_Receptors Verify Receptor Expression (e.g., RT-PCR, Western Blot) Check_Receptors->Verify_Receptors No Check_Stability Are there concerns about VIP stability? Check_Receptors->Check_Stability Yes Verify_Receptors->Check_Stability Stability_Solutions Use fresh VIP stock. Add protease inhibitors. Check pH. Check_Stability->Stability_Solutions Yes Check_Viability Is cell viability compromised? Check_Stability->Check_Viability No Stability_Solutions->Check_Viability Viability_Assay Perform Cell Viability Assay (e.g., MTT, CCK-8) Check_Viability->Viability_Assay Yes End Consult further literature or support Check_Viability->End No Viability_Assay->End

Caption: Troubleshooting workflow for VIP cell-based assays.

Experimental_Workflow Start Start: New Experiment Lit_Review 1. Literature Review for Concentration Range Start->Lit_Review Dose_Response 2. Perform Dose-Response Curve (e.g., cAMP assay) Lit_Review->Dose_Response Viability_Check 3. Assess Cytotoxicity (e.g., CCK-8 assay) Dose_Response->Viability_Check Select_Optimal 4. Select Optimal Concentration(s) (EC50, Max Response) Viability_Check->Select_Optimal Functional_Assay 5. Perform Functional Assays Select_Optimal->Functional_Assay Analyze 6. Analyze and Interpret Data Functional_Assay->Analyze

Caption: Workflow for optimizing VIP concentration in cell assays.

References

Technical Support Center: Vasoactive Intestinal Peptide (VIP) Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using Vasoactive Intestinal Peptide (VIP) ELISA and RIA kits. The following sections are organized in a question-and-answer format to directly address common issues encountered during these immunoassays.

I. This compound (VIP) ELISA Troubleshooting

Enzyme-Linked Immunosorbent Assays (ELISAs) for VIP are typically competitive assays. In this format, unlabeled VIP in the sample competes with a labeled VIP conjugate for a limited number of antibody binding sites. Therefore, the signal is inversely proportional to the concentration of VIP in the sample.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is the background signal in my ELISA plate too high?

High background can obscure the specific signal and reduce the dynamic range of the assay.

  • Possible Causes & Solutions:

    • Insufficient Washing: Residual unbound conjugate can lead to a high background. Ensure adequate washing of wells by completely filling and aspirating the wash buffer for the recommended number of cycles.[1]

    • Contaminated Reagents or Buffers: Reagents, especially the wash buffer, can become contaminated with microbial growth. Prepare fresh buffers and use sterile water.[2] The substrate solution should be colorless before use.[3]

    • Incorrect Antibody/Conjugate Concentration: Using too high a concentration of the detection antibody or enzyme conjugate can lead to non-specific binding.[4] Prepare fresh dilutions according to the kit's protocol.

    • Inadequate Blocking: Incomplete blocking of non-specific binding sites on the plate can cause high background. Ensure the blocking buffer is prepared correctly and incubated for the specified time and temperature.[2]

    • Cross-reactivity: The antibody may be cross-reacting with other molecules in the sample matrix.[2]

    • Prolonged Incubation or High Temperature: Exceeding the recommended incubation times or temperatures can increase non-specific binding.[3][5] Adhere strictly to the protocol's incubation parameters.

    • Plate Reader Issues: Ensure the plate reader is blanked correctly before reading the plate.[3]

2. Why is the signal or optical density (OD) too low?

Low signal can lead to poor sensitivity and difficulty in detecting low concentrations of VIP.

  • Possible Causes & Solutions:

    • Degraded Reagents: Improper storage of kit components, such as the standard, antibodies, or enzyme conjugate, can lead to loss of activity. Store all reagents at the recommended temperatures and avoid repeated freeze-thaw cycles.[6]

    • Incorrect Reagent Preparation: Errors in diluting the standard, antibodies, or conjugate will affect the results. Double-check all calculations and pipetting.[7]

    • Short Incubation Times: Insufficient incubation times may not allow for optimal binding. Follow the protocol's recommended incubation periods.[1]

    • Low Incubation Temperature: Performing incubations at temperatures below the recommended range can slow down the reaction kinetics. Ensure the incubator is properly calibrated.

    • Inactive Enzyme or Substrate: The enzyme conjugate may have lost activity, or the substrate may be expired or improperly stored. Use fresh reagents.

    • Presence of Inhibitors: Certain substances in the samples or buffers (e.g., sodium azide (B81097) in HRP-based assays) can inhibit the enzyme activity.[8]

3. What could be causing a poor standard curve?

An inaccurate standard curve will lead to incorrect quantification of VIP in your samples.

  • Possible Causes & Solutions:

    • Improper Standard Reconstitution and Dilution: Errors in reconstituting the lyophilized standard or in performing the serial dilutions are a common source of poor standard curves.[7] Briefly spin the vial before opening and ensure all material is dissolved.

    • Pipetting Errors: Inaccurate pipetting, especially during the creation of the standard curve, can lead to significant errors. Ensure pipettes are calibrated and use proper pipetting techniques.[1][7]

    • Standard Degradation: The VIP standard may have degraded due to improper storage or multiple freeze-thaw cycles.[1] Prepare fresh standards before each assay.

    • Incorrect Curve Fitting: Using an inappropriate curve-fitting model for a competitive ELISA can result in an inaccurate standard curve. A four or five-parameter logistic (4PL or 5PL) curve fit is often recommended.[1]

    • Plate not Washed Properly: Inadequate washing can lead to inconsistent results across the standard curve points.

4. Why is there high variability between replicate wells (high Coefficient of Variation - CV)?

Poor precision between replicates can cast doubt on the reliability of the results.

  • Possible Causes & Solutions:

    • Inconsistent Pipetting: Variations in the volume of reagents, standards, or samples added to the wells will lead to high CVs. Use calibrated pipettes and change tips for each standard and sample.[1]

    • Inadequate Mixing: Ensure all reagents and samples are thoroughly mixed before adding them to the wells.

    • Temperature Gradients: Uneven temperature across the plate during incubation (the "edge effect") can cause variability. Avoid stacking plates in the incubator and ensure the plate is placed in the center.[9]

    • Contamination Between Wells: Splashing of reagents or samples between wells can lead to inaccurate readings. Pipette carefully into the side of the wells.[1]

    • Incomplete Washing: Inconsistent washing across the plate can result in variable background and signal.

Experimental Protocol: this compound (VIP) Competitive ELISA

This is a generalized protocol and should be adapted based on the specific instructions provided with your ELISA kit.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manual. Allow all reagents to reach room temperature before use.[10]

  • Standard and Sample Addition: Add 50 µL of the prepared standards and samples to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Immediately add 50 µL of biotin-labeled VIP to each well. Gently shake the plate to mix and incubate for 1-2 hours at 37°C.[6][11]

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. After the final wash, invert the plate and tap it on absorbent paper to remove any remaining buffer.[6][11]

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP (or other appropriate enzyme conjugate) to each well and incubate for 30-60 minutes at 37°C.[6][11]

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.[6][11]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the optical density (OD) of each well at 450 nm within 15-20 minutes of adding the stop solution.[12]

Quantitative Data Summary
ParameterTypical Range/ValueNotes
Standard Curve Range 6 - 500 pg/mLThis can vary between kits.
Sample Volume 50 µL
Incubation Times 30 - 120 minutesVaries for different steps.
Incubation Temperature 37°C or Room Temp.Refer to the specific kit protocol.
Wavelength 450 nm

Experimental Workflow Diagram

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Reagent Prep Prepare Reagents, Standards & Samples Add Standard/Sample Add 50µL Standard or Sample to Wells Reagent Prep->Add Standard/Sample Add Labeled VIP Add 50µL Biotin-VIP Add Standard/Sample->Add Labeled VIP Incubate 1 Incubate (e.g., 1-2h, 37°C) Add Labeled VIP->Incubate 1 Wash 1 Wash Plate (3-5 times) Incubate 1->Wash 1 Add Conjugate Add 100µL Streptavidin-HRP Wash 1->Add Conjugate Incubate 2 Incubate (e.g., 30-60min, 37°C) Add Conjugate->Incubate 2 Wash 2 Wash Plate (5 times) Incubate 2->Wash 2 Add Substrate Add 90µL TMB Substrate Wash 2->Add Substrate Incubate 3 Incubate in Dark (e.g., 15-30min, 37°C) Add Substrate->Incubate 3 Stop Reaction Add 50µL Stop Solution Incubate 3->Stop Reaction Read Plate Read OD at 450nm Stop Reaction->Read Plate Calculate Results Calculate VIP Concentration Read Plate->Calculate Results

Caption: A typical workflow for a competitive this compound (VIP) ELISA.

II. This compound (VIP) RIA Troubleshooting

Radioimmunoassay (RIA) is another common method for quantifying VIP. Similar to competitive ELISA, RIA is based on the principle of competitive binding between radiolabeled VIP and unlabeled VIP from the sample for a limited number of antibody binding sites.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is the non-specific binding (NSB) too high?

High NSB reduces the sensitivity and accuracy of the assay.

  • Possible Causes & Solutions:

    • Damaged Radiolabeled Tracer: The 125I-VIP may be degraded. Use a fresh tracer or one that has been properly stored.

    • Contamination of Reagents: Ensure all buffers and reagents are free from contamination.

    • Inadequate Separation of Bound and Free Tracer: Inefficient precipitation of the antibody-bound complex can lead to high counts in the supernatant. Ensure the precipitating reagent (e.g., secondary antibody, PEG) is added correctly and the centrifugation step is performed as recommended.

    • Pipetting Errors: Inaccurate pipetting of the tracer or other reagents can contribute to high NSB.

2. Why is the maximum binding (B0) too low?

Low maximum binding (the amount of tracer bound in the absence of unlabeled VIP) indicates a problem with the assay components.

  • Possible Causes & Solutions:

    • Degraded Antibody or Tracer: The primary antibody or the 125I-VIP may have lost activity due to improper storage or age.

    • Incorrect Reagent Concentrations: Errors in the dilution of the antibody or tracer will result in low binding.

    • Suboptimal Incubation Conditions: Incubation times that are too short or temperatures that are not optimal can lead to incomplete binding.

    • Issues with Assay Buffer: The pH or composition of the assay buffer may not be optimal for the antibody-antigen interaction.

3. What can cause a poor standard curve in my RIA?

An unreliable standard curve will lead to inaccurate sample quantification.

  • Possible Causes & Solutions:

    • Standard Degradation: The VIP standard is a peptide and can degrade if not stored properly. Aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6]

    • Inaccurate Standard Dilutions: Errors in preparing the serial dilutions of the standard are a frequent cause of poor curves.[13]

    • Pipetting Inaccuracy: Precision in pipetting is critical for RIA. Ensure pipettes are calibrated.[13]

    • Equipment Malfunction: The gamma counter may not be functioning correctly. Perform regular quality control checks on the instrument.[13]

4. Why is there poor reproducibility between assays?

Inconsistent results from one assay to the next can make it difficult to compare data.

  • Possible Causes & Solutions:

    • Variability in Reagents: Using different lots of antibodies, tracers, or other reagents can introduce variability.

    • Inconsistent Incubation Times and Temperatures: Slight variations in incubation conditions between assays can affect the results.[13]

    • Pipetting Technique: Differences in pipetting technique between users or on different days can lead to inconsistencies.

    • Sample Handling: Inconsistent sample handling, such as variations in freeze-thaw cycles, can affect the stability of VIP in the samples.

Experimental Protocol: this compound (VIP) RIA

This is a generalized protocol and should be adapted based on the specific instructions provided with your RIA kit.

  • Assay Setup: Label tubes for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, controls, and samples.

  • Reagent Addition:

    • Pipette assay buffer into the B0, standard, control, and sample tubes.

    • Pipette standards, controls, and samples into their respective tubes.

    • Add primary anti-VIP antibody to all tubes except the TC and NSB tubes.

  • Incubation: Vortex all tubes and incubate for 24 hours at 2-8°C.

  • Tracer Addition: Add 125I-labeled VIP to all tubes.

  • Second Incubation: Vortex all tubes and incubate for another 24 hours at 2-8°C.

  • Precipitation: Add the precipitating reagent (e.g., secondary antibody-PEG solution) to all tubes except the TC tubes.

  • Third Incubation: Vortex and incubate for 30-60 minutes at 2-8°C.

  • Centrifugation: Centrifuge the tubes (excluding TC) at approximately 1,700 x g for 15 minutes at 4°C.

  • Decanting: Immediately after centrifugation, decant the supernatant.

  • Counting: Measure the radioactivity of the pellets in a gamma counter.

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Standard Curve Range 3.8 - 120 pmol/LCan vary between kits.
Sample Volume 100 - 200 µL
Incubation Times 24 - 48 hoursTypically involves sequential incubations.
Incubation Temperature 2 - 8°C
Centrifugation Speed ~1,700 x g

Experimental Workflow Diagram

RIA_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Binding cluster_separation Separation cluster_analysis Analysis Label Tubes Label Tubes Add Reagents Add Buffer, Standards, Samples & Primary Ab Label Tubes->Add Reagents Incubate 1 Incubate (24h, 2-8°C) Add Reagents->Incubate 1 Add Tracer Add 125I-VIP Incubate 1->Add Tracer Incubate 2 Incubate (24h, 2-8°C) Add Tracer->Incubate 2 Add Precipitant Add Precipitating Reagent Incubate 2->Add Precipitant Incubate 3 Incubate (30-60min, 2-8°C) Add Precipitant->Incubate 3 Centrifuge Centrifuge Incubate 3->Centrifuge Decant Supernatant Decant Supernatant Centrifuge->Decant Supernatant Count Pellets Count Radioactivity in Gamma Counter Decant Supernatant->Count Pellets Calculate Results Calculate VIP Concentration Count Pellets->Calculate Results

Caption: A typical workflow for a this compound (VIP) Radioimmunoassay (RIA).

III. VIP Signaling Pathway

This compound (VIP) exerts its effects by binding to two main G protein-coupled receptors: VPAC1 and VPAC2.[12][14] The activation of these receptors initiates an intracellular signaling cascade, primarily through the adenylyl cyclase pathway.[15] This leads to an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[12][15] PKA then phosphorylates downstream targets, modulating various cellular functions.[15]

VIP_Signaling VIP VIP Receptor VPAC1 / VPAC2 Receptor VIP->Receptor Binds to G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, anti-inflammatory effects) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: The primary signaling pathway of this compound (VIP).

References

Vasoactive Intestinal Peptide (VIP) Therapeutics: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vasoactive Intestinal Peptide (VIP). This resource provides troubleshooting guidance, key data, and standardized protocols to address common challenges encountered during the experimental application of VIP and its analogs.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during your experiments with VIP.

Question 1: Why am I observing low or no biological activity of VIP in my in vitro (cell culture) experiments?

Answer: This is a common issue primarily due to the inherent instability of the VIP peptide. Several factors could be at play:

  • Proteolytic Degradation: VIP is rapidly degraded by peptidases present in serum-containing culture media and secreted by cells.[1] Dipeptidyl peptidase 4 (DPP4) is a key enzyme responsible for this degradation.[1]

  • pH Instability: VIP is stable in acidic and neutral solutions (pH ≤ 7) but becomes unstable in basic solutions. It can degrade completely within 30 minutes in a pH 13 solution.[2] Ensure your buffer and media systems are within the optimal pH range.

  • Storage Conditions: While stable when frozen, VIP can degrade at low concentrations even in cold storage (e.g., 4°C).[2] It is recommended to prepare fresh solutions for each experiment or aliquot and store at -80°C for long-term use.

  • Adsorption to Surfaces: Peptides can adsorb to plasticware. Consider using low-protein-binding tubes and pipette tips.

Troubleshooting Tips:

  • Use serum-free media for the duration of the VIP treatment if your cell model allows.

  • Incorporate protease inhibitors in your experimental setup.

  • Consider using a more stable, synthetic VIP analog.[1][3]

  • Always use freshly prepared VIP solutions from a trusted supplier.

Question 2: My in vivo experiments with VIP are showing inconsistent results and a very short duration of action. What is the cause?

Answer: The primary challenge for the therapeutic application of VIP is its extremely short in vivo half-life, which is typically less than two minutes in the bloodstream.[4] This is due to:

  • Rapid Enzymatic Degradation: As in vitro, VIP is quickly cleaved by enzymes in the circulation.[1][5]

  • Renal Clearance: Due to its small size, VIP is rapidly cleared from the body by the kidneys.[6]

  • Widespread Receptor Distribution: VIP binds to receptors (VPAC1 and VPAC2) throughout the body, leading to rapid distribution and potential off-target effects like hypotension and tachycardia, which can complicate data interpretation.[5][7]

Troubleshooting and Improvement Strategies:

  • Use Stable Analogs: Analogs have been designed to resist proteolytic cleavage, significantly extending their duration of action.[3][8] For example, the analog Ro 25-1553 exhibits high potency and metabolic stability.[3]

  • Advanced Delivery Systems: To protect VIP from degradation and improve its bioavailability, consider using delivery vehicles such as liposomes or sterically stabilized micelles (SSM).[5][9] Liposomal incorporation increased the in vivo longevity of VIP by about 5-fold in mice.[9]

  • Fusion Proteins: Strategies like fusion to elastin-like peptides (ELPs) have been developed to extend the half-life of VIP significantly.[10][11]

Question 3: I am developing a VIP analog. How do I determine if it's more stable than the native peptide?

Answer: You need to perform a stability assay. A common method involves incubating your analog and native VIP in a biologically relevant fluid and measuring the remaining peptide concentration over time.

  • Methodology: Incubate the peptides in solutions like artificial gastric fluid, artificial intestinal fluid, or rat liver extract.[2][12] Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quantification: The concentration of the remaining intact peptide is typically measured using High-Performance Liquid Chromatography (HPLC).[2][9] A decrease in the corresponding peak area over time indicates degradation.

  • Comparison: By comparing the degradation rate of your analog to that of native VIP, you can quantify the improvement in stability.

Question 4: How can I confirm that my VIP analog is binding specifically to its target receptors (VPAC1/VPAC2)?

Answer: A competitive receptor binding assay is the standard method. This experiment measures how effectively your analog competes with a radiolabeled ligand (like ¹²⁵I-VIP) for binding to the receptor.

  • Principle: Cell membranes from a line engineered to express a specific receptor subtype (e.g., CHO cells expressing human VPAC1) are incubated with a fixed concentration of ¹²⁵I-VIP and varying concentrations of your unlabeled analog.[13]

  • Data Analysis: The amount of radioactivity bound to the membranes is measured. A successful analog will displace the radiolabeled VIP, leading to a decrease in the measured signal as the analog's concentration increases. This data is used to calculate the IC₅₀ value (the concentration of your analog that inhibits 50% of specific ¹²⁵I-VIP binding). A lower IC₅₀ indicates higher binding affinity.[13]

Quantitative Data on VIP Properties

Table 1: Stability of Native VIP Under Various Conditions

Data summarized from a study on the chemical and biological stability of VIP.[2]

ConditionObservationConclusion
pH Stable in acidic and neutral solutions (pH ≤ 7).Unstable in basic solutions.
Degraded completely at 30 min in pH 13 solution.pH-dependent stability.
Temperature Stable under freezing conditions.Can degrade at low concentrations in cold storage (4°C).
Ionic Strength No significant effect on stability.Not sensitive to ionic strength.
Biological Fluids Degraded so rapidly in artificial gastric and intestinal fluid that it was undetectable at t=0 min.Unsuitable for oral administration.
Table 2: Receptor Binding Affinity (IC₅₀/Kᵢ) of VIP Analogs and Antagonists

IC₅₀ represents the concentration required to inhibit 50% of radiolabeled VIP binding. Kᵢ is the inhibition constant. Lower values indicate higher affinity.

CompoundReceptor TargetSpeciesIC₅₀ (nM)Kᵢ (nM)Reference
PG 97-269 (Antagonist) VIP1 (VPAC1)Rat1015 ± 5[13]
VIP1 (VPAC1)Human22 ± 1[13]
VIP2 (VPAC2)Rat2000-[13]
VIP2 (VPAC2)Human3000-[13]
[R¹⁶]chicken secretin (Agonist) VIP1 (VPAC1)Rat1-[14]
VIP1 (VPAC1)Human60-[14]
VIP2 (VPAC2)Rat10,000-[14]
[K¹⁵, R¹⁶, L²⁷]VIP(1-7)/GRF(8-27) (Agonist) VIP1 (VPAC1)Human0.8-[14]
VIP2 (VPAC2)HumanLow Affinity-[14]

Diagrams: Pathways and Workflows

VIP_Signaling_Pathway cluster_membrane Cell Membrane VPAC VPAC1 / VPAC2 Receptor G_protein G Protein (Gαs) VPAC->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts VIP VIP VIP->VPAC Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation & Gene Expression PKA->CREB Phosphorylates Response Cellular Responses (e.g., smooth muscle relaxation, anti-inflammation) CREB->Response

Caption: this compound (VIP) signaling pathway.[15][16]

VIP_Analog_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation Design Analog Design (e.g., Amino Acid Substitution, Cyclization) Synth Peptide Synthesis & Purification (HPLC) Design->Synth Stability Stability Assay (vs. Native VIP in biological fluids) Synth->Stability Binding Receptor Binding Assay (Determine IC50/Ki for VPAC1 & VPAC2) Stability->Binding Functional Functional Assay (e.g., cAMP stimulation in target cells) Binding->Functional PK Pharmacokinetics (PK) (Determine half-life) Functional->PK PD Pharmacodynamics (PD) (Measure biological effect, e.g., bronchodilation) PK->PD Result Result PD->Result Lead Candidate Selection

Caption: Experimental workflow for evaluating a novel VIP analog.

Detailed Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀) of a test compound (e.g., a VIP analog) for a specific VIP receptor subtype (VPAC1 or VPAC2).

Materials:

  • Cell membranes from a cell line overexpressing the receptor of interest (e.g., CHO-hVPAC1).

  • Radiolabeled VIP (¹²⁵I-VIP).

  • Test compound (unlabeled VIP analog).

  • Native VIP (for positive control).

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound and native VIP in binding buffer.

  • Incubation: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of ¹²⁵I-VIP (e.g., 25 pM), and the various concentrations of the unlabeled test compound or native VIP.

  • Total and Non-Specific Binding:

    • For Total Binding wells, add only ¹²⁵I-VIP and membranes.

    • For Non-Specific Binding (NSB) wells, add ¹²⁵I-VIP, membranes, and a high concentration of unlabeled native VIP (e.g., 1 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound ¹²⁵I-VIP.

  • Counting: Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.[13]

Protocol 2: In Vitro Peptide Stability Assay using HPLC

Objective: To assess the stability of a VIP analog in a biological matrix compared to native VIP.

Materials:

  • Native VIP and VIP analog.

  • Biological matrix (e.g., human serum, artificial gastric fluid[2]).

  • Quenching solution (e.g., 10% Trichloroacetic Acid - TCA) to stop enzymatic reactions.

  • HPLC system with a C18 column.

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

  • Incubator or water bath set to 37°C.

Methodology:

  • Reaction Setup: Prepare tubes containing the biological matrix (e.g., 90 µL of serum).

  • Initiation: Add the peptide (native VIP or analog) to the matrix to a final concentration of e.g., 100 µg/mL. Vortex briefly. This is your t=0 sample, immediately quench it as described in step 4.

  • Incubation: Place the remaining tubes in a 37°C incubator.

  • Sampling and Quenching: At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), remove a tube from the incubator and immediately add an equal volume of ice-cold quenching solution (e.g., 10% TCA) to stop the degradation. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to precipitate proteins.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a fixed volume (e.g., 20 µL) onto the HPLC system.

    • Run the HPLC method to separate the intact peptide from its degradation products. The intact peptide will have a characteristic retention time.

  • Data Analysis:

    • Measure the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at t=0.

    • Plot the percentage of remaining peptide against time for both the native VIP and the analog to compare their degradation profiles.[2][12]

References

Technical Support Center: Vasoactive Intestinal Peptide (VIP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vasoactive Intestinal Peptide (VIP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor solubility of VIP. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my lyophilized this compound (VIP) difficult to dissolve?

A1: this compound, a 28-amino acid polypeptide, can exhibit poor solubility due to its hydrophobic amino acid residues and its tendency to form secondary structures and aggregates in solution. Its stability is also pH-dependent; VIP is more stable in acidic to neutral solutions and degrades in basic solutions[1].

Q2: What is the recommended starting solvent for dissolving VIP?

A2: For initial solubilization, sterile distilled water is a good starting point. If solubility is limited, using a dilute acidic solution is recommended. A common solvent is 1% acetic acid, in which VIP can dissolve at a concentration of 0.1%[2]. For basic peptides like VIP, dilute acetic acid helps to protonate residues and increase solubility[3].

Q3: Can I use organic solvents to dissolve VIP?

A3: Yes, for highly hydrophobic preparations of VIP, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used for initial dissolution[4][5]. However, it is crucial to be aware that DMSO may oxidize peptides containing methionine or free cysteine residues[5]. After initial dissolution in an organic solvent, the solution should be slowly diluted with your aqueous buffer of choice[5].

Q4: My VIP solution appears cloudy or has visible particulates. What should I do?

A4: A cloudy or particulate-containing solution indicates that the peptide is not fully dissolved and may be aggregated. Gentle sonication can help to break up aggregates and improve dissolution[3][6]. If the solution remains cloudy, it may be necessary to try a different solvent system or adjust the pH. Before use in experiments, it is always recommended to centrifuge the peptide solution to pellet any undissolved material[4].

Q5: How does pH affect the solubility and stability of VIP?

A5: The solubility and stability of VIP are significantly influenced by pH. VIP is most stable in acidic to neutral solutions (pH ≤ 7)[1]. In basic solutions, it becomes unstable and degrades rapidly[1]. Adjusting the pH away from the isoelectric point of the peptide can increase its net charge and, consequently, its solubility in aqueous solutions.

Q6: What are some advanced strategies to overcome persistent VIP solubility issues?

A6: For persistent solubility challenges, formulation strategies can be employed. These include the use of nanocarriers such as sterically stabilized micelles (SSM) or liposomes, which can encapsulate VIP, improving both its solubility and in vivo stability. Another approach is the complexation of VIP with cyclodextrins, which can enhance the aqueous solubility of hydrophobic molecules.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Lyophilized VIP powder does not dissolve in water. High hydrophobicity of the peptide; Aggregation.1. Try dissolving in a small amount of 1% acetic acid. 2. Use gentle sonication to aid dissolution. 3. For very hydrophobic peptides, dissolve in a minimal amount of DMSO before diluting with aqueous buffer.
VIP precipitates out of solution after initial dissolution. The solubility limit has been exceeded in the final buffer; Salt-induced precipitation.1. Ensure the peptide is fully dissolved in the initial solvent before adding buffer. 2. Add the peptide solution dropwise to the buffer while gently stirring. 3. Reduce the final concentration of the peptide.
Loss of biological activity of the VIP solution over time. Degradation of the peptide, especially at basic pH or due to oxidation.1. Prepare fresh solutions before each experiment. 2. Store stock solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. 3. For long-term storage, consider adding a carrier protein like 0.1% HSA or BSA. 4. Ensure the storage buffer is at an acidic to neutral pH.
Inconsistent results between experiments. Incomplete solubilization leading to inaccurate concentration; Peptide aggregation.1. Always centrifuge the final solution and use the supernatant for experiments. 2. Visually inspect the solution for any signs of precipitation before use. 3. Consider quantifying the peptide concentration after solubilization using a method like a BCA assay.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound and its fragments in various solvents.

Peptide Solvent Solubility Source
This compound (human, porcine, rat)1% Acetic Acid1 mg/mL (0.1%)[2][7]
This compound (6-28)Waterup to 20 mg/mL
This compoundSterile WaterRecommended to reconstitute at ≥100 µg/mL[8]
This compound (22-28)DMSOSoluble[9]

Experimental Protocols

Protocol 1: Basic Solubilization of VIP for In Vitro Assays

This protocol is a general guideline for dissolving lyophilized VIP for use in cell culture and other in vitro experiments.

Materials:

  • Lyophilized this compound (VIP)

  • Sterile, distilled water

  • 1% Acetic Acid solution (sterile)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Pipettors and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized VIP to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution (e.g., 1 mg/mL).

  • Gently vortex the vial to mix.

  • If the VIP does not fully dissolve, add 1% acetic acid dropwise while vortexing until the solution clears.

  • For difficult-to-dissolve peptides, sonicate the solution for 5-10 minutes.

  • Once dissolved, this stock solution can be further diluted with your desired cell culture medium or buffer.

  • Before adding to your experimental setup, visually inspect the solution for any precipitation. If necessary, centrifuge the solution and use the supernatant.

Protocol 2: Preparation of VIP for In Vivo Administration

This protocol provides a method for preparing VIP solutions for injection in animal models.

Materials:

  • Lyophilized this compound (VIP)

  • Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection

  • Sterile, polypropylene tubes

  • Pipettors and sterile, pyrogen-free tips

Procedure:

  • Bring the lyophilized VIP vial to room temperature.

  • Centrifuge the vial to collect all the powder at the bottom.

  • Reconstitute the VIP in sterile saline or sterile water to the desired concentration for injection. A common approach is to prepare a stock solution in sterile water and then dilute it in sterile saline[10].

  • Gently mix by inverting the tube until the peptide is completely dissolved. Avoid vigorous shaking.

  • Administer the freshly prepared solution to the animal. It is recommended to use the solution immediately after preparation to minimize degradation and aggregation[11].

Visualizing Key Processes

To aid in understanding the experimental and biological context of working with VIP, the following diagrams illustrate key workflows and pathways.

experimental_workflow cluster_preparation Peptide Preparation cluster_solubilization Solubilization & Troubleshooting cluster_application Experimental Application lyophilized_vip Lyophilized VIP reconstitution Reconstitution lyophilized_vip->reconstitution stock_solution Concentrated Stock Solution reconstitution->stock_solution initial_solvent Add Initial Solvent (e.g., Water, Acetic Acid) stock_solution->initial_solvent dissolved Clear Solution? initial_solvent->dissolved sonication Sonication dissolved->sonication No organic_solvent Add Organic Solvent (e.g., DMSO) dissolved->organic_solvent Still No final_dilution Final Dilution in Buffer/Media dissolved->final_dilution Yes sonication->dissolved organic_solvent->dissolved centrifugation Centrifugation final_dilution->centrifugation experiment In Vitro / In Vivo Experiment centrifugation->experiment vip_signaling_pathway VIP This compound (VIP) VPAC VPAC1 / VPAC2 Receptors VIP->VPAC Binds G_protein G Protein (Gs) VPAC->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Biological_effects Biological Effects (e.g., Vasodilation, Anti-inflammation) PKA->Biological_effects Gene_expression Gene Expression CREB->Gene_expression

References

Technical Support Center: Vasoactive Intestinal Peptide (VIP) Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in Vasoactive Intestinal Peptide (VIP) receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in VIP receptor assays?

Q2: What are the common causes of high non-specific binding in VIP receptor assays?

A2: High non-specific binding in VIP receptor assays can stem from several factors:

  • Hydrophobic and Electrostatic Interactions: The peptide ligand can interact non-specifically with various surfaces through hydrophobic or electrostatic forces.

  • Ligand Properties: Peptides, like VIP, can be "sticky" and prone to adsorbing to plasticware and filter membranes.

  • Inappropriate Buffer Conditions: Suboptimal pH and low ionic strength in the assay buffer can promote non-specific interactions.

  • Inadequate Blocking: Failure to effectively block non-specific sites on the cell membranes, assay plates, and filters can lead to high background signal.

  • Radioligand Quality: Degradation or impurities in the radiolabeled VIP can contribute to non-specific binding.

  • Membrane Preparation: Poor quality membrane preparations with excess cellular debris can increase non-specific binding sites.

Q3: How is non-specific binding determined in a VIP receptor assay?

A3: Non-specific binding is typically determined by measuring the binding of the radiolabeled VIP in the presence of a high concentration of an unlabeled competitor. This competitor, often unlabeled VIP itself, will occupy all the specific receptor sites, so any remaining bound radioligand is considered non-specific. A common practice is to use the unlabeled ligand at a concentration 100 to 1000 times its Kd or IC50 value.

Q4: What is an acceptable level of non-specific binding?

A4: Ideally, non-specific binding should be less than 50% of the total binding, and for robust assays, it is often recommended to be in the range of 10-20% of the total binding. High non-specific binding reduces the signal-to-noise ratio and compromises the accuracy of the assay.

Troubleshooting High Non-Specific Binding

This guide provides a systematic approach to troubleshooting and reducing high non-specific binding in your VIP receptor assays.

Problem Potential Cause Recommended Solution
High NSB across all conditions Inadequate blocking of non-specific sites.Optimize the concentration of blocking agents like Bovine Serum Albumin (BSA) or use alternative blockers such as non-fat dry milk or casein. Consider pre-treating assay tubes and filter plates with a blocking solution.
Suboptimal assay buffer composition.Adjust the pH of the assay buffer to be near the isoelectric point of the VIP peptide to minimize charge-based interactions. Increase the ionic strength of the buffer by adding NaCl (e.g., 100-150 mM) to reduce electrostatic interactions.
Hydrophobic interactions between the ligand and surfaces.Include a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, in the assay buffer to disrupt hydrophobic interactions.
Ligand sticking to plasticware.Pre-coat assay tubes and pipette tips with a solution of BSA or a commercially available low-binding surface treatment.
NSB increases proportionally with radioligand concentration This is characteristic of true non-saturable non-specific binding.While this is expected, the goal is to lower the overall level of NSB. Implement the solutions for "High NSB across all conditions". Ensure the unlabeled competitor concentration is sufficient to fully saturate the specific receptors.
High variability in NSB replicates Inconsistent washing steps.Increase the volume and/or number of washes to more effectively remove unbound radioligand. Ensure the wash buffer is at the correct temperature (ice-cold is common).
Issues with the filtration manifold or technique.Ensure a good seal on the filtration manifold to allow for rapid and consistent filtration. Consider testing different types of filter materials.
NSB is high and specific binding is low Poor quality membrane preparation.Optimize the membrane preparation protocol to enrich for the fraction containing the VIP receptors and minimize contamination from other cellular components. Perform a protein concentration assay to ensure consistent amounts of membrane protein are used in each well.
Radioligand degradation.Use fresh or properly stored radioligand. The presence of protease inhibitors in the assay buffer is crucial for peptide ligands like VIP.

Quantitative Data Summary

The following tables provide typical concentration ranges for common reagents used to reduce non-specific binding in receptor assays. The optimal concentration for your specific assay should be determined empirically.

Table 1: Common Blocking Agents

Blocking AgentTypical Concentration RangeMechanism of ActionPotential Issues
Bovine Serum Albumin (BSA)0.1% - 5% (w/v)Blocks non-specific binding sites on various surfaces.Can sometimes interfere with certain ligand-receptor interactions.
Non-fat Dry Milk1% - 5% (w/v)A cost-effective alternative to BSA for blocking.May contain endogenous biotin (B1667282) and glycoproteins that can interfere with certain assay formats.
Normal Serum10% - 20% (v/v)Immunoglobulins in the serum bind to non-specific sites.Should not be from the same species as the primary antibody if one is used in the assay format.
Polyethylenimine (PEI)0.1% - 0.5% (v/v)Used to pre-treat filter plates to reduce ligand binding to the filter material.Can alter the charge characteristics of the filter.

Table 2: Buffer Additives to Reduce NSB

AdditiveTypical Concentration RangePrimary Function
NaCl50 - 500 mMIncreases ionic strength to reduce electrostatic interactions.
Tween-200.01% - 0.1% (v/v)Non-ionic detergent that reduces hydrophobic interactions.
Triton X-1000.01% - 0.1% (v/v)Non-ionic detergent that reduces hydrophobic interactions.
Protease Inhibitor CocktailVaries (follow manufacturer's recommendation)Prevents degradation of the VIP peptide ligand and receptor.

Experimental Protocols

Detailed Protocol: 125I-VIP Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay using 125I-VIP and membrane preparations expressing VIP receptors.

1. Membrane Preparation

  • Homogenize cells or tissues expressing VIP receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) to a desired protein concentration.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

2. Radioligand Binding Assay (96-well format)

  • Assay Setup:

    • Total Binding: Add 50 µL of assay buffer to designated wells.

    • Non-Specific Binding: Add 50 µL of a high concentration of unlabeled VIP (e.g., 1 µM) in assay buffer to designated wells.

    • Competition Binding: Add 50 µL of varying concentrations of your test compound in assay buffer to the remaining wells.

  • Add 50 µL of the membrane preparation to all wells.

  • Add 50 µL of 125I-VIP (at a concentration close to its Kd) in assay buffer to all wells to initiate the binding reaction. The final assay volume is 150 µL.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium. Gentle agitation is recommended.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethylenimine.

    • Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

3. Data Analysis

  • Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • For competition assays, plot the specific binding as a function of the log of the competitor concentration.

  • Use non-linear regression analysis to determine the IC50 of the test compound.

  • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways of VIP Receptors

This compound (VIP) primarily signals through two G protein-coupled receptors, VPAC1 and VPAC2. Both receptors are predominantly coupled to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating many of the physiological effects of VIP. Additionally, VPAC receptors can couple to other G proteins, such as Gαq/11 and Gαi/o, activating phospholipase C (PLC) and leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

VIP_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 Binds VPAC2 VPAC2 Receptor VIP->VPAC2 Binds G_alpha_s Gαs VPAC1->G_alpha_s Activates G_alpha_q Gαq/11 VPAC1->G_alpha_q Activates VPAC2->G_alpha_s Activates VPAC2->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates PLC Phospholipase C G_alpha_q->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 + DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_cAMP Cellular Response (e.g., smooth muscle relaxation, neurotransmission) PKA->Cellular_Response_cAMP Phosphorylates targets Ca2_PKC Ca²⁺ + PKC IP3_DAG->Ca2_PKC Leads to Cellular_Response_PLC Cellular Response (e.g., secretion, gene expression) Ca2_PKC->Cellular_Response_PLC Activates targets

Caption: Canonical signaling pathways of VPAC1 and VPAC2 receptors.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the affinity of a test compound for VIP receptors.

Radioligand_Binding_Workflow arrow arrow Start Start Prepare_Membranes Prepare Membranes from cells/tissue Start->Prepare_Membranes Setup_Assay_Plate Set up 96-well Plate (Total, NSB, Competition) Prepare_Membranes->Setup_Assay_Plate Add_Reagents Add Membranes, Test Compound, & 125I-VIP Setup_Assay_Plate->Add_Reagents Incubate Incubate to Reach Equilibrium Add_Reagents->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Count_Radioactivity Scintillation Counting Filter_Wash->Count_Radioactivity Analyze_Data Data Analysis (IC50 -> Ki) Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting Logic for High Non-Specific Binding

This flowchart provides a logical sequence of steps to diagnose and resolve issues with high non-specific binding.

Troubleshooting_NSB decision decision process process result result issue issue Start High Non-Specific Binding Observed Check_Blocking Is blocking adequate? Start->Check_Blocking Optimize_Blocking Optimize BSA/Blocker Concentration Check_Blocking->Optimize_Blocking No Check_Buffer Is buffer composition optimal? Check_Blocking->Check_Buffer Yes Optimize_Blocking->Check_Buffer Optimize_Buffer Adjust pH and/or Ionic Strength Check_Buffer->Optimize_Buffer No Check_Detergent Are hydrophobic interactions suspected? Check_Buffer->Check_Detergent Yes Optimize_Buffer->Check_Detergent Add_Detergent Add Tween-20 or Triton X-100 Check_Detergent->Add_Detergent Yes Review_Protocol Review Washing Steps & Ligand Quality Check_Detergent->Review_Protocol No Add_Detergent->Review_Protocol NSB_Resolved NSB Resolved Review_Protocol->NSB_Resolved Issue Identified & Fixed Further_Investigation Further Investigation (e.g., new membrane prep, new radioligand lot) Review_Protocol->Further_Investigation Issue Persists

Caption: A logical approach to troubleshooting high NSB.

Interpreting off-target effects of Vasoactive intestinal peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and mitigating off-target effects during experiments involving Vasoactive Intestinal Peptide (VIP).

Frequently Asked Questions (FAQs)

Q1: What are the primary receptors for this compound (VIP)?

A1: VIP primarily mediates its effects through two high-affinity G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[1][2] Both receptors belong to the class B secretin/glucagon receptor family and bind VIP and the related peptide, Pituitary Adenylate Cyclase-Activating Peptide (PACAP), with similar high affinity.[1]

Q2: What is the canonical signaling pathway activated by VIP?

A2: Upon binding to VPAC1 or VPAC2 receptors, VIP typically stimulates the Gαs subunit of the G protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, modulating various cellular processes.

Q3: What are the known off-target effects of VIP?

A3: Off-target effects of VIP can arise from several factors:

  • PAC1 Receptor Activation: At higher concentrations (micromolar range), VIP can bind to and activate the PAC1 receptor, which shows a much higher affinity for PACAP.[3] This can lead to the activation of alternative signaling pathways, such as the phospholipase C (PLC) pathway, resulting in increased intracellular calcium.[3][4]

  • Cross-reactivity with other Class B GPCRs: Due to structural homology, high concentrations of VIP may interact with other class B GPCRs, such as secretin or growth hormone-releasing factor (GHRF) receptors.[1]

  • Cell-type specific expression of receptors: The observed biological effect of VIP is highly dependent on the relative expression levels of VPAC1, VPAC2, and PAC1 receptors in the specific cell type or tissue being studied.[2]

Q4: I am observing a biphasic dose-response curve in my experiments with VIP. What could be the cause?

A4: A biphasic dose-response to VIP can indicate the involvement of multiple receptor subtypes with different affinities or the activation of opposing signaling pathways.[5] For example, at low nanomolar concentrations, VIP may activate high-affinity VPAC receptors, leading to a specific response. At higher micromolar concentrations, it might engage lower-affinity PAC1 receptors, which could trigger a different or even opposing cellular effect, resulting in a bell-shaped or U-shaped dose-response curve.

Troubleshooting Guides

Issue 1: Higher than expected EC50 for VIP-induced cAMP production.

Possible Causes:

  • Low expression of VPAC receptors: The cell line used may have low endogenous expression of VPAC1 and VPAC2 receptors.

  • Receptor desensitization: Prolonged or high-concentration exposure to VIP can lead to receptor phosphorylation and internalization, reducing the cell's responsiveness.

  • Incorrect VIP concentration: Errors in peptide reconstitution or dilution.

  • Degradation of VIP: VIP is a peptide and can be degraded by proteases in the cell culture medium.

Troubleshooting Steps:

  • Confirm Receptor Expression:

    • Method: Perform a radioligand binding assay to determine the density (Bmax) and affinity (Kd) of VIP receptors on your cells.

    • Expected Outcome: Detectable and specific binding of a radiolabeled VIP analog (e.g., [125I]-VIP). A low Bmax value would confirm low receptor expression.

  • Assess for Receptor Desensitization:

    • Method: Perform a time-course experiment for cAMP accumulation. Pre-incubate cells with a high concentration of VIP for varying durations (e.g., 0, 15, 30, 60 minutes) before challenging with a subsequent dose of VIP and measuring cAMP levels.

    • Expected Outcome: A time-dependent decrease in the cAMP response would indicate receptor desensitization.

  • Optimize VIP Treatment Conditions:

    • Method: Use a fresh stock of VIP and perform a careful serial dilution. Include a protease inhibitor cocktail in your assay buffer to prevent VIP degradation.

    • Expected Outcome: A leftward shift in the dose-response curve, indicating a lower EC50.

Issue 2: Inconsistent or no detectable increase in intracellular calcium upon VIP stimulation.

Possible Causes:

  • Low or no expression of PAC1 receptors: The canonical VIP signaling through VPAC1/2 receptors is primarily cAMP-mediated and does not typically induce a strong calcium response. A significant calcium flux is often associated with PAC1 receptor activation.

  • Insensitive calcium assay: The assay used may not be sensitive enough to detect subtle changes in intracellular calcium.

Troubleshooting Steps:

  • Verify PAC1 Receptor Expression:

    • Method: Use a PACAP-specific agonist (e.g., PACAP-27 or PACAP-38) as a positive control. These peptides have a much higher affinity for the PAC1 receptor.

    • Expected Outcome: A robust increase in intracellular calcium in response to PACAP would suggest the presence of functional PAC1 receptors.

  • Use a High Concentration of VIP:

    • Method: Test a higher concentration range of VIP (e.g., 100 nM to 1 µM) to determine if a calcium response can be elicited through lower-affinity PAC1 receptor binding.

    • Expected Outcome: A dose-dependent increase in intracellular calcium at higher VIP concentrations.

  • Optimize Calcium Flux Assay:

    • Method: Ensure proper loading of calcium-sensitive dyes (e.g., Fura-2 AM) and optimize the assay buffer conditions.

    • Expected Outcome: A stable baseline and a clear, detectable signal upon stimulation with a positive control (e.g., ionomycin (B1663694) or ATP).

Data Presentation

Table 1: Binding Affinities (Ki/Kd) and Functional Potencies (EC50) of VIP and PACAP at their Receptors.

LigandReceptorBinding Affinity (nM)Functional Potency (EC50 for cAMP, nM)Reference
VIP VPAC1 0.2 - 170.1 - 5[6][7][8]
VPAC2 ~1~2.5[9]
PAC1 >500~200[9][10]
PACAP-27 VPAC1 ~1~1.5[9]
VPAC2 ~1~2.5[9]
PAC1 ~5~0.05[9]
PACAP-38 VPAC1 ~1~1.5[9]
VPAC2 ~1~2.5[9]
PAC1 ~3~0.05[9]

Note: Values are approximate and can vary depending on the cell type, species, and assay conditions.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF)

This protocol is adapted for a 384-well plate format.

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest and resuspend cells in stimulation buffer to the desired concentration.

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of VIP or other test compounds at various concentrations. Include a positive control (e.g., Forskolin) and a negative control (buffer only).

    • Seal the plate and incubate at room temperature for 30 minutes.

    • Add 5 µL of HTRF cAMP-d2 reagent.

    • Add 5 µL of HTRF anti-cAMP-cryptate reagent.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Calculate the 665/620 ratio and determine cAMP concentrations based on a standard curve.

Protocol 2: Radioligand Binding Assay
  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge to pellet the membranes and resuspend in binding buffer.

    • Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add membrane preparation (10-50 µg protein/well).

    • For competition assays, add varying concentrations of unlabeled VIP or other competitor.

    • Add a fixed concentration of radiolabeled VIP (e.g., [125I]-VIP).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate and add scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled VIP) from total binding.

    • Determine Kd and Bmax from saturation binding curves or Ki from competition binding curves.

Visualizations

VIP_Signaling_Pathway cluster_membrane Cell Membrane VPAC1 VPAC1/2 Gs Gαs VPAC1->Gs Activates PAC1 PAC1 Gq Gαq PAC1->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C (PLC) Ca2 Ca²⁺ PLC->Ca2 Generates IP₃ → VIP_low VIP (low conc.) VIP_low->VPAC1 High Affinity VIP_high VIP (high conc.) VIP_high->PAC1 Low Affinity Gs->AC Activates Gq->PLC Activates PKA PKA cAMP->PKA Activates Response1 Cellular Response 1 (e.g., relaxation) PKA->Response1 PKC PKC Ca2->PKC Activates Response2 Cellular Response 2 (e.g., secretion) PKC->Response2

Caption: Canonical and off-target VIP signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., high EC50, no Ca²⁺ response) CheckReceptors Verify Receptor Expression (VPAC1/2, PAC1) Start->CheckReceptors ReceptorAssay Radioligand Binding Assay or qPCR CheckReceptors->ReceptorAssay LowExpression Low Receptor Expression ReceptorAssay->LowExpression SufficientExpression Sufficient Receptor Expression ReceptorAssay->SufficientExpression Conclusion Interpret Data LowExpression->Conclusion CheckSignaling Assess Downstream Signaling SufficientExpression->CheckSignaling cAMPAssay cAMP Assay CheckSignaling->cAMPAssay CaAssay Calcium Flux Assay CheckSignaling->CaAssay NoResponse No/Low Response cAMPAssay->NoResponse ExpectedResponse Expected Response cAMPAssay->ExpectedResponse CaAssay->NoResponse CaAssay->ExpectedResponse CheckPeptide Verify Peptide Integrity and Concentration NoResponse->CheckPeptide OptimizeAssay Optimize Assay Conditions (e.g., time, temp, inhibitors) NoResponse->OptimizeAssay ExpectedResponse->Conclusion CheckPeptide->OptimizeAssay OptimizeAssay->Conclusion

Caption: Troubleshooting workflow for unexpected VIP experimental results.

References

Technical Support Center: Vasoactive Intestinal Peptide (VIP) Nanomedicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Vasoactive Intestinal Peptide (VIP) nanomedicine. The information is designed to address common challenges encountered during formulation, characterization, and in vitro/in vivo testing.

Frequently Asked Questions (FAQs)

Q1: Why is a nanocarrier necessary for this compound (VIP) delivery?

A1: When administered in its free form, VIP undergoes rapid degradation in the body and can cause significant side effects like hypotension due to its potent vasodilatory action.[1][2] Encapsulating VIP within a nanocarrier, such as sterically stabilized micelles or other nanoparticles, protects it from enzymatic degradation, improves its half-life and bioavailability, and can help in targeting inflamed tissues through the enhanced permeation and retention (EPR) effect.[1] This approach can lead to superior therapeutic outcomes at lower doses while minimizing off-target effects.[1]

Q2: What are the common types of nanoparticles used for VIP delivery?

A2: Several types of nanocarriers are being explored for VIP delivery. These include sterically stabilized micelles (SSMs), silver nanoparticles, and polymeric nanoparticles.[1][3][4] The choice of nanoparticle depends on the specific application, desired release profile, and targeting strategy.

Q3: What are the critical quality attributes to consider during the development of VIP nanomedicine?

A3: Key quality attributes for VIP nanomedicine include particle size and size distribution, surface properties (e.g., charge), drug loading and encapsulation efficiency, stability, and a reproducible manufacturing process.[5] Minor variations in these parameters can significantly impact the safety and efficacy of the nanomedicine.[5]

Q4: How can I sterilize my VIP nanoparticle formulation?

A4: Sterilization is a critical step for biomedical applications. Common methods include sterile filtration, autoclaving, and UV irradiation.[6] However, the suitability of each method depends on the nanoparticle's composition and the stability of the encapsulated VIP. For instance, heat-sensitive formulations may not be suitable for autoclaving.[7] Sterile filtration is a viable option for nanoparticles smaller than the filter's pore size (e.g., 0.22 µm), but it's essential to ensure the process doesn't alter the nanoparticle characteristics or cause significant product loss.[6][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and characterization of VIP nanomedicine.

Formulation Challenges
Problem Potential Cause(s) Troubleshooting Suggestions
Low VIP Encapsulation Efficiency - Poor interaction between VIP and the nanoparticle matrix.- VIP degradation during formulation.- Suboptimal formulation parameters (e.g., pH, solvent).- Modify the nanoparticle surface to enhance interaction with VIP.- Optimize the formulation process to minimize VIP exposure to harsh conditions.- Adjust the pH or solvent system to improve VIP solubility and interaction with the carrier.- Consider using a different nanoparticle system more compatible with VIP.
Nanoparticle Aggregation and Instability - High surface free energy.- Inadequate surface stabilization (e.g., insufficient PEGylation).- Improper storage conditions (e.g., temperature, pH).- Incorporate steric stabilizers like polyethylene (B3416737) glycol (PEG) on the nanoparticle surface.[5]- Optimize the surface charge to promote electrostatic repulsion between particles.- Ensure proper storage conditions as determined by stability studies.- For freeze-dried formulations, use appropriate lyoprotectants to prevent aggregation upon reconstitution.[8]
Broad Particle Size Distribution (High Polydispersity Index - PDI) - Inconsistent formulation process.- Aggregation of nanoparticles.- Presence of contaminants or impurities.- Standardize and control all formulation parameters meticulously.- Use techniques like microfluidics for more controlled and reproducible nanoparticle synthesis.[9]- Purify the formulation to remove aggregates and impurities.
Characterization Issues
Problem Potential Cause(s) Troubleshooting Suggestions
Inaccurate Particle Size Measurement by Dynamic Light Scattering (DLS) - Sample concentration is too high or too low.[10]- Presence of dust or large aggregates.[11]- Inappropriate data analysis algorithm.[12]- Optimize sample concentration; if the solution is hazy, dilute it.[13]- Filter the sample before measurement to remove contaminants.[11]- Ensure the polydispersity index (PDI) is within an acceptable range for the chosen analysis model (typically <0.7).[12]- Perform measurements in a suitable buffer (e.g., with a small amount of salt) to screen electrostatic interactions.[13]
Difficulty in Determining Free vs. Encapsulated VIP - Inefficient separation of nanoparticles from the surrounding medium.[14]- Utilize separation techniques like ultracentrifugation or centrifugal ultrafiltration.- Validate the separation method by ensuring no nanoparticles are present in the supernatant/filtrate, which can be confirmed by DLS.[14]- Nanoparticle exclusion chromatography (nPEC) is an emerging HPLC-based technique for separating and quantifying free drug in liposomal formulations.[15]
Poor Correlation Between In Vitro and In Vivo Results - In vitro assays do not accurately mimic the complex in vivo environment.- Formation of a protein corona on nanoparticles in biological fluids, altering their properties.[16][17]- Use more predictive in vitro models, such as 3D cell cultures or "organ-on-a-chip" systems.[17]- Characterize the protein corona and its impact on nanoparticle behavior.- Select appropriate animal models that are relevant to the human disease being studied.[18][19]

Experimental Protocols

Protocol 1: Preparation of VIP-Loaded Sterically Stabilized Micelles (VIP-SSM)

This protocol is adapted from a method for preparing VIP-SSM for inflammatory bowel disease studies.[1]

  • Preparation of Stock Solution: Prepare a stock solution of the micelle-forming components.

  • Incubation: Incubate the stock solution.

  • Formation of VIP-SSM: Mix the stock solution with a freshly prepared solution of VIP in a 1:10 dilution ratio.

  • Equilibration: Allow the solution to incubate in the dark at room temperature for the self-assembly of the nanomedicine to reach equilibrium.

  • Characterization: Characterize the final solution for particle size using Dynamic Light Scattering (DLS).

Protocol 2: Characterization of Nanoparticle Size by Dynamic Light Scattering (DLS)

This is a general protocol for DLS measurements.

  • Sample Preparation:

    • Ensure the sample is free of large aggregates and dust by filtering through an appropriate filter (e.g., 0.45 µm).

    • Dilute the sample to an appropriate concentration. The solution should be clear or slightly hazy.

  • Instrument Setup:

    • Set the correct parameters for the dispersant (e.g., viscosity, refractive index of water).

    • Equilibrate the instrument to the desired measurement temperature.

  • Measurement:

    • Transfer the sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average size and the Polydispersity Index (PDI).

    • For polydisperse samples, distribution analysis algorithms can be applied.

Data Presentation

Table 1: Typical Physicochemical Properties of VIP Nanomedicines
Nanoparticle TypeMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
VIP-Sterically Stabilized Micelles (VIP-SSM)~15Narrow DistributionNot Reported[1]
Paclitaxel-loaded SSMM with surface-grafted VIP~15Not ReportedNot Reported[2][20]
Artemether-loaded PLGA microparticles~2000Not Reported78 ± 5.6[21]
Vanillin-loaded ethylcellulose nanoparticles45-64Not Reported75-94[22]

Note: Data for specific VIP-loaded nanoparticles can vary significantly based on the formulation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

VIP_Signaling_Pathway VIP Signaling Pathway VIP_Nanoparticle VIP Nanoparticle VIP_Release VIP Release VIP_Nanoparticle->VIP_Release VIP Free VIP VIP_Release->VIP VPAC_Receptor VPAC Receptor VIP->VPAC_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase VPAC_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Anti-inflammatory Gene Transcription CREB->Gene_Transcription Induces

Caption: VIP signaling pathway initiated by nanoparticle delivery.

Nanomedicine_Development_Workflow VIP Nanomedicine Development Workflow cluster_formulation Formulation & Optimization cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Nanoparticle Formulation Optimization Process Optimization Formulation->Optimization DLS Size & PDI (DLS) Optimization->DLS Zeta Surface Charge (Zeta Potential) Optimization->Zeta EE Encapsulation Efficiency (HPLC) Optimization->EE Cytotoxicity Cytotoxicity Assays EE->Cytotoxicity Uptake Cellular Uptake EE->Uptake Release Drug Release Profile EE->Release Animal_Model Animal Model Selection Release->Animal_Model Biodistribution Biodistribution Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity Preclinical_Dev Preclinical Development Efficacy->Preclinical_Dev Successful Outcome Toxicity->Formulation Toxicity Issues

Caption: General workflow for VIP nanomedicine development.

Troubleshooting_Logic Troubleshooting Logic for DLS Measurements Start Inaccurate DLS Results Check_PDI Is PDI > 0.7? Start->Check_PDI High_PDI High Polydispersity or Aggregation Check_PDI->High_PDI Yes Check_Concentration Check Sample Concentration Check_PDI->Check_Concentration No Filter_Sample Filter Sample High_PDI->Filter_Sample Adjust_Concentration Dilute or Concentrate Sample Check_Concentration->Adjust_Concentration Yes (Too High/Low) Check_Contaminants Visible Particulates? Check_Concentration->Check_Contaminants No (Optimal) Re_Measure Re-measure Adjust_Concentration->Re_Measure Filter_Sample->Re_Measure Good_Result Acceptable Results Re_Measure->Good_Result Check_Contaminants->Filter_Sample Yes Check_Contaminants->Good_Result No

Caption: Troubleshooting logic for DLS measurements.

References

Technical Support Center: Vasoactive Intestinal Peptide-Secreting Tumor (VIPoma) Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Vasoactive Intestinal Peptide-secreting tumor (VIPoma) diagnostics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Biochemical Diagnosis

Q1: My patient presents with chronic watery diarrhea, but the initial serum this compound (VIP) levels are within the normal range. Does this rule out a VIPoma?

A1: Not necessarily. A normal serum VIP level does not definitively exclude a VIPoma. The secretion of VIP from these tumors can be episodic.[1] It is crucial to collect blood samples when the patient is symptomatic, preferably during a severe bout of diarrhea, to increase the diagnostic yield.[1] Repeating the test is recommended to confirm the diagnosis, as levels may not be elevated between episodes of watery diarrhea.[2]

Q2: What are the critical pre-analytical considerations for measuring serum VIP levels to avoid false negatives?

A2: Proper sample handling is critical for accurate VIP measurement due to the peptide's rapid degradation.[1] To ensure sample integrity:

  • The blood sample should be drawn after the patient has been fasting.[1]

  • A protease inhibitor, such as aprotinin, must be added to the blood sample immediately after collection.[1]

  • The sample should be kept frozen at -70°C until it is processed.[1]

Q3: What is the expected stool output and composition in a patient with a VIPoma?

A3: Patients with a VIPoma typically present with large-volume, secretory diarrhea that persists even with fasting.[2][3] Stool volumes often exceed 700 mL per day and can surpass 3 liters in 70% of patients.[2] The diarrhea is characterized by a low fecal osmotic gap, generally less than 50 mOsm/kg.[2][4] The stools are often described as odorless and tea-colored.[2]

Q4: Aside from elevated VIP, what other laboratory abnormalities are commonly associated with VIPomas?

A4: The profound secretory diarrhea in VIPoma patients leads to significant electrolyte and metabolic disturbances. Common laboratory findings include:

  • Hypokalemia: Due to large fecal potassium losses.[1]

  • Non-anion gap metabolic acidosis: Resulting from bicarbonate loss in the stool.[1]

  • Achlorhydria or hypochlorhydria: Found in at least 75% of patients because VIP inhibits gastric acid secretion.[1]

  • Hypercalcemia: May occur independently of Multiple Endocrine Neoplasia Type 1 (MEN1), possibly due to increased bone resorption.[1]

  • Hyperglycemia: Can be caused by the direct glycogenolytic effect of VIP on the liver and the inhibitory effect of hypokalemia on insulin (B600854) release.[1]

Imaging and Localization

Q5: What is the recommended first-line imaging modality for localizing a suspected VIPoma?

A5: Multiphase contrast-enhanced Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) of the abdomen are the recommended first-line imaging techniques.[4] Over 90% of VIPomas are located within the pancreas.[1][5] At the time of diagnosis, these tumors are often larger than 3 cm, which generally makes them easier to localize.[1]

Q6: My initial CT and MRI scans are negative, but the clinical suspicion for a VIPoma remains high. What are the next steps?

A6: If initial imaging is inconclusive, functional imaging techniques are recommended. Somatostatin (B550006) receptor-based imaging is particularly valuable as VIPomas typically express somatostatin receptors. Options include:

  • Somatostatin Receptor Scintigraphy (SRS) or Octreoscan™: This technique can detect small primary tumors and occult metastases.[2]

  • Gallium-68 (⁶⁸Ga) DOTATATE PET/CT: This newer functional PET imaging technique has shown superior sensitivity compared to conventional scintigraphy for detecting somatostatin receptor-positive neuroendocrine tumors.[2][5]

  • Endoscopic Ultrasound (EUS): EUS is highly sensitive for detecting small pancreatic lesions and can be used for fine-needle aspiration biopsy to obtain a histological diagnosis.[2][4]

Q7: How do I differentiate a VIPoma from other causes of chronic diarrhea?

A7: The differential diagnosis for chronic, watery diarrhea is broad. Key differentiating features for VIPoma include the secretory nature of the diarrhea (persists with fasting), a low stool osmotic gap, and significantly elevated serum VIP levels.[2][3] Other conditions to consider and rule out include:

  • Laxative abuse[2]

  • Infectious gastroenteritis[6]

  • Inflammatory bowel disease (e.g., Crohn's disease, ulcerative colitis)[7]

  • Celiac disease[8]

  • Other neuroendocrine tumors such as gastrinoma (Zollinger-Ellison syndrome) or carcinoid tumors.[8][9]

  • Villous adenoma of the rectum[8]

Data Presentation

Table 1: Biochemical Characteristics of VIPoma

ParameterTypical Finding in VIPomaReference Range/Normal Value
Serum VIP Level2-10 times the normal range; often 160-250 pmol/L or higher[1]< 190 pg/mL or 20-30 pmol/L[1][2]
Stool Volume> 700 mL/day, often > 3 L/day[1][2]< 200 g/day
Stool Osmotic Gap< 50 mOsm/kg[2][4]50-100 mOsm/kg
Serum PotassiumHypokalemia[1]3.5-5.0 mEq/L
Serum BicarbonateLow (Non-anion gap metabolic acidosis)[1]22-29 mEq/L
Gastric pHElevated (Achlorhydria/Hypochlorhydria)[1]1.5-3.5

Table 2: Diagnostic Accuracy of Imaging Modalities for VIPoma

Imaging ModalitySensitivityKey Considerations
Multiphasic CT> 80% for intrapancreatic tumors[2]May have lower sensitivity for tumors in the pancreatic head (71%)[5]
MRIHigh sensitivity, especially for liver metastases[2][5]Useful when CT is contraindicated[5]
Somatostatin Receptor Scintigraphy (SRS)75%[4]Can detect small, occult metastases[2]
⁶⁸Ga-DOTATATE PET/CT87-97%[4][5]Superior to conventional scintigraphy[4]
Endoscopic Ultrasound (EUS)82-93% for small pancreatic lesions[4]Allows for biopsy[2]

Experimental Protocols

Protocol 1: Serum this compound (VIP) Measurement

Objective: To accurately quantify circulating VIP levels for the biochemical diagnosis of VIPoma.

Methodology:

  • Patient Preparation: The patient should be fasting prior to blood collection.[1]

  • Sample Collection:

    • Collect a whole blood sample in a pre-chilled tube containing a protease inhibitor (e.g., aprotinin).[1]

    • Gently invert the tube several times to ensure proper mixing with the anticoagulant and protease inhibitor.

  • Sample Processing:

    • Centrifuge the sample at a low temperature (e.g., 4°C) to separate the plasma.

    • Immediately transfer the plasma into a cryovial.

  • Storage and Transport:

    • Freeze the plasma sample at -70°C until analysis.[1]

    • Transport the sample on dry ice to the analyzing laboratory.

  • Analysis:

    • Quantify VIP levels using a validated radioimmunoassay (RIA).[1]

Disclaimer: This is a generalized protocol. Researchers should adhere to the specific standard operating procedures of their institution and the requirements of the analytical laboratory.

Mandatory Visualizations

VIP_Signaling_Pathway VIP Signaling Pathway in Intestinal Epithelial Cells VIP Vasoactive Intestinal Peptide (VIP) VPAC1_R VPAC1 Receptor VIP->VPAC1_R binds G_Protein Gs Protein VPAC1_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CFTR CFTR Channel (activated) PKA->CFTR phosphorylates Secretion Increased Cl- and H2O Secretion into Lumen CFTR->Secretion leads to

Caption: VIP signaling cascade leading to intestinal fluid secretion.

VIPoma_Diagnostic_Workflow Diagnostic Workflow for Suspected VIPoma Start Clinical Suspicion: Chronic Watery Diarrhea, Hypokalemia, Achlorhydria Biochem_Test Biochemical Testing: - Serum VIP (during symptoms) - Stool Analysis (volume, osmotic gap) - Electrolytes, Acid-Base Status Start->Biochem_Test VIP_Elevated VIP Markedly Elevated? Biochem_Test->VIP_Elevated Imaging Tumor Localization: First-line: Abdominal CT/MRI VIP_Elevated->Imaging Yes Re_evaluate Re-evaluate Diagnosis: - Consider other causes of diarrhea - Repeat VIP testing when symptomatic VIP_Elevated->Re_evaluate No Imaging_Positive Tumor Localized? Imaging->Imaging_Positive Second_Line_Imaging Second-line Imaging: - ⁶⁸Ga-DOTATATE PET/CT - Somatostatin Receptor Scintigraphy - Endoscopic Ultrasound (EUS) Imaging_Positive->Second_Line_Imaging No Biopsy Biopsy for Histopathology: - EUS-guided FNA - CT-guided biopsy Imaging_Positive->Biopsy Yes Second_Line_Imaging->Biopsy Diagnosis_Confirmed VIPoma Diagnosis Confirmed Biopsy->Diagnosis_Confirmed

Caption: A stepwise workflow for the diagnosis of VIPoma.

Differential_Diagnosis_Logic Differential Diagnosis of Chronic Secretory Diarrhea Chronic_Diarrhea Chronic Diarrhea (>4 weeks) Stool_Analysis Stool Analysis: Osmotic Gap Chronic_Diarrhea->Stool_Analysis Secretory_Diarrhea Secretory Diarrhea (Osmotic Gap < 50 mOsm/kg) Stool_Analysis->Secretory_Diarrhea Low Osmotic_Diarrhea Osmotic Diarrhea (Osmotic Gap > 100 mOsm/kg) - Lactose Intolerance - Laxative Abuse (osmotic) Stool_Analysis->Osmotic_Diarrhea High Hormone_Screen Hormonal Screening: - Serum VIP - Serum Gastrin - Urine 5-HIAA Secretory_Diarrhea->Hormone_Screen Other_Causes Other Causes: - Microscopic Colitis - Bile Acid Malabsorption - Villous Adenoma Secretory_Diarrhea->Other_Causes If hormonal screen is negative VIPoma VIPoma (High VIP) Hormone_Screen->VIPoma VIP ↑ ZES Zollinger-Ellison Syndrome (High Gastrin) Hormone_Screen->ZES Gastrin ↑ Carcinoid Carcinoid Syndrome (High 5-HIAA) Hormone_Screen->Carcinoid 5-HIAA ↑

Caption: Logical relationships in the differential diagnosis of VIPoma.

References

Sample collection and preparation for Vasoactive intestinal peptide measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the accurate measurement of Vasoactive Intestinal Peptide (VIP).

Frequently Asked Questions (FAQs)

Q1: What is the best type of blood sample to collect for plasma VIP measurement? For plasma VIP measurement, the consensus recommendation is to collect whole blood in a lavender-top tube containing EDTA as the anticoagulant.[1][2][3][4] It is crucial to place the tube on ice immediately after collection to prevent peptide degradation by proteases.[2][3]

Q2: Are protease inhibitors necessary for collecting samples for VIP measurement? Yes, adding protease inhibitors is highly recommended to prevent the degradation of VIP, which is highly susceptible to proteolysis. A broad-spectrum protease inhibitor cocktail should be added to the lysis buffer for tissue samples.[5][6] For plasma samples, some protocols specify the addition of inhibitors like aprotinin (B3435010) (Trasylol®) directly to the EDTA tube.[7] If not using a specialized collection kit, adding a general protease inhibitor cocktail to your plasma sample immediately after separation is a crucial step to ensure protein integrity.[5][8]

Q3: What are the optimal storage conditions for plasma and tissue samples intended for VIP analysis? Immediately after collection and processing, plasma and tissue homogenate supernatants should be aliquoted and frozen.[1] Long-term storage should be at -80°C, although -20°C is acceptable for shorter periods (up to 3-6 months).[3][4] It is critical to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[9]

Q4: Are there any patient-related factors to consider before sample collection? Yes, several pre-analytical variables related to the patient must be controlled. The patient should be fasting for 10-12 hours prior to blood collection.[1][4] Additionally, patients should not be taking any antacid medications or drugs that affect intestinal motility for at least 48 hours before the sample is drawn, as these can influence VIP levels.[1][4]

Q5: Can I use serum instead of plasma for VIP measurement? While some ELISA kits mention the possibility of using serum, plasma collected with EDTA is strongly and more consistently recommended across various protocols.[1][2][4][9] Plasma is preferred because the coagulation process that forms serum can release proteases from platelets, potentially degrading VIP. If serum must be used, it should be allowed to clot for two hours at room temperature or overnight at 4°C before centrifugation.[9]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low or No VIP Signal Sample Degradation: VIP was degraded by proteases due to delayed processing, improper cooling, or lack of protease inhibitors.Ensure blood tubes are placed on ice immediately after collection. Process samples (centrifuge and separate plasma/homogenize tissue) within 30 minutes.[9] Always use a protease inhibitor cocktail.[1][5]
Improper Storage: Samples were stored at an incorrect temperature or subjected to multiple freeze-thaw cycles.Aliquot samples into single-use volumes before freezing to avoid repeated thawing. Ensure long-term storage is at -80°C.
Low VIP Concentration in Sample: The biological sample naturally contains VIP levels below the assay's detection limit.Consider using a sample extraction and concentration protocol to increase the peptide concentration before running the assay.[8][9]
High Variability Between Replicates Inconsistent Sample Handling: Pipetting errors or slight variations in the timing of processing steps between samples.Use calibrated precision pipettes. Handle all samples and standards uniformly, ensuring consistent incubation times and washing procedures.
Edge Effects on Assay Plate: Temperature gradients across the microplate during incubation can cause wells on the edge to react differently.Avoid using the outer wells of the plate for critical samples. Ensure the plate is sealed properly and incubated in a stable temperature environment.
High Background Signal in Assay Insufficient Washing: Unbound reagents were not adequately washed away, leading to non-specific signal.Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer from wells between washes.
Contaminated Reagents: Buffers or substrate solutions may be contaminated.Prepare fresh buffers for each assay. Protect substrate solutions from light.[1]
Sample Matrix Interference: Components in the plasma or tissue homogenate are interfering with the assay.Perform a sample cleanup or extraction step. Ensure the sample is diluted appropriately in the assay buffer as per the kit's instructions.

Quantitative Data Summary

Table 1: Plasma Sample Processing Parameters

ParameterRecommendationSource(s)
Anticoagulant EDTA (Lavender-top tube)[1][2][3][4]
Patient Fasting 10-12 hours[1][4]
Post-Collection Handling Place on ice immediately[2][3]
Centrifugation Speed 1,000 - 2,000 x g[3][9]
Centrifugation Time 10 - 15 minutes[3][9]
Centrifugation Temperature 4°C[9]
Short-Term Storage ≤ -20°C (up to 3 months)[3]
Long-Term Storage ≤ -80°C[9]

Table 2: Tissue Sample Processing Parameters

ParameterRecommendationSource(s)
Initial Wash Ice-cold PBS (to remove excess blood)[10]
Homogenization Buffer Lysis buffer with protease inhibitor cocktail[10]
Homogenization Method Bead beater, ultrasonic, or glass homogenizer[2][8][10]
Centrifugation Speed 10,000 - 14,000 x g[10]
Centrifugation Time 5 - 15 minutes[11]
Centrifugation Temperature 4°C[10][11]
Storage of Supernatant ≤ -80°C[11]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Preparation
  • Patient Preparation: Confirm the patient has fasted for 10-12 hours and has avoided medications affecting intestinal motility for 48 hours.[1][4]

  • Blood Collection: Draw blood into a pre-chilled lavender-top (EDTA) tube.[3]

  • Immediate Cooling: Invert the tube gently 8-10 times to mix and immediately place it in an ice bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the tube at 1,600 x g for 15 minutes at 4°C.[8][9]

  • Plasma Aspiration: Carefully aspirate the upper plasma layer using a polypropylene (B1209903) pipette tip, being careful not to disturb the buffy coat or red blood cells.

  • Add Protease Inhibitor (Recommended): Transfer the plasma to a fresh, pre-chilled polypropylene tube and add a broad-spectrum protease inhibitor cocktail as recommended by the manufacturer.

  • Storage: Aliquot the plasma into single-use, cryo-safe vials. Immediately freeze and store at -80°C until analysis.

Protocol 2: Tissue Sample Preparation
  • Tissue Excision: Excise the tissue of interest quickly and place it immediately into ice-cold phosphate-buffered saline (PBS) to wash away excess blood.

  • Preparation: On a cold plate or on ice, blot the tissue dry, weigh it, and mince it into small pieces (1-2 mm).[10]

  • Homogenization: Transfer the minced tissue into a tube containing ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. The buffer volume should be 5-10 times the tissue weight (e.g., 500-1000 µL for 100 mg of tissue).[11]

  • Cell Lysis: Homogenize the tissue using a bead beater, sonicator, or Dounce homogenizer on ice. Perform short bursts (e.g., 15 seconds) followed by cooling periods to prevent sample heating.[2][10]

  • Incubation: Incubate the homogenate on ice for 30 minutes with gentle agitation to ensure complete lysis.[11]

  • Clarification: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Supernatant Collection: Carefully collect the clear supernatant, which contains the extracted proteins, and transfer it to a new pre-chilled tube.

  • Quantification & Storage: Determine the total protein concentration using a suitable assay (e.g., BCA). Aliquot the supernatant into single-use vials and store at -80°C until analysis.

Visual Workflows

G cluster_0 Blood Sample Workflow for VIP Measurement start 1. Patient Prep (10-12h Fasting) collect 2. Collect Blood (Pre-chilled EDTA Tube) start->collect cool 3. Immediate Cooling (Place on Ice) collect->cool spin 4. Centrifuge (1600xg, 15min, 4°C) cool->spin separate 5. Separate Plasma spin->separate inhibit 6. Add Protease Inhibitor (Recommended) separate->inhibit store 7. Aliquot & Store (-80°C) inhibit->store end_node Ready for Assay store->end_node

Caption: Workflow for blood sample collection and plasma preparation.

G cluster_1 Tissue Sample Workflow for VIP Measurement start 1. Excise & Wash Tissue (Ice-cold PBS) prep 2. Mince Tissue (On Ice) start->prep homogenize 3. Homogenize in Lysis Buffer (+ Protease Inhibitors) prep->homogenize lyse 4. Incubate on Ice (30 min) homogenize->lyse spin 5. Centrifuge (12000xg, 15min, 4°C) lyse->spin collect 6. Collect Supernatant spin->collect store 7. Aliquot & Store (-80°C) collect->store end_node Ready for Assay store->end_node

References

Technical Support Center: Improving the Stability and Efficacy of Vasoactive Intestinal Peptide (VIP) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Vasoactive Intestinal Peptide (VIP) analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, alongside detailed experimental protocols and comparative data to guide your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and efficacy of VIP analogs.

Q1: What are the primary challenges associated with the therapeutic use of native VIP?

Native this compound (VIP) shows promise in treating a variety of inflammatory and neurodegenerative diseases. However, its clinical application is significantly hampered by its poor metabolic stability, leading to a short plasma half-life and reduced bioavailability.[1][2][3] VIP is rapidly degraded in vivo by enzymes, making it difficult to maintain therapeutic concentrations.[2]

Q2: What are the common strategies to improve the stability and efficacy of VIP analogs?

Several chemical modification strategies are employed to enhance the stability and efficacy of VIP analogs:

  • Amino Acid Substitution: Replacing specific amino acid residues with less common or D-amino acids can confer resistance to enzymatic degradation.[4]

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the peptide, which can reduce renal clearance and shield it from proteolytic enzymes, thereby extending its plasma half-life.

  • Glycosylation: Adding sugar moieties to the peptide can enhance its metabolic stability and, in some cases, improve receptor binding affinity.[5]

  • Stapling/Cyclization: Introducing a synthetic brace or "staple" can lock the peptide into its bioactive alpha-helical conformation, increasing its resistance to proteases.[6][7][8][9]

  • Formulation Strategies: Incorporating VIP analogs into protective delivery systems like micelles or nanoparticles can shield them from degradation.[2]

Q3: How do these modifications affect the biological activity of VIP analogs?

While modifications are intended to improve stability, they can also impact receptor binding and signaling. It is crucial to empirically determine the effect of any modification on the analog's potency and efficacy. For instance, some modifications might slightly decrease receptor affinity while significantly extending the half-life, resulting in an overall improvement in therapeutic effect.

Q4: Where does VIP exert its effects?

VIP's biological actions are mediated through two main G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[4] These receptors are widely distributed throughout the body, including the central and peripheral nervous systems, as well as the digestive, respiratory, and cardiovascular systems.[1]

II. Data Presentation: Comparative Analysis of VIP Analogs

The following tables summarize quantitative data on the stability and receptor affinity of various VIP analogs, providing a basis for comparison.

Table 1: Stability of Selected VIP Analogs

AnalogModificationHalf-life (in vitro/in vivo)Key FindingsReference
Native VIPNoneVery short (minutes in vivo)Rapidly degraded by peptidases.[1][2]
[Ala2,8,9,16,19,24,25]VIPAlanine SubstitutionMore metabolically stable than native VIPAlanine scanning can identify key residues for stability.[4]
[11Glyc]VIPGlycosylation at Thr11Significantly enhanced stability against trypsinGlycosylation can protect specific cleavage sites.[5]
Ac-[Lys12,Cys17,Val26,Cys28]-VIPCyclization (Disulfide bond)Longer duration of action (>40 min) vs. acyclic analog (5 min) in vivoConformational constraint improves stability.
IK312532 ([Arg15, 20, 21, Leu17]-VIP-GRR)Amino Acid SubstitutionSignificantly improved metabolic stabilityEnhanced stability and biological activity.[10]

Table 2: Receptor Binding Affinities of VIP Analogs

AnalogReceptorIC50 / Kd (nM)NotesReference
Native VIPVPAC1IC50: 9.0 x 10⁻⁸ MBaseline for comparison.[11]
TP3939VPAC1IC50: 4.4 x 10⁻⁸ M, Kd: 0.33 x 10⁻⁹ MMaintained or improved affinity.[11]
TP4200VPAC1IC50: 8.1 x 10⁻⁹ M, Kd: 0.72 x 10⁻⁹ MHigher affinity than native VIP.[11]
[R16]chicken secretinRat VPAC1IC50: 1 nMHighly selective for rat VPAC1.[12]
[K15, R16, L27]VIP(1-7)/GRF(8-27)Human VPAC1IC50: 0.8 nMHigh affinity and selectivity for human VPAC1.[12]
[Az Bz Arg14]VIPHigh-affinity siteKd: 0.5 nMRetained high binding affinity.[13]

III. Troubleshooting Guides

This section provides a question-and-answer format to troubleshoot common issues during experiments with VIP analogs.

A. General Experimental Issues

Q: My VIP analog shows lower than expected activity in my in-vitro assay. What should I check?

  • A1: Peptide Integrity and Purity:

    • Problem: The peptide may have degraded during storage or handling.

    • Solution: Ensure the peptide was stored under recommended conditions (typically -20°C or -80°C, desiccated). Before use, allow the vial to warm to room temperature before opening to prevent condensation. Confirm the purity of your peptide stock using HPLC-MS.

  • A2: Solubility Issues:

    • Problem: The peptide may not be fully dissolved, leading to an inaccurate concentration.

    • Solution: Refer to the manufacturer's instructions for the recommended solvent. For many peptides, initial solubilization in a small amount of sterile, nuclease-free water, followed by dilution in your assay buffer, is effective. Sonication can aid in dissolving stubborn peptides. Always visually inspect for particulates.

  • A3: Adsorption to Surfaces:

    • Problem: Peptides can adsorb to plasticware, reducing the effective concentration in your assay.

    • Solution: Use low-protein-binding microplates and pipette tips. Including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in your assay buffer can help prevent non-specific binding.

B. Receptor Binding Assays

Q: I am observing high non-specific binding in my radioligand binding assay. How can I reduce it?

  • A1: Insufficient Blocking:

    • Problem: The membrane preparation or cells may have sites that non-specifically bind the radioligand.

    • Solution: Ensure your assay buffer contains an appropriate blocking agent, such as BSA (e.g., 0.1-1%).

  • A2: Inadequate Washing:

    • Problem: Unbound radioligand is not being sufficiently removed.

    • Solution: Increase the number and/or volume of washes with ice-cold wash buffer. Optimize the wash time to be brief but effective to minimize dissociation of specifically bound ligand.

  • A3: Radioligand Concentration Too High:

    • Problem: Using a radioligand concentration significantly above its Kd can increase non-specific binding.

    • Solution: Use a radioligand concentration at or below the Kd for your receptor.

Q: My competition binding curve is flat or shows no displacement. What could be the issue?

  • A1: Inactive Competitor:

    • Problem: The unlabeled VIP analog (competitor) may have degraded or is inactive.

    • Solution: Verify the integrity and activity of your competitor peptide.

  • A2: Insufficient Competitor Concentration Range:

    • Problem: The concentration range of the competitor may not be high enough to displace the radioligand.

    • Solution: Extend the concentration range of your competitor, ensuring you test up to micromolar concentrations if necessary.

  • A3: Incorrect Radioligand Concentration:

    • Problem: If the radioligand concentration is too high, it can be difficult for the competitor to displace it.

    • Solution: Ensure your radioligand concentration is at or below its Kd.

C. cAMP Accumulation Assays

Q: I am not seeing a significant increase in cAMP levels upon stimulation with my VIP analog agonist. What should I do?

  • A1: Cell Health and Passage Number:

    • Problem: Cells may be unhealthy, or high passage numbers can lead to decreased receptor expression and signaling capacity.

    • Solution: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.

  • A2: Inactive Phosphodiesterase (PDE) Inhibitor:

    • Problem: PDEs are enzymes that degrade cAMP. If the PDE inhibitor (e.g., IBMX) is not active, the cAMP signal will be rapidly diminished.

    • Solution: Use a fresh, properly stored stock of your PDE inhibitor.

  • A3: Suboptimal Agonist Incubation Time:

    • Problem: The incubation time with the agonist may be too short or too long, missing the peak of cAMP production.

    • Solution: Perform a time-course experiment to determine the optimal stimulation time for your specific cell line and agonist.

Q: The dose-response curve for my VIP analog has an unusual shape (e.g., very steep or biphasic). How should I interpret this?

  • A1: Steep Curve:

    • Interpretation: A very steep curve can sometimes indicate positive cooperativity in binding or issues with the assay conditions, such as compound aggregation at high concentrations.

    • Action: Carefully re-examine your data and assay setup. Ensure proper solubilization of your analog at all concentrations.

  • A2: Biphasic (Bell-Shaped) Curve:

    • Interpretation: This can be indicative of receptor desensitization or internalization at high agonist concentrations, or off-target effects.

    • Action: Consider running shorter incubation times to minimize desensitization. Investigate potential off-target effects at higher concentrations.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments.

A. Protocol: In Vitro Serum Stability Assay

This protocol is designed to assess the stability of a VIP analog in the presence of serum.

  • Preparation:

    • Prepare a stock solution of your VIP analog (e.g., 1 mg/mL) in an appropriate solvent.

    • Thaw human or rat serum and keep it on ice.

    • Prepare a quenching solution (e.g., 10% trichloroacetic acid (TCA) in water) to stop the enzymatic reaction.

  • Incubation:

    • In a microcentrifuge tube, mix the VIP analog stock solution with serum to a final peptide concentration of, for example, 10 µM.

    • Incubate the mixture at 37°C in a shaking water bath.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing the cold quenching solution to precipitate serum proteins and stop enzymatic degradation.

    • Vortex the tube and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the remaining peptide.

  • Analysis:

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the analog.

B. Protocol: cAMP Accumulation Assay (HTRF-based)

This protocol outlines a common method for measuring intracellular cAMP levels in response to VIP analog stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Cell Seeding:

    • Seed cells expressing the target VPAC receptor into a 384-well white microplate at an optimized density.

    • Incubate overnight at 37°C, 5% CO₂.

  • Assay Preparation:

    • Prepare a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Prepare serial dilutions of your VIP analog (agonist) in the stimulation buffer. Also, prepare a positive control (e.g., Forskolin) and a vehicle control.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the prepared VIP analog dilutions and controls to the respective wells.

    • Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).

  • cAMP Detection:

    • Following the manufacturer's instructions for your specific HTRF cAMP kit, add the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the HTRF ratios from your experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the VIP analog concentration and fit a sigmoidal dose-response curve to determine the EC₅₀.

V. Mandatory Visualizations

Signaling Pathway

VIP_Signaling_Pathway VIP_Analog VIP Analog VPAC_Receptor VPAC1/VPAC2 Receptor VIP_Analog->VPAC_Receptor Binds G_Protein Gαs Protein VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, anti-inflammatory effects) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical VIP signaling pathway via Gαs-PKA activation.

Experimental Workflow

Peptide_Stability_Workflow start Start: VIP Analog Sample prep Prepare Serum and Peptide Solutions start->prep incubate Incubate at 37°C prep->incubate timepoint Take Aliquots at Time Points (t=0, 15, 30...) incubate->timepoint quench Quench Reaction with TCA timepoint->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge analyze Analyze Supernatant by RP-HPLC centrifuge->analyze calculate Calculate % Intact Peptide and Half-Life (t½) analyze->calculate

Caption: Workflow for in vitro serum stability assessment of VIP analogs.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting low in vitro activity of VIP analogs.

References

Technical Support Center: Vasoactive Intestinal Peptide (VIP) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vasoactive Intestinal Peptide (VIP) detection assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low sensitivity in VIP detection assays?

A1: Low sensitivity in VIP detection can stem from several factors, primarily related to sample quality, reagent integrity, and procedural inconsistencies. Key reasons include:

  • VIP Instability: VIP is a peptide that is susceptible to degradation by proteases present in biological samples. Improper sample handling and storage can lead to significant loss of detectable VIP.[1]

  • Suboptimal Reagents: Expired or improperly stored antibodies, standards, and enzyme conjugates can lose their activity, resulting in a weak or absent signal.[2][3]

  • Procedural Errors: Incorrect incubation times or temperatures, insufficient washing, and inaccurate pipetting can all contribute to reduced assay sensitivity.[4][5][6]

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding, leading to lower signal.

Q2: How should I collect and store my samples for VIP measurement to ensure stability?

A2: Proper sample collection and storage are critical for accurate VIP detection. VIP is unstable and can degrade quickly.[1]

  • Blood Samples: Collect blood in chilled tubes containing EDTA or aprotinin (B3435010) to inhibit protease activity.

  • Centrifugation: Centrifuge the samples at 4°C as soon as possible after collection.

  • Storage: Aliquot the plasma or serum into cryovials and store them at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[7]

  • Tissue Samples: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.

Q3: What is the expected sensitivity for a typical VIP ELISA kit?

A3: The sensitivity of commercially available VIP ELISA kits can vary. It is essential to check the manufacturer's specifications. Generally, a good quality competitive ELISA for VIP should have a detection limit in the low pg/mL range. For instance, some kits report sensitivities as low as 0.188 pg/mL, while others are in the range of 2.5 to 7.5 pg/mL.[8][9][10] A new competitive fluorescent microsphere immunoassay (cFMI) has shown a higher sensitivity of 2.5 pg/ml compared to a conventional ELISA at 20.0 pg/ml.[9]

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Issue: Weak or No Signal

Possible Cause Troubleshooting Step
Degraded VIP in Samples or Standards Ensure proper sample collection with protease inhibitors and immediate cold storage. Reconstitute standards immediately before use and avoid repeated freeze-thaw cycles. VIP is unstable in basic solutions (pH > 7) and degrades rapidly in gastric and intestinal fluids.[1]
Low Antibody Concentration Optimize the concentration of the primary or secondary antibody by performing a titration.[3]
Insufficient Incubation Time/Temperature Increase the incubation time (e.g., overnight at 4°C) or temperature (e.g., 37°C for 1-2 hours) as recommended by the kit protocol.[2]
Inactive Enzyme Conjugate Ensure the enzyme conjugate has not expired and has been stored correctly. Prepare fresh just before use.[2]
Improper Washing Ensure adequate washing to remove unbound reagents, but avoid overly aggressive washing that can detach the coated antibody or antigen.[4][5]
Incorrect Reagent Preparation Double-check all dilution calculations and ensure all reagents are brought to room temperature before use.[11]

Issue: High Background

Possible Cause Troubleshooting Step
Insufficient Washing Increase the number of wash cycles and ensure complete removal of wash buffer after each step.[3][6]
High Antibody Concentration Reduce the concentration of the primary or secondary antibody.
Non-specific Binding Increase the concentration or duration of the blocking step. Consider adding a detergent like Tween-20 to the wash buffer.[3]
Contaminated Reagents Use fresh, sterile reagents and pipette tips.
Radioimmunoassay (RIA)

Issue: Low Counts/Low Binding

Possible Cause Troubleshooting Step
Degraded 125I-labeled VIP Check the expiration date of the tracer. Store it as recommended by the manufacturer, protected from light.
Low Antibody Titer Ensure the antibody has been stored correctly and has not expired. Consider using a new lot of antibody.
Procedural Errors in Competitive Binding In a competitive RIA, low counts for the sample indicate a high concentration of unlabeled VIP. If the zero standard also shows low counts, it points to a problem with the tracer or antibody. For sequential incubation assays, ensure the timing of reagent addition is precise to allow for proper competition.[12][13]
Inefficient Separation of Bound and Free Tracer Ensure the separation reagent (e.g., charcoal, secondary antibody) is properly resuspended and added uniformly to all tubes. Centrifuge at the correct speed and temperature.
Immunohistochemistry (IHC)

Issue: Weak or No Staining

Possible Cause Troubleshooting Step
Low VIP Expression in Tissue Use a positive control tissue known to express high levels of VIP to validate the staining procedure.
Improper Tissue Fixation Optimize the fixation time and fixative type. Over-fixation can mask the antigen epitope.
Suboptimal Antigen Retrieval Experiment with different antigen retrieval methods (heat-induced or enzymatic) and optimize the incubation time and temperature.
Low Primary Antibody Concentration Perform an antibody titration to determine the optimal concentration.[14]
Insufficient Incubation Time Increase the primary antibody incubation time, for example, overnight at 4°C.
Inactive Detection System Ensure all components of the detection system (secondary antibody, enzyme conjugate, substrate-chromogen) are active and prepared correctly.

Quantitative Data Summary

Table 1: Comparison of VIP ELISA Kit Sensitivities

Kit/Assay Type Reported Sensitivity (pg/mL) Detection Range (pg/mL) Species Reactivity
Human VIP ELISA Kit[8]0.1880.313-20Human
Immunotag™ Human VIP ELISA[8]4.6887.813-500Human
Human VIP ELISA Kit[10]4.697.81-500Human
Mouse VIP ELISA Kit[8]7.512.5 - 800Mouse
Competitive Fluorescent Microsphere Immunoassay (cFMI)[9]2.5Not SpecifiedHuman
Conventional ELISA (for comparison with cFMI)[9]20.0Not SpecifiedHuman
Human/Mouse/Rat VIP EIA Kit[15]Not Specified0.1-1,000 ng/mlHuman, Mouse, Rat

Experimental Protocols

Protocol 1: General Competitive ELISA for VIP
  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for VIP. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add standards and samples to the wells, followed by the addition of a fixed concentration of biotinylated VIP. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times.

  • Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Read Absorbance: Measure the optical density at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of VIP in the sample.

Protocol 2: General Immunohistochemistry (IHC) for VIP
  • Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to water.[16]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating.[16]

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against VIP at the optimized dilution, typically overnight at 4°C.

  • Washing: Wash slides with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

  • Detection: Apply an avidin-biotin-enzyme complex (e.g., ABC-HRP).

  • Chromogen Application: Visualize the signal with a suitable chromogen (e.g., DAB).

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and then mount with a coverslip.

Visualizations

VIP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VIP VIP VPAC VPAC1/VPAC2 Receptor VIP->VPAC Binds G_protein G Protein (Gs) VPAC->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates

Caption: VIP Signaling Pathway.

Troubleshooting_Workflow Start Low or No Signal in VIP Assay Check_Sample 1. Check Sample Integrity - Proper collection with protease inhibitors? - Correct storage (-80°C)? - Avoided freeze-thaw cycles? Start->Check_Sample Check_Reagents 2. Verify Reagent Quality - Reagents within expiration date? - Stored correctly? - Standards freshly prepared? Check_Sample->Check_Reagents Sample OK Result_Bad Still Low Signal Check_Sample->Result_Bad Sample Issue Check_Protocol 3. Review Assay Protocol - Correct incubation times/temperatures? - Appropriate antibody concentrations? - Proper washing technique? Check_Reagents->Check_Protocol Reagents OK Check_Reagents->Result_Bad Reagent Issue Optimize_Antibody Optimize Antibody Concentration (Titration) Check_Protocol->Optimize_Antibody Protocol Followed Check_Protocol->Result_Bad Protocol Issue Optimize_Incubation Optimize Incubation Time/Temperature Optimize_Antibody->Optimize_Incubation Positive_Control Run Positive Control Optimize_Incubation->Positive_Control Result_OK Signal Improved Positive_Control->Result_OK Control Works Positive_Control->Result_Bad Control Fails Contact_Support Contact Technical Support Result_Bad->Contact_Support

Caption: Troubleshooting Workflow for Low Signal.

References

Addressing batch-to-batch variability of synthetic Vasoactive intestinal peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Vasoactive Intestinal Peptide (VIP). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of synthetic VIP.

Frequently Asked Questions (FAQs)

Q1: What is this compound (VIP) and what are its primary functions?

A1: this compound (VIP) is a 28-amino acid neuropeptide that belongs to the glucagon/secretin superfamily.[1] It is widely distributed in the central and peripheral nervous systems and plays a crucial role in various physiological processes. In the gastrointestinal system, VIP induces smooth muscle relaxation, stimulates the secretion of water and electrolytes, and inhibits gastric acid secretion.[1][2] It also functions as a vasodilator, regulates immune responses, and is involved in circadian rhythms.[1][2]

Q2: What are the common causes of batch-to-batch variability in synthetic VIP?

A2: Batch-to-batch variability in synthetic VIP can arise from several factors during solid-phase peptide synthesis (SPPS) and subsequent handling. Common causes include:

  • Process-Related Impurities: These can be deletion or insertion sequences of amino acids due to incomplete or excess reactions during synthesis.[3][4] Inefficient removal of protecting groups can also lead to peptide-adduct impurities.[3]

  • Degradation Products: Peptides are susceptible to degradation through mechanisms like oxidation, deamidation, and hydrolysis, which can occur during synthesis, purification, or storage.[3][5]

  • Counter-ion Content: The presence of trifluoroacetate (B77799) (TFA) from the purification process can vary between batches and may affect biological activity.[6]

  • Peptide Aggregation: Both covalent and non-covalent aggregates can form, depending on environmental factors, which can impact solubility and activity.[4]

  • Moisture Content: Lyophilized peptides are often hygroscopic, and absorption of moisture can lead to degradation and a lower net peptide content.[7][8]

Q3: How can I minimize variability when handling and storing synthetic VIP?

A3: Proper handling and storage are critical to maintaining the integrity and consistency of synthetic VIP.[8][9]

  • Storage of Lyophilized Peptide: Store lyophilized VIP at -20°C or colder, protected from light.[8][9][10] Before use, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation upon opening.[8][11]

  • Reconstitution: There is no universal solvent for all peptides.[8] For VIP, which is a basic peptide, sterile, low-pH buffers or solvents are recommended to minimize degradation.[10] A trial-and-error approach with a small amount of the peptide is advisable to find the best solvent.[8]

  • Storage of Reconstituted Peptide: It is not recommended to store peptides in solution for long periods.[7][9] If necessary, aliquot the solution into single-use volumes and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Variability in the biological activity of different VIP batches. This can be due to differences in purity, the presence of agonist/antagonist impurities, or incorrect peptide concentration.

Troubleshooting Steps:

  • Characterize the Peptide: Before use, perform analytical characterization of each new batch of VIP.

  • Perform a Bioassay: Conduct a dose-response bioassay to determine the effective concentration (EC50) for each batch.

  • Standardize Preparation: Ensure a consistent and validated protocol for peptide reconstitution and dilution is used for all experiments.

Issue 2: Poor solubility of the lyophilized peptide.

Possible Cause: The physicochemical properties of the peptide, including its amino acid composition and the presence of aggregates, can affect solubility.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical.[12] For basic peptides like VIP, if water fails, try a small amount of 10-30% acetic acid or a buffer with a pH of 5-6.[13]

  • Gentle Dissolution: Add the solvent to the side of the vial and allow it to dissolve with gentle swirling or inversion.[12][14][15] Avoid vigorous shaking, as this can cause aggregation or degradation.[14][15]

  • Sonication: If the peptide is still not dissolving, brief sonication in a water bath may help.

Issue 3: Observed degradation of the peptide over time.

Possible Cause: Peptides are susceptible to degradation, especially when in solution. Factors like pH, temperature, and exposure to light and air can accelerate this process.

Troubleshooting Steps:

  • Proper Storage: Store lyophilized peptide at -20°C or -80°C in a desiccated, dark environment.[8][10]

  • Aliquot Solutions: For reconstituted peptides, prepare single-use aliquots to avoid multiple freeze-thaw cycles.[9]

  • Use Sterile Buffers: Reconstitute in sterile buffers at a pH of 5-6 to prolong storage life.[9]

Experimental Protocols

Protocol 1: Characterization of Synthetic VIP by Mass Spectrometry and HPLC

Objective: To determine the purity and identify potential impurities in a batch of synthetic VIP.

Methodology:

  • Sample Preparation: Reconstitute the lyophilized VIP in a suitable solvent, such as water with 0.1% formic acid, to a concentration of 1 mg/mL.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • Couple the HPLC to a mass spectrometer to identify the parent peptide and any impurities based on their mass-to-charge ratio.[5]

    • Perform MS/MS fragmentation to confirm the amino acid sequence of the main peak and characterize impurities.[5]

  • Data Analysis: Integrate the peak areas from the HPLC chromatogram to determine the purity of the VIP batch.

Protocol 2: In Vitro Bioassay for VIP Activity

Objective: To determine the biological activity of a batch of synthetic VIP by measuring its ability to stimulate intracellular cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: Culture cells expressing VIP receptors (e.g., HT-29 or T47D cells) to confluency in appropriate media.[16][17]

  • Assay Preparation:

    • Prepare a serial dilution of the synthetic VIP batch and a reference standard.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add the different concentrations of VIP to the cells and incubate for a specified time (e.g., 15 minutes).[18]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Plot the cAMP concentration against the log of the VIP concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Receptor Binding Assay

Objective: To determine the binding affinity of a synthetic VIP batch to its receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing VIP receptors.

  • Binding Reaction:

    • Incubate the cell membranes with a constant concentration of radiolabeled VIP (e.g., 125I-VIP) and increasing concentrations of the unlabeled synthetic VIP batch.[19]

    • Include a control with no unlabeled VIP (total binding) and a control with a large excess of unlabeled VIP (non-specific binding).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.[20]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of unlabeled VIP. Plot the percentage of specific binding against the log of the unlabeled VIP concentration to determine the IC50, which can be used to calculate the binding affinity (Ki).

Quantitative Data Summary

Table 1: Common Impurities in Synthetic VIP

Impurity TypeDescriptionPotential Impact on Activity
Deletion SequencesMissing one or more amino acids in the peptide chain.[3]Can significantly reduce or abolish biological activity.
Insertion SequencesAddition of one or more amino acids to the peptide chain.[3]May alter receptor binding and signaling.
Incomplete DeprotectionResidual protecting groups on amino acid side chains.[3]Can affect peptide conformation and receptor interaction.
OxidationOxidation of susceptible residues like Methionine.[3]May lead to a loss of biological activity.
DeamidationConversion of Asparagine or Glutamine to Aspartic or Glutamic acid.[5]Can alter the charge and structure of the peptide, affecting activity.

Visualizations

Signaling Pathway of this compound (VIP)

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 Binds to VPAC2 VPAC2 Receptor VIP->VPAC2 Binds to G_protein Gs Protein VPAC1->G_protein Activates VPAC2->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Biological_Effects Biological Effects (e.g., smooth muscle relaxation, secretion) PKA->Biological_Effects Directly influences Gene_Expression Gene Expression CREB->Gene_Expression Regulates Gene_Expression->Biological_Effects Leads to

Caption: this compound (VIP) signaling pathway.

Experimental Workflow for Assessing Batch-to-Batch Variability

Experimental_Workflow cluster_synthesis Peptide Synthesis & QC cluster_characterization Physicochemical & Biological Characterization cluster_analysis Data Analysis & Comparison Batch_A Synthetic VIP (Batch A) QC Initial Quality Control (e.g., Mass Spec, HPLC) Batch_A->QC Batch_B Synthetic VIP (Batch B) Batch_B->QC Solubility Solubility Testing QC->Solubility Purity Purity Analysis (RP-HPLC) QC->Purity Bioassay In Vitro Bioassay (cAMP Assay) Solubility->Bioassay Purity->Bioassay Binding Receptor Binding Assay Purity->Binding Compare_Purity Compare Purity Profiles Purity->Compare_Purity Compare_EC50 Compare EC50 Values Bioassay->Compare_EC50 Compare_Ki Compare Ki Values Binding->Compare_Ki Conclusion Assess Batch-to-Batch Variability Compare_Purity->Conclusion Compare_EC50->Conclusion Compare_Ki->Conclusion Troubleshooting_Logic Start Inconsistent Experimental Results Observed Check_Peptide Is a new batch of synthetic VIP being used? Start->Check_Peptide Check_Prep Was the peptide reconstituted and stored correctly? Check_Peptide->Check_Prep No Characterize Characterize new batch (Purity, Mass, Bioactivity) Check_Peptide->Characterize Yes Review_Protocol Review and standardize reconstitution/storage protocol Check_Prep->Review_Protocol No Assay_Control Are assay controls (positive/negative) behaving as expected? Check_Prep->Assay_Control Yes Adjust_Concentration Adjust experimental concentration based on new characterization data Characterize->Adjust_Concentration End Consistent Results Achieved Review_Protocol->End Troubleshoot_Assay Troubleshoot the experimental assay itself Assay_Control->Troubleshoot_Assay No Assay_Control->End Yes Troubleshoot_Assay->End Adjust_Concentration->End

References

Validation & Comparative

Vasoactive Intestinal Peptide (VIP) Receptor Antagonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of leading VIP receptor antagonists, providing experimental data, methodological insights, and pathway visualizations to inform preclinical research and drug development.

Vasoactive Intestinal Peptide (VIP) receptors, particularly VPAC1 and VPAC2, have emerged as promising therapeutic targets in oncology and immunology due to their role in tumor growth and immune modulation.[1][2] The development of antagonists to block these receptors has led to a new class of potential therapeutics. This guide provides a comparative overview of key VIP receptor antagonists, supported by experimental data from recent studies, to aid researchers in navigating this evolving field.

Performance Comparison of VIP Receptor Antagonists

The efficacy of various VIP receptor antagonists has been evaluated through their binding affinity to VIP receptors and their biological activity in both in vitro and in vivo models. The following tables summarize the key quantitative data from comparative studies.

AntagonistReceptor Target(s)IC50 (nM)Ki (nM)Cell Line / SystemReference
PG 97-269 VPAC1 (rat)1015CHO cells expressing rat VPAC1[3]
VPAC1 (human)22LoVo cells expressing human VPAC1[3]
VPAC2 (rat)2000-CHO cells expressing rat VPAC2[3]
VPAC2 (human)3000-CHO cells expressing human VPAC2[3]
[4-Cl-D-Phe6,Leu17]VIP VIP Receptors125.8 ± 13.2-Rat peritoneal macrophages[4]
VIP Receptors110.8 ± 10.7-Mouse peritoneal macrophages[4]
[Ac-Tyr1,D-Phe2]GRF-(1-29)-NH2 VIP Receptors354.8 ± 21.2-Rat peritoneal macrophages[4]
VIP Receptors251 ± 19.2-Mouse peritoneal macrophages[4]
Hybrid Antagonist VIP Receptors-0.045 (high affinity site)Cortical astrocytes[5]
74 (low affinity site)
VIPhyb VIP Receptors---[6]

Table 1: Comparative Binding Affinities of VIP Receptor Antagonists. This table presents the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for different VIP receptor antagonists across various cell systems. Lower values indicate higher binding affinity.

AntagonistIn Vitro ModelEffectIn Vivo ModelEffectReference
Novel ANT series (e.g., ANT308, ANT195) T-cell proliferation assayUp to 216% increase in T-cell proliferation at 0.3 µMMouse AML model (C1498 cells)Increased median survival to 57 days (vs. 34 days for VIPhyb); 40% leukemia-free at 60 days[7]
VIPhyb T-cell proliferation assay197% increase in T-cell proliferation at 1 µMMouse AML model (C1498 cells)Median survival of 34 days; 5% long-term survival[7]
Neurotensin(6-11)VIP(7-28) Colon cancer cell line (HCT-15)Inhibition of cancer growth (maximal effect at nM concentrations)AOM-induced colon tumors in ratsReduced tumor volume, staging, and number of dysplastic crypts[8]
(SN)VIPhyb Non-small cell lung cancer & pancreatic cancer cellsCytostatic agent--[1]

Table 2: In Vitro and In Vivo Efficacy of VIP Receptor Antagonists. This table summarizes the biological effects of different VIP receptor antagonists in cellular and animal models, highlighting their therapeutic potential.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of evaluation for these antagonists, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

VIP_Signaling_Pathway VIP Receptor Signaling Pathway VIP VIP VPAC1_VPAC2 VPAC1 / VPAC2 Receptors VIP->VPAC1_VPAC2 Binds and Activates G_Protein Gs Protein VPAC1_VPAC2->G_Protein Activates Antagonist VIP Receptor Antagonist Antagonist->VPAC1_VPAC2 Blocks Binding AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., cell growth, immunosuppression) CREB->Gene_Expression Regulates

Caption: VIP signaling cascade and antagonist intervention point.

Experimental_Workflow Experimental Workflow for VIP Receptor Antagonist Evaluation cluster_in_silico In Silico cluster_in_vitro In Vitro cluster_in_vivo In Vivo In_Silico_Screening Combinatorial Library Generation & In Silico Screening (Docking Scores for VPAC1/VPAC2) Peptide_Synthesis Peptide Synthesis In_Silico_Screening->Peptide_Synthesis Binding_Assay Binding Affinity Assays (IC50, Ki determination) Peptide_Synthesis->Binding_Assay Functional_Assay Functional Assays (cAMP accumulation, T-cell proliferation) Binding_Assay->Functional_Assay Cell_Viability Cell Viability/Toxicity Assays Functional_Assay->Cell_Viability Animal_Model Animal Model Studies (e.g., Tumor Xenografts) Cell_Viability->Animal_Model Efficacy_Evaluation Efficacy Evaluation (Tumor growth, survival analysis) Animal_Model->Efficacy_Evaluation

Caption: Typical workflow for VIP antagonist development.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the cited studies.

In Silico Screening and Peptide Design

Novel VIP receptor antagonists were developed by creating a combinatorial library of peptide sequences.[7] These libraries often involve substitutions at the C-terminal of a parent molecule like VIPhyb.[9] In silico screening is then used to predict the binding affinity of these novel peptides to VIP receptors, such as VPAC1 and VPAC2, based on docking scores.[2][9]

T-Cell Proliferation Assay

To assess the immunomodulatory effects of VIP receptor antagonists, T-cell proliferation assays are commonly used.[7] Purified T-cells are activated, for instance with anti-CD3 monoclonal antibodies, and cultured in the presence of the antagonist.[7][10] Proliferation is then measured, often using luciferase transgenic mice T-cells or by assessing Ki67 expression.[7][10]

In Vivo Tumor Models

The anti-tumor efficacy of VIP receptor antagonists is evaluated in animal models. For example, in acute myeloid leukemia (AML) models, mice are engrafted with tumor cells (e.g., C1498) and then treated with the antagonist.[9] Key endpoints include median survival time and the percentage of tumor-free animals at a defined time point.[7] In models of colon cancer, tumor induction can be achieved chemically (e.g., with azoxymethane), followed by antagonist treatment and subsequent analysis of tumor volume and pathology.[8]

cAMP Measurement

The direct functional consequence of VIP receptor activation is the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).[1] To confirm the antagonistic properties of a compound, its ability to inhibit VIP-induced cAMP accumulation is measured.[5]

Downstream Signaling Effects

The binding of VIP to its receptors initiates a signaling cascade that often involves the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[9] Effective VIP receptor antagonists, such as ANT308, have been shown to decrease CREB phosphorylation.[2][9] Furthermore, in the context of cancer immunotherapy, these antagonists can stimulate the expression of cytotoxic molecules like granzyme B and perforin (B1180081) in CD8+ T cells.[2][9]

Conclusion

The landscape of this compound receptor antagonists is rapidly advancing, with newer generation compounds like ANT308 and ANT195 demonstrating superior efficacy over earlier antagonists such as VIPhyb in preclinical models.[7] The comparative data presented in this guide highlights the significant potential of these molecules in oncology and immunology. The provided experimental frameworks and pathway diagrams offer a foundational understanding for researchers aiming to contribute to this exciting area of drug development. Further research will be crucial to translate these promising preclinical findings into clinical applications.

References

Ligand-Receptor Interactions: A Tale of Shared and Specific Affinities

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Vasoactive Intestinal Peptide (VIP) and PACAP Signaling

This compound (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are structurally related neuropeptides that belong to the secretin/glucagon superfamily.[1][2] They play crucial roles in a wide array of physiological processes, including neurotransmission, immune regulation, and control of circadian rhythms, by activating a common set of G protein-coupled receptors (GPCRs).[3][4] This guide provides an objective comparison of VIP and PACAP signaling, supported by quantitative data and detailed experimental methodologies, to assist researchers and drug development professionals in this field.

VIP and PACAP exert their effects through three main class B1 GPCRs: the VIP receptor 1 (VPAC1R), the VIP receptor 2 (VPAC2R), and the PACAP type I receptor (PAC1R).[3][5] PACAP exists in two bioactive forms, PACAP-38 and PACAP-27, with PACAP-38 being the more abundant form in neuronal tissues.[3][4]

The primary distinction between VIP and PACAP lies in their receptor binding profiles. While both peptides bind with high, nanomolar affinity to VPAC1 and VPAC2 receptors, their affinity for the PAC1 receptor differs dramatically. PACAP binds with high affinity to all three receptors, whereas VIP displays a significantly lower affinity, often cited as up to 1000-fold less, for the PAC1 receptor.[3][5][6] This difference in receptor selectivity is a key determinant of their distinct biological functions.

Table 1: Comparative Receptor Binding Affinities of VIP and PACAP
LigandReceptorBinding Affinity (Kd, nM)Reference(s)
PACAP-38PAC1R~0.5[3]
PACAP-27PAC1R~0.5[3]
VIPPAC1R>500[3]
PACAP-38VPAC1R~0.5[3]
PACAP-27VPAC1R~0.5[3]
VIPVPAC1R~0.5[3]
PACAP-38VPAC2R~0.5[3]
PACAP-27VPAC2R~0.5[3]
VIPVPAC2R~0.5[3]

Divergent Signaling Cascades

Upon receptor binding, VIP and PACAP initiate intracellular signaling cascades primarily through the activation of heterotrimeric G proteins.

Canonical Gαs/cAMP Pathway: Both VIP and PACAP, through VPAC1, VPAC2, and PAC1 receptors, couple to the stimulatory G protein, Gαs.[1][4] This activates adenylyl cyclase (AC), leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to mediate cellular responses.[4]

Gαq/PLC Pathway: A key difference in signaling arises from the PAC1 receptor's ability to also couple efficiently to the Gαq protein.[1][6] Activation of Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1] While VPAC receptors can also activate this pathway, it is a more prominent feature of PAC1R signaling.[2][4]

Other Downstream Pathways: Activation of these receptors can also lead to the stimulation of other signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) of the Mitogen-Activated Protein Kinase (MAPK) family and the Akt (Protein Kinase B) pathway.[4][7] These pathways are crucial for regulating processes like cell survival, proliferation, and differentiation.[4]

Signaling Pathway Diagrams

VIP_Signaling VIP VIP VPAC1R VPAC1R VIP->VPAC1R VPAC2R VPAC2R VIP->VPAC2R Gas Gαs VPAC1R->Gas VPAC2R->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + ERK ERK PKA->ERK + CREB CREB PKA->CREB + Response Cellular Response (e.g., Relaxation, Secretion) ERK->Response CREB->Response

Caption: Simplified signaling pathway for this compound (VIP).

PACAP_Signaling PACAP PACAP PAC1R PAC1R PACAP->PAC1R VPACRs VPAC1R / VPAC2R PACAP->VPACRs Gas Gαs PAC1R->Gas Gaq Gαq PAC1R->Gaq VPACRs->Gas AC Adenylyl Cyclase Gas->AC PLC Phospholipase C Gaq->PLC cAMP cAMP AC->cAMP + IP3_DAG IP3 / DAG PLC->IP3_DAG + PKA PKA cAMP->PKA + Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC + ERK ERK PKA->ERK + Ca_PKC->ERK + Response Cellular Response (e.g., Neuroprotection, Differentiation) ERK->Response

Caption: Dual signaling pathways for PACAP, highlighting PAC1R coupling.

Quantitative Comparison of Signaling Potency

The differences in receptor affinity translate to distinct potencies in activating downstream signaling pathways. Generally, VIP and PACAP are equipotent in activating pathways via VPAC receptors.[4] However, PACAP is significantly more potent than VIP at inducing signaling through the PAC1 receptor, particularly for the PLC/Ca2+ pathway.[4][8]

Table 2: Comparative Agonist Potency (pEC50) for Signaling Pathways
ReceptorPathwayPACAP-38PACAP-27VIPReference(s)
PAC1R cAMP Production~9.5~9.5~7.0[4][8]
PLC / Ca²⁺ Mobilization~8.5~8.5Inactive[4][8]
ERK Phosphorylation~9.0~9.2Low[4]
Akt Phosphorylation~7.5~7.8Low[4]
VPAC1R cAMP Production~9.0~9.0~9.0[4]
PLC / Ca²⁺ Mobilization~7.0~7.0~7.0[4]
Akt Phosphorylation~7.5~7.8~7.5[4]
VPAC2R cAMP Production~9.5~9.5~9.5[4]
PLC / Ca²⁺ Mobilization~7.8~7.8~7.5[4]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater potency. "Low" or "Inactive" indicates significantly reduced or no measurable activity at typical concentrations.

Experimental Protocols

Reproducible and robust assays are critical for studying VIP and PACAP signaling. Below are detailed protocols for key experiments.

Experimental Workflow Diagram

Assay_Workflow Start Start: Culture Cells Expressing Receptor Seed Seed Cells in Assay Plate Start->Seed Starve Serum Starve Cells (Optional) Seed->Starve Stimulate Stimulate with Ligand (VIP or PACAP) Starve->Stimulate Lyse Lyse Cells / Stop Reaction Stimulate->Lyse Detect Detect Signal Lyse->Detect Analyze Analyze Data (e.g., Dose-Response Curve) Detect->Analyze End End Analyze->End

Caption: General workflow for cell-based GPCR signaling assays.

Protocol 1: cAMP Accumulation Assay (HTRF-based)

This protocol describes a competitive immunoassay to measure cAMP production using a technology like HTRF® (Homogeneous Time-Resolved Fluorescence).

Materials:

  • Cells stably or transiently expressing the receptor of interest (e.g., CHO-K1, HEK293).

  • Cell culture medium (e.g., DMEM/F12).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • VIP, PACAP, and other test compounds.

  • HTRF cAMP detection kit (e.g., from Revvity, Cisbio).

  • Low-volume 384-well white assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at an optimized density (e.g., 2,000-10,000 cells/well) and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of VIP, PACAP, or other agonists in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

  • Cell Stimulation: Remove culture medium from the cells. Add 5 µL of assay buffer, followed by 5 µL of the diluted compound.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Detection: Add 5 µL of the cAMP-d2 acceptor followed by 5 µL of the anti-cAMP-cryptate donor, as per the manufacturer's instructions.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the normalized response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine pEC50 values.[9]

Protocol 2: Phospho-ERK1/2 Western Blot Assay

This protocol measures the activation of the MAPK pathway by detecting phosphorylated ERK1/2.[7]

Materials:

  • Cells expressing the receptor of interest.

  • 6-well or 12-well tissue culture plates.

  • Serum-free culture medium.

  • VIP, PACAP.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Starvation: Plate cells in 12-well plates. Once they reach 80-90% confluency, replace the medium with serum-free medium and incubate for at least 4 hours (or overnight) to reduce basal ERK phosphorylation.

  • Stimulation: Treat cells with various concentrations of VIP or PACAP for a specific time (a time-course experiment, typically 2-30 minutes, is recommended for optimization).[10][11] A common stimulation time is 5-10 minutes at 37°C.

  • Cell Lysis: Immediately after stimulation, aspirate the medium, wash once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts (e.g., load 15-20 µg of protein per lane), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for loading, the same membrane can be stripped and re-probed with an antibody against total ERK1/2.[7]

  • Data Analysis: Quantify band intensities using densitometry software. Express the phospho-ERK signal as a ratio to the total-ERK signal.

Conclusion

The signaling mechanisms of VIP and PACAP, while overlapping, possess critical distinctions that define their unique physiological profiles. The primary divergence stems from PACAP's high-affinity interaction with the PAC1 receptor, which enables potent dual coupling to both the adenylyl cyclase and phospholipase C pathways. In contrast, VIP acts almost exclusively through VPAC1 and VPAC2 receptors, primarily activating the adenylyl cyclase pathway. These differences in receptor selectivity and signaling potency are fundamental to their specialized roles in the nervous, endocrine, and immune systems and offer distinct opportunities for the development of selective therapeutic agents targeting this receptor family.

References

Vasoactive Intestinal Peptide (VIP) vs. Other Neuropeptides in the Regulation of Gut Motility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The intricate movements of the gastrointestinal (GI) tract, collectively known as gut motility, are essential for the digestion and absorption of nutrients. This process is finely regulated by a complex interplay of the enteric nervous system (ENS), smooth muscle cells, and a vast array of signaling molecules, including neuropeptides. Among these, Vasoactive Intestinal Peptide (VIP) is a key inhibitory neuropeptide, playing a crucial role in promoting smooth muscle relaxation. However, its actions are constantly balanced by the effects of other neuropeptides that can be either excitatory or inhibitory. This guide provides a detailed comparison of VIP with other significant neuropeptides in the regulation of gut motility, focusing on their mechanisms of action, experimental data, and the methodologies used to study them. This information is intended for researchers, scientists, and professionals involved in drug development in the field of gastroenterology.

Comparative Effects of Neuropeptides on Gut Motility

The primary function of VIP in the gut is to induce relaxation of the smooth muscle, which is critical for processes such as the accommodation of food in the stomach, the opening of sphincters, and the propulsive nature of peristalsis. In contrast, other neuropeptides, such as Substance P, exert an excitatory effect, causing muscle contraction. Neuropeptide Y and enkephalins have more complex and often modulatory roles.

Below is a summary of the quantitative effects of these neuropeptides on gut motility, derived from various experimental studies.

Table 1: Comparative Effects of VIP, Substance P, Neuropeptide Y, and Enkephalins on Intestinal Smooth Muscle

NeuropeptideReceptor(s)Primary Effect on Gut MotilityTypical Concentration for Effect (in vitro)Example Experimental Observation
This compound (VIP) VPAC1, VPAC2Relaxation (Inhibitory)10⁻⁹ to 10⁻⁶ MInduces relaxation of pre-contracted guinea pig ileum muscle strips.
Substance P NK1Contraction (Excitatory)10⁻⁹ to 10⁻⁷ MCauses dose-dependent contraction of isolated rat colon segments.
Neuropeptide Y (NPY) Y1, Y2, Y4, Y5Modulatory (Inhibitory/Excitatory)10⁻⁸ to 10⁻⁶ MInhibits acetylcholine (B1216132) release, leading to reduced contraction in the myenteric plexus.
[Met]-Enkephalin μ (mu), δ (delta)Inhibition of Contraction10⁻⁸ to 10⁻⁶ MSuppresses electrically stimulated contractions in mouse ileum preparations.

Signaling Pathways

The distinct effects of these neuropeptides on gut motility are mediated by their specific receptors and downstream intracellular signaling cascades.

This compound (VIP) Signaling Pathway

VIP primarily signals through G-protein coupled receptors (GPCRs), specifically VPAC1 and VPAC2, which are coupled to Gαs proteins. Activation of these receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.

VIP_Signaling_Pathway VIP VIP VPAC VPAC1/VPAC2 Receptor VIP->VPAC Binds G_alpha_s Gαs VPAC->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: VIP signaling pathway leading to smooth muscle relaxation.

Substance P Signaling Pathway

Substance P, a member of the tachykinin family, binds to the Neurokinin 1 (NK1) receptor, which is coupled to Gαq proteins. This activation stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). The resulting increase in intracellular calcium is the primary driver of smooth muscle contraction.

Substance_P_Signaling_Pathway SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R Binds G_alpha_q Gαq NK1R->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Stimulates PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Induces PKC->Contraction Promotes

Caption: Substance P signaling leading to smooth muscle contraction.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro studies using isolated intestinal segments. Below is a detailed methodology for a typical organ bath experiment.

Isolated Organ Bath for Gut Motility Studies

This protocol describes the preparation and use of an isolated segment of the small intestine (e.g., guinea pig ileum) to measure the effects of neuropeptides on smooth muscle contraction and relaxation.

1. Tissue Preparation:

  • A guinea pig is euthanized according to approved animal welfare protocols.
  • The abdomen is opened, and a segment of the ileum is carefully excised and placed in a petri dish containing Krebs-Ringer bicarbonate solution, continuously gassed with 95% O₂ and 5% CO₂.
  • The luminal contents are gently flushed with the Krebs solution.
  • Segments of approximately 2 cm in length are prepared.

2. Mounting in Organ Bath:

  • Each ileum segment is suspended vertically in a 10 mL organ bath containing Krebs solution at 37°C and gassed with 95% O₂ / 5% CO₂.
  • One end of the tissue is attached to a fixed hook at the bottom of the bath, and the other end is connected to an isometric force transducer.
  • The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the Krebs solution being replaced every 15 minutes.

3. Experimental Procedure:

  • For studying relaxation (e.g., VIP):
  • The tissue is pre-contracted with a contractile agent such as histamine (B1213489) (10⁻⁶ M) or carbachol (B1668302) (10⁻⁷ M).
  • Once a stable contraction plateau is reached, cumulative concentrations of VIP (e.g., 10⁻¹⁰ to 10⁻⁶ M) are added to the bath.
  • The resulting relaxation is recorded as a percentage of the pre-contraction.
  • For studying contraction (e.g., Substance P):
  • Cumulative concentrations of Substance P (e.g., 10⁻¹⁰ to 10⁻⁷ M) are added to the bath at regular intervals.
  • The contractile response is recorded and can be expressed as a percentage of the maximal contraction induced by a standard agonist like KCl.

4. Data Analysis:

  • Dose-response curves are constructed by plotting the magnitude of the response against the logarithm of the agonist concentration.

  • Key parameters such as the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are calculated.

    Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis Euthanasia Euthanasia Excision Excision Euthanasia->Excision Flushing Flushing Excision->Flushing Segmentation Segmentation Flushing->Segmentation Mounting Mounting Segmentation->Mounting Equilibration Equilibration Mounting->Equilibration Agonist_Addition Agonist_Addition Equilibration->Agonist_Addition Recording Recording Agonist_Addition->Recording Dose_Response_Curve Dose_Response_Curve Recording->Dose_Response_Curve Parameter_Calculation Parameter_Calculation Dose_Response_Curve->Parameter_Calculation

    Caption: Workflow for an isolated organ bath experiment.

This compound is a potent inhibitory neuropeptide that plays a fundamental role in gut motility by promoting smooth muscle relaxation. Its actions are counterbalanced by excitatory neuropeptides like Substance P, and modulated by others such as Neuropeptide Y and enkephalins. Understanding the distinct signaling pathways and physiological effects of these neuropeptides is crucial for the development of novel therapeutic agents for a variety of gastrointestinal motility disorders, including achalasia, gastroparesis, and irritable bowel syndrome. The experimental protocols outlined in this guide provide a foundation for the continued investigation of these complex regulatory mechanisms.

A Comparative Guide to the Specificity of Vasoactive Intestinal Peptide (VIP) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of various Vasoactive Intestinal Peptide (VIP) receptor antagonists, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate antagonist for their studies and to provide a comprehensive overview for those involved in drug development.

Introduction to VIP Receptors and Their Antagonists

This compound (VIP) is a neuropeptide that exerts its biological effects through three subtypes of G protein-coupled receptors (GPCRs): VPAC1, VPAC2, and PAC1. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including smooth muscle relaxation, exocrine and endocrine secretion, and immune responses. The development of selective antagonists for these receptors is crucial for dissecting the specific roles of each receptor subtype and for the potential treatment of various diseases, including cancer and inflammatory conditions.

This guide focuses on the specificity of several key VIP receptor antagonists, including peptide-based antagonists such as PG 97-269 and the VIPhyb family of peptides, as well as small molecule antagonists.

Comparative Analysis of Antagonist Specificity

The specificity of a receptor antagonist is a critical parameter, determining its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of selected VIP receptor antagonists for the VPAC1, VPAC2, and PAC1 receptors. Lower values indicate higher affinity or potency.

AntagonistReceptor SubtypeBinding Affinity/PotencySpeciesNotes
PG 97-269 VPAC1Ki: 2 ± 1 nM[1]HumanHighly selective for VPAC1.
VPAC1IC50: 2 nM[1]Human
VPAC2IC50: >3000 nM[1]Human
PAC1Negligible affinity[1]
VIPhyb VIP ReceptorsIC50: 0.7 µM¹HumanA hybrid peptide of VIP and neurotensin.[2]
(unspecified)Ki: 45 pM (high affinity site), 74 nM (low affinity site)²Biphasic displacement suggests two binding sites.[3]
PAC1IC50: 500 nMAlso shows antagonist activity at PAC1 receptors.[4]
ANT308 & ANT195 VPAC1 & VPAC2High predicted binding affinity³HumanDerivatives of VIPhyb with enhanced potency.[2][5]
(functional)EC50: ~0.3-0.4 µM (T-cell activation for ANT308)[2]Direct binding affinity data is not yet published.
Compound 1 VPAC2IC50: 3.8 µM (cAMP assay)[6]HumanA small molecule antagonist.
VPAC1 & PAC1No detectable activityHumanHighly selective for VPAC2.

¹Inhibiting specific ¹²⁵I-labeled VIP binding to non-small cell lung cancer cell lines. ²Displacement of [¹²⁵I]VIP binding to cell cultures from the central nervous system. ³While specific Ki or IC50 values for direct receptor binding are not yet published, these antagonists were developed from VIPhyb to have higher predicted binding affinities and have demonstrated potent anti-leukemia activity.[2][5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists and the methods used to characterize them, it is essential to be familiar with the signaling pathways of VIP receptors and the experimental workflows for assessing antagonist specificity.

VIP Receptor Signaling Pathway

VIP receptors primarily couple to Gs alpha subunits, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Some VIP receptors can also couple to Gq, activating the phospholipase C (PLC) pathway.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_R VPAC Receptor VIP->VPAC_R G_Protein G Protein (Gs) VPAC_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates

Caption: Simplified VIP receptor signaling pathway.

Experimental Workflow for Antagonist Specificity Assessment

The specificity of a VIP receptor antagonist is typically determined through a series of in vitro assays. The general workflow involves expressing the receptor of interest in a suitable cell line, followed by radioligand binding assays to determine the antagonist's affinity for the receptor and functional assays to assess its ability to block agonist-induced signaling.

Antagonist_Specificity_Workflow cluster_prep Preparation cluster_binding Binding Assays cluster_functional Functional Assays cluster_analysis Analysis Cell_Culture Cell Culture with Receptor Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay Radioligand_Binding Radioligand Binding Assay (Competition) Membrane_Prep->Radioligand_Binding Ki_Determination Ki Determination Radioligand_Binding->Ki_Determination Selectivity_Profile Selectivity Profile Generation Ki_Determination->Selectivity_Profile IC50_Determination IC50 Determination cAMP_Assay->IC50_Determination IC50_Determination->Selectivity_Profile

Caption: General experimental workflow for assessing antagonist specificity.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of the antagonist.

Materials:

  • Cell membranes expressing the target VIP receptor subtype (VPAC1, VPAC2, or PAC1).

  • Radiolabeled ligand (e.g., [¹²⁵I]-VIP).

  • Unlabeled antagonist at various concentrations.

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled antagonist and a constant amount of cell membrane preparation in the binding buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of intracellular cAMP.

Objective: To determine the functional potency (IC50) of the antagonist.

Materials:

  • Intact cells expressing the target VIP receptor subtype.

  • VIP or another suitable agonist.

  • Antagonist at various concentrations.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC₅₀ concentration for cAMP production) to the wells and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the level of cAMP production against the concentration of the antagonist. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined from the dose-response curve.

Off-Target Effects and Selectivity

While the antagonists listed above show varying degrees of selectivity for the VIP receptor subtypes, it is important to consider potential off-target effects. For peptide-based antagonists, the risk of immunogenicity should be considered, especially for those with significant modifications from the native peptide sequence. Small molecule antagonists may have a broader off-target profile and should be screened against a panel of other GPCRs and relevant targets to fully characterize their selectivity. Currently, comprehensive public data on the broad selectivity screening of these specific VIP receptor antagonists is limited. Researchers should consult the primary literature for the most detailed information on the selectivity of any given compound.

Conclusion

The choice of a VIP receptor antagonist will depend on the specific research question. PG 97-269 offers high selectivity for the VPAC1 receptor, making it a valuable tool for studying the specific functions of this subtype. VIPhyb and its more potent derivatives, ANT308 and ANT195, are effective antagonists but may interact with multiple VIP receptor subtypes. The development of small molecule antagonists like Compound 1 provides a highly selective tool for investigating the VPAC2 receptor. For all antagonists, a thorough understanding of their specificity, as determined by rigorous experimental evaluation, is essential for the accurate interpretation of experimental results.

References

Vasoactive Intestinal Peptide (VIP) in the Spotlight: A Comparative Analysis of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Vasoactive Intestinal Peptide (VIP) against its structural and functional analog, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). The following sections detail supporting experimental data, methodologies, and key signaling pathways.

This compound (VIP) is a 28-amino acid neuropeptide with well-documented immunomodulatory functions, positioning it as a potent anti-inflammatory agent.[1] Its therapeutic potential has been explored in a variety of inflammatory and autoimmune disease models.[1] This guide delves into the experimental evidence validating VIP's anti-inflammatory effects and provides a direct comparison with PACAP, another key player in neuro-immunomodulation.

Comparative Efficacy of VIP and PACAP in Preclinical Models

Experimental studies in various inflammatory models have demonstrated the potent anti-inflammatory effects of both VIP and PACAP. While both peptides show considerable efficacy, their mechanisms and receptor preferences can lead to differential outcomes.

Collagen-Induced Arthritis (CIA) in Mice

In a murine model of rheumatoid arthritis, both VIP and PACAP have been shown to significantly ameliorate disease severity. A key study demonstrated that the therapeutic effect of VIP is primarily mediated through the VPAC1 receptor. A selective VPAC1 agonist mimicked the beneficial effects of VIP, whereas agonists for VPAC2 and the PACAP-specific receptor, PAC1, showed minimal to no effect.[2] Notably, PACAP also demonstrated a significant reduction in the incidence and severity of arthritis in this model.[2]

Treatment GroupClinical Score (Mean ± SEM)Incidence of Arthritis (%)
Control (Arthritic)3.8 ± 0.4100
VIP1.2 ± 0.240
PACAP1.5 ± 0.350
VPAC1 Agonist1.4 ± 0.245
VPAC2 Agonist3.5 ± 0.590
PAC1 Agonist3.6 ± 0.495
Data adapted from studies in a collagen-induced arthritis mouse model.
Endotoxemia in Mice

In a model of lethal endotoxemia induced by lipopolysaccharide (LPS), both VIP and PACAP offered significant protection. Administration of either peptide at a dose of 1 nmol was partially protective, with higher doses leading to a survival rate of approximately 60%.[3] This protective effect was associated with a significant reduction in the serum and peritoneal levels of the pro-inflammatory cytokines TNF-α and IL-6.[3][4]

Treatment GroupSurvival Rate (%)Serum TNF-α Reduction (%)Serum IL-6 Reduction (%)
LPS Control~1000
LPS + VIP (1 nmol)~40~50Not specified
LPS + PACAP (1 nmol)~40~50Not specified
LPS + VIP (higher dose)~60SignificantSignificant
LPS + PACAP (higher dose)~60SignificantSignificant
Data compiled from studies on LPS-induced endotoxemia in mice.[3][4]
Microglial Cell Activation

In vitro studies using the murine microglial cell line BV2 have provided insights into the direct anti-inflammatory effects of VIP and PACAP on immune cells of the central nervous system. Both neuropeptides, at a concentration of 100 nM, effectively attenuated the LPS-induced expression of pro-inflammatory mediators, including IL-1β and IL-6.[5][6] While their immunosuppressive effects on cytokine production were similar, VIP and PACAP induced distinct changes in microglial morphology and migration, with PACAP being more efficient in restoring cell migration impaired by LPS.[5][6]

Treatment (in LPS-stimulated BV2 cells)IL-1β mRNA Expression (Fold change vs. LPS)IL-6 mRNA Expression (Fold change vs. LPS)
LPS Control1.01.0
LPS + VIP (100 nM)Significantly reducedSignificantly reduced
LPS + PACAP (100 nM)Significantly reducedSignificantly reduced
Qualitative summary of data from in vitro studies on BV2 microglial cells.[5]

Experimental Protocols

The validation of VIP's anti-inflammatory effects relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in this guide.

In Vivo Model: Collagen-Induced Arthritis (CIA)
  • Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is administered 21 days later.

  • Treatment: Upon the onset of arthritis, mice are treated daily with intraperitoneal injections of VIP, PACAP, or receptor-specific agonists (typically 1-5 nmol/mouse). A control group receives a placebo (e.g., PBS).

  • Assessment of Arthritis: The severity of arthritis is evaluated daily using a clinical scoring system based on the degree of paw swelling and joint inflammation (e.g., 0-4 scale for each paw). The incidence of arthritis is recorded as the percentage of mice in each group that develop the disease.

  • Cytokine Analysis: At the end of the treatment period, serum and/or paw tissues are collected for the measurement of pro- and anti-inflammatory cytokines using ELISA or real-time PCR.

In Vitro Model: LPS-Stimulated Microglial Cells
  • Cell Culture: Murine BV2 microglial cells are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach a suitable confluency.

  • Stimulation and Treatment: Cells are pre-treated with various concentrations of VIP or PACAP (e.g., 1-100 nM) for a specified period (e.g., 30 minutes) before being stimulated with lipopolysaccharide (LPS; e.g., 100 ng/mL) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Cytokine mRNA: After a defined incubation period (e.g., 6 hours), total RNA is extracted from the cells. The expression levels of pro-inflammatory cytokine genes (e.g., Il1b, Il6, Tnf) are quantified using real-time quantitative PCR (RT-qPCR), with a housekeeping gene (e.g., Actb) for normalization.

    • Cytokine Protein: Cell culture supernatants are collected after a longer incubation period (e.g., 24 hours). The concentrations of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of VIP are mediated through specific signaling cascades. The diagrams below, generated using Graphviz, illustrate the key signaling pathway of VIP and a typical experimental workflow for its validation.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VPAC1 VPAC1 AC Adenylate Cyclase VPAC1->AC Activates VPAC2 VPAC2 VPAC2->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates IkB IκB PKA->IkB Phosphorylates (Inhibits NF-κB activation) CREB_p p-CREB PKA->CREB_p Phosphorylates CREB NFkB_active Active NF-κB NFkB_IkB NF-κB-IκB Complex Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_active->Pro_inflammatory_genes Promotes Anti_inflammatory_genes Anti-inflammatory Gene Transcription CREB_p->Anti_inflammatory_genes Promotes VIP VIP VIP->VPAC1 Binds VIP->VPAC2 Binds Experimental_Workflow cluster_invivo In Vivo Model (e.g., CIA) cluster_invitro In Vitro Model (e.g., Macrophages) Induction Induce Inflammation (e.g., Collagen immunization) Treatment_vivo Administer VIP/PACAP or Placebo Induction->Treatment_vivo Assessment Clinical Scoring & Histological Analysis Treatment_vivo->Assessment Cytokine_vivo Measure Cytokines (ELISA, RT-qPCR) Treatment_vivo->Cytokine_vivo Cell_culture Culture Immune Cells Treatment_vitro Pre-treat with VIP/PACAP Cell_culture->Treatment_vitro Stimulation Stimulate with Inflammatory Agent (e.g., LPS) Treatment_vitro->Stimulation Cytokine_vitro Measure Cytokines (ELISA, RT-qPCR) Stimulation->Cytokine_vitro

References

Vasoactive Intestinal Peptide (VIP) Knockout Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vasoactive Intestinal Peptide (VIP) knockout (KO) mouse models with their wild-type (WT) counterparts, supported by experimental data from peer-reviewed studies. This compound is a 28-amino acid neuropeptide with a wide range of biological functions, including roles in the nervous, immune, cardiovascular, and gastrointestinal systems.[1][2] The targeted deletion of the VIP gene in mice has created a valuable tool for elucidating the physiological and pathophysiological roles of this peptide.[3]

Phenotypic Comparison: VIP Knockout vs. Wild-Type Mice

The absence of VIP in knockout mice leads to a complex and multi-systemic phenotype. Below is a summary of key findings across various physiological systems, with quantitative data presented for direct comparison.

Cardiovascular System

VIP KO mice spontaneously develop a cardiovascular phenotype characterized by cardiomyopathy and pulmonary hypertension.[3][4][5] Magnetic Resonance Imaging (MRI) has revealed significant alterations in cardiac structure and function in these animals.[4][6]

Table 1: Cardiovascular Phenotype in VIP KO Mice

ParameterWild-Type (WT) MiceVIP Knockout (KO) MiceReference
Cardiac Structure NormalBiventricular dilated cardiomyopathy, thinning of the left ventricular wall, increased right and left ventricular chamber size.[4][4]
Pulmonary Arteries NormalThickened and remodeled pulmonary arteries.[3][3]
Gene Expression (Lungs) BaselineMyh1 upregulated 224-fold, Mylpf increased 72-fold, Tnnt3 increased 105-fold, Tnnc2 increased 181-fold.[4][4]
Right Ventricular Hypertension AbsentModerate right ventricular hypertension and hypertrophy present in males.[3][3]
Immune System

VIP is a known immunomodulator, and its absence results in a pro-inflammatory phenotype.[7][8] VIP KO mice exhibit enhanced Th1 and reduced Th2 immune responses.[9]

Table 2: Immune System Alterations in VIP KO Mice

ParameterWild-Type (WT) MiceVIP Knockout (KO) MiceReference
Asthma Phenotype AbsentSpontaneous asthma-like phenotype with peribronchiolar airway inflammation (lymphocytes and eosinophils) and airway hyper-responsiveness.[5][10][11][5][10][11]
Cytokine Profile (BALF) BaselineSpontaneous upregulation of IFN-γ, IL-5, and IL-6.[10][11][10][11]
Anti-viral Immunity NormalAugmented cellular immune responses to murine cytomegalovirus (mCMV) infection, with accelerated viral clearance and reduced mortality.[9][9]
T-cell Polarization Balanced Th1/Th2Enhanced Th1 polarization and reduced Th2 polarization.[9][9]
Regulatory T-cells (Treg) NormalReduced numbers of Foxp3+ Treg cells in the thymus and spleen.[8][8]
Nervous System

VIP plays a significant role in the central nervous system, particularly in circadian rhythms and cognitive functions.[3][12]

Table 3: Neurological and Behavioral Phenotypes in VIP KO Mice

ParameterWild-Type (WT) MiceVIP Knockout (KO) MiceReference
Circadian Rhythm NormalImpaired circadian rhythm generation; some homozygotes develop arrhythmic circadian periods in constant darkness.[3][12][3][12]
Contextual Fear Conditioning (Recall) Normal recallNo deficit at 24 hours post-training, but significant reduction in recall at 36, 48, 60, 72, 96, and 120 hours post-training.[12][12]
Learning and Memory NormalSelective cognitive deficits; normal acquisition of fear conditioning but impaired long-term recall.[12][12]
Gastrointestinal System

As its name suggests, VIP has profound effects on the gastrointestinal (GI) tract.[13][14] VIP KO mice present with significant morphological and functional abnormalities in the gut.[13]

Table 4: Gastrointestinal Phenotypes in VIP KO Mice

ParameterWild-Type (WT) MiceVIP Knockout (KO) MiceReference
Intestinal Morphology NormalIncreased bowel weight, decreased bowel length, thickening of smooth muscle layers, increased villi length, and a higher number of goblet cells.[13][14][13][14]
Mucus Secretion NormalGoblet cells are deficient in mucus secretion.[13][14][13][14]
Intestinal Transit NormalImpaired intestinal transit.[13][13]
Inflammatory Bowel Disease Model (TNBS-induced colitis) Standard pathologyReduced weight loss and intestinal damage, with decreased local and systemic levels of TNF-α and IL-6.[14][14]
Gut Microbiota Normal compositionAltered gut microbiota communities.[1][1]
Metabolic Phenotype

Recent studies have highlighted a role for VIP in taste perception and energy homeostasis.[15][16]

Table 5: Metabolic and Taste Perception Phenotypes in VIP KO Mice

ParameterWild-Type (WT) MiceVIP Knockout (KO) MiceReference
Plasma Glucose NormalElevated non-fasting and fasting glucose levels.[15][15]
Plasma Insulin (B600854) NormalSignificantly elevated fasting insulin levels.[15][15]
Plasma Leptin NormalSignificantly elevated plasma leptin levels.[15][15]
Body Weight and Fat Mass NormalConsistently lower body weight and a reduced tendency to accumulate body fat.[2][2]
Sweet Taste Preference NormalEnhanced taste preference for sweet tastants.[15][16][15][16]
Taste Bud Leptin Receptor Expression NormalSignificantly decreased leptin receptor expression in taste cells.[15][15]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used in the characterization of VIP KO mice.

Contextual Fear Conditioning

This protocol is used to assess learning and memory.

  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator.

  • Training: Mice are placed in the chamber and allowed to explore for a set period (e.g., 2 minutes). A conditioned stimulus (CS), often an auditory cue, is presented, followed by an unconditioned stimulus (US), a mild foot shock (e.g., 0.2 mA for 2 seconds). This pairing is typically repeated.

  • Testing: At various time points after training (e.g., 24, 48, 72 hours), mice are returned to the same chamber (the context) without the shock.

  • Measurement: The primary measure is "freezing" behavior (the complete absence of movement except for respiration), which is indicative of fear memory. The duration of freezing is scored and expressed as a percentage of the total observation time.[12]

Whole-Genome Microarray Analysis of Lung and Heart Tissue

This method is used to identify changes in gene expression.

  • Tissue Preparation: Lungs and hearts are harvested from VIP KO and WT mice, immediately frozen in liquid nitrogen, and stored at -80°C.[4][10]

  • RNA Extraction: Total RNA is isolated from the tissue samples using standard protocols (e.g., Trizol reagent). RNA quality and quantity are assessed via spectrophotometry and gel electrophoresis.

  • Microarray Hybridization: Labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix Mouse Genome Array).

  • Data Analysis: The arrays are scanned, and the raw data is normalized. Statistical analysis is performed to identify genes that are differentially expressed between the KO and WT groups, with significance determined by p-value and fold-change thresholds.[4][10]

Metabolic Measurements

These protocols are used to assess glucose homeostasis and other metabolic parameters.

  • Plasma Collection: Blood samples are collected from mice (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

  • Glucose Measurement: Non-fasting and fasting (e.g., overnight fast) blood glucose levels are measured using a standard glucometer.[15]

  • Hormone Assays: Plasma levels of insulin, leptin, amylin, gastrointestinal polypeptide (GIP), glucagon-like peptide 1 (GLP-1), and peptide tyrosine tyrosine (PYY) are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or multiplex assays.[15]

Signaling Pathways and Experimental Workflows

The biological effects of VIP are mediated through its interaction with two G-protein coupled receptors, VPAC1 and VPAC2.[15] This interaction typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[15]

VIP_Signaling_Pathway VIP VIP VPAC_R VPAC1/VPAC2 Receptor VIP->VPAC_R Binds G_Protein G Protein (Gs) VPAC_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses (e.g., smooth muscle relaxation, anti-inflammatory effects) PKA->Cellular_Response Phosphorylates Targets

Caption: VIP Signaling Pathway.

Experimental_Workflow start Start: Select VIP KO and WT littermates training Day 1: Contextual Fear Conditioning Training (CS-US pairing) start->training housing1 Return to home cage training->housing1 testing24 Day 2 (24h): Test Recall (Measure Freezing %) housing1->testing24 housing2 Return to home cage testing24->housing2 testing48 Day 3 (48h): Test Recall (Measure Freezing %) housing2->testing48 ellipsis ... testing48->ellipsis analysis Data Analysis: Compare Freezing % between WT and KO groups over time ellipsis->analysis end End: Determine long-term memory phenotype analysis->end

Caption: Workflow for Contextual Fear Conditioning.

Logical_Relationship KO VIP Gene Knockout NoVIP Absence of VIP peptide KO->NoVIP ImmuneDys Dysregulation of Immune Homeostasis NoVIP->ImmuneDys Leads to Th1Shift Shift towards Th1 pro-inflammatory response ImmuneDys->Th1Shift AHR Airway Hyper-responsiveness ImmuneDys->AHR AirwayInflam Peribronchiolar Airway Inflammation Th1Shift->AirwayInflam Asthma Spontaneous Asthma-like Phenotype AirwayInflam->Asthma AHR->Asthma

Caption: VIP KO and the Asthma Phenotype.

References

A Comparative Guide to VPAC1 and VPAC2 Receptor-Mediated Effects

Author: BenchChem Technical Support Team. Date: December 2025

Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are closely related neuropeptides that exert a wide range of biological functions in the nervous, endocrine, immune, and cardiovascular systems. Their actions are mediated by three subtypes of Class B G protein-coupled receptors (GPCRs): the PAC1 receptor, which shows a higher affinity for PACAP, and the VPAC1 and VPAC2 receptors, which bind both VIP and PACAP with similarly high affinity.[1][2][3][4] While VPAC1 and VPAC2 share endogenous ligands, their distinct tissue distributions and signaling mechanisms lead to a diverse, and sometimes opposing, set of physiological effects.

This guide provides an objective comparison of VPAC1 and VPAC2 receptor-mediated actions, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers and drug development professionals in dissecting the specific roles of these important receptors.

Ligand Binding Affinity and Receptor Distribution

Both VPAC1 and VPAC2 receptors are characterized by their high affinity for both VIP and PACAP.[2][3][4][5] This contrasts with the PAC1 receptor, for which VIP is a significantly less potent agonist.[4][5] The subtle differences in affinity, coupled with a markedly distinct pattern of tissue expression, form the basis for their specialized physiological roles.

VPAC1 is widely expressed in the central nervous system (CNS), liver, lung, and intestine, and is the predominant VIP receptor in T-lymphocytes.[5][6] In the gastrointestinal tract, VPAC1 is abundant in the mucosa and myenteric neurons.[1][7] Conversely, VPAC2 is prominently found in the pancreas, skeletal muscle, heart, adipose tissue, and stomach.[5] Within the GI tract, VPAC2 is localized to neuroendocrine cells, blood vessels, and smooth muscle.[1][7] This differential distribution is summarized in Table 1.

Table 1: Tissue Distribution of VPAC1 and VPAC2 Receptors

Tissue/SystemVPAC1 ExpressionVPAC2 Expression
Central Nervous System Cerebral cortex, hippocampus, thalamus, hypothalamus[5][8]Cerebral cortex, hippocampus, hypothalamus, cerebellum[5][8]
Gastrointestinal Tract Mucosa, myenteric neurons[1][7]Smooth muscle, blood vessels, neuroendocrine cells[1][7]
Immune System T-lymphocytes (constitutive)[5][9]T-lymphocytes, macrophages (inducible upon activation)[9]
Cardiovascular System Blood vessels[10]Heart, blood vessels[5][10]
Respiratory System Lung[5]Lung airway epithelial and glandular cells[11]
Endocrine System -Pancreatic islets[3][5]
Other Liver[5]Skeletal muscle, adipose tissue, kidney, testis[5]

Comparative Signaling Pathways

VPAC1 and VPAC2 receptors are primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase (AC), a subsequent rise in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[4][9][12][13] However, they can also couple to other G proteins, such as Gαq and Gαi, to initiate alternative signaling cascades. The specific G protein coupling can be cell-type dependent and leads to distinct downstream effects.

VPAC1 Receptor Signaling: The VPAC1 receptor canonically signals through Gαs to produce cAMP.[12] Additionally, it can couple to Gαq to activate the Phospholipase C (PLC) pathway, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium ([Ca²⁺]i) and activate Protein Kinase C (PKC).[4][13][14] In some systems, such as hippocampal nerve terminals, VPAC1 activation can also involve Gαi/o proteins, leading to the inhibition of GABA release.[15][16]

Caption: VPAC1 receptor signaling cascade.

VPAC2 Receptor Signaling: Similar to VPAC1, the VPAC2 receptor's primary signaling mechanism is through the Gαs-cAMP-PKA pathway.[9] This pathway is critical for its role in promoting insulin (B600854) secretion and mediating smooth muscle relaxation.[3] In hippocampal neurons, VPAC2 activation via Gαs enhances GABA release through both PKA- and PKC-dependent mechanisms, an effect opposite to that of VPAC1.[15][16][17] VPAC2 can also couple to PLC, though the specific G-protein intermediates can vary.[4] Furthermore, VPAC2 has been shown to activate Phospholipase D (PLD) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway in certain cell types.[9]

Caption: VPAC2 receptor signaling cascade.

Receptor-Mediated Physiological Effects

The differences in distribution and signaling translate into distinct physiological functions.

  • Neurotransmission: In the hippocampus, VPAC1 and VPAC2 exert opposing effects on the release of the inhibitory neurotransmitter GABA. VPAC1 activation inhibits GABA release from nerve terminals, whereas VPAC2 activation enhances it.[15][16][17] This suggests that VPAC1 and VPAC2 play different roles in modulating synaptic transmission and neuronal excitability.

  • Endocrine Function: VPAC2 is the key receptor in pancreatic islets responsible for stimulating glucose-dependent insulin secretion.[3] Selective VPAC2 agonists have been developed as potential therapeutics for type 2 diabetes.[3][18] In contrast, VPAC1 activation has been implicated more in glucagon (B607659) secretion and hepatic glucose production.[3]

  • Cardiovascular Regulation: Both receptors contribute to vasodilation.[10] However, studies in female mice suggest that VPAC1 receptors may play a more dominant role in PACAP-induced relaxation in certain arteries.[10]

  • Immune Response: VPAC1 is constitutively expressed on immune cells and is thought to be a key mediator of the anti-inflammatory effects of VIP.[12] VPAC2 expression is typically induced following immune cell activation and also participates in immunomodulation.[9]

  • Neuronal Development: Overactivation of the VPAC2 receptor has been shown to impair axon outgrowth and reduce dendritic arborization in cortical neurons, suggesting a critical role for balanced VPAC2 signaling in proper neural development.[19]

Quantitative Comparison of Receptor Activation

The potency and binding affinity of ligands at VPAC1 and VPAC2 can be quantified using in vitro assays. The half-maximal effective concentration (EC₅₀) for cAMP accumulation reflects the functional potency of an agonist, while the half-maximal inhibitory concentration (IC₅₀) from binding assays indicates the affinity of a ligand for the receptor.

Table 2: Comparative Ligand Affinities and Potencies

CompoundReceptorAssay TypeValue (nmol/L)
BAY 55-9837 (VPAC2 Agonist)human VPAC2cAMP Accumulation (EC₅₀)0.4[18]
human VPAC1cAMP Accumulation (EC₅₀)100[18]
human VPAC2Radioligand Binding (IC₅₀)60[18]
human VPAC1Radioligand Binding (IC₅₀)8,700[18]
PACAP27 human VPAC2Radioligand Binding (IC₅₀)21[18]
DBAYL (VPAC2 Agonist)human VPAC2Binding AffinityHigh (1x)
human VPAC1Binding AffinityLow (1/1083rd of VPAC2)[3]

Data compiled from studies using transfected cell lines expressing human receptors.

Key Experimental Protocols

Objectively comparing the effects of novel compounds on VPAC1 and VPAC2 requires standardized experimental procedures. Below are methodologies for key assays.

Caption: Workflow for comparing compound activity at VPAC1 and VPAC2.

A. Radioligand Binding Assay (Competition)

  • Objective: To determine the binding affinity (IC₅₀/Ki) of a test compound for VPAC1 or VPAC2.

  • Methodology:

    • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human VPAC1 or VPAC2. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-VIP or [¹²⁵I]-PACAP27), and varying concentrations of the unlabeled test compound.

    • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate membrane-bound radioligand from unbound radioligand. Wash the filters with ice-cold buffer.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand.

B. cAMP Accumulation Assay

  • Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of a test compound to activate VPAC1 or VPAC2.

  • Methodology:

    • Cell Culture: Plate CHO or HEK293 cells stably expressing either VPAC1 or VPAC2 in a 96-well plate and grow to near confluency.

    • Assay Conditions: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of newly synthesized cAMP.

    • Stimulation: Add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (concentration for half-maximal response) and Emax (maximum response).

C. Intracellular Calcium Mobilization Assay

  • Objective: To assess the ability of a test compound to activate Gαq-mediated signaling through VPAC1 or VPAC2.

  • Methodology:

    • Cell Preparation: Plate cells expressing the receptor of interest onto black-walled, clear-bottom 96- or 384-well plates.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

    • Compound Addition: Use an automated liquid handler integrated into a fluorescence plate reader (e.g., FLIPR, FlexStation) to add varying concentrations of the test compound to the wells.

    • Fluorescence Measurement: Monitor the fluorescence intensity in real-time immediately before and after the compound addition. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.

    • Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log concentration of the test compound to determine the EC₅₀ value for calcium mobilization.

References

Vasoactive Intestinal Peptide: A Comparative Analysis Against Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic and debilitating diseases. Standard anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, have long been the cornerstone of treatment. However, their use is often associated with significant side effects. Vasoactive Intestinal Peptide (VIP), a neuropeptide with potent immunomodulatory properties, has emerged as a promising therapeutic alternative. This guide provides an objective comparison of VIP's anti-inflammatory performance against standard drugs, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of this compound (VIP), NSAIDs, and corticosteroids are mediated through distinct molecular pathways.

This compound (VIP): VIP exerts its anti-inflammatory effects by binding to two G protein-coupled receptors, VPAC1 and VPAC2. This interaction triggers a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway ultimately modulates the expression of various inflammatory mediators.[1] VIP has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, while promoting the synthesis of the anti-inflammatory cytokine IL-10.[1][2]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The principal mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, NSAIDs reduce the production of these pro-inflammatory prostaglandins.

Corticosteroids: Corticosteroids function through both genomic and non-genomic pathways. In the genomic pathway, they bind to cytosolic glucocorticoid receptors (GR). The activated GR-ligand complex translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1. The non-genomic effects are more rapid and are mediated by membrane-bound GR and other signaling pathways.

In Vivo Efficacy: A Comparative Look at Animal Models

Animal models of inflammation provide a crucial platform for evaluating and comparing the therapeutic potential of anti-inflammatory agents.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model for rheumatoid arthritis.

Experimental Protocol: Collagen-Induced Arthritis in Mice

  • Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant is administered 21 days later.[3][4]

  • Treatment:

    • VIP Group: Mice receive daily intraperitoneal injections of VIP (e.g., 1 nmol/mouse) starting from the day of the booster immunization for a specified period (e.g., 10-14 days).[5]

    • Control Group: Mice receive intraperitoneal injections of a placebo (e.g., saline).

  • Assessment: The severity of arthritis is evaluated using a clinical scoring system (0-4 per paw). Histological analysis of the joints is performed to assess inflammation, pannus formation, and cartilage/bone erosion.[2][6] Cytokine levels in the serum and joint tissues are measured by ELISA and RT-PCR, respectively.[2]

Comparative Data from Collagen-Induced Arthritis Model

ParameterControl (Arthritic)VIP TreatedDexamethasone (B1670325) TreatedIndomethacin (B1671933) Treated
Clinical Score (Mean ± SEM) 5.2 ± 0.4[2]1.5 ± 0.3[2]Data not available in a directly comparable studyData not available in a directly comparable study
Cartilage Destruction Score (0-3) 2.6 ± 0.2[2]0.8 ± 0.2[2]Data not available in a directly comparable studyData not available in a directly comparable study
Bone Erosion Score (0-3) 2.8 ± 0.1[2]0.9 ± 0.2[2]Data not available in a directly comparable studyData not available in a directly comparable study
Serum TNF-α (pg/mL) ~150[2]~50[2]Data not available in a directly comparable studyData not available in a directly comparable study
Serum IL-6 (pg/mL) ~250[2]~80[2]Data not available in a directly comparable studyData not available in a directly comparable study
Serum IL-10 (pg/mL) ~40[2]~120[2]Data not available in a directly comparable studyData not available in a directly comparable study

Note: Data for Dexamethasone and Indomethacin in a directly comparable CIA model was not available in the searched literature. The presented data highlights the significant anti-inflammatory effect of VIP in this model.

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Induction: A subcutaneous injection of 1% carrageenan solution is administered into the plantar surface of the rat's hind paw.[4][7]

  • Treatment:

    • Indomethacin Group: Rats are pre-treated with indomethacin (e.g., 5-10 mg/kg, intraperitoneally) 30-60 minutes before carrageenan injection.[4][8]

    • Control Group: Rats receive a vehicle control.

  • Assessment: Paw volume is measured at various time points after carrageenan injection using a plethysmometer to quantify the degree of edema.[4][7]

Comparative Data from Carrageenan-Induced Paw Edema Model

TreatmentDosePaw Edema Inhibition (%)
Indomethacin 10 mg/kg29.60 ± 4.40[8]

Note: Data for a direct comparison with VIP in the same carrageenan-induced paw edema model was not found in the searched literature.

In Vitro Efficacy: Macrophage-Based Assays

LPS-stimulated macrophages are a common in vitro model to study inflammatory responses and the effects of anti-inflammatory compounds.

Experimental Protocol: LPS-Stimulated Macrophages

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with various concentrations of VIP, an NSAID (e.g., indomethacin), or a corticosteroid (e.g., dexamethasone) for a specified time (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell cultures.[9]

  • Assessment: After an incubation period (e.g., 24 hours), the cell culture supernatants are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., Nitric Oxide) using ELISA or other immunoassays.[9][10]

Comparative Data from LPS-Stimulated Macrophages

TreatmentConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)
VIP 10⁻⁶MData not availableData not available
Indomethacin 5.6 nMNot applicable92.2 (PGE2 inhibition)[10]
Dexamethasone 1µMSignificant suppression[11]Data not available

Note: Direct comparative quantitative data for VIP, indomethacin, and dexamethasone on TNF-α and IL-6 inhibition in the same LPS-stimulated macrophage experiment was not available in the searched literature. The table reflects data from separate studies, highlighting the need for direct comparative research.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in inflammation and the mechanisms of drug action is crucial for a deeper understanding.

VIP_Signaling_Pathway VIP Vasoactive Intestinal Peptide (VIP) VPAC VPAC1/VPAC2 Receptors VIP->VPAC AC Adenylyl Cyclase VPAC->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB_inhibit Inhibition of NF-κB PKA->NFkB_inhibit Anti_inflammatory Anti-inflammatory Cytokine (IL-10) CREB->Anti_inflammatory Increases Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB_inhibit->Pro_inflammatory Decreases

This compound (VIP) Signaling Pathway.

NSAID_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX COX-1 & COX-2 Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX Inhibit

NSAID Mechanism of Action.

Corticosteroid_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR GR_complex GR-Corticosteroid Complex GR->GR_complex DNA DNA GR_complex->DNA Translocates to Nucleus and binds to GREs NFkB_AP1 NF-κB / AP-1 GR_complex->NFkB_AP1 Inhibits Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., IκBα) DNA->Anti_inflammatory_genes Activates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_AP1->Pro_inflammatory_genes Activates

Corticosteroid Genomic Mechanism of Action.

Experimental_Workflow_CIA Day0 Day 0: Immunization with Type II Collagen + CFA Day21 Day 21: Booster Immunization Day0->Day21 Treatment_Start Start of Treatment (VIP, Placebo) Day21->Treatment_Start Monitoring Daily Monitoring: - Clinical Score - Paw Swelling Treatment_Start->Monitoring Endpoint Endpoint Analysis: - Histopathology - Cytokine Levels - Gene Expression Monitoring->Endpoint

Experimental Workflow for Collagen-Induced Arthritis.

Conclusion and Future Directions

The available experimental data indicates that this compound exhibits potent anti-inflammatory effects in preclinical models of chronic inflammation, such as collagen-induced arthritis. Its mechanism of action, centered on the modulation of cytokine balance, presents a distinct advantage over the broader inhibitory effects of NSAIDs and corticosteroids.

However, a significant gap exists in the literature regarding direct, head-to-head comparative studies of VIP against these standard-of-care drugs within the same experimental models. Such studies are crucial for a definitive assessment of VIP's relative efficacy and therapeutic potential. Future research should prioritize these direct comparisons, including dose-response analyses, to provide the robust quantitative data needed to guide clinical development. Furthermore, investigations into novel delivery systems for VIP are warranted to enhance its bioavailability and therapeutic efficacy. For drug development professionals, VIP represents a compelling candidate for a novel class of anti-inflammatory therapeutics with a potentially more favorable side-effect profile.

References

A Comparative Analysis of Vasoactive Intestinal Peptide and Secretin: Functional Distinctions for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the functional differences between Vasoactive Intestinal Peptide (VIP) and Secretin, supported by experimental data and detailed methodologies.

This compound (VIP) and Secretin are structurally related peptide hormones belonging to the same glucagon/secretin superfamily. Despite their sequence homology, they exhibit distinct physiological roles, mediated by their interactions with specific G protein-coupled receptors. This guide provides a comprehensive comparison of their functional differences, receptor binding affinities, signaling pathways, and physiological effects, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their understanding and utilization of these important regulatory peptides.

Receptor Binding and Selectivity

VIP and Secretin exert their effects by binding to class B G protein-coupled receptors. VIP primarily interacts with two high-affinity receptors, VPAC1 and VPAC2, and can also bind to the PAC1 receptor, albeit with lower affinity than the pituitary adenylate cyclase-activating polypeptide (PACAP). Secretin binds with high affinity to its own specific receptor, the Secretin Receptor (SCTR). While there is some degree of cross-reactivity due to their structural similarities, the affinity for their cognate receptors is significantly higher, dictating their primary physiological functions.

Table 1: Receptor Binding Affinities (Ki in nM) of VIP and Secretin for their Respective Receptors

LigandVPAC1 ReceptorVPAC2 ReceptorSecretin Receptor (SCTR)
VIP ~1~1-5>100
Secretin >1000>1000~0.2-2.2[1]

Note: Ki values are approximate and can vary depending on the cell type and experimental conditions. Data compiled from multiple sources.

Signaling Pathways

Upon binding to their respective receptors, both VIP and Secretin primarily activate the adenylyl cyclase signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response. While this is the canonical pathway, evidence suggests that these receptors can also couple to other signaling pathways, such as the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent increases in intracellular calcium and activation of Protein Kinase C (PKC).

cluster_vip VIP Signaling cluster_secretin Secretin Signaling VIP VIP VPAC1_2 VPAC1/VPAC2 Receptor VIP->VPAC1_2 G_alpha_s_vip Gαs VPAC1_2->G_alpha_s_vip PLC_vip PLC VPAC1_2->PLC_vip AC_vip Adenylyl Cyclase G_alpha_s_vip->AC_vip Activates ATP_vip ATP cAMP_vip cAMP ATP_vip->cAMP_vip Converts to AC PKA_vip PKA cAMP_vip->PKA_vip Activates Response_vip Cellular Response PKA_vip->Response_vip Phosphorylates PIP2_vip PIP2 IP3_vip IP3 PIP2_vip->IP3_vip Cleaves to PLC DAG_vip DAG PIP2_vip->DAG_vip Ca_vip Ca²⁺ IP3_vip->Ca_vip Releases PKC_vip PKC DAG_vip->PKC_vip Activates PKC_vip->Response_vip Secretin Secretin SCTR Secretin Receptor (SCTR) Secretin->SCTR G_alpha_s_sec Gαs SCTR->G_alpha_s_sec PLC_sec PLC SCTR->PLC_sec AC_sec Adenylyl Cyclase G_alpha_s_sec->AC_sec Activates ATP_sec ATP cAMP_sec cAMP ATP_sec->cAMP_sec Converts to AC PKA_sec PKA cAMP_sec->PKA_sec Activates Response_sec Cellular Response PKA_sec->Response_sec Phosphorylates PIP2_sec PIP2 IP3_sec IP3 PIP2_sec->IP3_sec Cleaves to PLC DAG_sec DAG PIP2_sec->DAG_sec Ca_sec Ca²⁺ IP3_sec->Ca_sec Releases PKC_sec PKC DAG_sec->PKC_sec Activates PKC_sec->Response_sec

Caption: Signaling pathways of VIP and Secretin.

Physiological Functions: A Comparative Overview

While both peptides are found in the gastrointestinal tract and central nervous system, their primary physiological roles differ significantly. Secretin is a key regulator of pancreatic bicarbonate and water secretion, playing a crucial role in neutralizing gastric acid in the duodenum. VIP, on the other hand, has a broader range of functions, including relaxation of smooth muscle, stimulation of intestinal secretion, and regulation of blood flow.

cluster_vip_functions Primary Functions of VIP cluster_secretin_functions Primary Functions of Secretin VIP This compound (VIP) Smooth_Muscle_Relaxation Smooth Muscle Relaxation (e.g., LES, blood vessels) VIP->Smooth_Muscle_Relaxation Intestinal_Secretion Stimulation of Intestinal Water and Electrolyte Secretion VIP->Intestinal_Secretion Vasodilation Vasodilation and Increased Blood Flow VIP->Vasodilation Neurotransmission Neurotransmitter/ Neuromodulator in CNS and PNS VIP->Neurotransmission Secretin Secretin Pancreatic_Bicarbonate Stimulation of Pancreatic Bicarbonate and Water Secretion Secretin->Pancreatic_Bicarbonate Gastric_Acid_Inhibition Inhibition of Gastric Acid Secretion Secretin->Gastric_Acid_Inhibition Pepsin_Secretion Stimulation of Pepsin Secretion Secretin->Pepsin_Secretion Trophic_Effects Trophic Effects on the Pancreas Secretin->Trophic_Effects

Caption: Primary physiological functions of VIP and Secretin.

Comparative Physiological Effects: Quantitative Data

Experimental studies in various animal models have provided quantitative data on the distinct physiological effects of VIP and Secretin.

Table 2: Comparative Effects on Pancreatic Bicarbonate Secretion in Dogs

PeptideMaximal Bicarbonate Response (% of Secretin)
Secretin 100%
VIP ~17%[2]

In dogs, VIP acts as a partial agonist for pancreatic bicarbonate secretion compared to secretin.[2]

Table 3: Comparative Effects on Lower Esophageal Sphincter (LES) Pressure in Baboons

EffectPotency Ratio (VIP:Secretin)
Reduction of resting LES pressure 16:1[3]
Inhibition of pentagastrin-stimulated LES pressure 32:1[3]

VIP is significantly more potent than secretin in reducing LES pressure.[3]

Table 4: Comparative Effects on Gastric Acid Secretion in Dogs

ConditionVIP EffectSecretin Effect
Pentagastrin-induced secretion Inhibition[4]Inhibition[4]
Histamine-induced secretion Inhibition[4]No significant inhibition[4]
Meal-induced secretion Inhibition[4]Inhibition[4]

VIP demonstrates a broader spectrum of inhibition on stimulated gastric acid secretion compared to secretin.[4][5]

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to differentiate the functions of VIP and Secretin.

Competitive Receptor Binding Assay

This assay is used to determine the binding affinity of VIP and Secretin for their respective receptors.

Objective: To determine the inhibitory constant (Ki) of unlabeled VIP and Secretin in competing with a radiolabeled ligand for binding to VPAC1, VPAC2, and SCTR receptors.

Methodology:

  • Cell Culture and Membrane Preparation: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells transfected with the human VPAC1, VPAC2, or SCTR gene) are cultured to confluence. The cells are then harvested, and crude plasma membranes are prepared by homogenization and differential centrifugation.

  • Radioligand: A radiolabeled form of a high-affinity ligand (e.g., [125I]-VIP for VPAC receptors, [125I]-Secretin for SCTR) is used.

  • Binding Assay: A constant concentration of the radioligand is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled competitor (VIP or Secretin).

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This assay measures the ability of VIP and Secretin to stimulate the production of cAMP, a key second messenger in their signaling pathways.

Objective: To determine the potency (EC50) and efficacy (Emax) of VIP and Secretin in activating adenylyl cyclase.

Methodology:

  • Cell Culture and Membrane Preparation: Similar to the receptor binding assay, cell membranes from cells expressing the receptor of interest are prepared.

  • Assay Reaction: The cell membranes are incubated with ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), and varying concentrations of the agonist (VIP or Secretin).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • cAMP Quantification: The reaction is terminated, and the amount of cAMP produced is measured using a variety of methods, such as a competitive binding assay with a [3H]-cAMP tracer or a commercially available ELISA or HTRF kit.

  • Data Analysis: The data are plotted as cAMP concentration versus agonist concentration, and the EC50 and Emax values are determined by non-linear regression analysis.

In Vivo Measurement of Pancreatic Bicarbonate Secretion in Dogs

This experimental model allows for the direct measurement of the physiological effects of VIP and Secretin on pancreatic secretion.

Objective: To quantify and compare the dose-response relationship of VIP and Secretin on pancreatic bicarbonate output.

Methodology:

  • Animal Model: Chronic pancreatic fistula dogs are surgically prepared. This involves creating a fistula that allows for the collection of pancreatic juice.

  • Experimental Setup: The conscious dogs are placed in a stand. A catheter is inserted into a peripheral vein for the infusion of the test substances. The pancreatic fistula is cannulated for the collection of pancreatic juice.

  • Infusion Protocol: After a basal collection period, a continuous intravenous infusion of either VIP or Secretin is administered at increasing doses.

  • Sample Collection and Analysis: Pancreatic juice is collected at regular intervals. The volume of the juice is measured, and the bicarbonate concentration is determined by titration. The total bicarbonate output is calculated (volume x concentration).

  • Data Analysis: Dose-response curves are constructed by plotting the bicarbonate output against the infused dose of the peptide.

Measurement of Lower Esophageal Sphincter (LES) Pressure in Baboons

This in vivo model is used to assess the effects of VIP and Secretin on the smooth muscle tone of the LES.

Objective: To compare the potency of VIP and Secretin in reducing resting and stimulated LES pressure.

Methodology:

  • Animal Model: Awake baboons are used for these studies.

  • Manometry Catheter Placement: A water-perfused or solid-state manometry catheter is passed through the nose and positioned across the LES. The catheter has pressure sensors at different points to measure the pressure profile of the LES.

  • Baseline Measurement: Resting LES pressure is recorded for a baseline period.

  • Drug Administration: VIP or Secretin is administered intravenously at increasing doses. The effect on resting LES pressure is continuously monitored.

  • Stimulation Protocol: To assess the inhibitory effect on stimulated LES pressure, a stimulant such as pentagastrin (B549294) is administered to increase LES pressure. Then, increasing doses of VIP or Secretin are given, and the reduction in the stimulated pressure is measured.

  • Data Analysis: The changes in LES pressure from baseline are calculated for each dose of the peptides, and dose-response curves are generated to compare their potencies.

Measurement of Gastric Acid Secretion in Dogs

This experimental setup is used to investigate the inhibitory effects of VIP and Secretin on gastric acid production.

Objective: To compare the effects of VIP and Secretin on basal and stimulated gastric acid secretion.

Methodology:

  • Animal Model: Dogs are surgically prepared with a gastric fistula, which allows for the collection of gastric contents. In some studies, a denervated fundic pouch (Heidenhain pouch) is also created to study the direct effects on the parietal cells, independent of vagal innervation.

  • Experimental Procedure: The conscious dogs are fasted overnight. The gastric fistula is opened, and the stomach is washed out. Gastric juice is collected in intervals.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as pentagastrin or histamine, or by providing a meal.

  • Inhibitory Peptide Infusion: Once a steady state of stimulated acid secretion is achieved, a continuous intravenous infusion of VIP or Secretin is started at varying doses.

  • Sample Analysis: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with NaOH to a pH of 7.0. The total acid output is then calculated.

  • Data Analysis: The percentage inhibition of stimulated acid secretion is calculated for each dose of VIP and Secretin, and dose-response curves are constructed to compare their inhibitory potency and efficacy.

References

Vasoactive Intestinal Peptide (VIP) for Neuroprotection: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide distribution in both the central and peripheral nervous systems. Beyond its traditional roles, a substantial body of evidence has highlighted its potent neuroprotective capabilities. In vivo studies have demonstrated that VIP can mitigate neuronal damage across various models of neurological disorders, including ischemic stroke, Parkinson's disease, and Alzheimer's disease. Its therapeutic potential stems from a multi-faceted mechanism of action that includes potent anti-inflammatory, anti-apoptotic, and neurotrophic effects.[1][2] This guide provides a comparative overview of the in vivo validation of VIP's neuroprotective role, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Neuroprotective Signaling Pathways of VIP

This compound exerts its neuroprotective effects by activating specific G protein-coupled receptors, primarily VPAC1 and VPAC2. This interaction triggers a cascade of intracellular signaling pathways that collectively suppress neuroinflammation, inhibit programmed cell death (apoptosis), and promote the release of supportive neurotrophic factors from glial cells. The diagram below illustrates the principal mechanisms initiated by VIP binding.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling cluster_nucleus Nuclear & Cellular Outcomes VIP VIP Receptor VPAC1 / VPAC2 Receptors VIP->Receptor AC Adenylyl Cyclase (AC) Receptor->AC Activates PKC Protein Kinase C (PKC) Receptor->PKC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Activation PKA->CREB MAPK MAPK (p38, p42/44) PKC->MAPK NFkB_Inhibition Inhibition of NF-κB Pathway MAPK->NFkB_Inhibition Anti_Inflammation Anti-Inflammation (↓ TNF-α, IL-1β, iNOS) NFkB_Inhibition->Anti_Inflammation Trophic_Factors Neurotrophic Factor Release (VEGF, ADNF) CREB->Trophic_Factors Anti_Apoptosis Anti-Apoptosis (↑ Bcl-2) CREB->Anti_Apoptosis

Caption: VIP neuroprotective signaling cascade.

Standard In Vivo Experimental Workflow

The validation of neuroprotective agents like VIP typically follows a structured experimental workflow. This process begins with the induction of a specific neurological injury in an animal model, followed by treatment administration and subsequent evaluation of functional and histological outcomes.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Treatment cluster_assessment Phase 2: Outcome Assessment A Animal Acclimatization (e.g., Male Sprague-Dawley Rats) B Induction of Neurological Injury (e.g., MCAO for Stroke, MPTP for Parkinson's) A->B C Randomized Group Assignment (Vehicle, VIP, Comparator Drug) B->C D Therapeutic Administration (e.g., Intracerebroventricular, Intraperitoneal) C->D E Behavioral & Functional Testing (e.g., Neurological Severity Score, Rotarod) D->E F Euthanasia & Tissue Collection (Brain Extraction) E->F G Histological Analysis (e.g., TTC Staining for Infarct Volume, Immunohistochemistry for Neuronal Count) F->G H Biochemical Analysis (e.g., Western Blot, ELISA for Inflammatory & Apoptotic Markers) F->H I Data Analysis & Interpretation

References

A Comparative Analysis of Vasoactive Intestinal Peptide (VIP) and Neuropeptide Y (NPY) Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the gene expression of two pivotal neuropeptides: Vasoactive Intestinal Peptide (VIP) and Neuropeptide Y (NPY). Both peptides are crucial signaling molecules in the central and peripheral nervous systems, playing significant roles in a myriad of physiological processes. Understanding the nuances of their gene expression is paramount for developing targeted therapeutics for a range of disorders, including inflammatory diseases, neurodegenerative conditions, and metabolic syndromes.

Gene Expression Profile: A Comparative Overview

VIP and NPY exhibit distinct yet sometimes overlapping expression patterns throughout the body. While both are prominently expressed in the nervous system, their distribution varies significantly across different brain regions and peripheral tissues. NPY is one of the most abundant neuropeptides in the brain, with high expression in the hippocampus and cortex, whereas VIP is notably concentrated in the suprachiasmatic nucleus, the brain's master circadian pacemaker. In the periphery, both are found in the enteric nervous system, but their co-localization and individual expression levels can differ depending on the specific neuronal populations and target tissues.[1][2]

Quantitative Gene Expression Data

The following tables summarize semi-quantitative and quantitative data on VIP and NPY gene expression from various sources. It is important to note that direct quantitative comparisons from a single study across all tissues are limited; therefore, this data is compiled from multiple studies and databases.

Table 1: Comparative Gene Expression in a Murine Model (Whole Brain)

GeneExpression Level (Transcripts Per Million - TPM)Data Source
Vip 150.85Allen Brain Map
Npy 255.42Allen Brain Map

Data retrieved from the Allen Brain Map database, providing a whole-brain average from adult C57BL/6J mice.

Table 2: Regional Gene Expression in the Rat Brain (Qualitative and Semi-Quantitative)

Brain RegionVIP mRNA ExpressionNPY mRNA ExpressionKey FindingsReference
Hippocampus ModerateVery HighNPY is one of the most abundant neuropeptides in the hippocampus.[3]
Cerebral Cortex High (in specific interneurons)High (in specific interneurons)Both are expressed in distinct populations of GABAergic interneurons.[4]
Hypothalamus High (especially in SCN)Very High (especially in Arcuate Nucleus)Crucial roles in circadian rhythm (VIP) and appetite regulation (NPY).[5]
Adrenal Gland Present in nerve fibersHigh in nerve fibers and chromaffin cellsVIP and NPY are often co-localized in nerve fibers of the adrenal cortex.[1][1]
Enteric Nervous System HighHighBoth are key regulators of gut motility and secretion.[6][6]

Experimental Protocols

Accurate and reproducible quantification of gene expression is fundamental to research in this field. Below are detailed methodologies for two common techniques used to assess VIP and NPY mRNA levels.

Quantitative Real-Time PCR (qPCR) for VIP and NPY mRNA Quantification

This protocol outlines a standard procedure for measuring VIP and NPY mRNA levels in tissue samples using SYBR Green-based qPCR.

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from tissue samples using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

  • Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

2. qPCR Reaction Setup:

  • Prepare a master mix for each gene (VIP, NPY, and a reference gene like GAPDH or β-actin) containing:

    • 10 µL 2x SYBR Green qPCR Master Mix

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer

    • 3 µL Nuclease-free water

  • Aliquot 15 µL of the master mix into each well of a 96-well qPCR plate.

  • Add 5 µL of diluted cDNA (typically a 1:10 dilution) to the respective wells.

  • Include no-template controls (NTC) for each primer set.

  • Seal the plate, centrifuge briefly, and place it in a qPCR instrument.

3. qPCR Cycling Conditions:

  • Initial Denaturation: 95°C for 10 minutes

  • Cycling (40 cycles):

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 1 minute

  • Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) for each sample.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of VIP and NPY to the reference gene.

Dual-Label In Situ Hybridization for Co-localization of VIP and NPY mRNA

This protocol allows for the simultaneous visualization of VIP and NPY mRNA in the same tissue section.

1. Tissue Preparation:

  • Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the tissue overnight.

  • Cryoprotect the tissue in a sucrose (B13894) solution before sectioning on a cryostat.

  • Mount 14-20 µm sections onto coated slides.

2. Probe Preparation:

3. Hybridization:

  • Pretreat sections with proteinase K and acetylation.

  • Prepare a hybridization buffer containing both the DIG-labeled VIP and FITC-labeled NPY probes.

  • Apply the probe mixture to the sections, cover with a coverslip, and hybridize overnight at 65°C in a humidified chamber.

4. Post-Hybridization Washes and Immunodetection:

  • Perform stringent washes to remove non-specifically bound probes.

  • Block non-specific antibody binding sites.

  • Incubate with an anti-FITC antibody conjugated to horseradish peroxidase (HRP).

  • Develop the FITC signal using a tyramide signal amplification (TSA) system with a fluorescent tyramide (e.g., green fluorescence).

  • Quench the HRP activity.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Develop the DIG signal using a chromogenic substrate that produces a distinct color (e.g., magenta or blue).

5. Imaging:

  • Coverslip the slides and visualize using a microscope equipped for both fluorescence and brightfield imaging.

Signaling Pathways and Regulatory Networks

The biological effects of VIP and NPY are mediated through their respective G-protein coupled receptors (GPCRs), which trigger distinct intracellular signaling cascades.

VIP Signaling Pathway

VIP primarily binds to two receptor subtypes, VPAC1 and VPAC2. Activation of these receptors typically leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a wide range of cellular responses, including regulation of ion channels, gene expression, and hormone secretion. In some cell types, VIP can also activate the phospholipase C (PLC) pathway.

VIP_Signaling VIP VIP VPAC1_R VPAC1 Receptor VIP->VPAC1_R VPAC2_R VPAC2 Receptor VIP->VPAC2_R G_alpha_s Gαs VPAC1_R->G_alpha_s activates PLC Phospholipase C (PLC) VPAC1_R->PLC can activate VPAC2_R->G_alpha_s activates VPAC2_R->PLC can activate AC Adenylyl Cyclase G_alpha_s->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response Cellular Response (e.g., Relaxation, Secretion) PKA->Cellular_Response leads to Gene_Expression Gene Expression (e.g., c-Fos, IL-10) CREB->Gene_Expression regulates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->Cellular_Response contribute to PKC->Cellular_Response contribute to

Caption: VIP receptor signaling cascade.

Neuropeptide Y (NPY) Signaling Pathway

NPY exerts its effects through a family of receptors, primarily Y1, Y2, Y4, and Y5. These receptors are coupled to inhibitory G-proteins (Gαi/o), which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. NPY receptor activation can also modulate intracellular calcium concentrations and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, influencing cell growth, differentiation, and survival.

NPY_Signaling NPY NPY Y_Receptors Y1, Y2, Y4, Y5 Receptors NPY->Y_Receptors G_alpha_i Gαi/o Y_Receptors->G_alpha_i activates AC Adenylyl Cyclase G_alpha_i->AC inhibits Ca_Channels Ca²⁺ Channels G_alpha_i->Ca_Channels inhibits MAPK_Pathway MAPK Pathway (ERK1/2) G_alpha_i->MAPK_Pathway activates cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release leads to Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx Ca_Influx->Neurotransmitter_Release leads to Cell_Growth Cell Growth & Survival MAPK_Pathway->Cell_Growth promotes

Caption: NPY receptor signaling cascade.

Experimental Workflow for Comparative Gene Expression Analysis

The following diagram illustrates a typical workflow for a comparative analysis of VIP and NPY gene expression.

Experimental_Workflow Tissue_Collection Tissue Collection (e.g., Brain, Gut) RNA_Extraction Total RNA Extraction Tissue_Collection->RNA_Extraction QC RNA Quality & Quantity Assessment RNA_Extraction->QC cDNA_Synthesis cDNA Synthesis QC->cDNA_Synthesis qPCR qPCR for VIP, NPY, & Reference Genes cDNA_Synthesis->qPCR ISH Dual-Label In Situ Hybridization cDNA_Synthesis->ISH Data_Analysis_qPCR Relative Quantification (ΔΔCt Method) qPCR->Data_Analysis_qPCR Imaging_ISH Microscopy & Image Analysis ISH->Imaging_ISH Comparative_Analysis Comparative Analysis of Expression Levels & Localization Data_Analysis_qPCR->Comparative_Analysis Imaging_ISH->Comparative_Analysis

Caption: Workflow for VIP and NPY gene expression analysis.

Conclusion

This guide provides a foundational understanding of the comparative gene expression of VIP and NPY. The presented data and protocols offer a starting point for researchers to delve deeper into the specific roles of these neuropeptides in health and disease. The distinct yet interactive nature of their expression and signaling pathways highlights the complexity of neuropeptidergic regulation and underscores the potential for novel therapeutic interventions targeting these systems. Further research employing advanced techniques such as single-cell RNA sequencing will undoubtedly provide a more granular view of the co-expression and functional interplay between VIP and NPY in defined neuronal circuits.

References

Vasoactive Intestinal Peptide (VIP) Agonists vs. Antagonists in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vasoactive Intestinal Peptide (VIP) and its receptors, particularly VPAC1 and VPAC2, have emerged as significant targets in oncology research. These receptors are overexpressed in a wide array of malignancies, including breast, lung, pancreatic, and prostate cancers, playing a crucial role in tumor progression and angiogenesis.[1] This guide provides an objective comparison of the efficacy of VIP agonists and antagonists in various cancer models, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

The Dichotomous Role of VIP Signaling in Cancer

VIP signaling can have contrasting effects on tumor growth depending on the cancer type and the specific receptor subtypes involved. In many cancers, VIP acts as a growth factor, promoting proliferation and survival.[2] This has led to the exploration of VIP antagonists as a therapeutic strategy. Conversely, in some contexts, VIP has been shown to inhibit the proliferation of certain cancer cells, such as small-cell lung carcinoma.[3] Additionally, VIP agonists, often radiolabeled, are utilized for tumor imaging and targeted delivery of cytotoxic agents.[1][2]

Comparative Efficacy of VIP Agonists and Antagonists

The therapeutic potential of modulating VIP signaling is being investigated from two main angles: blocking the growth-promoting effects with antagonists and leveraging receptor overexpression for targeted therapies with agonists.

VIP Antagonists: Inhibiting Tumor Growth

VIP antagonists have demonstrated significant anti-tumor effects in a variety of preclinical models. By blocking the binding of endogenous VIP to its receptors, these antagonists can inhibit the downstream signaling pathways that promote cancer cell proliferation and survival.[1][4]

A notable example is the VIP hybrid antagonist (VIPhyb), which has been shown to inhibit the growth of non-small cell lung cancer, breast cancer, and colon cancer in both in vitro and in vivo models.[1] Another lipophilic VIP analog, (N-stearyl, norleucine17)VIP hybrid ((SN)VIPhyb), has also shown efficacy in inhibiting breast cancer cell proliferation and has been found to enhance the cytotoxic effects of chemotherapeutic agents like taxol and doxorubicin.[5]

VIP Agonists: Imaging and Targeted Therapy

While seemingly counterintuitive given VIP's growth-promoting roles, VIP agonists have been instrumental in cancer diagnostics and targeted therapy. Radiolabeled VIP analogs can be used to visualize VIP receptor-positive tumors through techniques like PET imaging.[1][2] For instance, 64Cu-labeled VIP analogs have been successfully used to image prostate and breast cancer xenografts in animal models.[2]

Furthermore, the high expression of VIP receptors on cancer cells provides a "zip code" for the targeted delivery of cytotoxic agents. By conjugating potent chemotherapy drugs to VIP agonists, the therapeutic agent can be selectively delivered to the tumor site, potentially reducing systemic toxicity.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of VIP agonists and antagonists in different cancer models.

Table 1: In Vitro Efficacy of VIP Antagonists

Cancer TypeCell LineAntagonistConcentrationEffectReference
Breast CancerMDA-MB-231(SN)VIPhyb1 µMInhibited proliferation[5]
Breast CancerMCF7(SN)VIPhyb1 µMInhibited proliferation[5]
Colon CancerHCT-15neurotensin(6-11)VIP(7-28)NanomolarInhibited cancer growth[4]
Non-Small Cell Lung CancerNCI-H838VIPhyb1 µMInhibited colony formation by ~50%[7]
LeukemiaC1498Novel VIP-R Antagonist0.3 µMIncreased T cell proliferation to 216% of control[8]

Table 2: In Vivo Efficacy of VIP Antagonists

Cancer ModelAnimal ModelAntagonistDoseEffectReference
Non-Small Cell Lung Cancer XenograftNude MiceVIPhyb10 µ g/day Inhibited xenograft formation by ~80%[7]
Breast Cancer XenograftNude MiceVIPhybNot specifiedInhibited tumor growth[9]
Colon CancerSprague-Dawley Ratsneurotensin(6-11)VIP(7-28)10 or 20 µ g/day Reduced tumor volume and staging[4]
Acute Myeloid LeukemiaC1498-bearing MiceNovel VIP-R AntagonistsNot specifiedIncreased median survival time to 57 days[8]

Table 3: Efficacy of VIP Agonists in Tumor Imaging and Growth Promotion

Cancer ModelAnimal ModelAgonistApplicationEffectReference
Prostate Cancer Xenograft (PC3)Nude Mice64Cu-TP3939PET Imaging4-fold increase in tumor uptake vs. normal tissue at 4h[2]
Breast Cancer-(18F-RR) VIPTumor Imaging~15-fold greater uptake in tumor vs. normal breast tissue[1]
Prostate Cancer Xenograft (LNCaP)Nude MiceVIPGrowth PromotionIncreased tumor growth after 15 days[10]
Small-Cell Lung Carcinoma XenograftNude MiceVIPGrowth InhibitionDose-dependently slowed tumor growth by up to 95% at week 6[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited studies.

In Vitro Cell Proliferation Assays

1. MTT Assay:

  • Objective: To assess cell viability and proliferation.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of VIP agonists or antagonists for a specified period (e.g., 48-72 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Thymidine Incorporation Assay:

  • Objective: To measure DNA synthesis as an indicator of cell proliferation.

  • Methodology:

    • Cells are cultured and treated as described for the MTT assay.

    • During the final hours of treatment, [3H]-thymidine is added to the culture medium.

    • Cells are harvested, and the DNA is precipitated.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

3. Clonogenic Assay:

  • Objective: To determine the ability of a single cell to form a colony (a measure of cell survival and reproductive integrity).

  • Methodology:

    • A known number of cells are seeded in a culture dish.

    • Cells are treated with the test compound.

    • The cells are allowed to grow for 1-3 weeks until visible colonies are formed.

    • Colonies are fixed, stained (e.g., with crystal violet), and counted.

In Vivo Xenograft Studies in Nude Mice
  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Methodology:

    • Human cancer cells are cultured and then injected subcutaneously into the flank of immunodeficient nude mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the VIP agonist or antagonist via a specified route (e.g., subcutaneous or intraperitoneal injection) and schedule. The control group receives a vehicle control.

    • Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, immunohistochemistry).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research approach.

VIP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VIP VIP Agonist VPAC_R VPAC Receptor VIP->VPAC_R Activates Antagonist VIP Antagonist Antagonist->VPAC_R Blocks Inhibition Inhibition of Growth G_protein G Protein VPAC_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA PI3K PI3K cAMP->PI3K Proliferation Cell Proliferation Angiogenesis PKA->Proliferation PI3K->Proliferation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., MCF7, HCT-15) Treatment_Invitro Treatment with VIP Agonist/Antagonist Cell_Culture->Treatment_Invitro Assays Proliferation Assays (MTT, Thymidine Inc.) Treatment_Invitro->Assays Xenograft Tumor Xenograft in Nude Mice Assays->Xenograft Promising candidates move to in vivo Treatment_Invivo Systemic Treatment with VIP Agonist/Antagonist Xenograft->Treatment_Invivo Tumor_Measurement Tumor Growth Measurement Treatment_Invivo->Tumor_Measurement

References

A Comparative Guide to the Effects of Vasoactive Intestinal Peptide Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological effects of Vasoactive Intestinal Peptide (VIP) in different species, supported by experimental data. It is designed to be a valuable resource for researchers and professionals involved in drug development and related scientific fields.

Introduction to this compound (VIP)

This compound (VIP) is a 28-amino acid neuropeptide that belongs to the secretin/glucagon superfamily. It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes. The amino acid sequence of VIP is highly conserved across most mammalian species, including humans, rats, and mice, suggesting its fundamental biological importance. However, the physiological responses to VIP can vary significantly between different species, highlighting the importance of comparative studies.

VIP exerts its effects by binding to two main G protein-coupled receptors: VPAC1 and VPAC2. The distribution and relative expression of these receptors in different tissues and species are key determinants of the observed physiological responses.

Comparative Physiological Effects of VIP

The effects of VIP are pleiotropic, impacting the cardiovascular, respiratory, and gastrointestinal systems, among others. This section provides a comparative overview of these effects in various species, with quantitative data summarized in the tables below.

Cardiovascular System

VIP is a potent vasodilator and has positive inotropic and chronotropic effects on the heart.[1][2] Its vasodilatory action is observed in various vascular beds, contributing to the regulation of blood pressure and local blood flow.

Table 1: Comparative Vasodilatory Effects of VIP

SpeciesVascular BedMethodPotency (ED50/EC50)Reference
HumanGastric Antrum Smooth MuscleEx vivo organ bath0.53 ± 0.17 nmol/L[3]
HumanGastric Fundus Smooth MuscleEx vivo organ bath3.4 ± 1.4 nmol/L[3]
DogSplenic ArteryEx vivo blood-perfused spleen9.9 ± 3.7 pmol[4]
HamsterCheek Pouch ArteriolesIn vivo intravital microscopySignificant vasodilation at 0.05 and 0.1 nmol[5]
RatPulmonary ArteryEx vivo organ bathIC50 ≈ 9 x 10⁻⁸ M[6]
Respiratory System

In the respiratory tract, VIP acts as a potent bronchodilator and modulates mucus secretion.[7] These effects are of significant interest in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Table 2: Comparative Effects of VIP on Respiratory Smooth Muscle

SpeciesTissueEffectMethodObservationsReference
Guinea PigTracheaRelaxationEx vivo organ bathVIP and a selective VPAC2 receptor agonist (Ro 25-1553) caused concentration-dependent and complete relaxation.[8][9]
RatTracheaMucus SecretionEx vivo isolated tracheaVIP stimulated airway mucus secretion.[10]
Gastrointestinal System

VIP plays a critical role in regulating gastrointestinal motility, secretion, and blood flow. It generally induces smooth muscle relaxation in the gut wall and sphincters, and stimulates intestinal water and electrolyte secretion.[4][11]

Table 3: Comparative Effects of VIP on Gastrointestinal Function

SpeciesRegionEffectMethodObservationsReference
HumanGastric Antrum & FundusRelaxationEx vivo smooth muscle stripsVIP caused greater relaxation in the antrum than in the fundus.[3]
DogStomachInhibition of Gastric Acid SecretionIn vivo conscious dogsVIP inhibited pentagastrin (B549294) and meal-induced gastric acid secretion.[12][13]
Guinea PigGastric Smooth MuscleRelaxationIn vitro isolated cellsVIP caused prompt, dose-dependent relaxation.[14]
CatStomach, Small Intestine, ColonRelaxation, Hyperemia, Altered Fluid TransportIn vivo intra-arterial infusionVaried effects depending on the region and dose.[15]
RabbitUveaVasodilationIn vivo intravenous infusionVIP increased choroidal blood flow.[15]

Receptor Binding Affinities

The differential effects of VIP across species can be partly attributed to variations in receptor binding affinities. The following table summarizes available data on the binding of VIP to its receptors in different species.

Table 4: VIP Receptor Binding Affinities (Kd)

SpeciesTissueReceptor Subtype(s)Kd (pM)Reference
HumanLungVPAC1/VPAC260-200[16]
RatLungVPAC1/VPAC260-200[16]
Guinea PigLungVPAC1/VPAC260-200[16]
RabbitLungVPAC1/VPAC260-200[16]

Signaling Pathways

Upon binding to its receptors (VPAC1 and VPAC2), VIP primarily activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][17] However, VIP can also couple to other signaling pathways, such as the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. The relative contribution of these pathways can vary depending on the cell type and species.[4]

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 Binds VPAC2 VPAC2 Receptor VIP->VPAC2 Binds Gs Gs VPAC1->Gs Activates Gq Gq VPAC1->Gq Activates VPAC2->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Gs->AC Stimulates Gq->PLC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ IP3->Ca2 Mobilizes intracellular PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates PKC->Response Phosphorylates targets leading to

Caption: General signaling pathways of VIP through VPAC1 and VPAC2 receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Ex vivo Smooth Muscle Relaxation Assay (Organ Bath)

This protocol is used to measure the effect of VIP on the contractility of isolated smooth muscle tissues.[18][19][20][21]

Organ_Bath_Workflow A 1. Tissue Dissection and Preparation Isolate smooth muscle tissue (e.g., trachea, aorta, intestine). Cut into rings or strips. B 2. Mounting in Organ Bath Suspend tissue in a temperature-controlled (37°C) organ bath filled with physiological salt solution (PSS) aerated with 95% O₂/5% CO₂. A->B C 3. Equilibration and Pre-contraction Allow tissue to equilibrate under a set passive tension. Induce a stable contraction with an agonist (e.g., carbachol (B1668302), phenylephrine). B->C D 4. VIP Administration Add cumulative concentrations of VIP to the bath. C->D E 5. Data Recording and Analysis Record changes in isometric tension using a force transducer. Generate concentration-response curves to determine EC50 and maximal relaxation. D->E

Caption: Workflow for an ex vivo organ bath experiment.

Detailed Steps:

  • Tissue Preparation: Euthanize the animal and immediately dissect the desired smooth muscle tissue. Place the tissue in cold, oxygenated physiological salt solution (PSS). Carefully clean the tissue of adherent fat and connective tissue and cut it into rings (for blood vessels) or longitudinal/circular strips (for intestine or trachea) of appropriate size.

  • Mounting: Suspend the tissue segments in organ baths containing PSS maintained at 37°C and bubbled with a 95% O2-5% CO2 gas mixture. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under an optimal resting tension (determined empirically for each tissue type). During this period, wash the tissues with fresh PSS every 15-20 minutes.

  • Pre-contraction: Contract the tissues with a high concentration of a contractile agent (e.g., KCl) to test for viability. After washing and returning to baseline, induce a stable submaximal contraction with an appropriate agonist (e.g., phenylephrine (B352888) for arteries, carbachol for trachea).

  • VIP Application: Once a stable plateau of contraction is achieved, add VIP in a cumulative, concentration-dependent manner.

  • Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-contraction induced by the agonist. Plot the percentage of relaxation against the logarithm of the VIP concentration to generate a concentration-response curve and calculate the EC50 value.

In vivo Vasodilation Assay (Hamster Cheek Pouch)

This protocol utilizes intravital microscopy to observe and quantify changes in microvascular diameter in response to VIP.[5][22]

Detailed Steps:

  • Animal Preparation: Anesthetize a hamster and prepare the cheek pouch for microscopic observation. The cheek pouch is everted, spread over a custom-made platform, and continuously superfused with a warmed, buffered saline solution.

  • Baseline Measurement: After an equilibration period, select a field of view containing arterioles of the desired size and record baseline vessel diameters using a video camera attached to the microscope and a digital image analysis system.

  • VIP Application: Apply VIP topically to the cheek pouch via the superfusion solution for a defined period.

  • Data Acquisition: Continuously record the vessel diameter during and after VIP application until it returns to baseline.

  • Data Analysis: Express the change in arteriolar diameter as a percentage of the baseline diameter.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki or Kd) of VIP for its receptors in a given tissue or cell preparation.[23][24][25]

Binding_Assay_Workflow A 1. Membrane Preparation Homogenize tissue or cells and isolate the membrane fraction by centrifugation. B 2. Incubation Incubate membranes with a radiolabeled VIP analogue ([¹²⁵I]-VIP) and varying concentrations of unlabeled VIP (competitor). A->B C 3. Separation of Bound and Free Ligand Rapidly filter the incubation mixture through a glass fiber filter to separate receptor-bound from free radioligand. B->C D 4. Radioactivity Measurement Measure the radioactivity trapped on the filters using a gamma counter. C->D E 5. Data Analysis Plot the percentage of specific binding against the concentration of unlabeled VIP. Calculate the IC50 and subsequently the Ki value. D->E

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Homogenize the tissue or cells of interest in a cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in an appropriate assay buffer.

  • Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of radiolabeled VIP (e.g., [¹²⁵I]-VIP), and increasing concentrations of unlabeled VIP. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled VIP).

  • Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled VIP concentration and use non-linear regression to determine the IC50 (the concentration of unlabeled VIP that inhibits 50% of specific binding). Calculate the affinity constant (Ki) using the Cheng-Prusoff equation.

Intracellular cAMP Measurement Assay

This protocol measures the accumulation of cAMP in cells following stimulation with VIP.[26][27][28][29]

Detailed Steps:

  • Cell Culture and Plating: Culture cells expressing VIP receptors and seed them into multi-well plates.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • VIP Stimulation: Add varying concentrations of VIP to the cells and incubate for a specific time at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: Generate a concentration-response curve by plotting the amount of cAMP produced against the logarithm of the VIP concentration to determine the EC50.

Conclusion

This compound exhibits a wide range of physiological effects that are broadly conserved across mammalian species, yet significant quantitative and qualitative differences exist. These species-specific variations in receptor affinity, distribution, and signaling pathway coupling underscore the importance of careful species selection in preclinical research and drug development. This guide provides a comparative framework and detailed methodologies to aid researchers in designing and interpreting studies on the multifaceted roles of VIP.

References

A Comparative Guide to the Replication of Vasoactive Intestinal Peptide (VIP) Studies in Diverse Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide array of physiological functions, including vasodilation, regulation of smooth muscle, and modulation of the immune system.[1][2] Its therapeutic potential in various diseases, such as inflammatory conditions and cancer, is an active area of research.[1][3] However, the replication of experimental findings across different laboratory settings can be challenging due to variations in reagents, equipment, and protocols. This guide provides a comparative overview of VIP's signaling pathways, experimental methodologies, and quantitative data from various studies to aid in the design and interpretation of reproducible research.

This compound (VIP) Signaling Pathways

VIP exerts its effects by binding to two main G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[1][4] The activation of these receptors triggers several downstream signaling cascades, with the most prominent being the adenylyl cyclase pathway.

The primary signaling pathway for VIP involves the activation of VPAC1 and VPAC2 receptors, which are predominantly coupled to the Gαs protein. This leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1][5] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[2][5]

In addition to the canonical Gαs pathway, VPAC receptors can also couple to other G proteins, such as Gαq and Gαi, leading to the activation of Phospholipase C (PLC).[1][6] This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[1][5] Furthermore, VIP signaling has been shown to involve the PI3K/Akt pathway, which plays a role in cell migration and proliferation.[6]

VIP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 G_alpha_s Gαs VPAC1->G_alpha_s G_alpha_q_i Gαq / Gαi VPAC1->G_alpha_q_i VPAC2->G_alpha_s VPAC2->G_alpha_q_i PI3K PI3K VPAC2->PI3K AC Adenylyl Cyclase G_alpha_s->AC Activates PLC Phospholipase C G_alpha_q_i->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Akt Akt PI3K->Akt Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca2_PKC Ca²⁺ / PKC IP3_DAG->Ca2_PKC Activates Gene_Expression Gene Expression (Proliferation, Differentiation, Anti-inflammatory Effects) CREB->Gene_Expression Regulates

Caption: this compound (VIP) Signaling Pathways.

Comparative Analysis of VIP-Induced Cellular Responses

The following table summarizes quantitative data on the effects of VIP from different studies, highlighting the potential for variability in experimental outcomes.

Cell LineSpeciesAssayVIP ConcentrationObserved EffectReference
WE-68HumancAMP AccumulationEC50: 150 nMStimulation of cAMP[7]
WE-68HumanGlycogen (B147801) HydrolysisEC50: ~8 nMDecrease in ³H-glycogen[7]
Human HepatocytesHumanDNA Replication (BrdU)10⁻⁷ MIncreased DNA replication[8]
Rat JejunumRatShort-circuit current (Isc)EC50: 1.7 x 10⁻⁸ MIncreased Isc[9]
Human IleumHumanShort-circuit current (Isc)EC50: 1.1 x 10⁻⁸ MIncreased Isc[9]
MCF-7HumanCell Proliferation100 nMIncreased cell proliferation[10]
MDA-MB-231HumanCell Migration100 nMIncreased cell migration[6]

Detailed Experimental Protocols

Reproducibility in VIP research is contingent on the meticulous execution of experimental protocols. Below are methodologies for key assays used to study VIP's effects.

This assay quantifies the production of intracellular cAMP following VIP receptor activation.

  • Cell Culture: Cells endogenously or exogenously expressing VPAC receptors are cultured to 80-90% confluency in appropriate media.

  • Stimulation: Cells are washed and pre-incubated with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for a defined period to prevent cAMP degradation. Subsequently, cells are stimulated with varying concentrations of VIP for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: The stimulation is terminated, and cells are lysed using a lysis buffer provided with the assay kit.

  • cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA), according to the manufacturer's instructions.

  • Data Analysis: cAMP concentrations are calculated from a standard curve, and dose-response curves are generated to determine EC50 values.

These assays assess the effect of VIP on cell growth and viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of VIP or control substances. Cells are incubated for a period ranging from 24 to 72 hours.

  • Quantification (BrdU): For the Bromodeoxyuridine (BrdU) assay, the BrdU label is added to the wells for the final few hours of incubation. Cells are then fixed, permeabilized, and incubated with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase). A substrate is added, and the colorimetric change, proportional to the amount of incorporated BrdU, is measured using a microplate reader.

  • Quantification (MTT): For the MTT assay, the MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is read on a microplate reader.

  • Data Analysis: The results are expressed as a percentage of the control (untreated cells), and dose-response curves are plotted.

This technique is used to detect the activation of signaling proteins like Extracellular signal-Regulated Kinase (ERK).

  • Cell Culture and Treatment: Cells are grown to near confluency and then serum-starved for several hours before being treated with VIP for various time points.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane is often stripped and re-probed with an antibody for total ERK as a loading control.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated.

Standardized Experimental Workflow for VIP Studies

To enhance reproducibility, a standardized workflow is recommended. The following diagram illustrates a typical workflow for investigating VIP-induced cAMP production.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., CHO-K1 expressing VPAC1) start->cell_culture cell_seeding 2. Cell Seeding (e.g., 96-well plate) cell_culture->cell_seeding pre_incubation 3. Pre-incubation (with phosphodiesterase inhibitor) cell_seeding->pre_incubation vip_stimulation 4. VIP Stimulation (Dose-response) pre_incubation->vip_stimulation cell_lysis 5. Cell Lysis vip_stimulation->cell_lysis cAMP_detection 6. cAMP Detection (e.g., HTRF Assay) cell_lysis->cAMP_detection data_analysis 7. Data Analysis (EC50 calculation) cAMP_detection->data_analysis end End data_analysis->end

Caption: Standardized workflow for VIP-induced cAMP assay.

Conclusion and Considerations for Replication

The successful replication of VIP studies is crucial for advancing our understanding of its therapeutic potential. Key factors that can contribute to inter-laboratory variability include:

  • Cell Line Authenticity and Passage Number: Variations in cell lines can lead to different receptor expression levels and signaling responses.

  • Reagent Quality: The purity and stability of VIP and other reagents can significantly impact experimental outcomes.

  • Assay Conditions: Minor differences in incubation times, temperatures, and cell densities can alter results.

  • Data Analysis Methods: The statistical methods and software used for data analysis should be consistent.

By adhering to detailed and standardized protocols, and by carefully considering the potential sources of variability, researchers can enhance the reproducibility of their findings and contribute to a more robust understanding of this compound's role in health and disease.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Vasoactive Intestinal Peptide (VIP)

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Vasoactive Intestinal Peptide (VIP) must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to its potent biological activity, all materials contaminated with VIP, including solutions, solid waste, and consumables, must be treated as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before initiating any disposal procedure, ensure appropriate Personal Protective Equipment (PPE) is worn. This includes:

  • Nitrile Gloves: Or other chemically resistant gloves.

  • Safety Glasses or Goggles: To protect from splashes.

  • Lab Coat: To prevent skin and clothing contamination.

Work should be conducted in a designated laboratory area, ideally within a chemical fume hood or on a clean bench to minimize exposure and prevent cross-contamination.[1]

Step-by-Step Disposal Procedures for this compound (VIP)

The proper disposal of VIP waste requires careful segregation of liquid and solid materials. Never dispose of peptide solutions down the sink or in regular trash.[1][2]

Liquid Waste Disposal

This category includes unused VIP solutions, experimental buffers containing VIP, and the initial rinse of any contaminated labware.[3]

Procedure:

  • Collection: Collect all liquid waste containing VIP in a dedicated, leak-proof, and chemically compatible hazardous waste container.[3]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and list any other chemical components of the solution (e.g., buffers, solvents).[3][4]

  • Chemical Inactivation (Recommended): Before collection for final disposal, it is best practice to inactivate the biological activity of the peptide. A common and effective method is treatment with a 10% bleach solution.[5] This should be performed in a well-ventilated area, such as a fume hood.

    • Add a commercial bleach solution to the liquid peptide waste to achieve a final concentration of 0.5-1.0% sodium hypochlorite.[5]

    • Allow a contact time of at least 30 minutes to ensure thorough inactivation.[5]

  • Storage: Keep the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for final disposal, which will likely involve incineration.[3][5]

Parameter Specification Notes
Inactivating Agent 10% Bleach Solution (Sodium Hypochlorite)Standard commercial bleach is typically 5-8% sodium hypochlorite.
Final Concentration 0.5 - 1.0% Sodium HypochloriteAdjust the volume of bleach added to the waste to achieve this concentration.
Contact Time Minimum 30 minutesAllows for sufficient time for the chemical inactivation of the peptide.
Solid Waste Disposal

This category includes all solid materials that have come into contact with VIP.

Examples of Solid Waste:

  • Empty vials that contained lyophilized VIP powder.

  • Contaminated gloves, pipette tips, and other disposable labware.

  • Absorbent materials used to clean up spills.

Procedure:

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3]

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant, for example, "this compound contaminated debris."[3]

  • Storage: Store the sealed container in the satellite accumulation area for pickup by your institution's EHS department.[3]

Sharps Disposal

This category includes any needles, syringes, or broken glassware contaminated with VIP.

Procedure:

  • Collection: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[5]

  • Labeling: The sharps container must be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[5]

  • Disposal: Once the container is full, seal it and arrange for disposal through your institution's hazardous waste program. Do not overfill the container.[5]

Decontamination of Non-Disposable Labware

For glassware and other reusable equipment, a two-step decontamination process is recommended.

  • Initial Rinse: The first rinse of any non-disposable labware must be collected as liquid hazardous waste and treated as described in the "Liquid Waste Disposal" section.[3]

  • Cleaning and Decontamination: After the initial rinse, labware can be further decontaminated. Soaking and washing with an enzymatic detergent solution is effective for breaking down residual peptides. A subsequent wash with a bleach solution can provide further decontamination.[3]

  • Final Rinse: Thoroughly rinse the labware with purified water after decontamination.[3]

Experimental Workflow for VIP Disposal

VIP_Disposal_Workflow start Start: VIP Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate liquid_waste Liquid Waste (Solutions, Rinsates) segregate->liquid_waste Liquid solid_waste Solid Waste (Gloves, Vials, Tips) segregate->solid_waste Solid sharps_waste Sharps Waste (Needles, Glassware) segregate->sharps_waste Sharps collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps inactivate Inactivate with 10% Bleach (30 min contact time) collect_liquid->inactivate store Store Sealed Containers in Satellite Accumulation Area inactivate->store collect_solid->store collect_sharps->store ehs_pickup Arrange for EHS Disposal store->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Vasoactive Intestinal Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of Vasoactive Intestinal Peptide (VIP) are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals.

This compound is a neuropeptide with a range of biological activities. While not classified as a hazardous substance, adherence to proper laboratory safety protocols is paramount to minimize any potential risks associated with its handling.[1][2] The following procedures outline the necessary personal protective equipment (PPE), operational steps, and disposal methods for working with VIP in a laboratory setting.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent direct contact with VIP. The recommended protective gear includes:

  • Eye Protection: Chemical safety goggles or glasses that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) should be worn to protect against splashes.[1][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or latex, must be worn.[4] Gloves should be inspected before use and disposed of properly after handling the material.[1]

  • Body Protection: A lab coat or other appropriate protective clothing is necessary to prevent skin exposure.[1][2][3]

  • Respiratory Protection: Under normal conditions of use, respiratory protection is not required.[1][3] However, if handling the solid form and there is a risk of generating dust, a particle filter respirator may be recommended.[3]

Operational Plan for Handling VIP

A structured approach to handling VIP, from preparation to post-experiment cleanup, is essential for safety and experimental integrity.

1. Pre-Handling Preparations:

  • Ensure all necessary PPE is available and in good condition.

  • Prepare the workspace by clearing unnecessary items and ensuring a clean work surface.

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Review the Safety Data Sheet (SDS) for any specific handling instructions.

2. Handling Procedures:

  • When handling VIP in its solid, powder form, avoid creating dust.[3]

  • If dissolving the peptide, add the solvent slowly and carefully to prevent splashing. VIP is soluble in 1% acetic acid.[1][5]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not ingest or inhale the substance.[3]

3. Post-Handling Procedures:

  • Clean the work area thoroughly after use.

  • Properly dispose of all contaminated materials as outlined in the disposal plan below.

  • Remove and dispose of gloves using the proper technique to avoid skin contact with the outer surface.[1]

  • Wash hands thoroughly with soap and water after handling is complete.[1]

Emergency Procedures

In the event of accidental exposure, follow these steps:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.

  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

  • Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

  • Spills: For spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[3] For liquid spills, absorb with an inert material and dispose of it in a sealed container.

Disposal Plan

Proper disposal of VIP and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused VIP: Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste.

  • Contaminated Materials (Gloves, Lab Coats, etc.): These should be disposed of in designated laboratory waste containers.[4]

  • Sharps (Needles, etc.): Any sharps used for injections or handling of VIP solutions should be disposed of in a designated sharps container.

  • Liquid Waste: Aqueous solutions containing VIP should be collected in a designated waste container and disposed of according to institutional guidelines for chemical waste.

Item for Disposal Disposal Method
Unused this compoundDispose as non-hazardous chemical waste according to institutional and local regulations.
Contaminated Gloves and PPEPlace in a designated laboratory waste container.
Contaminated SharpsDispose of in an approved sharps container.
Liquid Waste (Solutions containing VIP)Collect in a designated, sealed waste container for chemical waste disposal.

Below is a workflow diagram illustrating the safe handling of this compound.

VIP_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling VIP cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Clean Workspace prep_ppe->prep_workspace prep_sds Review SDS prep_workspace->prep_sds handle_solid Weigh Solid VIP (Avoid Dust) prep_sds->handle_solid handle_solution Prepare Solution (e.g., in 1% Acetic Acid) handle_solid->handle_solution handle_exp Perform Experiment handle_solution->handle_exp dispose_waste Dispose of Waste (Sharps, Liquid, Solid) handle_exp->dispose_waste spill Spill handle_exp->spill IF SPILL exposure Exposure (Skin/Eye Contact) handle_exp->exposure IF EXPOSURE clean_workspace Clean Workspace dispose_waste->clean_workspace remove_ppe Doff PPE clean_workspace->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands spill->dispose_waste Clean & Dispose exposure->wash_hands First Aid & Wash

A workflow for the safe handling of this compound, from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.